Technical Documentation Center

Diethoxyethyl succinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Diethoxyethyl succinate
  • CAS: 26962-29-8

Core Science & Biosynthesis

Foundational

Diethoxyethyl succinate chemical properties and structure

An In-Depth Technical Guide to Diethoxyethyl Succinate: Properties, Synthesis, and Applications Introduction Diethoxyethyl succinate, systematically known as bis(2-ethoxyethyl) butanedioate, is a synthetic diester of sig...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diethoxyethyl Succinate: Properties, Synthesis, and Applications

Introduction

Diethoxyethyl succinate, systematically known as bis(2-ethoxyethyl) butanedioate, is a synthetic diester of significant interest in various scientific and industrial fields.[1][2] Formed from succinic acid and 2-ethoxyethanol, this compound uniquely merges the chemical functionalities of an ester and an ether, granting it versatile properties.[3] Its excellent solvency, emollient characteristics, and favorable safety profile have established it as a valuable component in cosmetics, personal care products, and pharmaceutical formulations.[1][3][4]

The incorporation of the 2-ethoxyethyl group imparts distinct solubility characteristics, allowing for compatibility with both hydrophobic and hydrophilic systems.[3] This makes it an effective agent for creating stable and aesthetically pleasing formulations. Furthermore, with the growing emphasis on sustainable chemistry, the potential to derive the succinic acid precursor from bio-based fermentation processes positions diethoxyethyl succinate as a compound of interest for developing more environmentally considerate products.[3]

This guide serves as a technical resource for researchers, chemists, and formulation scientists, providing a comprehensive overview of its chemical structure, properties, synthesis, analytical characterization, and key applications.

Chapter 1: Molecular Structure and Physicochemical Properties

The chemical identity and physical behavior of diethoxyethyl succinate are dictated by its molecular architecture. It is a symmetrical diester with two ethoxyethyl chains linked to a central succinate backbone.

Chemical Structure

The structure consists of a four-carbon dicarboxylic acid (succinic acid) core where both carboxylic acid groups are esterified with 2-ethoxyethanol.

Caption: Chemical structure of Diethoxyethyl Succinate.

Physicochemical Data

The key identifiers and properties of diethoxyethyl succinate are summarized below, providing essential information for its handling, formulation, and analysis.

PropertyValueSource(s)
IUPAC Name Bis(2-ethoxyethyl) butanedioate[1][5]
Synonyms Bis(2-ethoxyethyl) succinate, Crodamol DES[1][5]
CAS Number 26962-29-8[1][3][5]
Molecular Formula C₁₂H₂₂O₆[1][3][5]
Molecular Weight 262.30 g/mol [1][3][5]
Appearance Colorless liquid[1][4][6]
Boiling Point 327.8 ± 22.0 °C (Predicted)[3][4][7]
Density 1.064 ± 0.06 g/cm³ (Predicted)[1][4][7]
Solubility Soluble in oils, alcohols, and water (approx. 6-8%)[6][8]
SMILES CCOCCOC(=O)CCC(=O)OCCOCC[1]
InChIKey SWQUTKGVXGTROS-UHFFFAOYSA-N[3][5]

Chapter 2: Synthesis and Purification

The most common and industrially viable method for producing diethoxyethyl succinate is through the direct esterification of succinic acid with 2-ethoxyethanol.

Principle of Synthesis: Acid-Catalyzed Esterification

This reaction, a classic example of Fischer esterification, involves the reaction of a carboxylic acid (succinic acid) with an alcohol (2-ethoxyethanol) in the presence of an acid catalyst, typically sulfuric acid. The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the alcohol's hydroxyl group. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product.[3] Since succinic acid is a dicarboxylic acid, this process occurs at both ends of the molecule.

G SuccinicAcid Succinic Acid ReactionVessel Reaction Vessel (Heating/Reflux) SuccinicAcid->ReactionVessel Ethoxyethanol 2-Ethoxyethanol (2 eq.) Ethoxyethanol->ReactionVessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->ReactionVessel Product Crude Diethoxyethyl Succinate ReactionVessel->Product Esterification Workup Neutralization & Washing Purification Vacuum Distillation Workup->Purification FinalProduct Purified Diethoxyethyl Succinate Purification->FinalProduct Product->Workup

Caption: General workflow for the synthesis of Diethoxyethyl Succinate.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure for synthesizing diethoxyethyl succinate.

Materials:

  • Succinic acid (1.0 mol)

  • 2-Ethoxyethanol (2.2 mol)

  • Concentrated sulfuric acid (0.05 mol)

  • Toluene (as azeotropic agent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

  • Charging Reactants: Add succinic acid, 2-ethoxyethanol, and toluene to the flask. A molar ratio of succinic acid to 2-ethoxyethanol of approximately 1:2.2 is common for driving the reaction to completion.[3]

  • Catalysis: While stirring, carefully add the concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with the 5% sodium bicarbonate solution to neutralize the acidic catalyst.

  • Washing: Subsequently, wash the organic layer with brine to remove residual salts and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the toluene using a rotary evaporator.

Purification: Vacuum Distillation

Due to its high boiling point, diethoxyethyl succinate is purified via vacuum distillation. This technique lowers the boiling point, preventing thermal degradation that could occur at atmospheric pressure.[3]

Procedure:

  • Transfer the crude product from the synthesis step into a distillation flask.

  • Set up a vacuum distillation apparatus.

  • Apply vacuum and gently heat the flask.

  • Collect the fraction that distills at the predicted boiling point under the applied pressure. Lower-boiling impurities (like excess 2-ethoxyethanol) will distill first.

Chapter 3: Spectroscopic Characterization

Structural verification of the synthesized diethoxyethyl succinate is critical. Standard spectroscopic methods including NMR, IR, and Mass Spectrometry are employed for this purpose. While specific spectral data for this exact molecule is not widely published, its structure allows for reliable prediction of its spectral features based on established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly informative. Due to the molecule's symmetry, only half of the protons will be unique. Key expected signals include:

    • A triplet corresponding to the methyl protons (-CH₃) of the terminal ethyl groups.

    • A quartet corresponding to the methylene protons (-O-CH₂-CH₃) adjacent to the methyl groups.

    • Two distinct triplets for the two methylene groups of the ethoxyethyl core (-O-CH₂-CH₂-O-).

    • A singlet for the two equivalent methylene groups of the central succinate backbone (-O-C(=O)-CH₂-CH₂-).

  • ¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry. Expected signals would correspond to the carbonyl carbon of the ester, the four distinct methylene carbons in the ethoxyethyl chain, and the terminal methyl carbon. The ester carbonyl signal would appear significantly downfield (~172 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

  • A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ , which is characteristic of the C=O stretching vibration of the ester carbonyl group.

  • Multiple strong bands in the fingerprint region, typically around 1000-1300 cm⁻¹ , corresponding to the C-O stretching vibrations of the ester and ether linkages.

  • Absorption bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching of the alkane groups.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.

  • The molecular ion peak (M⁺) should be observed at an m/z ratio corresponding to the molecular weight of the molecule (262.3).

  • Common fragmentation patterns for esters would likely be observed, including cleavage at the C-O bonds and rearrangements.

Spectroscopic Data (Predicted)
Technique Expected Key Signals / Features
¹H NMR Triplet (~1.2 ppm), Quartet (~3.6 ppm), Multiple Triplets (~3.5-4.2 ppm), Singlet (~2.6 ppm)
¹³C NMR Signals for C=O (~172 ppm), -OCH₂-, -CH₂-, and -CH₃ groups
IR (cm⁻¹) Strong C=O stretch (~1735 cm⁻¹), C-O stretches (~1000-1300 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹)
Mass Spec (m/z) Molecular Ion (M⁺) at 262; fragments corresponding to loss of ethoxyethyl groups

Chapter 4: Key Applications and Mechanisms of Action

The unique bifunctional nature of diethoxyethyl succinate underpins its utility in diverse applications.

G Properties Core Properties Dual Solubility (Hydrophilic/Lipophilic) High Solvency Power Emollient (Non-Greasy Feel) Low Volatility Cosmetics Cosmetics & Personal Care Solvent for Actives Texture Enhancer Moisturizer/Humectant Hair Conditioner Properties:f0->Cosmetics:f0 Properties:f1->Cosmetics:f0 Properties:f2->Cosmetics:f1 Properties:f2->Cosmetics:f2 Properties:f2->Cosmetics:f3 Pharma Pharmaceuticals API Solubilizer Bioavailability Enhancer Transdermal Delivery Vehicle Properties:f0->Pharma:f0 Properties:f1->Pharma:f0 Industrial Industrial Uses Solvent in Coatings & Paints Component in Adhesives Properties:f1->Industrial:f0 Properties:f1->Industrial:f1 Properties:f3->Industrial:f0

Caption: Relationship between properties and applications of Diethoxyethyl Succinate.

Cosmetic and Pharmaceutical Formulations

In cosmetics, diethoxyethyl succinate is highly valued as a multifunctional ingredient.[3]

  • Emollient and Texture Enhancer: It imparts a soft, smooth, and non-greasy feel to skin and hair care products, improving their spreadability and absorption.[1][9] This is due to its ester structure, which forms a light, occlusive film on the skin, preventing moisture loss.

  • Solvent: Its ability to dissolve a wide range of cosmetic ingredients, including both polar and non-polar substances, makes it an excellent solvent and coupling agent, ensuring formulation stability.[1][3]

  • Humectant: It can attract and retain water, contributing to skin hydration.[1][10]

  • API Solubilizer: In pharmaceuticals, its high solvency is critical for enhancing the solubility of poorly water-soluble Active Pharmaceutical Ingredients (APIs).[3] By improving solubility, it can subsequently increase the bioavailability and therapeutic efficacy of a drug. It has been explored for use in transdermal delivery systems to help transport active agents across the skin barrier.[3]

Industrial Solvent Systems

Beyond personal care, diethoxyethyl succinate serves as a specialty solvent in industrial applications. It is used in formulations for coatings, paints, and adhesives where it can improve drying characteristics, adhesion, and penetration.[7] Its low volatility and relatively safe profile make it a favorable alternative to more hazardous solvents.[7]

Chapter 5: Safety and Handling

Diethoxyethyl succinate is generally considered to have a favorable safety profile for its intended applications.

Toxicological Profile

Cosmetic safety assessments consistently rate diethoxyethyl succinate as a low-risk ingredient.[1] It is not associated with significant concerns regarding cancer, immunotoxicity, or developmental toxicity.[2]

Toxicology Data
Endpoint Finding
Acute Oral Toxicity (Rat) LD50 > 64 g/kg[3]
Cancer Risk Low[1][2]
Allergies & Immunotoxicity Low[1][2]
Irritation Low risk, generally non-irritating and non-sensitizing[1][9][11]
Acnegenesis Non-comedogenic[9], does not cause acne[6]
Handling and Storage

Standard laboratory and industrial hygiene practices should be followed when handling diethoxyethyl succinate.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from direct sunlight and sources of ignition. Keep containers tightly sealed when not in use.

Conclusion

Diethoxyethyl succinate is a highly versatile and functional diester with a unique combination of properties derived from its ether and ester moieties. Its excellent performance as a solvent, emollient, and solubilizer, coupled with a strong safety profile, makes it an invaluable ingredient in the cosmetic, personal care, and pharmaceutical industries. As the demand for high-performance, safe, and potentially bio-derived ingredients continues to grow, the role of diethoxyethyl succinate in advanced formulations is set to expand. Future research may focus on leveraging its unique solubility characteristics for novel drug delivery systems and exploring more efficient, green synthesis pathways.

References

  • Diethoxyethyl succinate | C12H22O6 | CID 5086298 - PubChem. (n.d.). Retrieved from [Link]

  • Diethoxyethyl Succinate | Korėjietiška kosmetika | SincereSkin.lt. (n.d.). Retrieved from [Link]

  • Cas 26962-29-8,DIETHOXYETHYL SUCCINATE - LookChem. (n.d.). Retrieved from [Link]

  • What is DIETHOXYETHYL SUCCINATE - EWG Skin Deep. (n.d.). Retrieved from [Link]

  • diethoxyethyl succinate, 26962-29-8 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • DIETHOXYETHYL SUCCINATE: Doctor's Opinion, Benefits & Dangers (2025). (n.d.). Retrieved from [Link]

  • Diethoxyethyl Succinate - MySkinRecipes. (n.d.). Retrieved from [Link]

  • NMR: Novice Level, Spectrum 19. (n.d.). Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Diethoxyethyl Succinate (CAS: 26962-29-8) for Research and Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of Diethoxyethyl Succinate, a diester of significant interest in the pharmaceutical, cosmetic, and chemical research sectors. Identified by its CA...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of Diethoxyethyl Succinate, a diester of significant interest in the pharmaceutical, cosmetic, and chemical research sectors. Identified by its CAS number 26962-29-8, this compound's unique molecular structure, incorporating both ester and ether functionalities, imparts valuable properties such as broad solvency, effective emollience, and the potential to enhance the bioavailability of active ingredients.[1] We will delve into its chemical identity, synthesis and purification protocols, key applications in research and development, analytical characterization methods, and essential safety and handling procedures. This document is intended for scientists and professionals seeking to leverage the functional benefits of Diethoxyethyl Succinate in advanced formulations and chemical synthesis.

Chemical Identity and Core Properties

Diethoxyethyl succinate is a synthetic diester formed from succinic acid and 2-ethoxyethanol.[2] Its structure is notable for the presence of two ethoxyethyl groups, which are responsible for its unique solubility characteristics, allowing it to be compatible with both hydrophobic and hydrophilic substances.[1] This dual compatibility makes it a highly versatile ingredient in complex formulations.

Nomenclature and Chemical Identifiers
IdentifierValueSource(s)
CAS Number 26962-29-8[3][4][5]
IUPAC Name bis(2-ethoxyethyl) butanedioate[4]
Synonyms Butanedioic acid, bis(2-ethoxyethyl) ester; Succinic acid, bis(2-ethoxyethyl) ester; Crodamol DES; Ethane-1,2-dicarboxylic acid bis(2-ethoxyethyl) ester[3][4][5][6]
Molecular Formula C12H22O6[4][5]
Molecular Weight 262.30 g/mol [4]
SMILES CCOCCOC(=O)CCC(=O)OCCOCC[2]
FDA UNII R1B8ZV94R9[4][5]
Physicochemical Properties
PropertyValueSource(s)
Appearance Colorless transparent liquid[7]
Solubility Soluble in oil; Soluble in water (~6-8%); Soluble in alcohol (~10%)[8]
Boiling Point 327.8 ± 22.0 °C (Predicted)[5]
Density 1.064 ± 0.06 g/cm³ (Predicted)[5]
Key Features Emollient, Solvent, Non-greasy feel, Texture enhancer[2][8]

Synthesis and Purification

The predominant method for synthesizing Diethoxyethyl Succinate is through a classic acid-catalyzed esterification, also known as Fischer esterification. This approach is well-established and efficient for producing high-purity esters.

Principle of Synthesis

The synthesis involves the reaction of succinic acid with two equivalents of 2-ethoxyethanol in the presence of an acid catalyst.[1] The catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates a nucleophilic attack by the hydroxyl group of 2-ethoxyethanol.[1] The reaction is driven to completion by removing the water byproduct, often through azeotropic distillation using a Dean-Stark apparatus.

Reaction Mechanism: Acid-Catalyzed Esterification

The mechanism proceeds through the formation of a tetrahedral intermediate, which subsequently eliminates a water molecule to yield the final ester product.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products SA Succinic Acid (R-COOH) Protonation 1. Protonation of Carbonyl Oxygen SA->Protonation ETOH 2-Ethoxyethanol (R'-OH) Attack 2. Nucleophilic Attack by Alcohol ETOH->Attack H Acid Catalyst (H+) H->Protonation Protonation->Attack Activated Carbonyl Intermediate 3. Tetrahedral Intermediate Forms Attack->Intermediate Elimination 4. Elimination of Water & Deprotonation Intermediate->Elimination DES Diethoxyethyl Succinate (R-COOR') Elimination->DES Water Water (H2O) Elimination->Water

Caption: Mechanism of Acid-Catalyzed Esterification.

Laboratory-Scale Synthesis Protocol

This protocol describes a representative procedure for synthesizing Diethoxyethyl Succinate.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus. The system should be vented through a drying tube to prevent moisture ingress.

  • Reactant Charging: Charge the flask with succinic acid (1.0 molar equivalent) and a suitable solvent like toluene.

  • Alcohol Addition: Add 2-ethoxyethanol (2.2 to 2.5 molar equivalents).[1] Using a slight excess of the alcohol helps to drive the equilibrium towards the product side.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1% by weight of the reactants).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, providing a visual indicator of the reaction's progress. Continue reflux until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution, followed by a brine wash.

  • Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent using a rotary evaporator.

Purification via Vacuum Distillation

The crude product obtained after solvent removal requires purification to remove unreacted starting materials and non-volatile impurities.

  • Rationale: Vacuum distillation is the method of choice for high-boiling point compounds like Diethoxyethyl Succinate.[1] By reducing the pressure, the boiling point of the ester is significantly lowered, which prevents thermal degradation that could occur at its atmospheric boiling point.[1]

  • Procedure: The crude ester is heated in a distillation apparatus under reduced pressure. Fractions are collected based on their boiling points, with the pure Diethoxyethyl Succinate distilling at a specific temperature-pressure combination, leaving behind non-volatile residues.

Applications in Research and Drug Development

Diethoxyethyl Succinate's unique properties make it a valuable excipient and solvent in various advanced applications.

  • High-Performance Solvent: Its ability to dissolve a wide range of active ingredients makes it highly effective in creating uniform and stable formulations.[1] This is particularly crucial in drug development for preventing the crystallization of active pharmaceutical ingredients (APIs), thereby enhancing product performance and shelf-life.[1]

  • Bioavailability Enhancement: For poorly soluble APIs, formulation with effective solvents like Diethoxyethyl Succinate can improve their dissolution rate and, consequently, their bioavailability.[1] This is a critical consideration in the development of both oral and topical drug delivery systems.

  • Emollient and Excipient: In topical and transdermal formulations, it functions as an emollient that improves the feel and spreadability of creams and lotions without leaving a greasy residue.[2][7] Its low irritation profile makes it suitable for products designed for sensitive skin.[2] As a skin conditioning agent, it helps to retain moisture and maintain the integrity of the skin barrier.[2]

Analytical Characterization Workflow

Ensuring the purity and identity of synthesized Diethoxyethyl Succinate is paramount. A standard analytical workflow involves chromatographic and spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control Crude Crude Product (Post-Workup) Distill Vacuum Distillation Crude->Distill Pure Purified Product Distill->Pure GC Purity Assay (Gas Chromatography) Pure->GC Inject Sample FTIR Identity Check (FTIR Spectroscopy) Pure->FTIR Analyze Sample NMR Structural Verification (NMR Spectroscopy) Pure->NMR Analyze Sample Final Verified Product GC->Final FTIR->Final NMR->Final

Caption: Standard workflow for synthesis and quality control.

  • Purity Assessment (Gas Chromatography): GC is an ideal method for determining the purity of volatile compounds like esters. A high-purity sample of Diethoxyethyl Succinate should yield a single major peak under appropriate column and temperature programming conditions.

  • Identity and Structural Verification (Spectroscopy):

    • FTIR Spectroscopy: The infrared spectrum should confirm the presence of key functional groups. Expect strong C=O stretching vibrations characteristic of esters (around 1735 cm⁻¹) and C-O stretching from the ether linkages.

    • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide definitive structural confirmation by showing the specific chemical shifts and coupling patterns for the protons and carbons in the ethoxyethyl and succinate moieties.

Safety, Handling, and Storage

Diethoxyethyl Succinate is considered to have a favorable safety profile, with a low risk of irritation or toxicity in cosmetic and pharmaceutical applications.[2][7]

  • Toxicological Profile: It is generally considered non-irritating and suitable for use on sensitive skin.[2] The EWG's Food Scores database gives it a rating of 1, indicating a low hazard.[5]

  • Personal Protective Equipment (PPE): When handling the neat chemical in a laboratory setting, standard safety protocols should be followed. This includes handling in a well-ventilated area and using appropriate PPE.[9]

    • Eye Protection: Safety glasses with side-shields.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) that satisfy EN 374 standards.[9]

    • Skin Protection: A lab coat or other protective clothing.[9]

  • Spill & Fire Procedures:

    • Spills: In case of a spill, absorb the material with an inert substance and place it in a suitable, closed container for disposal.[9] Ensure adequate ventilation and remove all sources of ignition.[9]

    • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

  • Cas 26962-29-8, DIETHOXYETHYL SUCCINATE. LookChem. [Link]

  • Diethoxyethyl succinate | C12H22O6 | CID 5086298. PubChem, National Center for Biotechnology Information. [Link]

  • Diethoxyethyl Succinate. MySkinRecipes. [Link]

  • DIETHOXYETHYL SUCCINATE with CAS26962-29-8 in stock. Unilong. [Link]

Sources

Foundational

Spectroscopic data of Diethoxyethyl succinate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Diethoxyethyl Succinate Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the spectroscopic data for Diethoxye...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Diethoxyethyl Succinate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for Diethoxyethyl succinate (CAS No. 26962-29-8), also known as bis(2-ethoxyethyl) butanedioate.[1][2] As a versatile diester utilized in the pharmaceutical, cosmetic, and personal care industries for its properties as a solvent and emollient, rigorous structural confirmation and purity assessment are paramount.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The narrative emphasizes the rationale behind spectral interpretation, grounded in the principles of chemical structure and spectroscopic theory.

Diethoxyethyl succinate is synthesized via the acid-catalyzed esterification of succinic acid with 2-ethoxyethanol.[3] The resulting molecule, with the formula C₁₂H₂₂O₆ and a molecular weight of 262.3 g/mol , possesses a symmetrical structure that is key to interpreting its spectroscopic signature.[1][2]

Molecular Structure and Spectroscopic Correlation

Understanding the molecular structure is the first step in predicting and interpreting spectroscopic data. The symmetry in Diethoxyethyl succinate simplifies its NMR spectra, as chemically equivalent nuclei will produce identical signals. The diagram below illustrates the distinct proton (H) and carbon (C) environments that are probed by NMR spectroscopy.

Caption: Molecular structure of Diethoxyethyl succinate with unique proton (H) and carbon (C) environments labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's symmetry, a simplified spectrum is expected. For comparison, the well-characterized spectra of Diethyl succinate (CAS 123-25-1) provide a foundational reference for the succinate core.[4]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different proton environments, their electronic environment, and the connectivity of adjacent protons.

Predicted ¹H NMR Data: The interpretation relies on predicting the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) for each unique proton. The presence of the electron-withdrawing ether oxygen and ester carbonyl groups will shift adjacent protons downfield.

Labeled ProtonPredicted δ (ppm)MultiplicityIntegrationRationale
Hₐ (CH₃)~1.2Triplet (t)6HAdjacent to a CH₂ group (Hᵦ). Standard alkyl chemical shift.
Hᵦ (O-CH₂)~3.5Quartet (q)4HAdjacent to a CH₃ group (Hₐ). Shifted downfield by the ether oxygen.
H꜀ (O-CH₂)~3.6Triplet (t)4HAdjacent to a CH₂ group (H꜀). Shifted downfield by the ether oxygen.
H꜀ (O-CH₂)~4.2Triplet (t)4HAdjacent to a CH₂ group (H꜀). Shifted significantly downfield by the ester carbonyl group.
Hₑ (-CH₂-CH₂-)~2.6Singlet (s)4HProtons on the succinate backbone. Due to symmetry, they are chemically equivalent and show no coupling. This is similar to the singlet observed for the equivalent protons in Diethyl succinate.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~10 mg of Diethoxyethyl succinate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: 4.0 s

    • Spectral width: -2 to 12 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their chemical nature (e.g., C=O, C-O, C-C). Proton-decoupled spectra are typically acquired, resulting in singlets for each carbon.

Predicted ¹³C NMR Data: The chemical shifts are highly dependent on the electronegativity of attached atoms. Carbons in carbonyl groups appear far downfield, followed by carbons single-bonded to oxygen.

Labeled CarbonPredicted δ (ppm)Rationale
Cₐ (CH₃)~15Standard upfield chemical shift for a terminal methyl group.
Cᵦ (O-CH₂)~66Carbon attached to an ether oxygen.
C꜀ (O-CH₂)~64Carbon attached to an ether oxygen, slightly different environment due to proximity to the ester.
C꜀ (O-CH₂)~69Carbon attached to the ester oxygen, shifted downfield.
Cₑ (C=O)~172Characteristic chemical shift for an ester carbonyl carbon, similar to that in Diethyl succinate.
(-CH₂-CH₂-)~29Aliphatic carbon of the succinate backbone, consistent with related succinate esters.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 400 MHz (or higher) NMR spectrometer, observing at the appropriate frequency for ¹³C (e.g., 100 MHz).

  • Acquisition Parameters:

    • Mode: Proton-decoupled (e.g., using a WALTZ-16 decoupling sequence).

    • Number of scans: 1024 (or more, as ¹³C has low natural abundance).

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

    • Spectral width: 0 to 200 ppm

  • Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for Diethoxyethyl succinate will be dominated by features characteristic of esters and ethers. While full spectra are available in databases, the key absorptions can be reliably predicted.[1]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
2980-2850C-H stretchAliphatic (CH₃, CH₂)Strong
1735C=O stretchEsterStrong, Sharp
1250-1100C-O stretchEster and EtherStrong

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Sample Preparation: Place one drop of neat liquid Diethoxyethyl succinate directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum.

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

    • Range: 4000-400 cm⁻¹

  • Processing: The software will automatically perform the background subtraction and Fourier transform to generate the final absorbance or transmittance spectrum.

The successful synthesis of succinate ester resins has been verified by the clear presence of the ester band around 1720 cm⁻¹.[5] The most telling feature in the spectrum of Diethoxyethyl succinate will be the intense C=O stretching vibration around 1735 cm⁻¹, confirming the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a fingerprint for identification. The National Institute of Standards and Technology (NIST) includes a reference mass spectrum for this compound, which is invaluable for confirmation.[1][3]

Predicted Mass Spectrometry Data (Electron Ionization - EI): In EI-MS, the molecule is fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

m/z ValueProposed FragmentRationale
262[M]⁺Molecular ion (C₁₂H₂₂O₆)⁺. May be of low abundance or absent.
217[M - OCH₂CH₃]⁺Loss of an ethoxy radical.
173[M - CH₂O(CH₂)₂OCH₂CH₃]⁺Cleavage of the ester bond with loss of the ethoxyethyl group.
101[O=C-O(CH₂)₂OCH₂CH₃]⁺Fragment corresponding to the ethoxyethyl ester group.
89[HO(CH₂)₂OCH₂CH₃]⁺Fragment corresponding to 2-ethoxyethanol.
45[CH₂CH₂OH]⁺ or [OCH₂CH₃]⁺Common fragments from the ethoxyethyl side chain.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of Diethoxyethyl succinate (~100 ppm) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrument: A GC system coupled to a mass spectrometer with an EI source.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the chromatographic peak for Diethoxyethyl succinate. Analyze the corresponding mass spectrum and compare it to a reference library (e.g., NIST).

Integrated Spectroscopic Workflow

No single technique provides a complete picture. The synergy between NMR, IR, and MS creates a self-validating system for structural confirmation and purity analysis.

cluster_0 Spectroscopic Analysis Workflow Sample Diethoxyethyl Succinate Sample IR FTIR Spectroscopy Sample->IR GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR_Result Functional Groups Confirmed (C=O, C-O) IR->IR_Result GCMS_Result Molecular Weight & Purity Confirmed (m/z 262, single peak) GCMS->GCMS_Result NMR_Result Carbon-Hydrogen Framework Confirmed (Correct shifts, integrations, multiplicities) NMR->NMR_Result Final Structure Verified & Purity Assessed IR_Result->Final GCMS_Result->Final NMR_Result->Final

Caption: Integrated workflow for the comprehensive spectroscopic analysis of Diethoxyethyl succinate.

Conclusion

The spectroscopic characterization of Diethoxyethyl succinate is straightforward due to its symmetrical structure. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework, IR spectroscopy verifies the presence of key ester and ether functional groups, and mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern for identification. Together, these techniques provide an unambiguous confirmation of the molecule's identity and purity, which is essential for its application in regulated industries.

References

Exploratory

An In-depth Technical Guide to the Thermal Properties and Stability of Diethoxyethyl Succinate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the thermal properties and stability of Diethoxy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal properties and stability of Diethoxyethyl Succinate. As a key excipient in pharmaceutical and cosmetic formulations, a thorough understanding of its behavior under thermal stress is critical for ensuring product quality, safety, and shelf-life. This document synthesizes available data, outlines established analytical methodologies, and offers expert insights into the interpretation of thermal analysis results for this compound.

Introduction to Diethoxyethyl Succinate: A Versatile Excipient

Diethoxyethyl succinate (CAS No. 26962-29-8) is a diester of succinic acid and 2-ethoxyethanol.[1][2] Its chemical structure, featuring both ester and ether functionalities, imparts unique solubility characteristics, making it a valuable solvent and emollient in a variety of formulations.[3] In the pharmaceutical industry, it can be employed to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). Its favorable safety profile, with low potential for irritation, further contributes to its utility in topical and transdermal drug delivery systems.[2][4]

PropertyValueSource
Chemical Name Bis(2-ethoxyethyl) succinate[1]
CAS Number 26962-29-8[1]
Molecular Formula C12H22O6[1]
Molecular Weight 262.30 g/mol [1]
Boiling Point 390.00 to 391.00 °C (estimated)[5]
Flash Point 166.02 °C (estimated)[5]

Understanding Thermal Stability: Critical for Quality and Safety

The thermal stability of an excipient like Diethoxyethyl succinate is a critical parameter that dictates its suitability for various manufacturing processes, such as heat sterilization and melt-based formulations. Thermal degradation can lead to the formation of impurities, loss of efficacy, and potential safety concerns. Therefore, a comprehensive assessment of its thermal properties is a non-negotiable aspect of formulation development.

Key Thermal Events

The primary thermal events of interest for Diethoxyethyl succinate are:

  • Boiling Point: The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

  • Decomposition Temperature: The temperature at which the molecule begins to chemically break down.

  • Glass Transition Temperature (Tg): For amorphous or semi-crystalline materials, the temperature at which the material transitions from a hard, glassy state to a more rubbery, viscous state.

Thermal Decomposition Pathways of Succinate Esters

In the case of Diethoxyethyl succinate, this would likely involve the cleavage of the ester bond, yielding succinic acid and 2-ethoxy-ethene. Secondary degradation pathways at higher temperatures could include homolytic scission and further decomposition of the initial products.[6][7]

The following diagram illustrates the proposed primary thermal decomposition pathway for Diethoxyethyl succinate.

G cluster_0 Thermal Stress cluster_1 Decomposition Products Diethoxyethyl_Succinate Diethoxyethyl Succinate Succinic_Acid Succinic Acid Diethoxyethyl_Succinate->Succinic_Acid β-hydrogen scission 2-Ethoxy-ethene 2-Ethoxy-ethene Diethoxyethyl_Succinate->2-Ethoxy-ethene β-hydrogen scission G Start Start SamplePrep Sample Preparation (5-10 mg in TGA pan) Start->SamplePrep TGA_Run TGA Analysis (Ramp 30-600°C @ 10°C/min) SamplePrep->TGA_Run Data_Collection Data Collection (Weight vs. Temperature) TGA_Run->Data_Collection Data_Analysis Data Analysis (Determine T-onset, T-max) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. [9]It is used to detect thermal events such as melting, crystallization, and glass transitions. [9]

This protocol provides a general framework for DSC analysis.

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 5-10 mg of Diethoxyethyl succinate into a hermetically sealed aluminum DSC pan. [10]An empty sealed pan is used as a reference.

  • Atmosphere: Nitrogen, with a constant flow rate (e.g., 20-50 mL/min). [10]4. Temperature Program:

    • Equilibrate at a low temperature (e.g., -50 °C).

    • Heat to a temperature above the expected thermal events (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

    • Cool back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating scan under the same conditions to observe the thermal history-independent properties. [10]5. Data Analysis:

    • Plot heat flow versus temperature.

    • Identify and quantify endothermic (melting) and exothermic (crystallization) peaks.

    • Determine the glass transition temperature (Tg) as a step change in the baseline.

The following diagram illustrates the DSC workflow.

G Start Start SamplePrep Sample Preparation (5-10 mg in sealed DSC pan) Start->SamplePrep DSC_Run DSC Analysis (Heat-Cool-Heat Cycle) SamplePrep->DSC_Run Data_Collection Data Collection (Heat Flow vs. Temperature) DSC_Run->Data_Collection Data_Analysis Data Analysis (Identify Tg, Tm, Tc) Data_Collection->Data_Analysis End End Data_Analysis->End

Sources

Foundational

Diethoxyethyl succinate as a bio-based solvent

An In-depth Technical Guide to Diethoxyethyl Succinate: A Bio-Based Solvent for Advanced Applications Abstract The imperative for sustainable and green chemistry has catalyzed the exploration of bio-based solvents as via...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Diethoxyethyl Succinate: A Bio-Based Solvent for Advanced Applications

Abstract

The imperative for sustainable and green chemistry has catalyzed the exploration of bio-based solvents as viable alternatives to their traditional, petroleum-derived counterparts.[1][2] Diethoxyethyl succinate (DEES), a diester of succinic acid and 2-ethoxyethanol, is emerging as a multifunctional solvent with significant potential in the pharmaceutical, cosmetic, and personal care industries.[3] Its favorable safety profile, unique solubility characteristics, and the potential for a bio-based origin from fermented succinic acid position it as a compelling ingredient for modern formulations.[3] This guide provides a comprehensive technical overview of diethoxyethyl succinate, covering its physicochemical properties, synthesis, applications in drug development, and its environmental, health, and safety profile.

Introduction: The Shift Towards Bio-Based Solvents

The chemical industry is undergoing a paradigm shift, driven by regulatory pressures and a growing demand for environmentally responsible practices.[4][5] Solvents, which are fundamental to countless chemical processes, are a primary focus of this transition due to their large-volume usage and the potential environmental and health impacts of conventional options.[4][6] Bio-based solvents, derived from renewable biomass feedstocks like sugars, starches, and vegetable oils, offer a promising alternative.[1][7] They contribute to reducing the carbon footprint, often exhibit lower toxicity, and are typically biodegradable.[1][7]

Diethoxyethyl succinate (CAS No. 26962-29-8), chemically known as bis(2-ethoxyethyl) butanedioate, belongs to the dicarboxylic acid ester family.[3][8] Its significance lies in its hybrid structure, incorporating ether functionalities from the 2-ethoxyethyl groups. This unique molecular architecture imparts compatibility with both hydrophobic and hydrophilic substances, making it a versatile solvent for complex formulations.[3] The "bio-based" aspect of DEES is primarily linked to its succinic acid precursor, which can be produced sustainably through the fermentation of carbohydrates.[3]

Physicochemical Properties

Understanding the fundamental properties of a solvent is critical for its effective application. Diethoxyethyl succinate is a clear, colorless liquid with a low odor profile, making it suitable for formulations where fragrance is a concern.[9] Its key properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name Bis(2-ethoxyethyl) butanedioate[8][10]
CAS Number 26962-29-8[3][10]
Molecular Formula C12H22O6[8][10]
Molecular Weight 262.30 g/mol [3][8]
Boiling Point 327.5 ± 22.0 °C[10][11]
Density 1.064 ± 0.06 g/mL[10]
Solubility Soluble in oil; partially soluble in water (approx. 1-8%) and ethanol (approx. 10%).[12][13]
Appearance Colorless transparent liquid[13][14]

The dual ether linkages in its structure are key to its performance, allowing it to act as an effective solvent and solubilizer for a wide range of active ingredients that may have limited solubility in conventional cosmetic or pharmaceutical bases.[3][14]

Synthesis and Manufacturing

The primary industrial synthesis of diethoxyethyl succinate is achieved through the acid-catalyzed esterification of succinic acid with 2-ethoxyethanol.[3]

Reaction Mechanism

The reaction follows a well-established esterification mechanism:

  • Protonation: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of succinic acid, increasing the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Attack: The hydroxyl group of 2-ethoxyethanol acts as a nucleophile, attacking the activated carbonyl carbon.[3]

  • Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Water Elimination: A molecule of water is eliminated, and the catalyst is regenerated, yielding the diethoxyethyl succinate ester.[3]

To drive the reaction to completion, water is typically removed continuously from the reaction mixture. Industrial-scale production often employs a molar ratio of succinic acid to 2-ethoxyethanol between 1:2 and 1:2.5 to maximize yield.[3]

Synthesis_of_DEES Figure 1: Acid-Catalyzed Synthesis of Diethoxyethyl Succinate cluster_reactants Reactants cluster_products Products SA Succinic Acid (HOOC-CH₂-CH₂-COOH) TI Tetrahedral Intermediate SA->TI + 2-Ethoxyethanol ET 2-Ethoxyethanol (x2) (CH₃CH₂OCH₂CH₂OH) ET->TI H_plus Acid Catalyst (H⁺) H_plus->SA Protonation DEES Diethoxyethyl Succinate TI->DEES Water Elimination Water Water (x2) (H₂O) TI->Water

Synthesis of Diethoxyethyl Succinate via Esterification.
Purification

Post-reaction, the crude product is purified to remove unreacted starting materials, the catalyst, and by-products. Vacuum distillation is the preferred method for this purification, as the reduced pressure lowers the boiling point of DEES, preventing thermal degradation.[3]

Applications in Pharmaceutical and Drug Development

Diethoxyethyl succinate's properties make it a highly valuable excipient in the pharmaceutical industry.

  • Solvent and Solubilizer: It can significantly enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3] Its ability to dissolve a wide range of compounds makes it suitable for liquid and semi-solid dosage forms.

  • Emollient in Topicals: In dermatological preparations, it functions as a non-greasy emollient, improving the texture and feel of creams and lotions while helping to maintain the skin's moisture barrier.[10][14]

  • Plasticizer: Succinate esters are being explored as "green" plasticizers, and DEES can be used in the production of polymers for medical devices or drug delivery systems.[3]

EXPERIMENTAL PROTOCOL: Evaluating DEES for API Solubility Enhancement

This protocol outlines a standardized procedure to quantify the solubility of a poorly soluble API in diethoxyethyl succinate compared to a conventional solvent.

Objective: To determine and compare the saturation solubility of a model API (e.g., Ibuprofen) in Diethoxyethyl Succinate (DEES) and a benchmark solvent (e.g., Propylene Glycol).

Materials:

  • Model API (Ibuprofen)

  • Diethoxyethyl Succinate (DEES), analytical grade

  • Propylene Glycol (PG), analytical grade

  • HPLC-grade Acetonitrile and water

  • 0.22 µm syringe filters

  • Thermostatic shaker/incubator

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

  • Preparation of Standard Solutions: Prepare a stock solution of the API in acetonitrile at a known concentration (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Add an excess amount of the API to separate vials containing a fixed volume (e.g., 2 mL) of DEES and PG, respectively.

    • Ensure a solid excess of the API is visible in each vial to guarantee saturation.

  • Equilibration:

    • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Sampling and Filtration:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw an aliquot from the supernatant of each vial using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial to remove any undissolved API particles.

  • Dilution and Analysis:

    • Accurately dilute the filtered samples with acetonitrile to bring the API concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples using a validated HPLC method.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Use the regression equation from the calibration curve to calculate the concentration of the API in the diluted samples.

    • Multiply the result by the dilution factor to determine the saturation solubility of the API in both DEES and PG, expressed in mg/mL.

Workflow_Solubility_Enhancement Figure 2: Workflow for API Solubility Assessment start Start: Excess API + Solvent (DEES vs. Control) equilibration Step 1: Equilibration (e.g., 48h at 25°C) in thermostatic shaker start->equilibration sampling Step 2: Sampling & Filtration Withdraw supernatant, filter through 0.22µm equilibration->sampling analysis Step 3: HPLC Analysis Quantify API concentration against calibration curve sampling->analysis end Result: Quantified Saturation Solubility (mg/mL) analysis->end

Workflow for Evaluating API Solubility in DEES.

Environmental, Health, and Safety (EHS) Profile

For a solvent to be considered "green," a thorough evaluation of its EHS profile is essential. Diethoxyethyl succinate is generally regarded as having a favorable safety profile.

Toxicology

Cosmetic safety assessments and available data indicate a low risk associated with the use of diethoxyethyl succinate in topical applications.[10][15] It is considered gentle, non-irritating, and suitable for sensitive skin.[9][10]

Hazard CategoryRisk LevelSource(s)
Cancer Low[10][16]
Allergies & Immunotoxicity Low[10][16]
Developmental & Reproductive Toxicity Low[10][16]
Use Restrictions Low[10][16]

While data on acute oral and dermal toxicity is limited, the overall profile suggests it is relatively safe for its intended uses in cosmetics and pharmaceuticals.[3] As with any chemical, appropriate handling procedures should be followed, and patch testing is recommended for new cosmetic formulations.[15]

Environmental Fate and Biodegradability

The broader class of succinate esters is being investigated for its biodegradability.[3] Linear succinate diesters, which are structurally similar, have been shown to exhibit rapid biodegradation kinetics.[17] While specific data for DEES is not widely published, its ester linkages are susceptible to hydrolysis, suggesting it is unlikely to persist in the environment. However, it's important to note that its synthesis can involve petrochemicals unless a certified bio-based succinic acid is used, which is a key consideration in its life cycle assessment.[15] Discharging the chemical into drains should be avoided.[18]

Conclusion

Diethoxyethyl succinate stands out as a versatile and high-performance bio-based solvent with significant promise for the pharmaceutical and cosmetic industries. Its unique ability to bridge the solubility gap between polar and non-polar substances, combined with a favorable safety profile and a non-greasy skin feel, addresses many challenges faced by formulators. The potential to derive its succinic acid precursor from renewable feedstocks aligns perfectly with the principles of green chemistry and sustainability. As research continues and the demand for safer, more environmentally friendly ingredients grows, diethoxyethyl succinate is well-positioned to become a staple in the development of next-generation drug delivery systems and advanced personal care products.

References

  • Diethoxyethyl Succinate. (n.d.). SincereSkin.lt. Retrieved December 31, 2025, from [Link]

  • Bio-Based Solvents. (2023, February 10). LEC Partners. Retrieved December 31, 2025, from [Link]

  • Bio-derived Solvents. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved December 31, 2025, from [Link]

  • Diethoxyethyl succinate. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

  • What is DIETHOXYETHYL SUCCINATE. (n.d.). EWG Skin Deep. Retrieved December 31, 2025, from [Link]

  • diethoxyethyl succinate, 26962-29-8. (n.d.). The Good Scents Company. Retrieved December 31, 2025, from [Link]

  • Bio-based Solvents. (n.d.). Green Chemistry For Sustainability. Retrieved December 31, 2025, from [Link]

  • Market Trends of diethoxyethyl succinate. (2025, November 15). Accio. Retrieved December 31, 2025, from [Link]

  • Challenges in the development of bio-based solvents. (n.d.). White Rose Research Online. Retrieved December 31, 2025, from [Link]

  • Products obtained in the esterification reaction of succinic acid. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Diethoxyethyl Succinate. (n.d.). MySkinRecipes. Retrieved December 31, 2025, from [Link]

  • Succinic acid, diethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved December 31, 2025, from [Link]

  • Substitution of problematic solvents with greener options for industrial applications. (2025, December 19). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Cas 26962-29-8,DIETHOXYETHYL SUCCINATE. (n.d.). LookChem. Retrieved December 31, 2025, from [Link]

  • Extraction and Esterification of Succinic Acid Using Aqueous Two-phase Systems Composed of Ethanol and Salts. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Esterification of succinic acid using EtOH. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • The Role of Diethoxyethyl Succinate in Advanced Cosmetic Formulations. (n.d.). Retrieved December 31, 2025, from [Link]

  • Fully Renewable, Effective, and Highly Biodegradable Plasticizer: Di-n-heptyl Succinate. (2025, December 18). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (n.d.). PubMed Central. Retrieved December 31, 2025, from [Link]

  • Esterification of succinic anhydride to di-(p-cresyl) succinate over M-montmorillonite clay catalysts. (n.d.). CORE. Retrieved December 31, 2025, from [Link]

  • DIETHOXYETHYL SUCCINATE. (n.d.). CosIng - European Commission. Retrieved December 31, 2025, from [Link]

Sources

Exploratory

Environmental fate and biodegradability of Diethoxyethyl succinate

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Diethoxyethyl Succinate Introduction Diethoxyethyl succinate (CAS: 26962-29-8), chemically identified as Bis(2-ethoxyethyl) butanedioate, is a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Diethoxyethyl Succinate

Introduction

Diethoxyethyl succinate (CAS: 26962-29-8), chemically identified as Bis(2-ethoxyethyl) butanedioate, is a synthetic diester with a growing presence in various industrial and consumer applications.[1][2] It is valued for its properties as an emollient, skin conditioner, and solvent, making it a common ingredient in cosmetics, personal care products, and advanced formulations.[3][4][5] As the use of Diethoxyethyl succinate expands, a thorough understanding of its environmental lifecycle—its fate, persistence, and biodegradability—becomes critical for comprehensive environmental risk assessment and the development of sustainable chemical products.

This technical guide offers a detailed examination of the environmental fate and biodegradability of Diethoxyethyl succinate. From a Senior Application Scientist's perspective, this document synthesizes current knowledge on its physicochemical properties, abiotic and biotic degradation pathways, and the standardized methodologies used for its evaluation. The focus is not merely on presenting data but on elucidating the scientific rationale behind the expected environmental behavior of this compound and the experimental designs required to validate these predictions.

Section 1: Physicochemical Properties and Environmental Relevance

The environmental distribution and fate of a chemical are fundamentally governed by its physicochemical properties. For Diethoxyethyl succinate, properties such as water solubility and density dictate its partitioning between aquatic, terrestrial, and atmospheric compartments.

PropertyValueSourceSignificance for Environmental Fate
IUPAC Name Bis(2-ethoxyethyl) butanedioate[1][2]Defines the precise chemical structure for degradation analysis.
CAS Number 26962-29-8[2][6]Provides a universal identifier for database and regulatory searches.
Molecular Formula C12H22O6[1][2]Used to calculate theoretical oxygen demand (ThOD) and CO2 production (ThCO2) in biodegradation tests.
Molecular Weight 262.30 g/mol [1][2]Influences properties like volatility and diffusion rates.
Physical State Liquid[1]Affects handling in experimental setups and environmental dispersion.
Boiling Point ~327.5 °C[1]Indicates low volatility, suggesting it will primarily reside in aquatic and soil/sediment compartments.
Density ~1.064 g/mL[1]Being slightly denser than water, it may slowly sink in aquatic systems if undissolved.
Water Solubility Partially soluble (Est. 27,300 mg/L)[7][8]Moderate solubility ensures it is bioavailable to aquatic microorganisms for degradation but may also partition to organic matter.

These properties collectively suggest that Diethoxyethyl succinate, upon release into the environment, will predominantly partition to the aqueous phase and soil. Its low volatility makes atmospheric transport unlikely. The presence of ester linkages is the most significant structural feature, pointing towards hydrolysis as a key degradation mechanism.

Section 2: Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. For Diethoxyethyl succinate, the primary abiotic pathway is hydrolysis.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.[9] As a diester, Diethoxyethyl succinate is susceptible to hydrolysis, which breaks the two ester bonds to yield succinic acid and two molecules of 2-ethoxyethanol.[6]

Mechanism: The reaction can be catalyzed by both acids and bases.[6][9] Under environmental conditions (typically pH 5-9), both mechanisms can contribute to its degradation, although the reaction with pure water is generally slow.[9] The rate of hydrolysis is a critical parameter for determining the persistence of the compound in aquatic environments.

The expected hydrolysis reaction is as follows:

DES Diethoxyethyl Succinate (C12H22O6) H2O + 2 H₂O DES->H2O Products Succinic Acid (C4H6O4) + 2x 2-Ethoxyethanol (C4H10O2) H2O->Products Hydrolysis (H⁺ or OH⁻ catalyst)

Caption: Hydrolytic degradation of Diethoxyethyl succinate.

Photolysis

Section 3: Biotic Degradation

Biotic degradation, mediated by microorganisms, is expected to be the ultimate and most significant fate process for Diethoxyethyl succinate and its hydrolysis products.

Aerobic Biodegradation

In the presence of oxygen, microorganisms are expected to readily degrade Diethoxyethyl succinate. The process likely occurs in two stages:

  • Initial Hydrolysis: Extracellular enzymes (esterases) produced by microorganisms cleave the ester bonds, releasing succinic acid and 2-ethoxyethanol.[6]

  • Mineralization: The hydrolysis products are then taken up by microorganisms and used as carbon sources for energy and biomass, ultimately being converted to carbon dioxide, water, and mineral salts.[6][12]

A substance is considered readily biodegradable if it undergoes rapid and ultimate degradation in an aerobic environment under stringent test conditions, such as those defined by the OECD 301 guidelines.[13] These tests require reaching pass levels of 60% of theoretical CO2 production or 70% of dissolved organic carbon (DOC) removal within a 10-day window during the 28-day test period.[13][14][15] Given its structure, Diethoxyethyl succinate is a strong candidate for being classified as readily biodegradable.

cluster_0 Primary Biodegradation cluster_1 Ultimate Biodegradation (Mineralization) DES Diethoxyethyl Succinate Hydrolysis Extracellular Hydrolases (Esterases) DES->Hydrolysis Products Succinic Acid + 2-Ethoxyethanol Hydrolysis->Products Uptake Microbial Uptake Products->Uptake Further Degradation TCA Central Metabolism (e.g., TCA Cycle) Uptake->TCA Mineralization CO₂ + H₂O + Biomass TCA->Mineralization

Caption: Proposed aerobic biodegradation pathway for Diethoxyethyl succinate.

Anaerobic Biodegradation

In oxygen-depleted environments like aquatic sediments or anaerobic digesters, a different set of microorganisms would be responsible for degradation. While many simple organic molecules are degradable under anaerobic conditions, some compounds, including certain succinate-based polymers, have shown resistance.[16] The anaerobic biodegradability of Diethoxyethyl succinate would need to be confirmed experimentally, for instance, by following guidelines such as OECD 311.[13] The expected pathway would still involve initial hydrolysis followed by fermentation and methanogenesis of the resulting acid and alcohol.

Section 4: Experimental Protocols for Assessment

To empirically determine the environmental fate of Diethoxyethyl succinate, standardized laboratory tests are essential. The following protocols represent core methodologies for assessing its biodegradability and hydrolytic stability.

Protocol: OECD 301B - CO₂ Evolution Test (Ready Biodegradability)

This is the most recommended test for a soluble, non-volatile substance like Diethoxyethyl succinate to assess ready aerobic biodegradability.[6]

Objective: To determine the ultimate aerobic biodegradability by measuring the amount of CO₂ produced over 28 days.

Methodology:

  • Preparation of Test Medium: A mineral salt medium is prepared (per OECD 301 guidelines) and aerated to saturate with oxygen.

  • Inoculum: An inoculum is sourced from a healthy, diverse microbial population, typically activated sludge from a domestic wastewater treatment plant. It is prepared to minimize its endogenous CO₂ production.

  • Test Setup:

    • Test Flasks (Duplicate): Mineral medium + Inoculum + Diethoxyethyl succinate (e.g., at 10-20 mg/L of Total Organic Carbon).

    • Blank Control (Duplicate): Mineral medium + Inoculum only. This measures the CO₂ produced by the inoculum itself.

    • Reference Control (Single): Mineral medium + Inoculum + A readily biodegradable reference substance (e.g., sodium benzoate). This validates the activity of the inoculum.

    • Toxicity Control (Single): Mineral medium + Inoculum + Test Substance + Reference Substance. This checks if the test substance is toxic to the microorganisms.

  • Incubation: Flasks are incubated at 22 ± 2°C in the dark for 28 days. CO₂-free air is passed through the flasks, and the evolved CO₂ is trapped in a sodium hydroxide or barium hydroxide solution.

  • Measurement: The amount of CO₂ produced is measured periodically by titrating the trapping solution or by using an inorganic carbon analyzer.

  • Data Analysis: The percentage of biodegradation is calculated as: % Biodegradation = (CO₂ from Test Flask - CO₂ from Blank) / Theoretical CO₂ (ThCO₂) * 100

  • Validation: The test is valid if the reference compound reaches the pass level of 60% by day 14, and the difference between replicate test flasks at the end of the 10-day window is less than 20%.[14]

cluster_setup 1. Test Setup cluster_incubation 2. Incubation (28 days) cluster_analysis 3. Analysis Flasks Prepare Flasks: - Test Substance - Blank Control - Reference Control - Toxicity Control Inoculate Add Mineral Medium & Microbial Inoculum Incubate Incubate at 22°C in the dark Inoculate->Incubate Start Aerate Aerate with CO₂-free air Trap Trap evolved CO₂ in Ba(OH)₂ or NaOH Measure Periodically Measure Trapped CO₂ (Titration/IC) Trap->Measure Calculate Calculate % ThCO₂ vs. Blank Control Measure->Calculate Evaluate Evaluate against Pass Levels (e.g., >60%) & 10-day window Calculate->Evaluate

Caption: Experimental workflow for the OECD 301B biodegradability test.

Protocol: Hydrolysis as a Function of pH (based on OECD 111)

Objective: To determine the rate of abiotic hydrolysis at environmentally relevant pH values.

Methodology:

  • Buffer Preparation: Prepare sterile buffer solutions at pH 4, 7, and 9.

  • Test Setup: Add a low concentration of Diethoxyethyl succinate (to ensure it remains dissolved) to each buffer solution in sterile, sealed test vessels.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) in the dark to prevent photolysis.

  • Sampling & Analysis: At predetermined time intervals, take samples from each vessel. Analyze the concentration of the parent Diethoxyethyl succinate using a suitable analytical method (e.g., HPLC).

  • Data Analysis: Plot the concentration of Diethoxyethyl succinate versus time for each pH. Determine the rate constants (k) and the half-life (t₁/₂) for hydrolysis at each pH level.

Section 5: Ecotoxicological Profile (Data Gaps)

A complete environmental risk assessment requires both fate and effects data. While Diethoxyethyl succinate is considered to have a low risk profile for human health in cosmetic applications, there is a significant lack of published data on its ecotoxicity.[1][3][17] A safety data sheet for the compound explicitly notes "no data available" for toxicity to aquatic invertebrates, algae, and microorganisms.[18]

To conduct a proper risk assessment, the following data would be required:

  • Acute aquatic toxicity: Tests on fish (e.g., OECD 203), daphnia (e.g., OECD 202), and algae (e.g., OECD 201).

  • Toxicity to microorganisms: An inhibition test on activated sludge (e.g., OECD 209) is crucial to ensure it does not harm the very organisms expected to biodegrade it in wastewater treatment plants.

Without this information, it is impossible to determine the potential risk to aquatic ecosystems.

Conclusion

Diethoxyethyl succinate is a molecule whose environmental profile is largely predictable based on its chemical structure. Its two ester linkages make it a prime candidate for abiotic and biotic hydrolysis, which is the critical first step in its environmental degradation. The resulting products, succinic acid and 2-ethoxyethanol, are simple molecules that are expected to be readily mineralized by a wide range of microorganisms.

Based on this analysis, Diethoxyethyl succinate is likely to be classified as readily biodegradable. However, this must be confirmed through standardized testing, such as the OECD 301 series. The primary data gaps for this compound lie in its ecotoxicological profile. Generating data on its effects on aquatic organisms is an essential next step to ensure its use is safe for the environment and to complete a comprehensive chemical risk assessment.

References

  • OECD (1992), Test No. 301: Ready Biodegradability, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris, [Link]

  • Zhang, Y., et al. (2023). Autohydrolysis of Diglycine‐Activated Succinic Esters Boosts Cellular Uptake. Angewandte Chemie International Edition. [Link]

  • Zhang, Y., et al. (2023). Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake. National Center for Biotechnology Information (PMC). [Link]

  • Kodaikal, S. (2025). OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. American Pharmaceutical Review. [Link]

  • OECD (2024). Test No. 301: Ready Biodegradability. OECD iLibrary. [Link]

  • OECD (2006), Test No. 310: Ready Biodegradability - CO2 in sealed vessels (Headspace Test), OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris. [Link]

  • OECD (n.d.). Test No. 301: Ready Biodegradability. OECD. [Link]

  • The Good Scents Company (n.d.). diethoxyethyl succinate, 26962-29-8. The Good Scents Company. [Link]

  • PubChem (n.d.). Diethoxyethyl succinate. National Center for Biotechnology Information. [Link]

  • SincereSkin.lt (n.d.). Diethoxyethyl Succinate. Korėjietiška kosmetika. [Link]

  • Google Patents (2014).
  • MySkinRecipes (n.d.). Diethoxyethyl Succinate. MySkinRecipes. [Link]

  • EWG Skin Deep (n.d.). What is DIETHOXYETHYL SUCCINATE. Environmental Working Group. [Link]

  • ResearchGate (n.d.). The photochemistry of esters of carboxylic acids. [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. [Link]

  • UL Prospector (n.d.). Diethyl Succinate by Vigon. UL Prospector. [Link]

  • Gadaleta, G., et al. (2021). Anaerobic Degradability of Commercially Available Bio-Based and Oxo-Degradable Packaging Materials in the Context of their End of Life in the Waste Management Strategy. MDPI. [Link]

  • PubMed (2023). Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake. [Link]

  • Saal, L., et al. (2024). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. National Center for Biotechnology Information (PMC). [Link]

  • Aeppli, C., et al. (2018). Synthesis of Anaerobic Degradation Biomarkers Alkyl-, Aryl- and Cycloalkylsuccinic Acids and Their Mass Spectral Characteristics. ResearchGate. [Link]

  • Uniproma (n.d.). The Role of Diethoxyethyl Succinate in Advanced Cosmetic Formulations. [Link]

  • MySkinRecipes (n.d.). Diethoxyethyl Succinate (Thai Language). MySkinRecipes. [Link]

Sources

Foundational

Diethoxyethyl succinate hydrolysis and degradation pathways

An In-Depth Technical Guide to the Hydrolysis and Degradation of Diethoxyethyl Succinate Introduction to Diethoxyethyl Succinate Diethoxyethyl succinate, chemically known as bis(2-ethoxyethyl) butanedioate, is a diester...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hydrolysis and Degradation of Diethoxyethyl Succinate

Introduction to Diethoxyethyl Succinate

Diethoxyethyl succinate, chemically known as bis(2-ethoxyethyl) butanedioate, is a diester formed from succinic acid and 2-ethoxyethanol.[1][2] Its molecular structure incorporates both ester and ether functionalities, granting it unique solubility characteristics that make it compatible with both hydrophobic and hydrophilic substances.[1] This versatility has led to its widespread use as a solvent, emollient, and skin-conditioning agent in the cosmetics, personal care, and pharmaceutical industries.[1][3][4]

In pharmaceutical applications, its role can extend to enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1] However, the very ester linkages that define its structure are also its primary point of vulnerability. Understanding the stability of diethoxyethyl succinate, particularly its susceptibility to hydrolysis and other degradation pathways, is critical for ensuring the quality, efficacy, and safety of any formulation in which it is used. This guide provides a detailed examination of these degradation processes, the factors that influence them, and the analytical methods required for their study.

The Core Degradation Pathway: Hydrolysis

Hydrolysis, the cleavage of a chemical bond by the addition of a water molecule, is the principal degradation pathway for diethoxyethyl succinate.[1] This reaction can be catalyzed by either acidic or basic conditions, each proceeding through a distinct mechanism to ultimately yield succinic acid and 2-ethoxyethanol.[1]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of diethoxyethyl succinate is a reversible process initiated by the protonation of a carbonyl oxygen.[1] This initial step increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by water.[1] The reaction proceeds through a tetrahedral intermediate, followed by proton transfer and the elimination of an alcohol group (2-ethoxyethanol) to regenerate the carboxylic acid. This process can occur sequentially at both ester sites.

The key steps are:

  • Protonation of the Carbonyl Oxygen: The reaction begins when a hydronium ion (H₃O⁺) protonates the carbonyl oxygen, enhancing the carbonyl carbon's positive charge.[1]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the highly electrophilic carbonyl carbon.[1]

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the alkoxy groups, converting it into a good leaving group.[1]

  • Elimination of 2-Ethoxyethanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and releasing a molecule of 2-ethoxyethanol.

  • Deprotonation: The protonated carboxylic acid is deprotonated by water to yield succinic acid (or its monoester) and regenerate the acid catalyst (H₃O⁺).

Acid_Hydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2 & 3: Nucleophilic Attack & Proton Transfer cluster_2 Step 4 & 5: Elimination & Deprotonation A Diethoxyethyl Succinate + H₃O⁺ B Protonated Ester A->B C Tetrahedral Intermediate B->C + H₂O D Proton-Transferred Intermediate C->D Proton Transfer E Monoester + 2-Ethoxyethanol D->E - 2-Ethoxyethanol F Succinic Acid + 2-Ethoxyethanol E->F Repeat Steps 1-5

Caption: Generalized workflow for acid-catalyzed hydrolysis of a succinate diester.
Base-Catalyzed Hydrolysis (Saponification)

In basic conditions, hydrolysis is an irreversible process known as saponification. The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon. This is generally a faster and more common degradation pathway at neutral to alkaline pH.

The key steps are:

  • Nucleophilic Attack: A hydroxide ion directly attacks the carbonyl carbon of the ester.

  • Formation of Tetrahedral Intermediate: This attack forms a tetrahedral alkoxide intermediate.

  • Elimination of Alkoxide: The intermediate collapses, reforming the carbonyl double bond and eliminating a 2-ethoxyethoxide ion.

  • Proton Transfer: The newly formed carboxylic acid rapidly donates a proton to the highly basic 2-ethoxyethoxide ion, forming a carboxylate salt and a molecule of 2-ethoxyethanol. This final, irreversible step drives the reaction to completion.

Base_Hydrolysis cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation (Irreversible) A Diethoxyethyl Succinate + OH⁻ B Tetrahedral Intermediate A->B C Monoester Carboxylic Acid + 2-Ethoxyethoxide B->C D Succinate Salt + 2-Ethoxyethanol C->D Proton Transfer

Caption: Mechanism of base-catalyzed hydrolysis (saponification).

Factors Influencing Hydrolytic Stability

The rate at which diethoxyethyl succinate hydrolyzes is not constant; it is profoundly influenced by several environmental and biological factors.[5]

FactorEffect on Hydrolysis RateMechanistic Rationale
pH Slowest near neutral pH; increases significantly in acidic and especially basic conditions.[5][6]In basic conditions, the concentration of the strong nucleophile (OH⁻) is higher. In acidic conditions, the ester is activated by protonation.[1][6]
Temperature Rate increases with higher temperatures.[5]Provides the necessary activation energy for the reaction to occur, increasing the frequency and energy of molecular collisions.
Enzymes Can be rapidly hydrolyzed by esterases present in biological systems (e.g., plasma, liver).[5][7]Esterases are biological catalysts that provide an alternative, lower-energy pathway for ester cleavage.[7]
Solvent/Formulation The presence of water is essential. The polarity and composition of the formulation can affect reactant accessibility.[5]Water is a necessary reactant for hydrolysis. Formulation components can sterically hinder or electronically influence the ester groups.

The presence of the ether oxygen in the ethoxyethyl group may also influence the hydrolysis rate compared to simpler analogs like diethyl succinate, potentially through electronic effects or by altering the molecule's interaction with water and other solvents.[1]

Broader Stability Profile: Forced Degradation Studies

To fully characterize the stability of a compound like diethoxyethyl succinate, particularly for pharmaceutical use, forced degradation (or stress testing) is essential.[8] These studies deliberately expose the compound to harsh conditions beyond those expected during normal handling or storage to identify all potential degradation products and pathways.[8] This is a critical requirement of regulatory bodies like the ICH.[8]

Common Stress Conditions for Esters:

  • Acid/Base Hydrolysis: As detailed above, this is the primary pathway.

  • Oxidative Degradation: Exposure to oxidizing agents (e.g., hydrogen peroxide) to identify susceptibility to oxidation.

  • Photolytic Degradation: Exposure to UV or visible light to assess photosensitivity.

  • Thermal Degradation: Exposure to high heat to evaluate thermal stability.[9]

By analyzing the outcomes of these stress tests, researchers can develop a comprehensive stability profile, which informs formulation development, packaging selection, and the establishment of appropriate storage conditions.[8]

Analytical Methodologies for Stability Assessment

The study of diethoxyethyl succinate degradation requires robust analytical methods that can separate and quantify the parent compound from its degradation products. Such methods are termed "stability-indicating."[9][10][11]

Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the most common technique for stability studies due to its high resolving power and sensitivity.[9][10] A reversed-phase C18 column is often used, and detection is typically performed with a UV detector.[9][10] For definitive identification of unknown degradation products, HPLC may be coupled with Mass Spectrometry (LC-MS).[5] Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool for identifying and quantifying the volatile degradation product, 2-ethoxyethanol.[5]

Experimental Protocol: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop and validate an HPLC method for analyzing diethoxyethyl succinate in the presence of its degradation products.

Objective: To establish a specific, accurate, and precise HPLC method capable of resolving diethoxyethyl succinate from products formed under acid and base stress conditions.

Materials & Reagents:

  • Diethoxyethyl Succinate Reference Standard

  • HPLC-grade Acetonitrile and Water[10]

  • Potassium Dihydrogen Phosphate, Orthophosphoric Acid (for buffer preparation)[10]

  • Hydrochloric Acid (0.1 N) and Sodium Hydroxide (0.1 N) for stress studies

  • Discovery C18 column (or equivalent)[10]

Methodology:

  • Preparation of Solutions:

    • Mobile Phase: Prepare a buffered mobile phase (e.g., 20mM potassium dihydrogen phosphate adjusted to pH 3.8 with phosphoric acid) and mix with acetonitrile in a suitable ratio (e.g., 50:50 v/v).[10] Filter and degas.

    • Standard Solution: Accurately weigh and dissolve diethoxyethyl succinate in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare working standards by dilution.

    • Sample Solution: Prepare a sample of the formulation or bulk substance at a similar concentration.

  • Forced Degradation:

    • Acid Hydrolysis: Mix the sample solution with 0.1 N HCl and heat (e.g., at 60°C for 2 hours). Cool and neutralize with 0.1 N NaOH.

    • Base Hydrolysis: Mix the sample solution with 0.1 N NaOH at room temperature for a set time (e.g., 30 minutes). Neutralize with 0.1 N HCl.

  • Chromatographic Conditions (Initial):

    • Column: C18, 5 µm, 150 x 4.6 mm

    • Flow Rate: 1.0 mL/min[9]

    • Injection Volume: 20 µL

    • Detector Wavelength: 210 nm (or as determined by UV scan)

    • Column Temperature: 30°C

  • Method Development & Specificity:

    • Inject the unstressed standard, the placebo (if applicable), and the acid- and base-stressed samples.

    • Evaluate the chromatograms. The primary goal is to achieve baseline separation between the main diethoxyethyl succinate peak and any new peaks corresponding to degradation products.

    • Adjust the mobile phase composition (organic/aqueous ratio) or pH to optimize resolution.

    • The method is considered specific and stability-indicating if the degradation product peaks do not interfere with the parent peak.[10]

  • Method Validation (per ICH Guidelines):

    • Linearity: Analyze a series of concentrations to ensure the detector response is proportional to the analyte concentration.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the active ingredient.

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

HPLC_Workflow A Prepare Mobile Phase, Standard & Sample Solutions C Set Initial HPLC Conditions (Column, Flow, Wavelength) A->C B Perform Forced Degradation (Acid, Base, etc.) D Inject Samples: - Unstressed Standard - Stressed Samples B->D C->D E Analyze Chromatograms D->E F Adequate Peak Resolution? E->F G Optimize Mobile Phase / pH F->G No H Method is Stability-Indicating. Proceed to Validation. F->H Yes G->D I Validate Method: Linearity, Accuracy, Precision H->I

Caption: Workflow for developing a stability-indicating HPLC method.

Implications and Advanced Applications

A thorough understanding of diethoxyethyl succinate's degradation pathways has significant practical implications.

  • Formulation Strategies: To enhance stability, formulations should be buffered at a slightly acidic to neutral pH (where ester hydrolysis is slowest) and protected from high temperatures.[5] The use of anhydrous or low-water-content solvent systems can also be an effective strategy where applicable.

  • Prodrug Design: The succinate ester linkage is a common motif in prodrug design. A drug with poor solubility or permeability can be chemically attached to a succinate moiety to create a more lipophilic ester prodrug. Upon administration, endogenous esterases in the body hydrolyze the ester bond, releasing the active drug.[7] The hydrolysis kinetics of diethoxyethyl succinate can serve as a model for designing succinate-based prodrugs with desired release profiles.

  • Engineered Autohydrolysis: Recent research has shown that conjugating a succinic ester to specific peptide motifs, such as diglycine, can induce rapid, non-enzymatic autohydrolysis at physiological pH.[12] This innovative approach allows for controlled, esterase-independent release, potentially boosting cellular uptake and recovering drug efficacy for compounds that might otherwise be cleared too quickly.[12]

Conclusion

Diethoxyethyl succinate is a versatile excipient whose utility is intrinsically linked to its chemical stability. The primary degradation pathway is hydrolysis of its two ester bonds, a reaction that is strongly catalyzed by both acidic and basic conditions and accelerated by heat and enzymes. Its degradation products are succinic acid and 2-ethoxyethanol. For researchers, scientists, and drug development professionals, a comprehensive understanding of these degradation mechanisms is not merely academic; it is a prerequisite for developing stable, safe, and effective formulations. By employing robust, stability-indicating analytical methods and leveraging knowledge of influencing factors, the degradation of diethoxyethyl succinate can be controlled and even harnessed for advanced applications like targeted drug delivery.

References

  • Benchchem. Diethoxyethyl succinate | 26962-29-8.

  • Benchchem. Preventing and addressing the hydrolysis of Diethyl succinate-13C4.

  • EWG Skin Deep. What is DIETHOXYETHYL SUCCINATE.

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - DIETHOXYETHYL SUCCINATE.

  • SpecialChem. DIETHYLHEXYL SUCCINATE.

  • INCIDecoder. Diethoxyethyl Succinate (with Product List).

  • Accio. diethoxyethyl succinate: Uses, Safety & Sourcing.

  • Alfa Chemistry. CAS 26962-29-8 Diethoxyethyl succinate - Surfactant.

  • PubMed. Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets.

  • PubChem. Diethoxyethyl succinate | C12H22O6 | CID 5086298.

  • Ensince Industry Co., Ltd. DIETHOXYETHYL SUCCINATE cas 26962-29-8.

  • National Institutes of Health (NIH). Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake.

  • MySkinRecipes. Diethoxyethyl Succinate.

  • Parchem. Diethoxyethyl succinate (Cas 26962-29-8).

  • Journal of Chemical and Pharmaceutical Research. Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Desvenlafaxine Succinate.

  • Benchchem. In-Depth Technical Guide: pH-Dependent Hydrolysis Rate of Bis(2,5-dioxopyrrolidin-1-yl) succinate.

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. Stability-Indicating Method Development and Validation of Solifenacin Succinate by RP-HPLC.

  • Pharmacophore. DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING ANALYTICAL METHOD FOR DETERMINATION OF RELATED SUBSTANCES.

  • PubMed. Optimization and establishment of a validated stability-indicating HPLC method for study of the stress degradation behavior of metoprolol succinate.

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing.

Sources

Exploratory

A Technical Guide to Diethoxyethyl Succinate: Properties, Synthesis, and Applications in Research and Development

Executive Summary This technical guide provides a comprehensive overview of Diethoxyethyl Succinate (CAS No. 26962-29-8), a diester of significant interest in the pharmaceutical, cosmetic, and chemical research sectors.

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of Diethoxyethyl Succinate (CAS No. 26962-29-8), a diester of significant interest in the pharmaceutical, cosmetic, and chemical research sectors. This document details the molecule's core physicochemical properties, outlines a standard laboratory synthesis protocol with mechanistic insights, and explores its applications, particularly as a solubilizing agent and excipient in drug development. The unique bifunctional nature of its structure, combining ether and ester moieties, imparts valuable solubility characteristics, making it an effective medium for both hydrophobic and hydrophilic compounds. This guide is intended for researchers, scientists, and drug development professionals seeking detailed technical information on this versatile compound.

Core Molecular and Physicochemical Properties

Diethoxyethyl succinate, systematically named Bis(2-ethoxyethyl) butanedioate, is a synthetic diester derived from succinic acid and 2-ethoxyethanol.[1][2] Its structure incorporates flexible ether linkages within the alkyl chains, a key feature influencing its physical and chemical behavior.[1]

Identifier / Property Value Source(s)
Molecular Formula C₁₂H₂₂O₆[1][2][3][4][5][6]
Molecular Weight 262.30 g/mol [1][2][3][4]
IUPAC Name Bis(2-ethoxyethyl) butanedioate[2][7]
CAS Number 26962-29-8[1][2][8]
Synonyms Bis(2-ethoxyethyl)succinate, Crodamol DES[2][3]
Appearance Colorless liquid[5]
Boiling Point 327.5 ± 22.0 °C (Predicted)[2][4]
Density 1.064 ± 0.06 g/cm³ (Predicted)[2][4]
Canonical SMILES CCOCCOC(=O)CCC(=O)OCCOCC[2]
InChIKey SWQUTKGVXGTROS-UHFFFAOYSA-N[1][2]
Solubility Soluble in oils, alcohols, and partially soluble in water (approx. 6-8%)[5][9][10]

Synthesis and Mechanism

The primary industrial and laboratory-scale synthesis of diethoxyethyl succinate is achieved through a direct acid-catalyzed esterification, commonly known as Fischer esterification.

Principle of Synthesis

This reaction involves the condensation of a carboxylic acid (succinic acid) with an alcohol (2-ethoxyethanol) in the presence of an acid catalyst.[1] The reaction is reversible; therefore, an excess of the alcohol reactant is typically used to drive the chemical equilibrium toward the formation of the diester product, in accordance with Le Châtelier's principle.[1] Water is generated as a byproduct and is often removed during the reaction to further favor product formation.

Diagram of Synthesis Pathway

G Figure 1: Acid-Catalyzed Esterification of Succinic Acid SA Succinic Acid (HOOC(CH₂)₂COOH) plus + SA->plus ET 2-Ethoxyethanol (x2) (CH₃CH₂OCH₂CH₂OH) ET->plus H_plus H⁺ (Catalyst) (e.g., H₂SO₄) H_plus->plus Reflux DES Diethoxyethyl Succinate Water Water (x2) (H₂O) plus2 + DES->plus2 plus->DES plus2->Water

Sources

Foundational

The Arc of Innovation: A Technical History of Succinate Esters in Research

Foreword Succinate esters, a class of molecules defined by the esterification of succinic acid, have quietly underpinned significant advancements across a remarkable breadth of scientific disciplines. From the foundation...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Succinate esters, a class of molecules defined by the esterification of succinic acid, have quietly underpinned significant advancements across a remarkable breadth of scientific disciplines. From the foundational principles of polymer chemistry to the intricate signaling pathways of cellular metabolism and the targeted strategies of modern drug delivery, their journey through the annals of research is a compelling narrative of scientific inquiry, adaptation, and innovation. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the historical development of succinate esters, not as a mere chronological account, but as a story of evolving scientific thought and technological progress. By examining the causality behind experimental choices and the iterative process of discovery, we can gain a deeper appreciation for the versatility of these molecules and their enduring relevance in contemporary research.

The Genesis: Early Syntheses and the Dawn of Polymer Science

The story of succinate esters begins not in the realm of biology, but in the nascent field of polymer chemistry in the 19th century. The fundamental reactivity of dicarboxylic acids and diols laid the groundwork for the synthesis of the first succinate-based polyesters.

Pioneering Polymerization: The 19th Century and Wallace Carothers

While early explorations into polyesters occurred in the 19th century, it was the seminal work of Wallace Carothers at DuPont in the 1920s and 1930s that truly established the field of polymer science and, within it, the significance of succinic acid.[1][2][3] Carothers' systematic investigation into condensation polymerization, driven by the commercial ambition to create a synthetic alternative to silk, led him to explore a wide array of dicarboxylic acids and diols.[4]

His research demonstrated that high molecular weight polyesters could be formed through the removal of water during the reaction, a critical insight that had eluded earlier researchers.[5] Although his initial work with some polyesters, including those derived from succinic acid, resulted in materials with low melting points and poor fiber-forming properties, this foundational research was instrumental.[2] It established the principles of step-growth polymerization and laid the theoretical groundwork for the future development of commercially viable polyesters. While Carothers ultimately shifted his focus to polyamides, leading to the invention of nylon, his early explorations with succinate-based polyesters were a crucial chapter in the history of polymer chemistry.[1][4]

Experimental Protocol: Early Polyester Synthesis (Conceptual Reconstruction)

This protocol is a conceptual reconstruction of the early methods used by researchers like Carothers for synthesizing polyesters.

Objective: To synthesize a low molecular weight polyester from succinic acid and a diol via melt polycondensation.

Materials:

  • Succinic acid

  • Ethylene glycol (or other suitable diol)

  • Inert gas (e.g., Nitrogen)

  • Heating mantle with temperature control

  • Round-bottom flask with a side arm for distillation

  • Distillation condenser and receiving flask

  • Stirring apparatus

Methodology:

  • Monomer Charging: Equimolar amounts of succinic acid and ethylene glycol are charged into the round-bottom flask.

  • Inert Atmosphere: The reaction vessel is purged with an inert gas, such as nitrogen, to prevent oxidation at high temperatures.

  • Esterification (First Stage): The mixture is heated with stirring to a temperature of approximately 150-190°C. The esterification reaction begins, forming water as a byproduct.

  • Water Removal: The water produced is continuously removed by distillation through the side arm and collected in the receiving flask. This step is crucial to drive the equilibrium of the reaction towards the formation of longer polymer chains.

  • Polycondensation (Second Stage): After the initial esterification and removal of the bulk of the water, the temperature is gradually increased to 200-230°C, and a vacuum is applied. This stage, known as polycondensation, facilitates the joining of smaller ester molecules into longer polymer chains with the removal of the remaining traces of water and excess glycol.

  • Polymer Recovery: The reaction is stopped when the desired viscosity of the molten polymer is achieved. The polymer is then cooled and solidified for subsequent characterization.

A New Frontier: Succinate Esters in the Exploration of Cellular Metabolism

The mid-20th century saw a paradigm shift in the application of succinate esters, moving from the macroscopic world of polymers to the microscopic realm of cellular metabolism. The central challenge for early metabolic researchers was to introduce charged intermediates of metabolic pathways, such as succinate, across the relatively impermeable cell membrane.

Overcoming the Membrane Barrier: The Rationale for Esterification

Succinic acid, a key intermediate in the Krebs cycle, is a dicarboxylic acid that exists in its anionic form (succinate) at physiological pH. This charge prevents its ready diffusion across the lipid bilayer of the cell membrane. To overcome this barrier and study the intracellular effects of succinate, researchers turned to a classic chemical modification: esterification. By converting the charged carboxyl groups into neutral esters, the lipophilicity of the molecule is increased, facilitating its passive diffusion into the cell. Once inside, ubiquitous intracellular esterases hydrolyze the ester bonds, releasing the active succinate molecule.[6]

This "prodrug" approach, though not termed as such in the earliest metabolic studies, was a pivotal experimental strategy. It allowed scientists to effectively "deliver" metabolic intermediates to their site of action within the cell, enabling the study of their effects on cellular respiration, energy production, and other metabolic processes.[7]

The Pancreatic Islet and Insulin Secretion: The Work of Willy Malaisse

A significant chapter in the metabolic research of succinate esters was written by Dr. Willy Malaisse and his colleagues, who extensively investigated their role in insulin secretion from pancreatic islets.[8][9] Their research was driven by the quest to understand the metabolic signals that couple glucose metabolism to insulin release.

Malaisse's group hypothesized that intermediates of mitochondrial metabolism could act as key signaling molecules. They demonstrated that methyl and ethyl esters of succinate are potent insulin secretagogues, stimulating insulin release in a manner that was dependent on their intracellular metabolism.[10] This finding was crucial because unesterified succinate had no such effect, underscoring the necessity of the ester form for cell penetration.[6]

Their work further elucidated that the insulinotropic action of succinate esters was linked to an increase in mitochondrial respiration and ATP production.[11] By using radiolabeled succinate esters, they were able to trace the metabolic fate of the succinate moiety within the islet cells, providing direct evidence for its entry into the Krebs cycle.[10] This body of research solidified the concept of "stimulus-secretion coupling" in the pancreatic β-cell and highlighted the potential of cell-permeable metabolic intermediates as tools to dissect these complex pathways. The choice of methyl and later ethyl esters was a pragmatic one, leveraging simple, small alcohol groups to create readily hydrolyzable and cell-permeable derivatives.[9]

Experimental Workflow: Investigating the Insulinotropic Effect of Succinate Esters

This workflow outlines a typical experiment to assess the effect of a succinate ester on insulin secretion from isolated pancreatic islets, based on the methodologies pioneered by researchers like Willy Malaisse.

Caption: Workflow for assessing the insulinotropic effect of succinate esters.

The Modern Era: Biodegradable Polymers and Targeted Drug Delivery

The late 20th and early 21st centuries have witnessed a resurgence and diversification in succinate ester research, driven by growing environmental concerns and the demand for more sophisticated drug delivery systems.

A Green Revolution: The Rise of Poly(butylene succinate) (PBS)

The pioneering work of Carothers found new relevance in the late 20th century with the increasing demand for biodegradable plastics.[12][13] Poly(butylene succinate) (PBS), a polyester synthesized from succinic acid and 1,4-butanediol, emerged as a promising biodegradable alternative to conventional polyolefins.[14] The development of efficient fermentation processes to produce bio-based succinic acid from renewable resources further enhanced the "green" credentials of PBS.[7]

The historical choice of succinic acid and 1,4-butanediol was influenced by the desirable properties of the resulting polymer. PBS exhibits a balance of flexibility and thermal stability, making it suitable for a range of applications, including packaging films, agricultural mulches, and disposable cutlery.[13] The ester linkages in the polymer backbone are susceptible to hydrolysis, followed by microbial degradation, allowing the material to break down in the environment.

The evolution of PBS synthesis has progressed from early laboratory-scale melt polycondensation to sophisticated industrial processes that yield high molecular weight polymers with tailored properties.[10] This journey reflects a broader trend in polymer chemistry towards sustainability and the circular economy.

Succinate Esters as Prodrugs: Enhancing Therapeutic Efficacy

The fundamental principle of using esterification to enhance cell permeability, so effectively employed in early metabolic studies, has been systematically developed into a cornerstone of modern drug design: the prodrug strategy. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active pharmaceutical ingredient.[15]

Succinate esters have proven to be a versatile and widely used promoiety in prodrug design for several key reasons:

  • Improved Aqueous Solubility: For hydrophobic drugs, the introduction of a succinyl group, which has a free carboxylic acid, can dramatically increase water solubility, enabling the formulation of parenteral (injectable) dosage forms.

  • Enhanced Permeability: For drugs that are too polar to efficiently cross cell membranes, esterification of a hydroxyl or carboxyl group with a succinate moiety can increase lipophilicity and improve oral bioavailability.

  • Masking Taste: Unpleasant taste is a significant barrier to patient compliance, particularly in pediatric formulations. Esterification can mask the taste of the parent drug.

  • Controlled Release: The rate of hydrolysis of the succinate ester can sometimes be modulated to achieve a more sustained release of the active drug.[16]

The development of succinate ester prodrugs is a testament to the rational design principles of medicinal chemistry, where a fundamental understanding of chemical properties and biological processes is leveraged to overcome the limitations of otherwise promising therapeutic agents.[17]

Table 1: Key Milestones in the Historical Development of Succinate Esters in Research

Era Key Development Field of Research Key Contributors/Observations Significance
19th Century Initial synthesis of succinate-based polyesters.Polymer ChemistryEarly explorations of dicarboxylic acids and diols.Foundational work in polyester synthesis.
Early 20th Century Systematic study of condensation polymerization.Polymer ChemistryWallace Carothers (DuPont)[1][2][3]Established principles of polymer science; demonstrated the formation of high molecular weight polyesters.
Mid-20th Century Use of succinate esters to study cellular metabolism.Biochemistry / MetabolismUse of esters to increase cell permeability of Krebs cycle intermediates.[6]Enabled the study of intracellular metabolic pathways.
Late 20th Century Investigation of succinate esters as insulin secretagogues.Endocrinology / MetabolismWilly Malaisse and colleagues[8][9]Elucidated the role of mitochondrial metabolism in insulin secretion; established succinate esters as valuable research tools.
Late 20th/Early 21st Century Development of Poly(butylene succinate) (PBS).Materials Science / Green ChemistryRenewed interest in biodegradable polymers.[12][13]Provided a sustainable and biodegradable alternative to conventional plastics.
Early 21st Century Widespread application of succinate esters as prodrugs.Medicinal Chemistry / Drug DeliveryRational design to improve drug properties like solubility and bioavailability.[15][16]Enabled the development of numerous successful drug products.

The Analyst's Toolkit: Evolution of Characterization Techniques

The advancement of research on succinate esters has been intrinsically linked to the development of analytical techniques capable of their synthesis, purification, and characterization.

From Titration to Chromatography

In the early days of ester synthesis, quantitative analysis often relied on classical chemical methods such as titration.[18] These methods, while foundational, lacked the specificity to differentiate between different ester species in a mixture.

The advent of chromatographic techniques revolutionized the analysis of succinate esters. Gas chromatography (GC), particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), provided a powerful tool for separating and quantifying volatile succinate esters.[19][20][21][22] The ability to derivatize non-volatile succinic acid into its more volatile ester forms further expanded the utility of GC in metabolic studies.[23]

High-performance liquid chromatography (HPLC) has also become an indispensable tool, especially for the analysis of less volatile succinate esters and for the purification of succinate ester prodrugs.[16]

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques have been crucial for the structural elucidation of succinate esters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of succinate esters, allowing for unambiguous confirmation of their synthesis and purity.[24][25][26][27]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with GC or LC, is used to determine the molecular weight of succinate esters and to elucidate their fragmentation patterns, aiding in their identification.[22][28][29][30] The historical development of mass spectrometry from a tool for isotope separation to a sophisticated analytical instrument has been pivotal for the detailed characterization of these molecules.[21]

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic ester carbonyl stretch, providing a quick and simple method to confirm the presence of the ester functional group.[31]

The evolution of these analytical techniques has provided researchers with an increasingly sophisticated toolkit to synthesize, purify, and characterize succinate esters with high precision and confidence.

Conclusion

The historical trajectory of succinate esters in research is a powerful illustration of how a single class of molecules can be adapted and repurposed to answer fundamental questions across diverse scientific disciplines. From the industrial drive for synthetic fibers that spurred the birth of polymer science, to the elegant solution they provided for studying the intricacies of cellular metabolism, and their modern-day applications in sustainable materials and targeted therapeutics, succinate esters have consistently proven their value.

This journey is not merely a historical curiosity; it is a testament to the enduring power of fundamental chemical principles and the ingenuity of the scientific community. As we look to the future, the versatility of succinate esters, coupled with the ever-expanding capabilities of synthesis and analysis, ensures that they will continue to be a vital tool in the hands of researchers, driving innovation in fields as yet unimagined. The story of succinate esters is far from over; it is a narrative that continues to be written in laboratories around the world.

References

  • American Chemical Society. Wallace Carothers and the Development of Nylon. Available at: [Link].

  • Björkling, F., Malaisse-Lagae, F., & Malaisse, W. J. (1996). Insulinotropic action of novel succinic acid esters. Pharmacological Research, 33(4-5), 273–275.
  • Science History Institute. Wallace Hume Carothers. Available at: [Link].

  • Michigan State University Department of Chemistry. Wallace Hume Carothers. Available at: [Link].

  • Indian Academy of Sciences. Wallace Hume Carothers and the Birth of Rational Polymer Synthesis. Available at: [Link].

  • EBSCO. Carothers Invents Nylon | Research Starters. Available at: [Link].

  • Ecosense Molding. (2023). A Brief History of Biodegradable Plastics - with an itemized timeline. Available at: [Link].

  • Ladrière, L., Louchami, K., Viñambres, C., Kadiata, M. M., Jijakli, H., Villanueva-Peñacarrillo, M. L., Valverde, I., & Malaisse, W. J. (1998). Insulinotropic action of the monoethyl ester of succinic acid. General Pharmacology, 31(3), 377–383.
  • Malaisse, W. J., Laghmich, A., Ladrière, L., Kadiata, M. M., & Sener, A. (1998). Insulinotropic action of the polyacetate esters of metabolized and non-metabolized monosaccharides in pancreatic islets from normal and diabetic rats. Pharmacological Research, 37(3), 237–242.
  • Wikipedia. Bioplastic. Available at: [Link].

  • Sener, A., & Malaisse, W. J. (1992). Stimulation of biosynthetic activity by novel succinate esters in rat pancreatic islets. Pharmacological Research, 26(4), 335–341.
  • Kinnunen, P. M., & Lange, L. G. (1984). Identification and quantitation of fatty acid ethyl esters in biological specimens. Analytical Biochemistry, 140(2), 567–576.
  • Malaisse, W. J., Malaisse-Lagae, F., & Sener, A. (1991). Metabolic effects and fate of succinate esters in pancreatic islets. Molecular and Cellular Biochemistry, 103(2), 163–171.
  • Wu, J., Zhang, J., Li, S., & Wang, Y. (2019). Synthesis, Properties of Biodegradable Poly(Butylene Succinate-co-Butylene 2-Methylsuccinate) and Application for Sustainable Release. Polymers, 11(5), 853.
  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2020). Prodrugs for improved drug delivery: Lessons learned from recently developed and marketed products. Journal of Medicinal Chemistry, 63(21), 12349–12387.
  • NaturePlast. (2021). Plastics and bioplastics: a 200-year history of research and development. Available at: [Link].

  • Jha, M. K., Bhori, M., Lee, M. Y., & Kim, J. H. (2017). Succinate supplementation improves metabolic performance of mixed glial cell cultures with mitochondrial dysfunction. Scientific Reports, 7(1), 947.
  • Quin, C., Costa, A. S. H., & Murphy, M. P. (2020). Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo. Pharmaceutical Research, 37(8), 154.
  • Lehto, P., & Gynther, M. (2007). Novel Prodrug Structures for Improved Drug Delivery.
  • MacDonald, M. J. (1992). Metabolism of the insulin secretagogue methyl succinate by pancreatic islets. Archives of Biochemistry and Biophysics, 299(1), 1–9.
  • Chouchani, E. T., Kazak, L., & Spiegelman, B. M. (2022). Why succinate? Physiological regulation by a mitochondrial coenzyme Q sentinel. Nature Reviews Molecular Cell Biology, 23(8), 515–528.
  • Papageorgiou, G. Z., Bikiaris, D. N., & Achilias, D. S. (2018). Synthesis and characterization of the biodegradable copolymers from succinic acid and adipic acid with 1,4-butanediol. Journal of Applied Polymer Science, 135(48), 46894.
  • Ravi, R. S., Jain, S., Chen, Z., & Jacobson, K. A. (2020). A Synthesis of the 2′,3′-di-succinyl ester prodrugs using 8 equivalents...
  • Eres, D., & Česnek, M. (2024). Succinate Regulates Endothelial Mitochondrial Function and Barrier Integrity. International Journal of Molecular Sciences, 25(1), 543.
  • Eres, D., & Česnek, M. (2024). (PDF) Succinate Regulates Endothelial Mitochondrial Function and Barrier Integrity.
  • The Evolution of Prodrug Strategies: From Simple Carriers to Smart, Targeted Systems. (n.d.).
  • Simoneit, B. R. T., & Otto, A. (2014). Inside Amber: The Structural Role of Succinic Acid in Class Ia and Class Id Resinite. Energy & Fuels, 28(7), 4434–4445.
  • Cardeal, Z. de L., & Marriott, P. J. (2008). Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS). Journal of Agricultural and Food Chemistry, 56(16), 7018–7023.
  • Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. (n.d.).
  • 3rd Metabolomics Workshop 06022015. (n.d.). UAB.
  • Thermo Fisher Scientific. (2015, August 24). An Illustrated History of Gas Chromatography: Thermo Scientific Q Exactive GC [Video]. YouTube.
  • Stenholm, A., Drevin, I., & Lundgren, M. (2005). Development of a solid-phase extraction/gas chromatographic-mass spectrometric method for quantification of succinic acid in nucleoside derivatives for oligonucleotide synthesis.
  • LC-MS/MS analysis of succinate, fumarate, and 2HG. (A) MS/MS spectra of... | Download Scientific Diagram. (n.d.).
  • Boston Apothecary. (2019, April 15).
  • Lillington, J. M., Trafford, D. J., & Makin, H. L. (1981). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Clinica Chimica Acta, 111(1), 91–98.
  • A method of quickly measuring industrial succinic anhydride purity using gas chrom
  • Characterizing 13C Spectral Assignments and Substituent Distributions of Hydroxypropylmethylcellulose Acetyl Succinate Using Dynamic Nuclear Polarization Nuclear Magnetic Resonance Spectroscopy | Molecular Pharmaceutics. (n.d.).
  • Wikipedia. Succinic acid. Available at: [Link].

  • Beinert, H. (2001). Spectroscopy of succinate dehydrogenases, a historical perspective. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1549(1-2), 2–23.
  • Lachenmeier, D. W., & Sohnius, E. M. (2008). Application of 1H Nuclear Magnetic Resonance Spectroscopy as Spirit Drinks Screener for Quality and Authenticity Control. Foods, 4(2), 147–158.
  • Mass Spectrometry, Historical Perspective. (n.d.).
  • McKinlay, J. B., & Vieille, C. (2017). (PDF) Succinic Acid: Technology Development and Commercialization.
  • Bikiaris, D. N., & Papageorgiou, G. Z. (2021). Synthesis and Characterization of Unsaturated Succinic Acid Biobased Polyester Resins. Polymers, 13(3), 362.
  • Wikipedia. Mass spectrometry. Available at: [Link].

  • Flinn Scientific. (n.d.). Synthesis, Isolation and Purification of an Ester—Classic Lab Kit for AP® Chemistry.
  • Method for synthesizing succinyl succinic dialkyl ester. (n.d.).
  • The application of NMR spectroscopy to characterization in cultural heritage. (n.d.). UDSpace.
  • Lee, S. M., Park, S. Y., & Kim, J. H. (2009). Synthesis and lubricating properties of succinic acid alkyl ester derivatives. Journal of Industrial and Engineering Chemistry, 15(4), 558–562.
  • Solid-State Nuclear Magnetic Resonance Spectroscopy–Pharmaceutical Applications | Request PDF. (n.d.).
  • Process for the prepar

Sources

Exploratory

Diethoxyethyl Succinate: A Multifaceted Ester for Advanced Research Applications

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Re-evaluating a Versatile Solvent Diethoxyethyl succinate (DES), chemically known as bis(2-ethoxyethyl) butanedioate, is a d...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Re-evaluating a Versatile Solvent

Diethoxyethyl succinate (DES), chemically known as bis(2-ethoxyethyl) butanedioate, is a diester of succinic acid and 2-ethoxyethanol.[1][2][3] While traditionally utilized in the cosmetics and personal care industries as an emollient, solvent, and texture enhancer, its unique physicochemical properties suggest a much broader scope of application within the scientific research and drug development sectors.[4][5][6] This guide provides an in-depth exploration of the untapped potential of Diethoxyethyl succinate, presenting a forward-looking perspective on its application in drug delivery, biomaterials science, cell culture, and sustainable chemistry.

The significance of Diethoxyethyl succinate in contemporary research stems from its multifunctional nature.[5] Its unique solubility characteristics, stemming from the incorporation of glycol ether functionalities, allow it to be compatible with both hydrophobic and hydrophilic substances.[1][5] This, combined with a favorable safety profile characterized by low toxicity, positions DES as a compelling candidate for innovative research endeavors.[6][7] Furthermore, with the increasing demand for sustainable and bio-based chemicals, DES, which can be derived from the fermentation of biomass to produce succinic acid, is an attractive "green" alternative to petroleum-based solvents and additives.[5]

Physicochemical Properties of Diethoxyethyl Succinate

A thorough understanding of the physicochemical properties of Diethoxyethyl succinate is paramount for its successful application in research. The following table summarizes its key characteristics:

PropertyValueSource(s)
IUPAC Name bis(2-ethoxyethyl) butanedioate[3]
CAS Number 26962-29-8[3][8]
Molecular Formula C12H22O6[3][6]
Molecular Weight 262.30 g/mol [3]
Boiling Point 327.5 ± 22.0 °C[6]
Density 1.064 ± 0.06 g/mL[6]
Solubility Soluble in oil and water
logP (o/w) 3.460 (est)[8]

Potential Research Application 1: Advanced Drug Delivery Systems

The poor aqueous solubility of many new chemical entities is a significant hurdle in drug development, leading to low bioavailability.[9][10] Diethoxyethyl succinate presents a promising solution as a solubilizing agent and excipient in various drug delivery systems.

Mechanism of Action in Solubility Enhancement

Diethoxyethyl succinate's efficacy as a solubilizing agent can be attributed to its amphiphilic nature. The ester and ether linkages provide polar regions capable of interacting with hydrophilic molecules, while the ethyl and succinate backbone offer non-polar characteristics for interaction with hydrophobic drug candidates. This dual functionality allows for the effective dissolution of a wide range of active pharmaceutical ingredients (APIs).[5]

Experimental Protocol: Evaluating DES for Enhancing the Solubility of a Poorly Soluble Drug

Objective: To determine the effectiveness of Diethoxyethyl succinate in enhancing the aqueous solubility of a model poorly soluble drug (e.g., ibuprofen).

Materials:

  • Diethoxyethyl succinate (pharmaceutical grade)

  • Ibuprofen powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system

  • Standard laboratory glassware and equipment

Methodology:

  • Preparation of DES Solutions: Prepare a series of DES solutions in PBS at varying concentrations (e.g., 0.5%, 1%, 2%, 5% v/v).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of ibuprofen powder to each DES solution and a control (PBS alone).

    • Shake the suspensions at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved drug.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Analyze the concentration of dissolved ibuprofen in each filtered sample using a validated HPLC method.

  • Data Analysis:

    • Plot the solubility of ibuprofen as a function of DES concentration.

    • Determine the fold increase in solubility compared to the control.

Logical Workflow for Solubility Enhancement Studies

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_des Prepare DES Solutions in PBS prep_drug Add Excess Model Drug prep_des->prep_drug equilibrium Equilibrate at Constant Temperature prep_drug->equilibrium separation Centrifuge and Filter equilibrium->separation hplc Quantify Drug Concentration via HPLC separation->hplc data_analysis Analyze and Plot Data hplc->data_analysis

Caption: Workflow for evaluating Diethoxyethyl succinate in solubility enhancement.

Potential Research Application 2: Green Plasticizers for Biomaterials and Medical Devices

The search for safe and environmentally friendly alternatives to traditional phthalate plasticizers is a major focus in polymer science.[11] Succinate esters have emerged as promising candidates due to their low toxicity, biodegradability, and excellent plasticizing efficiency.[11][12][13]

Impact on Polymer Properties

When incorporated into a polymer matrix, such as polylactic acid (PLA) or polyvinyl chloride (PVC), Diethoxyethyl succinate can intercalate between polymer chains, reducing intermolecular forces.[14] This leads to:

  • Increased Flexibility and Elongation at Break: Making the material less brittle.[1]

  • Reduced Glass Transition Temperature (Tg): Broadening the temperature range for processing and application.[1]

  • Improved Processability: Facilitating easier molding and extrusion.

Studies on similar succinate esters have shown comparable or even superior performance to the commercial plasticizer di(2-ethylhexyl) phthalate (DEHP).[1]

Experimental Protocol: Characterization of DES-Plasticized PLA Films

Objective: To evaluate the effect of Diethoxyethyl succinate on the mechanical and thermal properties of Polylactic acid (PLA) films.

Materials:

  • Polylactic acid (PLA) pellets

  • Diethoxyethyl succinate

  • Twin-screw extruder

  • Film casting line or compression molder

  • Universal testing machine (for tensile testing)

  • Differential scanning calorimeter (DSC)

Methodology:

  • Compounding:

    • Dry PLA pellets to remove moisture.

    • Prepare blends of PLA with varying concentrations of DES (e.g., 10, 20, 30 wt%).

    • Melt-blend the materials using a twin-screw extruder.

  • Film Preparation:

    • Produce thin films from the compounded material using a film casting line or compression molding.

  • Mechanical Testing:

    • Cut dumbbell-shaped specimens from the films.

    • Perform tensile testing on the specimens to determine tensile strength, Young's modulus, and elongation at break.

  • Thermal Analysis:

    • Analyze the thermal properties of the films using DSC to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

  • Data Analysis:

    • Compare the mechanical and thermal properties of the DES-plasticized PLA films to a control (unplasticized PLA).

Conceptual Diagram of Polymer Plasticization

G cluster_before Rigid Polymer Matrix cluster_after Plasticized Polymer Matrix p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain p4 Polymer Chain pp1 Polymer Chain des1 DES pp2 Polymer Chain des2 DES pp3 Polymer Chain des3 DES pp4 Polymer Chain p_mid->pp_mid Addition of DES

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Evaluating Diethoxyethyl Succinate in Topical Drug Delivery Systems

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential application of Diethoxyethyl Succinate (DEES) in topical and transdermal dr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential application of Diethoxyethyl Succinate (DEES) in topical and transdermal drug delivery systems. While extensively utilized in the cosmetics industry for its properties as an emollient, solvent, and texture enhancer, its role in pharmaceutical formulations remains an area of exploratory potential. These notes present the scientific rationale for considering DEES as a novel excipient to enhance drug solubilization and skin permeation. We provide a series of detailed protocols to formulate, characterize, and evaluate the performance of DEES-containing topical gels, establishing a complete framework to validate its efficacy and mechanism of action in a research and development setting.

Introduction: The Case for Diethoxyethyl Succinate in Topical Drug Delivery

The stratum corneum, the outermost layer of the epidermis, presents the most formidable barrier to the penetration of therapeutic agents into the skin.[1] Overcoming this barrier is the primary challenge in the development of topical and transdermal drug delivery systems (TDDS).[2] The formulation strategy often involves the use of chemical penetration enhancers—excipients that can reversibly decrease the barrier resistance of the stratum corneum, thereby facilitating drug absorption.[3]

Diethoxyethyl Succinate (DEES) is a synthetic diester of succinic acid and 2-ethoxyethanol.[4] It is widely regarded in the cosmetics industry as a safe, non-irritating, and effective emollient, solvent, and skin conditioner.[5][6] Its established safety profile and multifunctional nature make it a compelling candidate for investigation in pharmaceutical formulations. Its high solvency power suggests a strong potential for improving the bioavailability of poorly water-soluble Active Pharmaceutical Ingredients (APIs), a common hurdle in topical formulation development.[6][7]

These application notes are designed to bridge the gap between the cosmetic application and the pharmaceutical potential of DEES. We will first review its relevant physicochemical properties and build the scientific case for its use. The core of this document then provides a robust set of protocols to guide the formulator through the process of incorporating DEES into a topical gel, characterizing the final product, and, most critically, quantifying its performance as a potential penetration enhancer using in vitro permeation testing (IVPT).

Physicochemical Properties and Rationale for Use

A thorough understanding of an excipient's properties is fundamental to predicting its function within a formulation. The key characteristics of Diethoxyethyl Succinate are summarized below.

PropertyValue / DescriptionSource(s)
Chemical Name Bis(2-ethoxyethyl) butanedioate[8]
Synonyms Diethoxyethyl succinate, Crodamol DES[8]
CAS Number 26962-29-8[8]
Molecular Formula C₁₂H₂₂O₆[8]
Molecular Weight 262.30 g/mol [8]
Appearance Clear, transparent oily liquid[6]
Boiling Point ~327.5 °C[4]
Density ~1.064 g/mL[4]
Key Functions Solvent, Solubilizer, Emollient, Skin Conditioner[5][6]
Safety Profile Low risk for irritation, toxicity, and allergenicity in cosmetic use[5]

Rationale as a Drug Delivery Excipient:

  • Enhanced Solubilization: Approximately 40-45% of new chemical entities are poorly water-soluble, which severely limits their formulation into aqueous topical bases like hydrogels.[9] DEES's function as a potent solvent is invaluable for dissolving lipophilic APIs, ensuring their uniform distribution within the vehicle and maintaining a high thermodynamic activity, which is the driving force for skin penetration.[6][7]

  • Potential Penetration Enhancement: An ideal chemical enhancer should be non-toxic, non-irritating, and compatible with other excipients. DEES meets these criteria based on its extensive cosmetic use. Its molecular structure, featuring both ester and ether functionalities, suggests it could interact with and disrupt the highly ordered lipid structure of the stratum corneum, thereby increasing its permeability to drug molecules.[4]

  • Improved Formulation Aesthetics and Patient Compliance: DEES is known to impart a lightweight, non-greasy, and smooth feel to formulations.[6] For chronic conditions requiring long-term topical therapy, the sensory characteristics of a product are critical for patient compliance.

Molecular Structure of Diethoxyethyl Succinate

Caption: Molecular structure of Diethoxyethyl Succinate.

Hypothesized Mechanism of Action for Penetration Enhancement

Based on the established mechanisms of chemical penetration enhancers, we hypothesize that DEES facilitates drug permeation through the skin via a multi-faceted approach.[3] This proposed mechanism requires experimental validation, for which protocols are provided in Section 5.0.

  • Disruption of Stratum Corneum Lipids: The primary rate-limiting barrier of the skin is the intercellular lipid matrix of the stratum corneum, which consists of a highly organized, crystalline structure of ceramides, cholesterol, and free fatty acids. We propose that the moderately lipophilic nature and flexible structure of DEES allow it to partition into this lipid domain. Once intercalated, it disrupts the tight packing of the lipid lamellae, increasing their fluidity and creating more permeable pathways for drug molecules to diffuse through.

  • Co-Solvent Effect within the Membrane: By penetrating the stratum corneum, DEES can act as a co-solvent for the API directly within the skin barrier. This increases the drug's partitioning from the vehicle into the stratum corneum and enhances its solubility within the tissue, maintaining the concentration gradient required for diffusion into the viable epidermis.

  • Interaction with Intracellular Proteins: While likely a secondary mechanism, DEES may also interact with intracellular keratin, causing a conformational change that could open up the transcellular route for permeation.

G cluster_0 Topical Formulation cluster_1 Stratum Corneum (SC) cluster_2 Viable Epidermis & Dermis Formulation Drug (API) + DEES in Gel Vehicle SC_Barrier Highly Ordered Intercellular Lipids (Rate-Limiting Barrier) Formulation->SC_Barrier Application DEES_Action DEES partitions into SC SC_Barrier->DEES_Action Target Site of Action / Systemic Circulation Lipid_Disruption 1. Disruption of Lipid Lamellae (Increased Fluidity) DEES_Action->Lipid_Disruption Cosolvent_Effect 2. Co-Solvent Effect (Increased Drug Partitioning) DEES_Action->Cosolvent_Effect Enhanced_Permeation Enhanced API Permeation Lipid_Disruption->Enhanced_Permeation Cosolvent_Effect->Enhanced_Permeation Enhanced_Permeation->Target

Caption: Hypothesized mechanism for DEES-mediated penetration enhancement.

Experimental Workflow for Evaluation

A systematic approach is required to validate the efficacy of DEES. The following workflow outlines the necessary stages, from initial formulation to definitive in vitro performance evaluation.

G A Protocol 1: Formulation Development B Prepare Base Gel (Control) Prepare Gels with DEES (e.g., 2%, 5%, 10%) Incorporate Model API A->B C Protocol 2: Physicochemical Characterization B->C D pH Measurement Viscosity & Rheology Spreadability Assay Drug Content Uniformity C->D E Protocol 3: In Vitro Permeation Test (IVPT) D->E Formulations Meet Spec F Prepare Skin Membrane Mount on Franz Diffusion Cells Apply Formulations E->F G Sample Receptor Fluid Analyze API Concentration (HPLC/UV-Vis) F->G H Data Analysis & Interpretation G->H I Calculate Flux (Jss) Calculate Permeability Coefficient (Kp) Determine Enhancement Ratio (ER) H->I

Caption: Overall experimental workflow for evaluating DEES.

Detailed Experimental Protocols

These protocols provide a validated starting point for formulation and evaluation. Researchers should adapt concentrations and parameters based on the specific API being investigated.

Protocol 1: Formulation of a Topical Hydrogel with DEES

Objective: To prepare a stable Carbopol-based hydrogel containing a model lipophilic API, with and without varying concentrations of Diethoxyethyl Succinate.

Materials:

  • Model Lipophilic API (e.g., Ketoprofen, Diclofenac)

  • Diethoxyethyl Succinate (DEES)

  • Carbopol® 940 (Gelling agent)

  • Ethanol (95%)

  • Propylene Glycol (Humectant/Co-solvent)

  • Triethanolamine (TEA) (Neutralizing agent)

  • Purified Water

  • Preservative (e.g., Phenoxyethanol)

Equipment:

  • Analytical Balance

  • Magnetic Stirrer and Stir Bars

  • Overhead Mechanical Stirrer with propeller attachment

  • pH Meter

  • Beakers, Graduated Cylinders

Procedure:

  • Prepare the API/DEES Phase (Oil Phase):

    • For a 100g batch, weigh the required amount of the model API (e.g., 1.0g for a 1% w/w formulation).

    • In a separate beaker, weigh the required amount of DEES (e.g., 2.0g for 2%, 5.0g for 5%, 10.0g for 10% w/w). For the control formulation, omit this step.

    • Add the API to the DEES. If necessary, add a small amount of ethanol (e.g., 5.0g) and propylene glycol (e.g., 10.0g) to the beaker.

    • Gently stir with a magnetic stirrer until the API is fully dissolved. This forms the oil phase.

  • Prepare the Aqueous Phase (Gel Base):

    • In a larger beaker, weigh the required amount of purified water (adjusting for the weights of all other ingredients to total 100g).

    • While stirring the water with an overhead mechanical stirrer at a moderate speed (to create a vortex without introducing excessive air), slowly and carefully sprinkle the Carbopol® 940 (e.g., 1.0g) into the vortex.

    • Continue stirring until the Carbopol is fully dispersed and hydrated (the solution will be viscous and translucent). This may take 30-60 minutes.

    • Add the preservative (e.g., 0.5g Phenoxyethanol) and mix until uniform.

  • Combine Phases and Neutralize:

    • Slowly add the API/DEES phase (from step 1) to the aqueous phase while continuously stirring with the overhead stirrer. Mix until a homogenous dispersion is formed.

    • While monitoring the pH, add Triethanolamine (TEA) dropwise to the mixture. The gel will form and thicken as the pH approaches the 5.5-6.5 range.

    • Continue stirring slowly for another 10-15 minutes to ensure a uniform, translucent, and air-free gel.

    • Transfer the final gel to an appropriate container and let it rest for 24 hours before characterization.

Protocol 2: Physicochemical Characterization of the Topical Gel

Objective: To evaluate the physical properties of the formulated gels to ensure quality and consistency.

2.1 Visual Inspection:

  • Macroscopically examine the gels for color, homogeneity, clarity, and the presence of any aggregates or phase separation.

2.2 pH Measurement:

  • Calibrate a pH meter using standard buffers (pH 4.0, 7.0).

  • Disperse 1.0g of the gel in 10mL of purified water.

  • Measure the pH of the dispersion. The ideal pH for topical application is between 4.5 and 6.5.[10]

2.3 Viscosity Measurement:

  • Use a Brookfield Viscometer with an appropriate spindle (e.g., T-bar spindle C).

  • Place approximately 50g of the gel in a beaker. Allow the sample to equilibrate to a constant temperature (e.g., 25°C).

  • Measure the viscosity at different rotational speeds (e.g., 10, 20, 50 rpm) to assess the rheological behavior. Gels should exhibit shear-thinning properties.

2.4 Spreadability:

  • Place 0.5g of the gel on the center of a glass slide.

  • Place a second glass slide on top of the gel.

  • Place a known weight (e.g., 100g) on the top slide for a fixed time (e.g., 1 minute).

  • Measure the diameter of the circle the gel has spread to. A larger diameter indicates better spreadability.

2.5 Drug Content Uniformity:

  • Accurately weigh 1.0g of the gel into a 100mL volumetric flask.

  • Add a suitable solvent (e.g., methanol or mobile phase) to dissolve the gel and API completely. Use sonication if necessary.

  • Filter the solution through a 0.45µm syringe filter.

  • Analyze the concentration of the API using a validated HPLC or UV-Vis spectrophotometry method.[11][12] The drug content should be within 90-110% of the label claim.

Protocol 3: In Vitro Permeation Test (IVPT) using Franz Diffusion Cells

Objective: To quantify the rate and extent of API permeation through a skin membrane from formulations with and without DEES, thereby determining its efficacy as a penetration enhancer.

Equipment and Materials:

  • Franz Vertical Diffusion Cells

  • Circulating water bath

  • Excised skin membrane (e.g., full-thickness porcine ear skin, human cadaver skin)[13]

  • Receptor medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, potentially with a solubilizer like Tween 80 to maintain sink conditions)

  • Magnetic stir bars for receptor chamber

  • Syringes and needles for sampling

  • Validated HPLC or UV-Vis system for analysis

Procedure:

  • Skin Membrane Preparation:

    • Thaw frozen porcine ear skin at room temperature.

    • Carefully remove subcutaneous fat and connective tissue using a scalpel.

    • Cut the skin into sections large enough to fit between the donor and receptor chambers of the Franz cell.

    • Visually inspect the skin for any imperfections or holes. Store in PBS at 4°C until use.

  • Franz Cell Setup:

    • Fill the receptor chamber of each Franz cell with pre-warmed (32°C ± 1°C), degassed receptor medium. Ensure no air bubbles are trapped beneath the skin mounting area.

    • Mount the prepared skin section onto the Franz cell with the stratum corneum side facing the donor chamber.

    • Clamp the donor and receptor chambers together securely.

    • Place the cells in the diffusion apparatus and start the circulating water bath to maintain the skin surface temperature at 32°C. Start the magnetic stirrers in the receptor chambers.

    • Allow the skin to equilibrate for at least 30 minutes.

  • Application and Sampling:

    • Apply a finite dose of the gel formulation (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor chamber.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 300 µL) from the receptor chamber via the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.

  • Sample Analysis:

    • Analyze the concentration of the API in the collected samples using a validated analytical method (HPLC is preferred for specificity and sensitivity).[11]

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the Permeability Coefficient (Kp) using the equation: Kp = Jss / C, where C is the initial concentration of the drug in the donor formulation.

    • Calculate the Enhancement Ratio (ER) : ER = (Jss of formulation with DEES) / (Jss of control formulation)

Data Interpretation and Expected Outcomes

FormulationViscosity (cP at 20 rpm)Spreadability (mm)Steady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)
Control (0% DEES)15,500250.851.0
2% DEES Gel14,200281.551.82
5% DEES Gel12,800323.103.65
10% DEES Gel11,500364.505.29
Table represents hypothetical data for illustrative purposes.

Conclusion

Diethoxyethyl Succinate presents a promising, yet underexplored, opportunity as a multifunctional excipient in topical drug delivery. Its favorable safety profile, excellent solvent properties, and desirable sensory characteristics are well-established. The protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for researchers to investigate its potential as a novel drug solubilizer and skin penetration enhancer. The validation of this potential could lead to the development of more effective, stable, and patient-compliant topical therapies for a wide range of dermatological and systemic conditions.

References

  • Patel, M., et al. SYNERGISTIC ACTION OF PENETRATION ENHANCERS IN TRANSDERMAL DRUG DELIVERY . World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Kaur, G., et al. Penetration Enhancers used in transdermal drug delivery system . Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Beauty Decoded. DIETHOXYETHYL SUCCINATE: Doctor's Opinion, Benefits & Dangers (2025) . Available from: [Link]

  • Goyal, R., et al. Penetration Enhancement of Topical Formulations . MDPI. Available from: [Link]

  • Bhatt, P., et al. Ethosome-Based Transdermal Drug Delivery: Its Structural Components, Preparation Techniques, and Therapeutic Applications Across Metabolic, Chronic, and Oncological Conditions . National Center for Biotechnology Information. Available from: [Link]

  • Nair, R. S., et al. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery . PubMed. Available from: [Link]

  • Nair, R. S., et al. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery . Cronfa, Swansea University. Available from: [Link]

  • Shinde, U., et al. The Impact of Penetration Enhancers on Transdermal Drug Delivery System: Physical and Chemical Approach . Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Sahu, S., et al. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches . Pharmaceutics. Available from: [Link]

  • Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients . Available from: [Link]

  • IPHASE Biosciences. Human Skin Tissues: A Crucial Model for In Vitro Skin Permeation Testing and Transdermal Drug Delivery Research . Available from: [Link]

  • Babu, R. J., et al. Parallel evaluation of alternative skin barrier models and excised human skin for dermal absorption studies in vitro . Office of Scientific and Technical Information. Available from: [Link]

  • Abla, M. J., et al. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin . Molecules. Available from: [Link]

  • Sarca, O., et al. Progress in Topical and Transdermal Drug Delivery Research—Focus on Nanoformulations . Pharmaceutics. Available from: [Link]

  • Almeida, H., et al. Fast Screening Methods for the Analysis of Topical Drug Products . MDPI. Available from: [Link]

  • National Center for Biotechnology Information. Diethoxyethyl succinate . PubChem Compound Database. Available from: [Link]

  • Nair, R. S., et al. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery . ResearchGate. Available from: [Link]

  • Uniproma. The Role of Diethoxyethyl Succinate in Advanced Cosmetic Formulations . Available from: [Link]

  • Kumar, L. A comprehensive review on topical gel . International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Wang, S., et al. Solubilization techniques used for poorly water-soluble drugs . Acta Pharmaceutica Sinica B. Available from: [Link]

  • Slideshare. Formulation Development and Characterization of Topical Gel for Psoriasis . Available from: [Link]

  • Patel, R., et al. NEW ANALYTICAL METHODS AND THEIR VALIDATION FOR THE ESTIMATION OF METOPROLOL SUCCINATE IN BULK AND MARKETED FORMULATION . International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Tiwari, S., et al. The Design Features, Quality by Design Approach, Characterization, Therapeutic Applications, and Clinical Considerations of Transdermal Drug Delivery Systems—A Comprehensive Review . MDPI. Available from: [Link]

  • Manda, P., et al. Development and Characterization of Topical Gels Containing Lipid Nanosystems Loaded with Echinacea purpurea . National Center for Biotechnology Information. Available from: [Link]

  • Sagar, A., et al. Formulation, development and characterization of topical organogel of mometasone furoate for the treatment of skin disease . ResearchGate. Available from: [Link]

  • Jadhav, R. S., & Bharad, J. V. Analytical Method Development and Validation of Spectroscopic Method for Estimation of Metoprolol Succinate . Scholars Research Library. Available from: [Link]

  • Khalid, R., et al. Microneedles and Their Application in Transdermal Delivery of Antihypertensive Drugs—A Review . Cosmetics. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Evaluation of Diethoxyethyl Succinate as a Novel Polymer Plasticizer

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation and application of Diethoxyethyl Succinate (DEES) as a potential plasticizer for po...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation and application of Diethoxyethyl Succinate (DEES) as a potential plasticizer for polymers. As the industry seeks safer, more efficient, and often bio-based alternatives to traditional phthalate plasticizers, succinate esters have emerged as a promising class of compounds.[1][2] Diethoxyethyl succinate (CAS No. 26962-29-8), with its unique ether linkages, presents an intriguing candidate for modifying polymer properties. This guide outlines the theoretical basis for its use, detailed protocols for its incorporation and characterization, and a framework for interpreting the resulting data.

Introduction: The Case for Novel Succinate Plasticizers

The plasticization of polymers is a critical process for converting rigid materials into flexible and processable products, essential for applications ranging from medical tubing and wire insulation to food packaging and coatings.[3][4] For decades, phthalate esters like di(2-ethylhexyl) phthalate (DEHP) have dominated the market. However, growing health and environmental concerns regarding their potential toxicity and persistence have catalyzed a shift towards "green" plasticizers.[5][6]

Succinate esters, derived from succinic acid—a bio-based platform chemical—are at the forefront of this transition.[7] They are recognized for their favorable toxicological profiles, good biodegradability, and high efficiency in plasticizing polymers such as Poly(vinyl chloride) (PVC).[1][2] The performance of a succinate plasticizer is heavily influenced by its molecular structure, particularly the length and nature of its alcohol-derived side chains.[8]

Diethoxyethyl succinate (DEES) is a diester of succinic acid and 2-ethoxyethanol.[9][10] While its primary established use is as a solvent and emollient in the cosmetics industry, its molecular structure suggests significant potential as a polymer plasticizer.[11][12] The presence of ether groups in its side chains may impart unique polarity and compatibility characteristics, potentially offering advantages in specific polymer systems, including moderately polar polymers like PVC or certain bioplastics. This guide provides the necessary framework and protocols to rigorously evaluate this potential.

Theoretical Framework and Mechanism of Action

Plasticization is the process of increasing a polymer's flexibility and reducing its processing temperature by adding a substance known as a plasticizer.[3] External plasticizers, like DEES, do not chemically bond with the polymer. Instead, their small molecules intersperse themselves between the long polymer chains, disrupting the strong intermolecular forces (van der Waals forces, dipole-dipole interactions) that hold the chains together in a rigid structure.[4][13] This separation increases the free volume and enhances the mobility of the polymer chains, leading to a significant drop in the glass transition temperature (T_g) and a transformation from a hard, brittle material to a soft, flexible one.[3]

Structure-Property Hypothesis for DEES: The performance of a plasticizer depends on a balance of polarity and molecular size to ensure compatibility and efficiency.[5]

  • Alkyl Chain Length: Studies on linear succinates show that longer side chains (e.g., dihexyl or dioctyl succinate) are more effective at reducing T_g than shorter chains (e.g., diethyl succinate).[1][14]

  • Polarity: The ether linkages in DEES's ethoxyethyl groups introduce polarity. This is hypothesized to improve its compatibility with polar polymers like PVC, where interactions between the plasticizer's polar groups and the polymer's polar sites (e.g., the C-Cl bond in PVC) are crucial for effective plasticization.[15] This unique polarity might offer a different performance profile compared to purely aliphatic succinates.

Physicochemical Properties of Diethoxyethyl Succinate

A clear understanding of the plasticizer's intrinsic properties is the first step in its evaluation.

PropertyValueSource(s)
Chemical Name Butanedioic acid, bis(2-ethoxyethyl) ester[16]
CAS Number 26962-29-8[9]
Molecular Formula C₁₂H₂₂O₆[11][17]
Molecular Weight 262.30 g/mol [9][17]
Appearance Colorless to pale yellow liquid[18]
Synthesis Esterification of succinic acid and 2-ethoxyethanol[9]
Safety Profile Low risk for cancer, allergies, and reproductive toxicity (in cosmetic use)[10][11]

Experimental Evaluation Protocols

This section details a structured, three-phase workflow for comprehensively evaluating the performance of DEES as a plasticizer in a target polymer (e.g., PVC). This workflow is designed to be self-validating by including controls (unplasticized polymer and/or a benchmark plasticizer like DEHP or di(2-ethylhexyl) succinate (DEHS)).

G cluster_phase1 Phase 1: Compatibility Screening cluster_phase2 Phase 2: Performance Characterization cluster_phase3 Phase 3: Durability & Safety Assessment start Start: Select Target Polymer (e.g., PVC, PLA) p1_1 Protocol 3.1: Prepare Polymer Films via Solvent Casting (0, 10, 20, 30, 40 phr DEES) start->p1_1 p1_2 Visual & Microscopic Analysis for Clarity, Phase Separation, Exudation p1_1->p1_2 p2_1 Protocol 3.2: Prepare Test Specimens via Melt Blending p1_2->p2_1 If Compatible p2_2 Protocol 3.3: Thermal Analysis (DSC) - Determine Tg Reduction p2_1->p2_2 p2_3 Protocol 3.4: Mechanical Testing - Tensile & Hardness p2_1->p2_3 p3_1 Protocol 3.5: Migration (Leaching) Test in Relevant Solvents p2_3->p3_1 p3_2 Protocol 3.6: Volatility Test (Thermal Aging) end End: Comprehensive Performance Profile of DEES p3_2->end

Phase 1: Polymer Compatibility Screening

Objective: To rapidly assess the miscibility of DEES with the target polymer. Poor compatibility leads to phase separation and exudation (plasticizer "bleeding"), rendering the material useless.[5]

Protocol 3.1: Solvent Casting for Preliminary Compatibility Assessment

  • Solution Preparation: Prepare a 5% (w/v) solution of the polymer resin (e.g., PVC) in a suitable solvent (e.g., Tetrahydrofuran - THF).[19] CAUTION: Work in a fume hood and use appropriate PPE.

  • Plasticizer Addition: Aliquot the polymer solution into separate glass vials. Add DEES to achieve final concentrations of 10, 20, 30, and 40 parts per hundred parts of resin (phr). Also prepare a "0 phr" control sample with no plasticizer.

  • Mixing: Gently agitate the vials until the plasticizer is fully dissolved and the solution is homogeneous.

  • Casting: Pour each solution into a flat-bottomed glass petri dish to ensure a uniform film thickness.

  • Drying: Place the dishes on a level surface in a fume hood to allow the solvent to evaporate slowly over 24 hours at room temperature.[19]

  • Final Drying: Transfer the films to a vacuum oven and dry at 40-50°C for at least 24 hours to remove residual solvent.

  • Analysis:

    • Visual Inspection: Observe the cooled films against a black and a white background. Note any haziness, opacity, or the presence of oily surface residue, which indicate poor compatibility.

    • Control Check: The "0 phr" sample should be rigid and brittle. Increasing concentrations of DEES should result in progressively more flexible films.

Phase 2: Performance Characterization

Objective: To quantify the effect of DEES on the key thermal and mechanical properties of the polymer.

Protocol 3.2: Preparation of Test Specimens by Melt Blending

This protocol is more representative of industrial processing.

  • Pre-mixing: In a beaker, weigh out the polymer resin powder and the desired amount of DEES (e.g., 30 phr). Mix thoroughly with a spatula until the powder is uniformly wetted. It is also common to include heat stabilizers for polymers like PVC at this stage.

  • Melt Compounding: Process the mixture using a two-roll mill or a laboratory-scale twin-screw extruder.

    • Two-Roll Mill: Set the roll temperature just above the polymer's processing temperature (e.g., 160-170°C for PVC). Add the pre-mix to the mill and process until a homogeneous, molten sheet is formed (typically 5-10 minutes).

  • Molding: Compression mold the milled sheet into plaques of a defined thickness suitable for mechanical testing (e.g., 1-2 mm) using a heated press.

  • Conditioning: Allow the molded plaques to condition at standard laboratory conditions (23 ± 2°C, 50 ± 5% RH) for at least 48 hours before testing.

Protocol 3.3: Thermal Analysis via Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Cut a small sample (5-10 mg) from the center of a conditioned plaque. Place it in a standard aluminum DSC pan and seal.

  • DSC Program:

    • Equilibrate at 25°C.

    • Heat from 25°C to a temperature above the expected T_g (e.g., 120°C for plasticized PVC) at a rate of 10°C/min to erase thermal history.

    • Cool rapidly to a low temperature (e.g., -50°C).

    • Heat from the low temperature back to the upper temperature at 10°C/min.

  • Data Analysis: Determine the glass transition temperature (T_g) from the inflection point of the heat flow curve during the second heating scan.[19]

  • Self-Validation: Compare the T_g of the DEES-plasticized samples to the unplasticized control. A significant, concentration-dependent decrease in T_g confirms the plasticizing effect.

Protocol 3.4: Mechanical Property Testing

  • Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned plaques according to a standard like ASTM D638.

  • Tensile Testing: Using a universal testing machine, measure the following properties:

    • Tensile Strength (at break): The maximum stress the material can withstand.

    • Young's Modulus: A measure of stiffness.

    • Elongation at Break: The percentage increase in length at the point of fracture, indicating flexibility.[20][21]

  • Hardness Testing: Using a Shore A or Shore D durometer (as appropriate for the material's flexibility), measure the surface hardness of the plaques according to ASTM D2240.

  • Data Interpretation: An effective plasticizer will decrease tensile strength and modulus, decrease hardness, and significantly increase the elongation at break compared to the unplasticized control.[20]

Phase 3: Durability and Safety Assessment

Objective: To evaluate the permanence of the plasticizer within the polymer matrix, which is critical for long-term performance and safety.

Protocol 3.5: Plasticizer Migration (Leaching) Test

  • Sample Preparation: Cut precisely sized samples (e.g., 2cm x 2cm) from a plaque of known DEES concentration. Weigh each sample accurately (W₁).

  • Immersion: Submerge the samples in a test fluid relevant to the intended application. Common test fluids include:[22][23]

    • Hexane or Olive Oil: Simulates contact with fatty/oily substances.

    • 50% Ethanol/Water Solution: Simulates contact with alcoholic or aqueous products.

    • Distilled Water: Simulates aqueous contact.

  • Incubation: Store the immersed samples at a controlled temperature (e.g., 40°C or 60°C) for a set period (e.g., 24 hours or 10 days).

  • Post-Treatment: Remove the samples, gently wipe the surface to remove excess liquid, and dry in a vacuum oven to a constant weight (W₂).

  • Calculation: Calculate the percentage weight loss due to migration:

    • Weight Loss (%) = [(W₁ - W₂) / W₁] × 100

  • Control: A low migration value is desirable, indicating the plasticizer remains within the polymer. Compare results to a benchmark plasticizer if available.[24]

Protocol 3.6: Volatility Test (Thermal Aging)

  • Sample Preparation: Accurately weigh precisely cut samples (W_initial).

  • Aging: Place the samples in a circulating air oven at an elevated temperature (e.g., 70°C or 100°C) for a defined period (e.g., 24 or 72 hours).[19]

  • Final Weight: Remove the samples, allow them to cool to room temperature in a desiccator, and re-weigh them (W_final).

  • Calculation: Calculate the percentage weight loss due to volatility:

    • Volatility (%) = [(W_initial - W_final) / W_initial] × 100

  • Interpretation: Low volatility is crucial for applications involving heat exposure to prevent the material from becoming brittle over time.[19]

Analytical Methods for Quantification

To validate formulations and support migration studies, it is often necessary to quantify the amount of plasticizer in the polymer.

Protocol 4.1: Quantification by GC-MS following Solvent Extraction

  • Extraction: Accurately weigh a sample of the plasticized polymer and dissolve it in a suitable solvent (e.g., THF).

  • Precipitation: Add a non-solvent (e.g., methanol or water) to precipitate the polymer, leaving the plasticizer in the solution.

  • Separation: Centrifuge the mixture and carefully collect the supernatant containing the DEES.

  • Analysis: Inject a known volume of the supernatant into a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Quantification: Determine the concentration of DEES by comparing its peak area to a calibration curve prepared from standards of known DEES concentration.[25] This method can provide both identification and quantification of the plasticizer.[25][26]

Data Interpretation and Benchmarking

The ultimate assessment of DEES's potential relies on comparing its performance against established standards.

ParameterDEES (Hypothetical Target)Benchmark: DEHS in PVC (40 phr)Benchmark: DEHP in PVC (40 phr)
T_g Reduction (°C) Aim for > 40°C reduction~50-60°C reduction~50-60°C reduction
Shore A Hardness Aim for < 90~80-85~80-85
Tensile Strength (MPa) Aim for 15-20 MPa~18 MPa~19 MPa
Elongation at Break (%) Aim for > 300%~350-400%~350-400%
Migration in Hexane (%) Aim for < 5%Lower than DEHPHigher than succinates

Note: Benchmark data are approximate values derived from literature and serve as a comparative guide.[2][5][8]

Expert Insights:

  • A high plasticizer efficiency is indicated by a large T_g depression per unit concentration (phr).

  • The balance between tensile strength and elongation is key. A good plasticizer provides high flexibility (elongation) without an excessive loss of strength.

  • Low migration and volatility are hallmarks of a permanent plasticizer , which is essential for durable goods and safety-critical applications like medical devices and food contact materials.[27]

Conclusion

Diethoxyethyl succinate represents a scientifically compelling candidate for exploration as a novel polymer plasticizer, situated within the promising class of succinate esters. Its unique ether-functionalized structure may offer a differentiated performance profile, particularly in terms of polymer compatibility and polarity. The phased evaluation strategy and detailed protocols provided in this guide offer a robust framework for any research, development, or quality control laboratory to systematically characterize its efficacy. By following these self-validating methodologies and benchmarking against industry standards, professionals can generate the high-quality data needed to determine the viability of Diethoxyethyl succinate for their specific polymer applications, contributing to the ongoing innovation in safer and more sustainable materials.

References

  • Benchchem. Diethoxyethyl succinate | 26962-29-8.

  • SGS Polymer Solutions. Plasticizer Analysis.

  • MilliporeSigma. The Role of Diethyl Succinate in Modern Polymer and Coating Formulations.

  • Alfa Chemistry. CAS 26962-29-8 Diethoxyethyl succinate - Surfactant.

  • EWG Skin Deep. What is DIETHOXYETHYL SUCCINATE.

  • CDH Fine Chemical. DIETHYL SUCCINATE CAS No 123-25-1 MATERIAL SAFETY DATA SHEET.

  • Thermo Fisher Scientific. Determination of Plasticizer Content in PVC by FT-NIR Spectroscopy.

  • PubChem. Diethoxyethyl succinate.

  • Erythropel, H. C., et al. (2013). Designing green plasticizers: influence of alkyl chain length on biodegradation and plasticization properties of succinate based plasticizers. Chemosphere.

  • AZoM. Measuring Plasticizer Content in Polyvinyl Chloride (PVC).

  • eScholarship@McGill. (2011). Evaluation of succinate-based plasticizers for poly(vinyl chloride).

  • Park, K. (2019). Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride). ACS Omega.

  • Google Patents. (2007). KR20070109317A - Separation and analysis method of plasticizer contained in polyvinyl chloride.

  • ResearchGate. (2014). Dynamic elastic moduli of succinate plasticizers showing the effect of...

  • ACS Publications. (1953). Extraction and Determination of Plasticizers from Cellulose Acetate Plastics. Analytical Chemistry.

  • Alfa Chemistry. Biobased Plasticizers.

  • ACS Publications. (2023). Further Step in the Transition from Conventional Plasticizers to Versatile Bioplasticizers Obtained by the Valorization of Levulinic Acid and Glycerol. ACS Sustainable Chemistry & Engineering.

  • SincereSkin.lt. Diethoxyethyl Succinate.

  • SpecialChem. DIETHOXYETHYL SUCCINATE.

  • ResearchGate. (2020). Succinate‐based plasticizers: Effect of plasticizer structure on the mechanical and thermal performance of poly(vinyl chloride) plastic formulations.

  • SpecialChem. (2024). Polymer Plasticization: Theories, Types, Process & Key Factors.

  • Roquette. BIOSUCCINIUM® in Phthalate-Free Plasticizers.

  • Organic Syntheses. Succinic acid, diethyl ester.

  • ScienceDirect. (2017). Polymer-plasticizer compatibility during coating formulation: A multi-scale investigation.

  • National Center for Biotechnology Information (NCBI). (2022). Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. Polymers (Basel).

  • Google Patents. (2013). US8507596B2 - Bio-based plasticizer.

  • AZoM. (2002). Using Polymer Plasticizers.

  • SpecialChem. (2024). DIETHYLHEXYL SUCCINATE.

  • The Good Scents Company. diethoxyethyl succinate.

  • Creative Proteomics. Application of Plasticizers in Polymers.

  • ResearchGate. (2018). An overview of chemical additives present in plastics: Migration, release, fate and environmental impact during their use, disposal and recycling.

  • MDPI. (2022). Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid.

  • CP Lab Safety. PVC (Polyvinyl chloride) Chemical Compatibility Chart.

  • MDPI. (2024). Crystallization Behavior and Mechanical Property of Biodegradable Poly(butylene succinate-co-2-methyl succinate)/Cellulose Nanocrystals Composites.

  • National Center for Biotechnology Information (NCBI). (2023). Synthesis, Thermal and Mechanical Properties of Fully Biobased Poly (hexamethylene succinate-co-2,5-furandicarboxylate) Copolyesters.

  • ScienceDirect. (2023). The kinetics of swelling and migration: A case study of plasticized polylactic acid food contact plastics tested with ethanolic food simulants.

  • Ensinger. Chemical Resistance.

  • National Center for Biotechnology Information (NCBI). (2015). Plasticizer Effects on Physical–Mechanical Properties of Solvent Cast Soluplus® Films.

  • WUR eDepot. (2001). Release of additives from packaging plastics.

  • Scribd. Migration of Chemical Additive From Polymeric Packaging.

  • National Center for Biotechnology Information (NCBI). (2022). High Mechanical Properties of Stretching Oriented Poly(butylene succinate) with Two-Step Chain Extension.

  • IPEX. PVC Chemical Resistance Guide.

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of Diethoxyethyl Succinate in Advanced Nanoparticle and Microemulsion Formulations

Executive Summary: Beyond an Excipient The formulation of poorly water-soluble active pharmaceutical ingredients (APIs) represents one of the most significant hurdles in modern drug development, with over 70% of new chem...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Beyond an Excipient

The formulation of poorly water-soluble active pharmaceutical ingredients (APIs) represents one of the most significant hurdles in modern drug development, with over 70% of new chemical entities exhibiting this challenging characteristic[1]. Diethoxyethyl Succinate (DES) is emerging as a pivotal, multifunctional excipient that addresses this challenge head-on. This guide moves beyond a simple datasheet to provide researchers, scientists, and formulation experts with the foundational knowledge and actionable protocols required to strategically leverage DES in the development of high-performance drug delivery systems. We will explore the causality behind its efficacy in microemulsions and nanoparticles, providing a framework for rational formulation design.

Diethoxyethyl Succinate (CAS: 26962-29-8), the diester of ethoxyethanol and succinic acid, is a clear, low-viscosity oily liquid[2][3]. Its unique molecular structure, which combines ether and ester functionalities, imparts a balance of lipophilic and hydrophilic characteristics[4]. This amphiphilicity is the cornerstone of its utility, allowing it to function as a highly effective solvent, solubilizer, and emollient[4][5][6]. With a favorable safety profile demonstrating low risk for toxicity and irritation, DES is a compelling choice for advanced pharmaceutical formulations[2][5][7].

Physicochemical Properties and Formulation Rationale

Understanding the core properties of DES is fundamental to its effective application. Its performance is not accidental but a direct result of its chemical architecture.

PropertyValue / DescriptionSignificance in Formulation
IUPAC Name bis(2-ethoxyethyl) butanedioate[8]Defines its ester and ether linkages, key to its functionality.
Molecular Formula C12H22O6[5][8]A relatively low molecular weight contributes to its good solvent properties.
Appearance Colorless, transparent oily liquid[7]Ensures clarity in liquid formulations like microemulsions.
Boiling Point ~327.5 °C[5]High thermal stability is advantageous for processes involving heat.
Density ~1.064 g/mL[5]Important for calculations in formulation preparation.
Key Functions Solvent, Solubilizer, Emollient, Skin Conditioner[3][5][6][7]Multifunctionality allows for streamlined formulations with fewer excipients.
Safety Profile Low risk for cancer, allergies, and reproductive toxicity[2][5].Critical for developing safe drug products for patient use.

The primary rationale for selecting DES lies in its ability to act as a bridge between immiscible phases and to effectively dissolve lipophilic APIs. In systems like microemulsions and nanoparticles, this translates directly to enhanced drug loading, improved stability, and potentially increased bioavailability[9][10].

Application Focus: Diethoxyethyl Succinate in Microemulsion Systems

Microemulsions are thermodynamically stable, optically clear, isotropic dispersions of oil and water stabilized by an interfacial film of surfactant and cosurfactant molecules[11]. They are exceptional vehicles for solubilizing poorly soluble drugs for oral, topical, or parenteral delivery[12][13].

The Mechanistic Role of DES in Microemulsions

DES is particularly effective in microemulsion formulation, where it can serve as either a primary component of the oil phase or, more strategically, as a cosurfactant.

  • As an Oil Phase: Its excellent solvent capacity allows for high solubilization of lipophilic APIs within the oil droplets.

  • As a Cosurfactant: This is where its unique structure shines. The ethoxyethyl groups provide hydrophilicity, while the succinate backbone and alkyl chains provide lipophilicity. When used with a primary surfactant, DES partitions at the oil-water interface, reducing interfacial tension and increasing the fluidity of the interfacial film. This allows for the spontaneous formation of a stable microemulsion over a wider range of compositions.

Protocol: Formulation of a DES-Based Microemulsion via Water Titration

This protocol details the construction of a pseudo-ternary phase diagram, a critical first step to identify the stable microemulsion region for a given oil-surfactant-cosurfactant system.

Objective: To map the compositions that form stable microemulsions and select an optimal formulation for API loading.

Materials & Equipment:

  • Oil Phase: Isopropyl myristate (IPM) or other suitable oil

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Cosurfactant: Diethoxyethyl Succinate (DES)

  • Aqueous Phase: Deionized water

  • Active Pharmaceutical Ingredient (API)

  • Glass vials (10 mL), magnetic stirrer and stir bars, analytical balance, positive displacement pipette.

Step-by-Step Methodology:

  • Preparation of Surfactant/Cosurfactant Mixture (Smix):

    • Prepare mixtures of Tween 80 and DES at various weight ratios (e.g., 1:1, 2:1, 3:1, 1:2). The choice of ratios is critical; starting with a 1:1 ratio is common. A higher proportion of surfactant generally favors O/W microemulsions.

    • Causality Insight: The Smix ratio determines the curvature of the interfacial film. Varying this ratio allows for the formation of different microemulsion types (o/w, w/o, or bicontinuous) and helps optimize the system for maximum API solubilization.

    • Ensure each Smix is homogenous by vortexing or gentle stirring.

  • Construction of the Pseudo-Ternary Phase Diagram:

    • For a chosen Smix ratio (e.g., 2:1), prepare a series of mixtures with the oil phase (IPM) in different weight ratios in separate glass vials. Common ratios of Oil:Smix are 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9.

    • Place each vial on a magnetic stirrer set to a low speed (~200 rpm).

    • Titrate each Oil/Smix mixture with deionized water dropwise using a pipette.

    • After each addition of water, allow the system to equilibrate. Observe the mixture for visual changes (e.g., clarity, turbidity, phase separation).

    • The endpoint for a stable microemulsion is a clear, transparent, single-phase system. Record the percentage composition (w/w) of oil, Smix, and water at these points.

    • Plot these points on a ternary phase diagram to delineate the microemulsion region.

  • Selection and Preparation of the Final Formulation:

    • From the phase diagram, select a composition point deep within the stable microemulsion region. This ensures robustness against minor compositional changes.

    • To prepare a 10g batch, for example, of a 10% Oil, 30% Smix (2:1), 60% Water formulation:

      • Weigh 1.0g of IPM, 2.0g of Tween 80, and 1.0g of DES into a vial.

      • Mix until a homogenous solution is formed.

      • If loading an API, dissolve it in this oil/surfactant mixture at this stage.

      • Slowly add 6.0g of deionized water while stirring until a clear, transparent microemulsion forms spontaneously.

Characterization and Quality Control

A prepared microemulsion must be rigorously characterized to ensure it meets specifications.

ParameterMethodAcceptance CriteriaRationale
Visual Inspection Macroscopic observationClear, transparent, single-phase liquidConfirms the formation of a true microemulsion, not a coarse emulsion.
Droplet Size & PDI Dynamic Light Scattering (DLS)Typically < 100 nm, PDI < 0.3Verifies nanoscale droplet size and uniformity, critical for stability and absorption.
pH Measurement Calibrated pH meterWithin a range suitable for the intended route (e.g., 5.5-7.0 for topical)Ensures physiological compatibility and API stability.
Conductivity ConductometerLow for W/O, High for O/WDetermines the microemulsion type (continuous phase).
Thermodynamic Stability Centrifugation (3500 rpm, 30 min), Heating/Cooling Cycles (4°C to 45°C)No phase separation, precipitation, or cloudinessAssesses the robustness and long-term physical stability of the formulation.
Visualization: Microemulsion Formulation Workflow

Microemulsion_Workflow cluster_prep Phase 1: System Preparation cluster_map Phase 2: Phase Diagram Construction cluster_form Phase 3: Formulation & Characterization A Select Components (Oil, Surfactant, DES, Water) B Prepare Smix (Surfactant:DES Ratios) A->B C Prepare Oil:Smix Ratios B->C D Titrate with Water C->D E Observe & Record (Clear vs. Turbid) D->E F Plot Pseudo-Ternary Phase Diagram E->F G Select Formulation Point F->G H Prepare Microemulsion (Load API) G->H I Characterize (Size, pH, Stability) H->I J Final Formulation I->J

Caption: Workflow for developing a DES-based microemulsion.

Application Focus: Diethoxyethyl Succinate in Nanoparticle Formulations

Nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm, used to encapsulate, protect, and deliver APIs[14]. DES can be instrumental in the synthesis of both polymeric and lipid-based nanoparticles.

The Mechanistic Role of DES in Nanoparticles
  • In Polymeric Nanoparticles (e.g., via Emulsification-Solvent Evaporation): DES acts as an excellent co-solvent along with a more volatile solvent (like ethyl acetate or dichloromethane). Its role is to fully dissolve both the API and the polymer (e.g., PLGA). This ensures a homogenous organic phase, which is critical for achieving high drug encapsulation efficiency and uniform nanoparticle formation upon emulsification.

  • In Nanostructured Lipid Carriers (NLCs): NLCs are an advanced generation of solid lipid nanoparticles (SLNs) where the lipid matrix is a blend of solid and liquid lipids. DES can serve as the liquid lipid. The inclusion of a liquid lipid disrupts the perfect crystalline structure of the solid lipid, creating imperfections in the matrix.

    • Causality Insight: This imperfect matrix structure increases the space available to accommodate the API, leading to higher drug loading capacity and preventing drug expulsion during storage—a common issue with highly crystalline SLNs[15].

Protocol: Preparation of Polymeric Nanoparticles via Emulsification-Solvent Evaporation

This protocol describes the use of DES as a co-solvent to improve the encapsulation of a hydrophobic API within PLGA nanoparticles.

Objective: To synthesize drug-loaded polymeric nanoparticles with high encapsulation efficiency.

Materials & Equipment:

  • Polymer: Poly(lactic-co-glycolic acid) (PLGA)

  • Volatile Solvent: Ethyl acetate

  • Co-solvent: Diethoxyethyl Succinate (DES)

  • API (hydrophobic model drug)

  • Aqueous Phase: 2% w/v Polyvinyl alcohol (PVA) solution in deionized water

  • High-speed homogenizer or probe sonicator, magnetic stirrer, rotary evaporator, ultracentrifuge.

Step-by-Step Methodology:

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of PLGA (e.g., 100 mg) and API (e.g., 10 mg) in a mixture of ethyl acetate and DES. A typical solvent ratio could be 4:1 (v/v) ethyl acetate:DES in a total volume of 5 mL.

    • Causality Insight: The DES ensures the complete solubilization of the often-recalcitrant API, preventing its premature crystallization. The volatile ethyl acetate is necessary for later removal. Using DES can reduce the total amount of harsher chlorinated solvents needed.

    • Vortex or sonicate briefly to ensure a clear, homogenous solution.

  • Emulsification:

    • Add the organic phase to a larger volume of the aqueous PVA solution (e.g., 20 mL).

    • Immediately emulsify this mixture using a high-speed homogenizer (e.g., 10,000 rpm for 5 minutes) or a probe sonicator on ice. This forms an oil-in-water (o/w) emulsion where the oil phase consists of the solvents, polymer, and drug.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and place it on a magnetic stirrer at room temperature for 3-4 hours. This allows the volatile ethyl acetate to evaporate.

    • As the ethyl acetate diffuses out of the droplets and evaporates, the PLGA precipitates, entrapping the API and forming solid nanoparticles. The DES, being less volatile, will largely partition out into the aqueous phase or remain as a plasticizer within the particle.

  • Nanoparticle Recovery and Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at high speed (e.g., 15,000 x g for 20 minutes at 4°C).

    • Discard the supernatant, which contains residual PVA, free drug, and DES.

    • Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice more to ensure complete removal of impurities.

    • Finally, resuspend the purified nanoparticles in a small volume of water for characterization or lyophilize for long-term storage.

Characterization and Data Analysis

The impact of DES on nanoparticle characteristics should be systematically evaluated.

ParameterMethodExpected Impact of DES
Particle Size / PDI Dynamic Light Scattering (DLS)May slightly increase size due to plasticizing effect, but should maintain low PDI (<0.2).
Zeta Potential Laser Doppler VelocimetryShould remain highly negative (e.g., < -20 mV) due to PLGA's terminal carboxyl groups, indicating colloidal stability.
Encapsulation Efficiency (EE%) UV-Vis or HPLC analysis of the supernatantIncrease. Improved API solubility in the organic phase leads to higher entrapment during particle hardening.
Drug Loading (DL%) UV-Vis or HPLC analysis of lysed nanoparticlesIncrease. Directly correlated with the increase in EE%.
Morphology TEM / SEMShould show spherical, smooth-surfaced nanoparticles.

Formulae:

  • EE (%) = (Total Drug - Free Drug in Supernatant) / Total Drug * 100

  • DL (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100

Visualization: Nanoparticle Synthesis Workflow & Structure

Nanoparticle_Synthesis cluster_phase1 Organic Phase Preparation cluster_phase2 Aqueous Phase Preparation cluster_phase3 Core Process cluster_phase4 Purification A Dissolve API & PLGA in Ethyl Acetate + DES C Add Organic to Aqueous A->C B Prepare PVA Solution B->C D High-Speed Homogenization (Emulsification) C->D E Solvent Evaporation D->E F Ultracentrifugation E->F G Wash (x3) F->G H Final Nanoparticle Suspension G->H

Caption: Emulsification-solvent evaporation workflow using DES.

Caption: Model of an NLC where DES acts as the liquid lipid.

Concluding Insights for the Formulation Scientist

Diethoxyethyl succinate is more than a passive ingredient; it is an active enabler of advanced formulation technologies. Its strategic incorporation into microemulsion and nanoparticle systems provides a clear pathway to enhancing the solubility, loading capacity, and stability of challenging APIs. By understanding the physicochemical rationale behind its function—its balanced amphiphilicity, excellent solvency, and safety—researchers can move from trial-and-error to a Quality-by-Design (QbD) approach. The protocols provided herein serve as a robust starting point for developing next-generation drug delivery systems that are both effective and safe.

References

  • BenchChem. (n.d.). Diethoxyethyl succinate | 26962-29-8.
  • EWG Skin Deep. (n.d.). What is DIETHOXYETHYL SUCCINATE. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • PubChem. (n.d.). Diethoxyethyl succinate. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC. Retrieved from [Link]

  • SciSpace. (2023). Self-Emulsifying Drug Delivery System (SEDDS). Retrieved from [Link]

  • PubMed. (n.d.). Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications. Retrieved from [Link]

  • Creative Biostructure. (2024). Formulation Methods for Poorly Soluble Drugs. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Retrieved from [Link]

  • Keck, C. M., & Müller, R. H. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Retrieved from [Link]

  • The Role of Diethoxyethyl Succinate in Advanced Cosmetic Formulations. (n.d.). Retrieved from [Link]

  • Accio. (2024). diethoxyethyl succinate: Uses, Safety & Sourcing. Retrieved from [Link]

  • COSMILE Europe. (n.d.). DIETHOXYETHYL SUCCINATE – Ingredient. Retrieved from [Link]

  • SincereSkin.lt. (n.d.). Diethoxyethyl Succinate. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Al-kassas, R., et al. (2024). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. Retrieved from [Link]

  • D'Avanzo, N., et al. (2021). Nanoparticles as Physically- and Biochemically-Tuned Drug Formulations for Cancers Therapy. MDPI. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Retrieved from [Link]

  • The Good Scents Company. (n.d.). diethoxyethyl succinate, 26962-29-8. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery. Retrieved from [Link]

  • Google Patents. (n.d.). US11813246B2 - Pharmaceutical composition.
  • Google Patents. (n.d.). US20070249522A1 - Injectable formulations containing succinate.
  • PubMed. (2014). Nanoparticles consisting of tocopheryl succinate are a novel drug-delivery system with multifaceted antitumor activity. Retrieved from [Link]

  • Google Patents. (n.d.). US20160312003A1 - Succinate ester for use as plasticizer and biodegradable resins.
  • Formulation and evaluation of medicated microemulsion for topical application. (2024). Retrieved from [Link]

  • PubMed. (2024). Synthesis and characterization of hydroxyethyl chitosan as a functional pharmaceutical excipient. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Development of α-Tocopherol Succinate-Based Nanostructured Lipid Carriers for Delivery of Paclitaxel. PMC. Retrieved from [Link]

  • Formulation of Microemulsion Systems for Dermal Delivery of Silymarin. (n.d.). PMC. Retrieved from [Link]

  • A*OAR. (n.d.). Microemulsion composed of combination of skin beneficial oils as vehicle. Retrieved from [Link]

  • Google Patents. (n.d.). US10426743B2 - Topical pharmaceutical compositions.
  • ResearchGate. (2009). Synthesis, characterization, and drug delivery property of 2-N-carboxymethyl-6-O-diethylaminoethyl-chitosan. Retrieved from [Link]

  • ResearchGate. (2012). Tocopheryl succinate-based lipid nanospheres for paclitaxel delivery: Preparation, characters, and in vitro release kinetics. Retrieved from [Link]

Sources

Application

The Versatility of Diethoxyethyl Succinate: A Guide to its Application in Cosmetic and Pharmaceutical Formulations

Introduction: Unveiling a Multifunctional Excipient In the landscape of cosmetic and pharmaceutical formulation, the pursuit of elegance, efficacy, and stability is paramount. Diethoxyethyl succinate (DES), a synthetic d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Multifunctional Excipient

In the landscape of cosmetic and pharmaceutical formulation, the pursuit of elegance, efficacy, and stability is paramount. Diethoxyethyl succinate (DES), a synthetic diester of ethoxyethanol and succinic acid, has emerged as a noteworthy excipient, offering a unique combination of properties that address key formulation challenges.[1] Its utility spans from enhancing the sensory experience of a cosmetic cream to potentially improving the bioavailability of a topical drug.[2] This guide provides an in-depth exploration of the applications of Diethoxyethyl succinate, complete with detailed protocols for its evaluation and incorporation into various formulations.

This document is designed for researchers, cosmetic scientists, and drug development professionals, providing both the theoretical underpinnings and the practical methodologies to effectively utilize Diethoxyethyl succinate. We will delve into its chemical and physical characteristics, its established role in the cosmetics industry, and its burgeoning potential within pharmaceutical sciences as a solubilizer and skin penetration enhancer.

Physicochemical Properties and Safety Profile

Understanding the fundamental properties of Diethoxyethyl succinate is crucial for its effective application. It is a clear, colorless to pale yellow liquid with a mild odor.[1] Its chemical structure, featuring two ethoxyethyl groups, imparts a unique solubility profile, allowing it to be compatible with both hydrophobic and hydrophilic substances.[2]

PropertyValueReference
CAS Number 26962-29-8[3]
Molecular Formula C12H22O6[1][3]
Molecular Weight 262.30 g/mol [3]
Boiling Point 327.5 ± 22.0 °C[1]
Density 1.064 ± 0.06 g/mL[1]
Solubility Soluble in oil, water (partially), and alcohol.[4]

From a safety perspective, Diethoxyethyl succinate has a favorable profile for cosmetic use, with assessments indicating a low risk for cancer, allergies, and reproductive toxicity.[1] While comprehensive toxicological data for its use as a pharmaceutical excipient is less readily available, its established safety in cosmetics provides a strong foundation for its exploration in topical drug formulations. As with any excipient, it is essential to conduct appropriate safety and compatibility studies for each specific formulation.

Application in Cosmetic Formulations: The Art of Sensory Enhancement

In the cosmetics industry, the consumer's experience is as important as the product's efficacy. Diethoxyethyl succinate excels in this domain, contributing to the formulation of products with a desirable texture, feel, and performance.

Core Functions in Cosmetics:
  • Emollient and Skin Conditioner: Diethoxyethyl succinate imparts a soft, smooth, and non-greasy feel to the skin.[5] It functions as a humectant, helping the skin to retain moisture, thereby improving hydration and suppleness.[1]

  • Solvent and Solubilizer: Its ability to dissolve a wide range of cosmetic ingredients, including active compounds with limited solubility, is a significant advantage.[2] This ensures a uniform distribution of ingredients and enhances the stability of the formulation.

  • Texture Enhancer: It improves the spreadability of creams and lotions, allowing for a more pleasant application experience.[1] In makeup, it can enhance the feel and finish of foundations and primers.[1]

  • Hair Conditioning Agent: In hair care products, it helps to reduce frizz, improve manageability, and add shine.[1]

Protocol 1: Formulation of a Basic Oil-in-Water (O/W) Emulsion

This protocol outlines the preparation of a simple O/W lotion to demonstrate the incorporation and textural benefits of Diethoxyethyl succinate.

Materials and Equipment:

  • Beakers

  • Homogenizer or high-shear mixer

  • Water bath

  • Stirring apparatus

  • pH meter

Formulation:

PhaseIngredientFunction% (w/w)
A (Oil Phase) Cetearyl AlcoholThickener, Emulsion Stabilizer3.00
Glyceryl StearateEmulsifier2.00
Diethoxyethyl succinate Emollient, Solvent 5.00
Caprylic/Capric TriglycerideEmollient8.00
B (Water Phase) Deionized WaterSolvent79.80
GlycerinHumectant1.00
Xanthan GumThickener0.20
C (Cool-down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.00
FragranceFragranceq.s.
Citric Acid / Sodium HydroxidepH adjusterq.s.

Procedure:

  • Preparation of Phases:

    • In a beaker, combine all ingredients of Phase A and heat to 75°C in a water bath until all components are melted and uniform.

    • In a separate beaker, combine the ingredients of Phase B and heat to 75°C while stirring until the xanthan gum is fully hydrated.

  • Emulsification:

    • Slowly add Phase A to Phase B while homogenizing at a moderate speed.

    • Continue homogenization for 3-5 minutes to form a stable emulsion.

  • Cooling and Final Additions:

    • Begin cooling the emulsion while stirring gently.

    • When the temperature reaches below 40°C, add the ingredients of Phase C.

    • Adjust the pH to the desired range (typically 5.5-6.5 for skin products).

    • Continue stirring until the lotion is uniform and has cooled to room temperature.

Expected Outcome: A smooth, non-greasy lotion with good spreadability, demonstrating the positive sensory contribution of Diethoxyethyl succinate.

Emulsion_Formulation_Workflow cluster_PhaseA Oil Phase (Phase A) cluster_PhaseB Water Phase (Phase B) cluster_Emulsification Emulsification cluster_CoolDown Cool-down Phase (Phase C) A_ingredients Combine & Heat to 75°C: - Cetearyl Alcohol - Glyceryl Stearate - Diethoxyethyl succinate - Caprylic/Capric Triglyceride Homogenize Add Phase A to Phase B with High-Shear Mixing A_ingredients->Homogenize B_ingredients Combine & Heat to 75°C: - Deionized Water - Glycerin - Xanthan Gum B_ingredients->Homogenize Cool Cool emulsion to < 40°C Homogenize->Cool Add_C Add Preservative & Fragrance Cool->Add_C Adjust_pH Adjust pH Add_C->Adjust_pH Final_Product Final Lotion Adjust_pH->Final_Product

Figure 1: Workflow for O/W Emulsion Formulation.

Application in Pharmaceutical Formulations: A Gateway to Enhanced Drug Delivery

The unique properties of Diethoxyethyl succinate make it a promising excipient for topical and transdermal drug delivery systems. Its role extends beyond that of a simple vehicle, potentially influencing the solubility and skin penetration of active pharmaceutical ingredients (APIs).

Key Roles in Pharmaceutical Formulations:
  • Solubilizing Agent: A significant challenge in topical drug formulation is the poor aqueous solubility of many APIs.[6] Diethoxyethyl succinate can act as a co-solvent, enhancing the solubility of these drugs and allowing for higher drug loading in a formulation.[2] This is crucial for achieving a therapeutic effect.

  • Potential Skin Penetration Enhancer: For a drug to exert its effect, it must permeate the stratum corneum, the skin's primary barrier. Diethoxyethyl succinate's chemical structure suggests it may act as a penetration enhancer by fluidizing the lipid bilayers of the stratum corneum, thereby facilitating the transport of APIs across this barrier.[2]

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol provides a standardized method to evaluate the potential of Diethoxyethyl succinate to enhance the skin permeation of a model drug.

Objective: To quantify the permeation of a model API through an excised skin membrane from a formulation containing Diethoxyethyl succinate compared to a control formulation without it.

Materials and Equipment:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor fluid (e.g., phosphate-buffered saline, pH 7.4)

  • Syringes and needles for sampling

  • High-performance liquid chromatography (HPLC) system for drug quantification

  • Water bath with circulator

  • Magnetic stirrers

Procedure:

  • Skin Membrane Preparation:

    • Excise the skin and remove any subcutaneous fat.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

    • Visually inspect the skin for any imperfections.

  • Franz Cell Assembly:

    • Fill the receptor chamber of the Franz cell with pre-warmed (32°C) and de-gassed receptor fluid.

    • Mount the skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor compartment.

    • Ensure there are no air bubbles trapped beneath the skin.

    • Equilibrate the assembled cells for 30 minutes.

  • Formulation Application:

    • Apply a precise amount of the test formulation (containing the API and Diethoxyethyl succinate) and the control formulation (containing the API but no Diethoxyethyl succinate) to the surface of the skin in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid from the sampling port.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

  • Sample Analysis:

    • Analyze the collected samples using a validated HPLC method to determine the concentration of the API.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area of the skin at each time point.

    • Plot the cumulative amount of API permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the enhancement ratio (ER) by dividing the flux of the test formulation by the flux of the control formulation.

Interpretation of Results: An enhancement ratio greater than 1 indicates that Diethoxyethyl succinate has enhanced the skin permeation of the API.

Franz_Cell_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Prep_Skin Prepare Skin Membrane Prep_Cells Assemble & Equilibrate Franz Diffusion Cells Prep_Skin->Prep_Cells Apply_Formulation Apply Test & Control Formulations Prep_Cells->Apply_Formulation Take_Samples Collect Samples from Receptor Chamber at Time Intervals Apply_Formulation->Take_Samples HPLC_Analysis Quantify API Concentration via HPLC Take_Samples->HPLC_Analysis Data_Analysis Calculate Cumulative Permeation, Flux, and Enhancement Ratio HPLC_Analysis->Data_Analysis Conclusion Determine Efficacy of Diethoxyethyl Succinate as a Penetration Enhancer Data_Analysis->Conclusion

Sources

Method

High-performance liquid chromatography (HPLC) methods for Diethoxyethyl succinate analysis

An Application Note and Protocol for the Analysis of Diethoxyethyl Succinate by High-Performance Liquid Chromatography Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of Diethoxyethyl Succinate by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Diethoxyethyl succinate. Diethoxyethyl succinate (CAS: 26962-29-8) is a diester of succinic acid and 2-ethoxyethanol, utilized as an emollient, solvent, and skin-conditioning agent in various cosmetic and personal care formulations.[1][2][3][4] Accurate and reliable quantification is essential for quality control, stability testing, and formulation development. This guide details a robust, stability-indicating HPLC method, explains the scientific rationale behind the methodological choices, and provides step-by-step protocols for implementation and validation in accordance with ICH guidelines.

Introduction and Analytical Challenges

Diethoxyethyl succinate, with the IUPAC name bis(2-ethoxyethyl) butanedioate, combines the properties of esters and ethers, giving it unique solubility characteristics.[1][5] Its analysis is critical to ensure product quality, safety, and performance. However, its chemical structure presents specific analytical challenges.

Key Analytical Challenges:

  • Poor UV Absorbance: The molecule lacks a significant chromophore, as simple ester and ether functional groups do not absorb strongly in the mid-UV range. This necessitates detection at low wavelengths (e.g., 210-230 nm), which can lead to lower sensitivity and potential interference from mobile phase components or other excipients.[6]

  • Potential for Hydrolysis: As an ester, Diethoxyethyl succinate is susceptible to hydrolytic degradation, especially under acidic or basic conditions, breaking down into succinic acid and 2-ethoxyethanol.[5] An effective analytical method must be "stability-indicating," meaning it can resolve the intact compound from its potential degradants.[7][8][9]

  • Impurity Profiling: Process-related impurities, such as unreacted starting materials (succinic acid, 2-ethoxyethanol) or by-products from synthesis, must be monitored and controlled.[5][10]

This application note addresses these challenges by presenting a method optimized for sensitivity, specificity, and stability-indicating capabilities.

Principle of the Method: Reversed-Phase HPLC

Reversed-phase HPLC is the chosen technique due to its versatility and suitability for separating moderately non-polar compounds like Diethoxyethyl succinate from polar and non-polar impurities.

  • Stationary Phase: A C18 (octadecylsilane) column is selected. The long alkyl chains of the C18 phase provide a hydrophobic surface that retains the Diethoxyethyl succinate molecule primarily through hydrophobic interactions with its ethyl and succinate backbone. This is a standard and robust choice for the separation of esters.[6][8]

  • Mobile Phase: A mixture of a polar aqueous component and a less polar organic solvent (acetonitrile or methanol) is used. By adjusting the ratio of these solvents, the retention time of the analyte can be precisely controlled.

  • pH Control: The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase is critical. This maintains a low pH (typically 2.5-3.5), which suppresses the ionization of any acidic species, particularly the potential succinic acid degradant.[6] Analyzing acidic compounds in their non-ionized form prevents peak tailing and ensures sharp, symmetrical peaks, leading to better resolution and more accurate quantification.

Experimental Workflow and Degradation Pathway

The overall analytical process follows a systematic workflow to ensure data integrity and reproducibility.

G Figure 1: General HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation system_suitability System Suitability Test (SST) prep_mobile->system_suitability prep_std Standard Solution Preparation prep_std->system_suitability prep_sample Sample Solution Preparation sample_injection Sample Sequence Injection prep_sample->sample_injection system_suitability->sample_injection If SST Passes integration Peak Integration & Identification sample_injection->integration calculation Quantification (Assay, Impurities) integration->calculation report Final Report Generation calculation->report

Caption: General HPLC Analysis Workflow

The primary degradation pathway for Diethoxyethyl succinate is hydrolysis, which must be considered when developing a stability-indicating method.

G Figure 2: Hydrolytic Degradation of Diethoxyethyl Succinate cluster_products reactant Diethoxyethyl Succinate C₁₂H₂₂O₆ succinic_acid Succinic Acid C₄H₆O₄ reactant->succinic_acid  Acid/Base  Hydrolysis ethoxyethanol 2-Ethoxyethanol C₄H₁₀O₂ reactant->ethoxyethanol  Acid/Base  Hydrolysis water H₂O Water

Caption: Hydrolytic Degradation of Diethoxyethyl Succinate

Detailed Analytical Protocol

This protocol is a recommended starting point and must be fully validated for its intended use.

Instrumentation and Reagents
  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Reagents:

    • Diethoxyethyl succinate Reference Standard (CRS)

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (ACS Grade)

Chromatographic Conditions

The following conditions have been optimized for the separation of Diethoxyethyl succinate from its potential impurities.

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to ensure sharp peaks for acidic impurities.
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape and elution strength.
Elution Mode IsocraticA starting ratio of 60:40 (A:B) is recommended. Adjust as needed for optimal retention (t R ≈ 5-10 min).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.[11][12][13]
Column Temp. 30 °CProvides stable retention times and improves peak shape.
Detection λ 215 nmMaximizes sensitivity for a compound with a weak chromophore.[6]
Injection Vol. 10 µLA typical volume; can be adjusted to meet sensitivity requirements.
Run Time 15 minutesSufficient to elute the main peak and any late-eluting impurities.
Preparation of Solutions
  • Mobile Phase: Prepare a 0.1% v/v solution of phosphoric acid in HPLC-grade water (Mobile Phase A). Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent: A mixture of Water and Acetonitrile (e.g., 50:50 v/v) is recommended as the diluent to ensure sample solubility and compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Diethoxyethyl succinate Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample to achieve a target concentration of 100 µg/mL of Diethoxyethyl succinate using the diluent. For example, if analyzing a cream, accurately weigh an amount of cream containing ~10 mg of the active, disperse in the diluent, sonicate, and filter through a 0.45 µm syringe filter to remove excipients.

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. Inject the Working Standard Solution in six replicate injections and evaluate the following parameters.[12][14]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.

Method Validation Strategy (ICH Q2(R1) Framework)

A full validation should be performed to demonstrate that the analytical method is suitable for its intended purpose.[15]

  • Specificity & Stability-Indicating Properties:

    • Rationale: To prove the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[14]

    • Protocol: Perform forced degradation studies by subjecting the sample to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (60°C), and photolytic stress.[7][16] Analyze the stressed samples alongside a control. The method is specific if the Diethoxyethyl succinate peak is well-resolved from all degradation peaks (Resolution > 1.5) and the peak purity analysis (using a PDA detector) passes.

  • Linearity:

    • Rationale: To demonstrate a proportional relationship between the concentration of the analyte and the detector response.

    • Protocol: Prepare at least five concentrations of the reference standard across a range (e.g., 50% to 150% of the working concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[11][13][17]

  • Accuracy:

    • Rationale: To determine the closeness of the test results to the true value.

    • Protocol: Perform recovery studies by spiking a placebo (a sample matrix without the analyte) with known amounts of Diethoxyethyl succinate at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.[13][18]

  • Precision:

    • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Protocol:

      • Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD for both studies should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ):

    • Rationale: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. This is crucial for impurity analysis.

    • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[11][13][15]

  • Robustness:

    • Rationale: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce small changes to parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability criteria should still be met.[12][18]

Conclusion

This application note details a robust and reliable RP-HPLC method for the analysis of Diethoxyethyl succinate. The outlined protocol, based on sound scientific principles of chromatography, provides a strong foundation for quality control and stability assessment. The explanation of the rationale behind each parameter and the comprehensive validation strategy empowers researchers and drug development professionals to implement and adapt this method with confidence, ensuring the quality and safety of products containing Diethoxyethyl succinate.

References

  • SIELC Technologies. (n.d.). Separation of Dimethyl succinate on Newcrom R1 HPLC column.
  • Kamei, N., et al. (n.d.). Extraction and Esterification of Succinic Acid Using Aqueous Two-phase Systems Composed of Ethanol and Salts. J-Stage. Retrieved from [Link]

  • PubChem. (n.d.). Diethoxyethyl succinate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). diethoxyethyl succinate, 26962-29-8. Retrieved from [Link]

  • R-Biopharm. (n.d.). Succinic acid. Retrieved from [Link]

  • PubMed. (2022). Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications. Retrieved from [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. Retrieved from [Link]

  • ResearchGate. (2018). Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis. Retrieved from [Link]

  • SincereSkin.lt. (n.d.). Diethoxyethyl Succinate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Succinic acid, diethyl ester. Retrieved from [Link]

  • Reddy, R., et al. (2017). Development and validation of a stability indicating analytical method for determination of related substances by rphplc for solifenacin succinate in solifenacin succinate tablets. Pharmacophore, 8(2), 11-23. Retrieved from [Link]

  • International Journal of ChemTech Research. (2018). Development and Validation of Spectrophotometric and RP-HPLC Method for Determination of Metoprolol Succinate. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC METHOD OF DISSOLUTION TEST FOR METOPROLOL SUCCINATE AND CILNIDIPINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of the main peaks at 11.17 min on GC analysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Metoprolol Succinate and Chlorthalidone. Retrieved from [Link]

  • National Institutes of Health. (2025). Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography. Retrieved from [Link]

  • ijrpr. (n.d.). Stability-Indicating Method Development and Validation of Solifenacin Succinate by RP-HPLC. Retrieved from [Link]

  • JOCPR. (2011). Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Desvenlafaxine Succinate in the Presence of its Acidic Induced Degradation Product in Bulk and Pharmaceutical Preparation. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2023). Development And Validation Of Stability Indicating Rp-Hplc Method For Quantitative Estimation Of Metoprolol Succinate And Azelnidipine From Synthetic Mixture. Retrieved from [Link]

  • Chaudhari, H. S., & Patil, J. K. (2025). A Novel RP-HPLC Method for the Development and Validation of Metoprolol Succinate in Bulk and Pharmaceutical Dosage Form. DOI: 10.52711/2231-5675.2025.00045.
  • ResearchGate. (2025). DEVELOPMENT AND VALIDATION OF AN RP-HPLC CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN A POLYPHARMACEUTICAL ORAL SUSPENSION WITH ION EXCHANGE RESIN-BASED TASTE MASKING. Retrieved from [Link]

  • The Role of Diethoxyethyl Succinate in Advanced Cosmetic Formulations. (n.d.). Retrieved from [Link]

  • IJNRD. (2024). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF HYDROCORTISONE SODIUM SUCCINATE. Retrieved from [Link]

Sources

Application

Application Note: Purity Assessment of Diethoxyethyl Succinate by Capillary Gas Chromatography

Introduction Diethoxyethyl succinate (CAS No. 26962-29-8), also known as bis(2-ethoxyethyl) succinate, is a high-boiling point diester utilized as a solvent and conditioning agent in various industrial and cosmetic formu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethoxyethyl succinate (CAS No. 26962-29-8), also known as bis(2-ethoxyethyl) succinate, is a high-boiling point diester utilized as a solvent and conditioning agent in various industrial and cosmetic formulations.[1][2] Its physical properties, including low volatility and high solvency power, make it a valuable component in products requiring controlled evaporation and excellent film-forming characteristics.[2] The purity of Diethoxyethyl succinate is a critical quality attribute, as the presence of impurities—such as residual starting materials, byproducts, or degradation products—can significantly impact the performance, safety, and stability of the final product.

Gas chromatography with flame ionization detection (GC-FID) is an ideal analytical technique for assessing the purity of volatile and semi-volatile substances like Diethoxyethyl succinate.[3] The method offers high resolution, sensitivity, and robustness, allowing for the separation and quantification of the main component from potential process-related impurities. This application note provides a comprehensive, field-proven protocol for the purity assessment of Diethoxyethyl succinate, grounded in established chromatographic principles and validated according to international guidelines.

Analytical Workflow Overview

The overall process, from sample handling to the final purity report, follows a structured and self-validating workflow. This ensures that each analysis is performed under controlled conditions and that the results are reliable and reproducible.

GC_Purity_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC-FID Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive & Log Diethoxyethyl Succinate Sample Prep Prepare Sample Solution (e.g., Dilution in DCM) Sample->Prep GC_Setup Instrument Setup & Equilibration Prep->GC_Setup SST System Suitability Test (SST) (Replicate Injections of Standard) GC_Setup->SST Sequence Run Analytical Sequence (Blank -> SST -> Samples) SST->Sequence If SST Passes Report Generate Final Report (Purity, Chromatograms, SST Results) SST->Report Integration Chromatogram Integration (Identify & Area Measurement) Sequence->Integration Calculation Calculate Purity (Area Percent Method) Integration->Calculation Calculation->Report

Caption: High-level workflow for GC purity analysis.

Chromatographic Method: Principles and Rationale

The separation is based on the differential partitioning of analytes between a gaseous mobile phase (carrier gas) and a liquid stationary phase coated on the inner wall of a capillary column.[4][5] The choices of instrumental parameters are critical for achieving a robust and accurate separation.

Column Selection: The Heart of the Separation

The analyte, Diethoxyethyl succinate, contains both polar ester groups and ether linkages. To ensure a symmetrical peak shape and effective separation from potential impurities that may vary in polarity, a mid-polarity stationary phase is the optimal choice.

  • Rationale: We select a 50% Phenyl / 50% Dimethylpolysiloxane stationary phase. This phase provides selectivity based on both boiling point (from the dimethylpolysiloxane character) and π-π interactions (from the phenyl groups). This balance is ideal for resolving the main analyte from more polar starting materials (e.g., 2-ethoxyethanol) and less polar byproducts. A standard column dimension of 30 m length x 0.25 mm I.D. x 0.25 µm film thickness offers a good compromise between separation efficiency (theoretical plates) and analysis time.[6][7]

Inlet and Injection Parameters: Ensuring Complete Volatilization

Diethoxyethyl succinate has a high boiling point (approx. 327-390°C).[1][8] Therefore, the inlet must be maintained at a sufficiently high temperature to ensure rapid and complete vaporization without causing thermal degradation.

  • Rationale: A split/splitless inlet operated in split mode (e.g., 50:1 ratio) is used. This prevents column overloading by introducing only a small, representative fraction of the sample, which is crucial for maintaining sharp peaks and accurate quantification. An inlet temperature of 280°C is chosen to be well above the analyte's boiling point, facilitating its efficient transfer to the column.

Oven Temperature Program: Unraveling the Components

A temperature-programmed analysis is essential to first separate highly volatile impurities at low temperatures and then elute the high-boiling main analyte in a reasonable time with good peak shape.

  • Rationale: The program starts at a low temperature (e.g., 100°C ) to resolve any residual solvents or starting materials. It is then ramped at a controlled rate (e.g., 15°C/min ) to an upper temperature of 300°C . This gradient ensures that components are eluted based on their boiling points, providing a comprehensive impurity profile. The final temperature is held for several minutes to ensure all components have eluted from the column.

Detector: Universal and Sensitive Quantification

A Flame Ionization Detector (FID) is the standard for purity analysis of organic compounds that are not derivatized.

  • Rationale: The FID offers a wide linear range and a nearly universal response to hydrocarbons, making it ideal for area percent purity calculations where the response factors for the main component and its closely related impurities are assumed to be similar. A high detector temperature (320°C ) prevents condensation of the high-boiling analytes as they exit the column, ensuring signal integrity.

Detailed Analytical Protocol

This protocol provides step-by-step instructions for the purity determination of Diethoxyethyl succinate.

Equipment and Reagents
  • Gas Chromatograph: Agilent 8890 GC, Shimadzu Nexis GC-2030, PerkinElmer GC 2400, or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • GC Column: 50% Phenyl - 50% Dimethylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Reagents: Dichloromethane (DCM, HPLC or GC grade), Helium (carrier gas, 99.999% purity).

  • Reference Standard: Diethoxyethyl succinate, of known high purity (e.g., >99.5%).

Optimized GC-FID Method Parameters
ParameterSettingRationale
Inlet Split/Splitless-
Inlet Temperature280°CEnsures complete vaporization of the high-boiling analyte.
Split Ratio50:1Prevents column overload and ensures sharp peaks.
Carrier Gas HeliumInert, provides good efficiency.[9]
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm I.D. column.
Oven Program -
Initial Temperature100°C, hold for 2 minSeparates volatile impurities.
Ramp Rate15°C/min to 300°CElutes components across a wide boiling range.
Final HoldHold at 300°C for 5 minEnsures elution of all high-boiling components.
Detector Flame Ionization Detector (FID)-
Temperature320°CPrevents condensation and signal loss.
H₂ Flow30 mL/minStandard for FID operation.
Air Flow300 mL/minStandard for FID operation.
Makeup Gas (He)25 mL/minImproves peak shape and detector response.
Injection -
Injection Volume1.0 µLStandard volume for liquid injections.
SolventDichloromethane (DCM)Solubilizes the analyte and is highly volatile.
Preparation of Solutions
  • Sample Solution (approx. 5 mg/mL): Accurately weigh approximately 50 mg of the Diethoxyethyl succinate sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • System Suitability Solution (Reference Standard): Prepare a solution of the Diethoxyethyl succinate reference standard at the same concentration as the sample solution.

Analytical Sequence
  • Inject 1.0 µL of Dichloromethane (solvent blank) to ensure no system contamination.

  • Perform five (5) replicate injections of the System Suitability Solution.

  • Inject 1.0 µL of the Sample Solution in duplicate.

System Suitability Testing (SST)

Before analyzing samples, the system's performance must be verified. The criteria are based on guidelines from the United States Pharmacopeia (USP).[5][10]

  • Precision: The relative standard deviation (%RSD) of the peak area for the Diethoxyethyl succinate peak from the five replicate injections must be ≤ 1.5% .

  • Peak Shape: The tailing factor (T) for the Diethoxyethyl succinate peak must be ≤ 2.0 .

Data Analysis and Calculation

The purity is calculated based on the principle of area normalization. This method assumes that all impurities present in the sample are eluted and detected by the FID.

Purity (%) = ( Amain / Atotal ) x 100

Where:

  • Amain = Area of the Diethoxyethyl succinate peak.

  • Atotal = Total area of all peaks in the chromatogram (excluding the solvent peak).

Method Validation Protocol

To ensure the analytical method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12]

Validation_Logic cluster_qualitative Qualitative Attributes cluster_quantitative Quantitative Attributes cluster_performance Performance Limits Specificity Specificity (Is the signal unique?) Linearity Linearity (Proportional response?) Range Range (Where is it linear?) Linearity->Range Accuracy Accuracy (How close to true value?) Precision Precision (How reproducible?) LOQ Limit of Quantitation (How little can be quantified?) Robustness Robustness (Resistant to small changes?) Validation Method Validation (Suitable for Intended Purpose?) Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOQ Validation->Robustness

Caption: Interrelationship of method validation parameters per ICH Q2(R1).

A summary of the validation experiments is provided below.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (DCM), sample, and spiked sample. Ensure no interference at the analyte retention time.Peak is resolved from all other components (Resolution > 2.0). Blank shows no interfering peaks.
Linearity & Range Prepare at least five concentrations of the reference standard, from LOQ to 120% of the nominal concentration (e.g., 0.05 to 6 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking the sample matrix at three levels (e.g., 80%, 100%, 120%) with a known amount of reference standard.Mean recovery should be within 98.0% to 102.0% at each level.
Precision Repeatability: Analyze six preparations of the sample on the same day. Intermediate Precision: Repeat analysis on a different day with a different analyst or instrument.Repeatability: %RSD ≤ 1.5%. Intermediate: %RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determine for a key impurity. Typically established where the signal-to-noise ratio is approximately 10:1.Precision at the LOQ should be acceptable (%RSD ≤ 10%).
Robustness Deliberately vary key method parameters (e.g., Flow Rate ±5%, Oven Ramp Rate ±1°C/min, Inlet Temp ±5°C) and assess the impact on SST.System suitability criteria must still be met. Purity results should not deviate significantly.

Conclusion

The described Gas Chromatography-Flame Ionization Detection (GC-FID) method provides a reliable, robust, and accurate means for determining the purity of Diethoxyethyl succinate. The detailed protocol, including instrument parameters, system suitability criteria, and a comprehensive validation framework, ensures that the method is fit for its intended purpose in a quality control or research environment. The rationale provided for each step empowers the analyst to understand the causality behind the experimental design, leading to more consistent and trustworthy results.

References

  • Agilent Technologies. (2021). Fatty Acid Methyl Ester Analysis Using the Agilent 8850 GC System. Agilent Application Note. Link

  • European Pharmacopoeia. (2008). 2.2.28.
  • Agilent Technologies. (2019). Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples. Agilent Application Note. Link

  • Scribd. Farmacopeea Europeana Ed. 10 Cap. 2. 2. 28. Link

  • United States Pharmacopeia. General Chapter <621> Chromatography. Link

  • LabRulez GCMS. Fatty Acid Methyl Ester Analysis Using the Agilent 8850 GC System. Link

  • European Pharmacopoeia. (2011). 2.2.28.
  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Agilent Application Note. Link

  • United States Pharmacopeia. <621> CHROMATOGRAPHY. Link

  • FUJIFILM Wako Chemicals. Guide to Selection of a Capillary Column for GC. Link

  • Scribd. Gas Chromatography - EU - PH. Link

  • The Good Scents Company. diethoxyethyl succinate, 26962-29-8. Link

  • Alfa Chemistry. CAS 26962-29-8 Diethoxyethyl succinate. Link

  • Agilent Technologies. (2012). GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Agilent Application Note. Link

  • Agilent Technologies. (2019). Rapid Analysis of 37 FAMEs with the Agilent 8860 Gas Chromatograph. Agilent Application Note. Link

  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Link

  • Mason Technology. 2.2.28. Gas chromatography EUROPEAN PHARMACOPOEIA 11.1. Link

  • YouTube. Sample Preparation for Fatty Acid Composition Analysis. Link

  • SCION Instruments. Sample preparation GC-MS. Link

  • AOCS Lipid Library. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Link

  • PerkinElmer. GC Tips & Tricks. Link

  • BioGlobaX. <621> Chromatography. Link

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Link

  • ResearchGate. (2007). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. Link

  • YouTube. USP 621 Key Requirements Explained. Link

  • LookChem. Cas 26962-29-8, DIETHOXYETHYL SUCCINATE. Link

  • National Institutes of Health (PMC). (2008). Preparation of fatty acid methyl esters for gas-liquid chromatography. Link

  • The Royal Society of Chemistry. General Method. Link

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Link

  • MilliporeSigma. GC Column Selection Guide. Link

  • Greyhound Chromatography. GC Column Selection Guide. Link

  • GL Sciences. 2-2 Capillary Column Selection Method. Link

  • Shimadzu. Application Notes. Link

  • PerkinElmer. GC Column Selection Guide. Link

  • PerkinElmer. Hyphenated Technology Guide. Link

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Link

  • INCHEM. ICSC 1079 - DIETHYL SUCCINATE. Link

  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Link

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link

  • International Council for Harmonisation (ICH). Quality Guidelines. Link

  • Shimadzu. Application News AD-0079. Link

  • Benchchem. Diethoxyethyl succinate | 26962-29-8. Link

  • Shimadzu. Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Link

  • PerkinElmer. GC Learning Series: From Sample Preparation to Processing Results. Link

  • Shimadzu. Qualitative Analysis Using HS-GC-FID/MS when Testing for Residual Solvents in Pharmaceuticals. Link

  • PerkinElmer. (2022). Fully integrated gas chromatography with PerkinElmer's GC 2400. Link

  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Link

Sources

Method

Diethoxyethyl Succinate: A High-Performance Solvent for Formulating Poorly Soluble Active Pharmaceutical Ingredients

Application Note & Protocols Abstract The increasing prevalence of poorly soluble Active Pharmaceutical Ingredients (APIs) presents a significant challenge in drug development, often leading to low bioavailability and th...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract

The increasing prevalence of poorly soluble Active Pharmaceutical Ingredients (APIs) presents a significant challenge in drug development, often leading to low bioavailability and therapeutic variability. This document provides a comprehensive guide to utilizing Diethoxyethyl Succinate (DEES) as a novel, high-performance solvent to address these challenges. We will explore the unique physicochemical properties of DEES, offer detailed protocols for solubility screening and formulation development, and present a case study on a model poorly soluble API. This guide is intended for researchers, scientists, and drug development professionals seeking innovative solutions for challenging API formulations.

Introduction: The Challenge of Poor Solubility

A significant portion of new chemical entities emerging from drug discovery pipelines are classified as poorly water-soluble.[1][2] This characteristic is a major hurdle to achieving adequate drug absorption and bioavailability when formulated for oral or topical delivery.[3] Traditional formulation approaches often fall short in effectively solubilizing these compounds, necessitating the exploration of novel excipients and solvent systems. Diethoxyethyl Succinate (DEES), a diester of succinic acid and 2-ethoxyethanol, emerges as a promising solvent with a unique combination of properties that make it highly suitable for pharmaceutical applications.[4][5] Its amphiphilic nature, stemming from both ester and ether functionalities, allows for compatibility with a wide range of molecules, from hydrophobic to moderately hydrophilic.[4]

Physicochemical Properties of Diethoxyethyl Succinate (DEES)

Understanding the fundamental properties of DEES is crucial for its effective application in pharmaceutical formulations.

PropertyValueReference
Chemical Name Bis(2-ethoxyethyl) succinate[6][7][8]
CAS Number 26962-29-8[5][6]
Molecular Formula C12H22O6[5]
Molecular Weight 262.30 g/mol
Appearance Clear, colorless to pale yellow liquid[5]
Boiling Point 327.5 ± 22.0 °C[5]
Density 1.064 ± 0.06 g/mL[5]
Solubility Soluble in oils and alcohol. Partially soluble in water.
Safety Profile Generally considered to have a low toxicity profile in cosmetic applications.[5]

Experimental Protocols

Protocol 1: Solubility Screening of a Poorly Soluble API in DEES

Objective: To determine the saturation solubility of a model poorly soluble API (e.g., Itraconazole) in Diethoxyethyl Succinate.

Materials:

  • Model API (Itraconazole)

  • Diethoxyethyl Succinate (DEES)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

  • Mobile phase for HPLC analysis

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of the model API (e.g., 50 mg of Itraconazole) into several vials.

    • Add a known volume of DEES (e.g., 1 mL) to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The extended shaking time allows for complete saturation of the solvent.

  • Separation of Undissolved API:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved API.

  • Sample Preparation for Analysis:

    • Carefully pipette a known aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent (e.g., mobile phase) in a volumetric flask to a concentration within the calibration range of the HPLC method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.

    • Prepare a calibration curve using standard solutions of the API of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the API in the original DEES supernatant using the dilution factor.

    • The average concentration from the replicate vials represents the saturation solubility of the API in DEES at the specified temperature.

Protocol 2: Preparation of a Simple Liquid Formulation

Objective: To prepare a simple, non-aqueous liquid formulation of a model API in DEES for oral administration.

Materials:

  • Model API (e.g., Itraconazole)

  • Diethoxyethyl Succinate (DEES)

  • Optional: Co-solvent (e.g., Propylene Glycol), Sweetener, Flavoring agent

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Amber glass bottles for storage

Procedure:

  • Solubilization of API:

    • Weigh the required amount of the model API based on the desired final concentration (determined from the solubility study).

    • In a beaker, add the calculated volume of DEES.

    • While stirring with a magnetic stirrer, gradually add the API powder to the DEES.

    • Continue stirring until the API is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation of the API.

  • Addition of Excipients (Optional):

    • If a co-solvent is used, add it to the solution and mix until uniform.

    • Add any desired sweeteners or flavoring agents and continue stirring until a homogenous solution is obtained.

  • Final Formulation and Storage:

    • Transfer the final formulation into amber glass bottles to protect from light.

    • Label the bottles with the formulation details and date of preparation.

Protocol 3: Stability Assessment of the Liquid Formulation

Objective: To evaluate the physical and chemical stability of the API-DEES formulation under accelerated storage conditions.

Materials:

  • Prepared API-DEES formulation

  • Stability chambers set at accelerated conditions (e.g., 40 °C / 75% RH)

  • HPLC system

  • Visual inspection apparatus

Procedure:

  • Sample Storage:

    • Place the filled and sealed amber glass bottles of the formulation into the stability chambers.

  • Time Points for Testing:

    • Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Physical Stability Assessment:

    • At each time point, visually inspect the samples for any signs of precipitation, crystallization, color change, or phase separation.

  • Chemical Stability Assessment (HPLC Analysis):

    • Prepare the samples for HPLC analysis by diluting them to a suitable concentration.

    • Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact API from any potential degradation products.

    • Quantify the concentration of the API at each time point.

    • Monitor for the appearance of any new peaks that may indicate degradation products.

  • Data Analysis:

    • Plot the concentration of the API as a percentage of the initial concentration versus time.

    • Determine the shelf-life of the formulation based on the time it takes for the API concentration to decrease to a predefined limit (e.g., 90% of the initial concentration).

Case Study: Formulation of a Model Poorly Soluble API

To illustrate the practical application of DEES, we present a hypothetical case study using a model poorly soluble API. For this example, we will use a fictional API, "API-X," with properties similar to many BCS Class II compounds.

Hypothetical Solubility Data for API-X in Various Solvents:

SolventSolubility (mg/mL)
Water< 0.01
Ethanol5.2
Propylene Glycol15.8
Diethoxyethyl Succinate 85.3

The significantly higher solubility of API-X in DEES highlights its potential as a powerful solvent for this class of compounds.

Visualizing the Workflow

The following diagram illustrates the general workflow for evaluating DEES as a solvent for a new poorly soluble API.

G cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Stability & Analysis cluster_3 Outcome A API Characterization (Solubility, pKa, LogP) B Solubility Screening in DEES (Protocol 1) A->B Input C Prototype Formulation (Protocol 2) B->C Positive Result D Excipient Compatibility (Co-solvents, etc.) C->D E Accelerated Stability Study (Protocol 3) D->E F Analytical Method Validation D->F G Stable Liquid Formulation Ready for Preclinical Evaluation E->G F->G

Caption: Experimental workflow for evaluating DEES.

Mechanism of Solubilization

The effectiveness of DEES as a solvent for poorly soluble APIs can be attributed to its unique molecular structure.

G DEES Diethoxyethyl Succinate (DEES) Hydrophilic Ether Groups Lipophilic Ester Core Interactions Molecular Interactions (Van der Waals, Dipole-Dipole) DEES:f0->Interactions DEES:f1->Interactions API Poorly Soluble API (Hydrophobic) API->Interactions Solubilization Enhanced Solubility & Bioavailability Interactions->Solubilization

Caption: Solubilization mechanism of DEES.

The ether linkages in the diethoxyethyl groups provide sites for hydrogen bonding and dipole-dipole interactions with polar functional groups on the API, while the succinate ester core offers a lipophilic environment that can interact with the hydrophobic regions of the API molecule. This dual nature allows DEES to effectively disrupt the crystal lattice of the API and keep it in a solubilized state.

Conclusion

Diethoxyethyl Succinate presents a compelling option for formulators facing the challenge of poorly soluble APIs. Its excellent solubilizing power, combined with a favorable safety profile in related applications, makes it a valuable tool in the development of liquid dosage forms. The protocols outlined in this application note provide a systematic approach to evaluating and utilizing DEES to its full potential, ultimately enabling the successful formulation of otherwise difficult-to-deliver therapeutic agents.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • diethoxyethyl succinate, 26962-29-8. (n.d.). The Good Scents Company. [Link]

  • Solubility and Dissolution Improvement of Carbamazepine by Various Methods. (n.d.). RJPT. [Link]

  • Solubilization of carbamazepine for solution dosage forms. (1998). Indian Journal of Pharmaceutical Sciences. [Link]

  • A REVIEW ON SOLUBILITY ENHANCEMENT OF CARBAMAZEPINE. (n.d.). Anveshana's International Publication. [Link]

  • Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures. (2019). PubMed. [Link]

  • Evaluation of the solubility of itraconazole in different solvents. (n.d.). ResearchGate. [Link]

  • Enhanced solubility and dissolution rate of itraconazole by a solid dispersion technique. (1999). PubMed. [Link]

  • Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. (2021). NIH. [Link]

  • Thermodynamic study of the solubility of ibuprofen in acetone and dichloromethane. (n.d.). SciELO. [Link]

  • Ibuprofen, (+-)-. (n.d.). PubChem. [Link]

  • Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. (n.d.). PubMed. [Link]

  • Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters. (2020). NIH. [Link]

  • Stability testing overview for Pharmaceutical products. (n.d.). GMP SOP. [Link]

  • Stability Testing for Pharmaceutical Products. (n.d.). PharmaTalks. [Link]

  • Stability Testing of Pharmaceutical Products. (2012). IntechOpen. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org. [Link]

  • Stability Testing of Drug Substances and Drug Products. (1998). FDA. [Link]

  • Nonaqueous Liquid Formulations of Water Sensitive Drugs. (n.d.). MIT Technology Licensing Office. [Link]

  • Stable non-aqueous formulation and method for its preparation. (n.d.).
  • Oral Liquid Formulations. (2022). PharmaState Academy. [Link]

  • Non-aqueous liquid oral suspensions. (n.d.).
  • Investigating Application of Non Aqueous Microemulsion for Drug Delivery. (n.d.). Allied Academies. [Link]

  • Nanoparticles consisting of tocopheryl succinate are a novel drug-delivery system with multifaceted antitumor activity. (2014). PubMed. [Link]

  • Efficient drug delivery and anticancer effect of micelles based on vitamin E succinate and chitosan derivatives. (n.d.). NIH. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. [Link]

Sources

Application

Investigating Diethoxyethyl Succinate as a Novel Excipient for Amorphous Solid Dispersion Formulations

Application Note & Investigational Protocols Audience: Researchers, scientists, and drug development professionals in the pharmaceutical industry. Disclaimer: Diethoxyethyl succinate (DEES) is not currently listed in the...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Investigational Protocols

Audience: Researchers, scientists, and drug development professionals in the pharmaceutical industry.

Disclaimer: Diethoxyethyl succinate (DEES) is not currently listed in the U.S. Food and Drug Administration's Inactive Ingredient Database for oral dosage forms. Its use in pharmaceutical formulations, particularly for oral administration, should be considered investigational. Appropriate safety, toxicity, and regulatory assessments are imperative before its application in any drug product.

Introduction: The Challenge of Poorly Soluble Drugs and the Promise of Amorphous Solid Dispersions

A significant portion of new chemical entities emerging from drug discovery pipelines exhibit poor aqueous solubility, a major impediment to achieving adequate bioavailability for oral dosage forms. Amorphous Solid Dispersions (ASDs) have emerged as a leading formulation strategy to address this challenge. By dispersing the active pharmaceutical ingredient (API) in an amorphous state within a polymer matrix, ASDs can significantly enhance the dissolution rate and apparent solubility of the drug, thereby improving its absorption.[1][2]

The physical stability of the amorphous phase is paramount to the success of an ASD. The polymer carrier plays a crucial role in preventing the API from recrystallizing back to its more stable, less soluble crystalline form.[3] This is achieved by reducing the molecular mobility of the API within the dispersion.[4] The selection of appropriate excipients, including polymers and other processing aids, is therefore critical to the design of a robust and effective ASD formulation.

This application note explores the potential utility of Diethoxyethyl succinate (DEES) as a novel excipient in the formulation of ASDs. Drawing on its properties as a solvent and potential plasticizer, we provide a theoretical framework and investigational protocols for its incorporation into ASDs using common manufacturing techniques.

Diethoxyethyl Succinate (DEES): A Candidate for ASD Formulation?

Diethoxyethyl succinate (CAS 26962-29-8) is a diester of succinic acid and 2-ethoxyethanol.[5] It is a colorless liquid with a mild odor and is currently used in the cosmetics industry as a solvent and emollient.[6][7] Its physicochemical properties suggest it may offer benefits in the formulation of ASDs.

Physicochemical Properties of Diethoxyethyl Succinate:

PropertyValueSource
Molecular FormulaC12H22O6[6]
Molecular Weight262.30 g/mol [6]
Boiling Point327.5 ± 22.0 °C[8]
Density1.064 ± 0.06 g/mL[8]
Water SolubilitySoluble[9]
Potential Roles of DEES in Amorphous Solid Dispersions:
  • Plasticizer in Hot-Melt Extrusion (HME): HME is a solvent-free technique for preparing ASDs where the API and polymer are mixed at elevated temperatures.[10][11] The high viscosity of many pharmaceutical polymers at processing temperatures can be a significant challenge. Plasticizers are added to reduce the glass transition temperature (Tg) and melt viscosity of the polymer, allowing for extrusion at lower temperatures and with less shear stress on the API.[10][12] The ester and ether functionalities in DEES suggest it may act as an effective plasticizer for common pharmaceutical polymers.

  • Solvent/Co-solvent in Solvent-Based Methods: Techniques like spray drying and solvent evaporation rely on dissolving the API and polymer in a common solvent system, which is then removed to form the solid dispersion.[13][14][15] DEES's solvent properties could be leveraged in these processes, potentially aiding in the dissolution of both the API and the polymer. Any residual DEES in the final product could then act as a plasticizer, influencing the physical stability of the ASD.[1][16]

Pre-formulation Studies: Assessing the Viability of DEES

Prior to formulating ASDs with DEES, a series of pre-formulation studies are essential to establish its compatibility and potential performance with the chosen polymer and API.

Protocol 1: Determination of DEES-Polymer Miscibility

Objective: To assess the miscibility of DEES with common pharmaceutical polymers used in ASDs (e.g., PVP K30, HPMCAS-LF, Eudragit® L100-55).

Methodology:

  • Film Casting:

    • Prepare solutions of the polymer in a suitable volatile solvent (e.g., ethanol for PVP, acetone for HPMCAS).

    • Add varying concentrations of DEES to the polymer solutions (e.g., 5%, 10%, 15%, 20% w/w of the polymer).

    • Cast the solutions onto a glass substrate and allow the solvent to evaporate slowly at room temperature, followed by vacuum drying to remove residual solvent.

    • Visually inspect the resulting films for clarity. A clear, single-phase film suggests miscibility at that concentration. Hazy or phase-separated films indicate immiscibility.

  • Differential Scanning Calorimetry (DSC):

    • Analyze the cast films using DSC.

    • A single, concentration-dependent glass transition temperature (Tg) for the blend is indicative of miscibility.[17] The presence of two distinct Tgs suggests phase separation. The plasticizing effect of DEES should result in a decrease in the Tg of the polymer.

Diagram: Pre-formulation Assessment Workflow

Caption: Workflow for pre-formulation assessment of DEES with polymers.

Investigational Formulation Protocols

The following protocols are provided as starting points for the formulation of ASDs using DEES. Optimization of the parameters will be required for specific APIs and polymers.

Protocol 2: Formulation of ASDs by Solvent Evaporation

Objective: To prepare an ASD of a model API with a selected polymer and DEES using the solvent evaporation method.

Materials:

  • Model API (e.g., Itraconazole, Indomethacin)

  • Polymer (e.g., PVP K30)

  • Diethoxyethyl succinate (DEES)

  • Volatile Solvent (e.g., Ethanol)

Methodology:

  • Accurately weigh the API, polymer, and DEES in the desired ratio (e.g., API:Polymer:DEES of 1:3:0.3 w/w/w).

  • Dissolve the weighed components in a minimal amount of the volatile solvent in a round-bottom flask with gentle stirring until a clear solution is obtained.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a solid film is formed on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven at a temperature below the Tg of the formulation for 24-48 hours to remove any residual solvent.

  • Scrape the dried ASD from the flask and gently mill to a fine powder.

  • Store the resulting powder in a desiccator over a drying agent.

Protocol 3: Formulation of ASDs by Hot-Melt Extrusion (HME)

Objective: To prepare an ASD of a model API with a selected polymer using DEES as a plasticizer via HME.

Materials:

  • Model API (e.g., Felodipine, Nifedipine)

  • Polymer (e.g., HPMCAS-LF)

  • Diethoxyethyl succinate (DEES)

Methodology:

  • Accurately weigh the API, polymer, and DEES in the desired ratio (e.g., API:Polymer:DEES of 1:4:0.4 w/w/w).

  • Physically mix the components in a mortar and pestle or a V-blender for 10-15 minutes to obtain a homogenous blend.

  • Feed the blend into a twin-screw hot-melt extruder.

  • Set the temperature profile of the extruder barrel zones to gradually increase, with the final zone temperature set just above the Tg of the formulation (as determined in pre-formulation studies). A typical starting range could be from 100°C to 160°C.

  • Set the screw speed to a moderate level (e.g., 50-100 rpm).

  • Collect the extrudate strands on a conveyor belt and allow them to cool to room temperature.

  • Mill the cooled extrudates to the desired particle size.

  • Store the milled ASD in a desiccator.

Diagram: ASD Formulation Processes

G cluster_0 Solvent Evaporation cluster_1 Hot-Melt Extrusion (HME) Sol_Dissolve Dissolve API, Polymer, DEES in Volatile Solvent Sol_Evap Rotary Evaporation (Remove Solvent) Sol_Dissolve->Sol_Evap Sol_Dry Vacuum Drying Sol_Evap->Sol_Dry Sol_Mill Milling Sol_Dry->Sol_Mill ASD_Powder Amorphous Solid Dispersion Powder Sol_Mill->ASD_Powder HME_Blend Blend API, Polymer, DEES HME_Extrude Twin-Screw Extrusion HME_Blend->HME_Extrude HME_Cool Cooling of Extrudate HME_Extrude->HME_Cool HME_Mill Milling HME_Cool->HME_Mill HME_Mill->ASD_Powder

Caption: Overview of solvent evaporation and HME processes for ASD formulation.

Characterization of DEES-Containing Amorphous Solid Dispersions

A thorough characterization of the prepared ASDs is crucial to confirm the amorphous nature of the API and to assess the physical stability of the formulation.

Protocol 4: Solid-State Characterization

Objective: To evaluate the physical form of the API within the ASD and the thermal properties of the formulation.

Methodologies:

  • X-Ray Powder Diffraction (XRPD):

    • Analyze the pure API, the polymer, the physical mixture, and the prepared ASD.

    • The absence of sharp diffraction peaks characteristic of the crystalline API in the ASD pattern, and the presence of a "halo" pattern, confirms the amorphous state of the API.[18]

  • Differential Scanning Calorimetry (DSC):

    • Heat the samples under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).

    • The absence of the melting endotherm of the crystalline API in the ASD thermogram further confirms its amorphous nature.

    • A single Tg for the ASD indicates a homogenous, miscible system.[19][20]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Analyze the spectra of the individual components and the ASD.

    • Shifts in characteristic peaks (e.g., carbonyl, hydroxyl groups) can indicate intermolecular interactions (e.g., hydrogen bonding) between the API, polymer, and DEES, which are often crucial for stabilizing the amorphous form.

Protocol 5: Dissolution and Stability Testing

Objective: To evaluate the in vitro performance and physical stability of the DEES-containing ASD.

Methodologies:

  • In Vitro Dissolution Testing:

    • Perform dissolution studies using a USP apparatus II (paddle) in a relevant dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid).

    • Compare the dissolution profile of the ASD to that of the pure crystalline API and a physical mixture. A significant increase in the dissolution rate and extent of drug release from the ASD is expected.

  • Accelerated Stability Studies:

    • Store the prepared ASDs under accelerated stability conditions (e.g., 40°C/75% relative humidity) for a defined period (e.g., 1, 3, 6 months).

    • At each time point, re-characterize the samples using XRPD and DSC to check for any signs of recrystallization. The absence of crystalline peaks and significant changes in the Tg would indicate good physical stability.

Conclusion and Future Perspectives

Diethoxyethyl succinate presents an interesting, albeit unexplored, potential as an excipient for the formulation of amorphous solid dispersions. Its properties as a solvent and its likely function as a plasticizer could be beneficial in both solvent-based and melt-based manufacturing processes. The investigational protocols provided in this application note offer a systematic approach for researchers to evaluate the feasibility of using DEES in their ASD formulations.

Crucially, comprehensive studies on the miscibility of DEES with a range of pharmaceutical polymers are required. Furthermore, a thorough evaluation of its safety and toxicological profile for oral administration is a prerequisite for its consideration in any pharmaceutical product. Should these investigations yield positive results, DEES could represent a valuable addition to the formulator's toolbox for tackling the challenges of poorly soluble drugs.

References

  • MDPI. (n.d.). A Miniaturized Extruder to Prototype Amorphous Solid Dispersions: Selection of Plasticizers for Hot Melt Extrusion. Retrieved from [Link]

  • PubMed. (2024). Understanding the effect of plasticizers in film coat materials on the physical stability of amorphous solid dispersions. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent influence on the phase behavior and glass transition of Amorphous Solid Dispersions. Retrieved from [Link]

  • Springer. (2021). Enhancement of dissolution performance of amorphous solid dispersions by plasticization. Retrieved from [Link]

  • Flintbox. (n.d.). Plasticizers to Improve Release Performance of Amorphous Solid Dispersions. Retrieved from [Link]

  • ResearchGate. (n.d.). MECHANISMS OF PLASTICIZERS ACTION. Retrieved from [Link]

  • ACS Publications. (2017). Use of a Plasticizer for Physical Stability Prediction of Amorphous Solid Dispersions. Retrieved from [Link]

  • Universidade de Lisboa. (n.d.). Role of residual solvents on spray-dried amorphous solid dispersions tablets performance. Retrieved from [Link]

  • Lirias - KU Leuven. (n.d.). The influence of the solvent and intermolecular interactions on the physical structure of spray dried amorphous solid dispersions. Retrieved from [Link]

  • ResearchGate. (n.d.). Hot Melt Extrusion of Amorphous Solid Dispersions. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Amorphous Solid Dispersions: Preformulation, Formulation Strategies, Technological Advancements and Characterization. Retrieved from [Link]

  • NIH. (n.d.). Manufacturing strategies to develop amorphous solid dispersions: An overview. Retrieved from [Link]

  • NIH. (n.d.). Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. Retrieved from [Link]

  • Crystal Pharmatech. (2024). Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SOLVENT EVAPORATION METHOD FOR AMORPHOUS SOLID DISPERSIONS: PREDICTIVE TOOLS FOR IMPROVE THE DISSOLUTION RATE OF PIOGLITAZONE HY. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. Retrieved from [Link]

  • ACS Publications. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Retrieved from [Link]

  • BioDuro. (n.d.). Hot Melt Extrusion to Prepare Amorphous Solid Dispersion Key Concepts and Common Misperceptions. Retrieved from [Link]

  • NIH. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Retrieved from [Link]

  • Kinam Park. (2019). Characterization of amorphous solid dispersions. Retrieved from [Link]

  • Purdue e-Pubs. (2019). Amorphous Solid Dispersion Formation via Solvent Granulation – A Case Study with Ritonavir and Lopinavir. Retrieved from [Link]

  • MDPI. (n.d.). Recent Techniques to Improve Amorphous Dispersion Performance with Quality Design, Physicochemical Monitoring, Molecular Simulation, and Machine Learning. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization Methods of Amorphous Form Stability in Solid Dispersion : A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Plasticization mechanism and structure of polymers. Retrieved from [Link]

  • The Good Scents Company. (n.d.). diethoxyethyl succinate, 26962-29-8. Retrieved from [Link]

  • COSMILE Europe. (n.d.). DIETHOXYETHYL SUCCINATE – Ingredient. Retrieved from [Link]

  • ResearchGate. (n.d.). Succinate‐based plasticizers: Effect of plasticizer structure on the mechanical and thermal performance of poly(vinyl chloride) plastic formulations. Retrieved from [Link]

  • NIH. (2022). Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance. Retrieved from [Link]

  • Dove Medical Press. (n.d.). The Impact of the Core-Shell Fiber Composition on the Properties and Stability of the Electrospun Films. Retrieved from [Link]

  • Polymer Innovation Blog. (n.d.). The Impact of Conversion on the Glass Transition Temperature – Part Four: Universal Nature of Tg versus Conversion. Retrieved from [Link]

  • ACS Publications. (2021). Rationalizing the Composition Dependence of Glass Transition Temperatures in Amorphous Polymer/POSS Composites. Retrieved from [Link]

  • MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

  • NIH. (2021). Glass Transition Behavior of Wet Polymers. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Investigating Diethoxyethyl Succinate as a Novel Plasticizer for Enteric-Coated Tablets

Foundational Principles of Enteric Coating Technology The Imperative for Enteric Protection Enteric coatings are functional polymeric barriers applied to oral solid dosage forms. Their primary purpose is to remain intact...

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles of Enteric Coating Technology

The Imperative for Enteric Protection

Enteric coatings are functional polymeric barriers applied to oral solid dosage forms. Their primary purpose is to remain intact in the acidic environment of the stomach and to dissolve rapidly in the higher pH environment of the small intestine.[1] This functionality is crucial for:

  • Protecting Active Pharmaceutical Ingredients (APIs) that are susceptible to degradation by gastric acid.

  • Preventing Gastric Mucosal Irritation from certain APIs.

  • Targeting Drug Release to the proximal small intestine for localized action or optimal absorption.

Core Components: The Synergy of Polymer and Plasticizer

The success of an enteric coating hinges on the interplay between a pH-sensitive polymer and a plasticizer.

  • Enteric Polymers: These are high-molecular-weight polymers with acidic functional groups (e.g., carboxylic acids). Common examples include hydroxypropyl methylcellulose acetate succinate (HPMCAS) and copolymers of methacrylic acid (e.g., Eudragit® series).[2] They are insoluble at the low pH of the stomach but become ionized and dissolve as the pH rises in the intestine.

  • The Role of the Plasticizer: Plasticizers are low-molecular-weight substances that are incorporated into the polymer matrix. Their primary function is to reduce the glass transition temperature (Tg) of the polymer.[3] By lowering the Tg, plasticizers facilitate the coalescence of polymer particles into a continuous, flexible film during the coating process at manageable temperatures.[3] A well-chosen plasticizer prevents the film from becoming brittle and cracking during manufacturing, storage, or transit, thereby ensuring the integrity of the acid-resistant seal.[3][4]

The Challenge in Plasticizer Selection

Selecting an appropriate plasticizer is a critical formulation decision. The ideal candidate must be compatible with the polymer and API, thermally stable, and efficient at reducing the polymer's Tg. Common plasticizers like triethyl citrate (TEC) and triacetin are effective but can be prone to evaporation at high processing temperatures or hydrolysis over time, potentially compromising the coating's long-term stability.[5] This creates an ongoing need for novel, stable, and effective plasticizing agents.

Candidate Profile: Diethoxyethyl Succinate (DES)

Diethoxyethyl Succinate is a diester of succinic acid and 2-ethoxyethanol.[6] While its primary applications are in the cosmetics and personal care industries as a solvent, emollient, and skin-conditioning agent, its molecular structure and properties warrant investigation for pharmaceutical applications.[7][8][9]

Physicochemical Properties

DES presents a unique combination of properties that make it an interesting candidate for enteric coating formulations.

PropertyValueSource
Chemical Name Bis(2-ethoxyethyl) butanedioate[6][10]
CAS Number 26962-29-8[10][11]
Molecular Formula C12H22O6[11]
Appearance Colorless transparent liquid[12]
Solubility Soluble in oil. Partially soluble in water (approx. 6-8%) and ethanol (approx. 10%).[13]
Boiling Point ~390 °C (estimated)[14]
Rationale for Investigation in Enteric Coatings

The potential utility of DES as a plasticizer stems from several key characteristics:

  • Ester Functionality: As a succinate ester, its structure is analogous to other ester-based plasticizers, suggesting it can interact with polymer chains to increase flexibility.[6]

  • Unique Solubility: Its compatibility with both hydrophobic and hydrophilic substances could improve film formation from aqueous polymer dispersions and potentially modulate drug release.[6]

  • High Boiling Point: A high boiling point suggests lower volatility and potential for reduced loss during the thermal stages of the coating and curing process, leading to a more stable final product.[14]

  • Favorable Safety Profile: DES is generally considered safe for topical use, with a low risk factor, which is a positive starting point for evaluation as a pharmaceutical excipient.[8][9][12]

Experimental Protocol: Formulation and Preparation

This section details a systematic process for preparing enteric-coated tablets using DES as the test plasticizer and comparing its performance against a standard formulation containing Triethyl Citrate (TEC).

Materials and Equipment
  • Core Tablets: Placebo tablets (e.g., microcrystalline cellulose) or tablets containing a model API.

  • Enteric Polymer: Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS, MF Grade).

  • Plasticizers: Diethoxyethyl Succinate (DES) and Triethyl Citrate (TEC, as control).

  • Anti-tacking Agent: Talc.

  • Solvent System: Deionized Water.

  • Equipment: Laboratory scale, magnetic stirrer, pan coater, spray gun, tablet hardness tester, friabilator.

Workflow for Coating Suspension Preparation and Application

The following workflow outlines the key steps from formulation to the final coated product.

G cluster_prep Suspension Preparation cluster_coating Tablet Coating Process cluster_post Post-Processing A 1. Plasticizer Dispersion Disperse DES or TEC in water under constant stirring. B 2. Polymer Addition Slowly add HPMCAS to the vortex to avoid clumping. A->B C 3. Homogenization Stir for 60-90 min until a homogeneous dispersion is formed. B->C D 4. Anti-Tacking Agent Add Talc and stir for another 30 min before use. C->D E 5. Pre-heat Core Tablets Warm tablets in the coating pan to the target temperature (e.g., 40°C). D->E F 6. Spray Application Begin spraying the coating suspension at a controlled rate. E->F G 7. Drying Simultaneously apply drying air to facilitate solvent evaporation. F->G H 8. Monitor Weight Gain Periodically sample tablets to ensure target coating level is reached. G->H I 9. Curing Transfer coated tablets to an oven (e.g., 60°C for 2 hours) to ensure complete film formation. H->I J 10. Final Evaluation Cool tablets to room temperature before characterization. I->J

Caption: Experimental workflow for enteric coating.

Coating Suspension Formulations

The following formulations should be prepared to compare DES against the standard plasticizer, TEC. Concentrations are based on the dry weight of the polymer.

ComponentFormulation F1 (Control)Formulation F2 (Test)Function
HPMCAS (AS-MF)100 g100 gEnteric Polymer
Triethyl Citrate (TEC)20 g-Standard Plasticizer
Diethoxyethyl Succinate (DES)-20 gTest Plasticizer
Talc50 g50 gAnti-tacking Agent
Deionized Water830 g830 gSolvent
Total Solids 17.0% 17.0%
Tablet Coating and Curing Process
  • Pre-heat the pan coater with the core tablets to a bed temperature of 40-45°C.[2]

  • Set the atomizing air pressure and spray rate (e.g., 10-15 g/min ) to achieve a fine mist without overwetting the tablets.[15]

  • Begin the coating process, continuing until a theoretical weight gain of 10-15% is achieved.[15]

  • After spraying is complete, allow the tablets to tumble in the pan with drying air for 15 minutes.

  • Transfer the coated tablets to a calibrated oven and cure at 60°C for 2 hours to facilitate complete film formation.[4] This step is critical for ensuring the polymer chains have relaxed and formed a continuous, stable film.

Protocol: Characterization and Performance Evaluation

After preparation, the coated tablets must be rigorously tested to determine if the DES-based coating meets the requirements for an enteric dosage form.

The Role of a Plasticizer in Film Formation

A plasticizer works by inserting itself between polymer chains, disrupting intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely, which is essential for them to coalesce from dispersed particles into a uniform film during the drying and curing stages.

Caption: Plasticizers (DES) increase space between polymer chains (P).

Physical and Morphological Characterization
  • Surface Morphology: Examine the tablet surfaces using Scanning Electron Microscopy (SEM) to check for cracks, pores, or other defects. A smooth, continuous surface is desired.

  • Weight Uniformity and Hardness: Test a sample of coated tablets (n=20) for weight uniformity and hardness to ensure the coating process did not negatively impact these critical quality attributes.

  • Film Thickness: Measure the coating thickness from SEM cross-sections to ensure uniformity.

In Vitro Dissolution Testing (USP Apparatus 2, Paddle)

This two-stage test is the definitive measure of enteric performance.

  • Acid Resistance Stage:

    • Medium: 750 mL of 0.1 N HCl (pH 1.2).

    • Procedure: Place 6 tablets in the apparatus at 37°C ± 0.5°C and 50 RPM for 2 hours.

    • Acceptance Criteria: The tablets should show no signs of disintegration, cracking, or softening. Less than 10% of the API should be released.

  • Buffer Stage:

    • Medium: After 2 hours, add 250 mL of 0.20 M sodium phosphate tribasic to the vessel to adjust the pH to 6.8.

    • Procedure: Continue the test for an additional 45-60 minutes, taking samples at regular intervals (e.g., 5, 10, 15, 30, 45, 60 min).

    • Acceptance Criteria: At least 80% of the API should be released within the specified time.

Anticipated Outcomes and Future Directions

  • Successful Outcome: If the DES-plasticized tablets (F2) pass the two-stage dissolution test and exhibit good film morphology, it would indicate that DES is a viable plasticizer for HPMCAS-based enteric coatings. This would warrant further investigation into its long-term stability, its compatibility with other enteric polymers, and its effect on different APIs.

  • Potential Failure Modes:

    • Failure in Acid Stage: Cracking or premature dissolution in pH 1.2 suggests insufficient plasticization, poor film coalescence, or chemical incompatibility. The concentration of DES may need to be optimized.

    • Failure in Buffer Stage (Lag Time): A significant delay in drug release at pH 6.8 could indicate that DES is too hydrophobic or interacts with the polymer in a way that inhibits its dissolution.[1]

    • Poor Film Quality: Tacky or brittle films observed during coating would indicate that the plasticizing efficiency of DES is poor at the concentration tested.

This application note provides a foundational framework for the systematic evaluation of Diethoxyethyl Succinate in a novel pharmaceutical role. The successful application of DES could offer formulators a new, stable, and effective tool for developing robust enteric-coated drug products.

References

  • MySkinRecipes. Diethoxyethyl Succinate. [Link]

  • SincereSkin.lt. Diethoxyethyl Succinate | Korėjietiška kosmetika. [Link]

  • The Good Scents Company. diethoxyethyl succinate, 26962-29-8. [Link]

  • Cosmetic Ingredient Review. Diethylhexyl succinate. [Link]

  • Accio. diethoxyethyl succinate: Uses, Safety & Sourcing. [Link]

  • COSMILE Europe. DIETHOXYETHYL SUCCINATE – Ingredient. [Link]

  • Thoma, K., & Bechtold, K. (1999). Influence of Aqueous Coatings on the Stability of Enteric Coated Pellets and Tablets. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • ResearchGate. Role of plasticizer in membrane coated extended release oral drug delivery system | Request PDF. [Link]

  • INCIDecoder. Diethoxyethyl Succinate (with Product List). [Link]

  • Skin Library. DIETHOXYETHYL SUCCINATE: Doctor's Opinion, Benefits & Dangers (2025). [Link]

  • PubChem. Diethoxyethyl succinate | C12H22O6 | CID 5086298. [Link]

  • Google Patents.
  • UCL Discovery. a novel approach to accelerate the dissolution of enteric polymer coatings. [Link]

  • Der Pharma Chemica. Influence of plasticizer concentration on physicochemical properties of an antiulcer drug in enteric coated pellets. [Link]

Sources

Application

Application Notes &amp; Protocols: Diethoxyethyl Succinate as a Multifunctional Emollient in Dermatological Research

Abstract: The selection of an emollient in dermatological formulations is a critical decision that influences not only the sensory characteristics and stability of the product but also its therapeutic efficacy. Diethoxye...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The selection of an emollient in dermatological formulations is a critical decision that influences not only the sensory characteristics and stability of the product but also its therapeutic efficacy. Diethoxyethyl succinate has emerged as a versatile and high-performance emollient, offering unique benefits for researchers, scientists, and drug development professionals. Its distinctive properties as a skin conditioner, solvent, and texture enhancer make it a valuable ingredient in advanced skincare and topical therapeutic systems. This guide provides an in-depth technical overview, field-proven insights, and detailed experimental protocols for the effective utilization of diethoxyethyl succinate in dermatological research.

Core Profile and Mechanism of Action

Diethoxyethyl succinate (CAS 26962-29-8) is a synthetic diester of succinic acid and 2-ethoxyethanol.[1][2] Its chemical structure confers a unique combination of properties that are highly desirable in dermatological preparations. Unlike traditional emollients that may be heavy or occlusive, diethoxyethyl succinate provides a lightweight, non-greasy skin feel, enhancing the overall aesthetic and user compliance of a formulation.[3][4]

Physicochemical Properties

The functional characteristics of diethoxyethyl succinate are rooted in its molecular structure. A summary of its key properties is presented below.

PropertyValue / DescriptionSignificance in Formulation
INCI Name Diethoxyethyl SuccinateUniversal nomenclature for ingredient labeling.[5]
Appearance Colorless to pale yellow transparent liquid.[4]Does not impart color to the final formulation.
Odor Odorless to very light characteristic odor.[4]Suitable for fragrance-free formulations.
Solubility Soluble in oils and alcohol; partially soluble in water (approx. 6-8%).[3][5]Versatile for use in O/W emulsions, W/O emulsions, and anhydrous systems. Can act as a co-solvent.
Safety Profile Low risk for cancer, allergies, and reproductive toxicity.[1][6]Favorable for use in products intended for a wide range of skin types, including sensitive skin.[7]
Primary Functions Emollient, Skin-Conditioning Agent, Solvent, Surfactant.[4][7]Multifunctional ingredient that can simplify formulations.
Mechanism of Emollience and Skin Barrier Support

The primary role of an emollient is to soften and smooth the skin by filling the spaces between corneocytes in the stratum corneum. Diethoxyethyl succinate achieves this while also providing humectant properties, attracting and retaining water to enhance skin hydration.[6] This dual-action mechanism helps to reinforce the skin's natural barrier function, preventing transepidermal water loss (TEWL) and protecting against environmental aggressors.[8][9]

G skin_surface Skin Surface (Stratum Corneum) emollient Diethoxyethyl Succinate Application emollient->skin_surface intercellular Fills Intercellular Spaces (Smoothing Effect) emollient->intercellular hydration Attracts & Retains Water (Humectant Effect) emollient->hydration barrier Reinforced Skin Barrier intercellular->barrier hydration->barrier tewl Reduced TEWL barrier->tewl protection Improved Protection barrier->protection

Caption: Mechanism of Diethoxyethyl Succinate on the skin barrier.

Application in Dermatological Formulations

The unique solubility profile of diethoxyethyl succinate makes it exceptionally versatile.[3] It can be incorporated into the oil phase of traditional emulsions or, due to its partial water solubility, can be used to improve the texture and feel of aqueous gel-based systems. Its solvent properties are particularly valuable for dissolving active pharmaceutical ingredients (APIs) or cosmetic actives that have poor solubility in common carriers, thereby enhancing their bioavailability.[2][10]

Protocol 2.1: Formulation of a Model Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of a stable and aesthetically pleasing O/W cream. The causality behind this multiphase system is the careful heating and homogenization of immiscible lipid and aqueous phases, stabilized by an emulsifier. Diethoxyethyl succinate is included in the oil phase to provide emollience and improve the sensory profile.

Materials:

  • Phase A (Oil Phase):

    • Diethoxyethyl Succinate: 5.0% w/w

    • Cetearyl Alcohol (and) Ceteareth-20 (Emulsifier): 4.0% w/w

    • Caprylic/Capric Triglyceride: 8.0% w/w

    • Phenoxyethanol (Preservative): 0.5% w/w

  • Phase B (Aqueous Phase):

    • Deionized Water: 77.5% w/w

    • Glycerin: 4.0% w/w

    • Xanthan Gum (Thickener): 0.5% w/w

  • Phase C (Cool-down Phase):

    • Citric Acid (pH adjuster): q.s. to pH 5.0-5.5

Procedure:

  • Preparation of Phases: In a primary beaker, combine all ingredients of Phase A. In a separate beaker, combine the ingredients of Phase B.

  • Heating: Heat both beakers to 75°C in a water bath. Stir each phase until all components are fully dissolved and uniform.

    • Rationale: Heating reduces the viscosity of the oil phase and ensures complete melting of solid components, facilitating the formation of a stable emulsion. The aqueous phase is heated to the same temperature to prevent thermal shock and precipitation when the phases are combined.

  • Emulsification: Slowly add Phase A to Phase B while mixing with a high-shear homogenizer (e.g., Silverson or Ultra-Turrax) at 5000 RPM for 3-5 minutes.

    • Rationale: High-shear mixing provides the necessary energy to break down the oil phase into fine droplets, which are then dispersed throughout the continuous aqueous phase. The emulsifier stabilizes these droplets, preventing coalescence.

  • Cooling: Remove the emulsion from the water bath and continue mixing with a propeller or anchor stirrer at a lower speed (e.g., 300 RPM) to facilitate uniform cooling.

  • Final Adjustments: When the temperature of the batch cools to below 40°C, add Phase C ingredients. Adjust the pH to the target range of 5.0-5.5 using citric acid.

    • Rationale: The skin's natural pH is slightly acidic. Adjusting the formulation's pH to this range ensures compatibility and minimizes the potential for irritation.

  • Homogenization and Storage: Homogenize for another minute to ensure uniformity. Pour the final cream into appropriate containers.

G phaseA Phase A (Oil) Combine & Heat to 75°C homogenize High-Shear Homogenization (Add A to B) phaseA->homogenize phaseB Phase B (Water) Combine & Heat to 75°C phaseB->homogenize cool Cool to < 40°C (Low-Speed Mixing) homogenize->cool adjust Add Phase C (Adjust pH) cool->adjust final Final Product adjust->final

Caption: Workflow for O/W emulsion formulation.

Efficacy Evaluation Protocols

To substantiate claims of moisturizing and barrier-enhancing properties, standardized and controlled testing is crucial.[9] The following protocol outlines a non-invasive, in vivo method to assess the efficacy of a formulation containing diethoxyethyl succinate.

Protocol 3.1: In Vivo Assessment of Skin Hydration and Barrier Function

This protocol is designed to measure changes in skin hydration (corneometry) and transepidermal water loss (TEWL) following the application of a test formulation. A self-validating design is employed by comparing the treated site to an untreated control site on the same subject.

Materials & Equipment:

  • Test formulation (e.g., from Protocol 2.1)

  • Corneometer® (for skin hydration)

  • Tewameter® (for TEWL)

  • Climate-controlled room (20 ± 2°C, 50 ± 5% relative humidity)

  • Volunteer subjects (n ≥ 10) meeting inclusion/exclusion criteria.

Procedure:

  • Acclimatization: Subjects rest in the climate-controlled room for at least 15 minutes before any measurements are taken.[9]

    • Rationale: This ensures that skin parameters are stable and not influenced by recent environmental changes.

  • Site Demarcation: Mark two test sites (e.g., 2x2 cm squares) on the volar forearm of each subject. One site will be for treatment, the other will serve as the untreated control.

  • Baseline Measurement (T0): Take three measurements of skin hydration and TEWL from within each marked site using the Corneometer® and Tewameter®, respectively. Record the average for each site.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to the designated treatment site. The control site remains untreated.

  • Post-Application Measurements: At specified time points (e.g., T1hr, T2hr, T4hr), repeat the measurements as described in step 3 on both the treated and untreated sites.

  • Data Analysis: Calculate the percentage change from baseline for both hydration and TEWL at each time point for both sites. Compare the changes in the treated site to the untreated site using appropriate statistical tests (e.g., paired t-test). A significant increase in hydration and a significant decrease in TEWL in the treated area relative to the control indicates emollient efficacy.[11]

Safety and Biocompatibility Assessment

While diethoxyethyl succinate has a favorable safety profile, any new formulation should be assessed for its potential to cause skin irritation.[1] The in vitro Skin Irritation Test (SIT) using a Reconstructed Human Epidermis (RhE) model is a validated, non-animal alternative to traditional rabbit skin irritation tests.[12]

Protocol 4.1: In Vitro Skin Irritation Test (OECD 439)

This protocol is a validated method to assess the skin irritation potential of a chemical or formulation by measuring its effect on cell viability in an RhE model (e.g., EpiDerm™).[12][13] The protocol is self-validating through the mandatory inclusion of a negative control (NC) and a positive control (PC).

Materials & Equipment:

  • RhE tissue models (e.g., EpiDerm™ EPI-200)

  • Assay medium

  • Test formulation

  • Negative Control (NC): Dulbecco's Phosphate Buffered Saline (DPBS)

  • Positive Control (PC): 5% aqueous Sodium Dodecyl Sulfate (SDS) solution

  • MTT solution (1 mg/mL)

  • Isopropanol

  • Spectrophotometer (plate reader)

Procedure:

  • Tissue Pre-Incubation: Upon receipt, place the RhE tissues into a 6-well plate containing pre-warmed assay medium and incubate overnight (37°C, 5% CO₂).[14]

  • Topical Exposure (Day 1): Apply 30 µL of the test formulation, NC, and PC to the apical surface of triplicate tissues for each condition.[13]

  • Incubation: Incubate the treated tissues for 60 minutes at 37°C.[15]

  • Washing and Post-Incubation: Thoroughly wash the test substances from the tissue surface with DPBS. Transfer the tissues to fresh assay medium and incubate for 42 hours.[13]

    • Rationale: The extended post-incubation period allows for the full development of cytotoxic effects that lead to irritation.

  • MTT Viability Assay (Day 3): Transfer each tissue to a 24-well plate containing MTT solution and incubate for 3 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.[13]

  • Formazan Extraction: Blot the tissues and transfer them to a new 24-well plate containing 2 mL of isopropanol per well. Extract the formazan for 2 hours with gentle shaking.

  • Quantification: Transfer the isopropanol extract to a 96-well plate and measure the optical density (OD) at 570 nm using a spectrophotometer.

  • Classification: Calculate the percent viability for each tissue relative to the negative control [(OD_test / OD_NC) x 100]. If the mean tissue viability for the test formulation is ≤ 50%, it is classified as an irritant (GHS Category 2).[12] The test is considered valid if the PC viability is ≤ 40% and the NC viability is 100%.

G start Pre-Incubate RhE Tissues expose Topical Exposure (60 min) (Test, NC, PC) start->expose wash Wash & Post-Incubate (42 hours) expose->wash mtt MTT Assay (3 hours) (Viable cells -> Formazan) wash->mtt extract Formazan Extraction (Isopropanol) mtt->extract read Read Optical Density (570 nm) extract->read classify Calculate % Viability & Classify Irritation read->classify

Caption: Workflow for the In Vitro Skin Irritation Test (RhE).

Conclusion

Diethoxyethyl succinate is a highly versatile and effective ingredient for modern dermatological research and formulation. Its multifunctional nature as an emollient, humectant, and solvent, combined with a favorable safety profile and excellent sensory characteristics, allows for the development of sophisticated and compliant topical products. The protocols outlined in this guide provide a robust framework for formulating with, evaluating the efficacy of, and confirming the safety of preparations containing diethoxyethyl succinate, empowering researchers to leverage its full potential in advancing skin science.

References

  • Paula's Choice EU. (n.d.). What is Diethylhexyl Succinate?. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Diethoxyethyl Succinate. Retrieved from [Link]

  • SincereSkin.lt. (n.d.). Diethoxyethyl Succinate. Retrieved from [Link]

  • Inci-finder.com. (2025). DIETHOXYETHYL SUCCINATE: Doctor's Opinion, Benefits & Dangers. Retrieved from [Link]

  • EWG Skin Deep. (n.d.). DIETHOXYETHYL SUCCINATE. Retrieved from [Link]

  • Piérard, G. E., et al. (2012). Methods to Assess the Protective Efficacy of Emollients against Climatic and Chemical Aggressors. Dermatology Research and Practice, 2012, 864736. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Diethoxyethyl Succinate (Thai version). Retrieved from [Link]

  • Paula's Choice. (n.d.). diethylhexyl succinate. Retrieved from [Link]

  • EWG Skin Deep. (n.d.). DIETHYLHEXYL SUCCINATE. Retrieved from [Link]

  • Uniproma. (n.d.). The Role of Diethoxyethyl Succinate in Advanced Cosmetic Formulations. Retrieved from [Link]

  • The Good Scents Company. (n.d.). diethoxyethyl succinate. Retrieved from [Link]

  • EWG Skin Deep. (n.d.). Products That Contain DIETHOXYETHYL SUCCINATE. Retrieved from [Link]

  • Kandárová, H., et al. (2009). An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model. Journal of visualized experiments : JoVE, (29), 1366. Retrieved from [Link]

  • MatTek Corporation. (n.d.). IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. Retrieved from [Link]

  • IIVS.org. (n.d.). Skin Irritation Test (SIT, OECD 439). Retrieved from [Link]

  • JoVE. (2022). An in vitro skin irritation test using the reconstructed human epidermal model, EpiDerm. Retrieved from [Link]

  • EAG Laboratories. (n.d.). In Vitro Skin Irritation Testing. Retrieved from [Link]

  • Marks, R. (1997). How to measure the effects of emollients. Journal of Dermatological Treatment, 8(2), 89-92. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Diethoxyethyl Succinate as a Coalescing Agent in Coatings

For Researchers, Scientists, and Formulation Professionals Abstract This document provides a comprehensive technical guide on the evaluation of Diethoxyethyl Succinate for its potential application as a coalescing agent...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Formulation Professionals

Abstract

This document provides a comprehensive technical guide on the evaluation of Diethoxyethyl Succinate for its potential application as a coalescing agent in waterborne coatings. While primarily recognized for its use in the cosmetics industry as a solvent and emollient, its chemical structure and physical properties suggest its utility in facilitating film formation in latex paints.[1][2][3][4][5] This guide will detail the theoretical mechanism of action, present detailed protocols for its evaluation, and provide a framework for formulating and testing coatings incorporating this diester. The focus is on enabling researchers to systematically assess its efficacy in reducing the minimum film formation temperature (MFFT) and its impact on the final properties of the coating.

Introduction to Coalescing Agents and Diethoxyethyl Succinate

The Critical Role of Coalescence in Waterborne Coatings

The formation of a durable, continuous film from a liquid latex paint is a complex process involving the evaporation of water and the subsequent fusion of discrete polymer particles.[6][7] This fusion, known as coalescence, is critical for achieving the desired protective and aesthetic properties of the coating, such as scrub resistance, gloss, and barrier properties.[8] The temperature at which this process can successfully occur is defined by the Minimum Film Formation Temperature (MFFT), a property closely related to the glass transition temperature (Tg) of the polymer binder.[9][10] If the ambient application temperature is below the MFFT, the polymer particles remain as discrete spheres, resulting in a cracked or powdery, incoherent film.[10][11]

Coalescing agents are essential additives, typically slow-evaporating solvents, that act as temporary plasticizers for the polymer particles.[9][11] By softening these particles, they effectively lower the MFFT, allowing for the formation of a continuous film at lower temperatures.[9][11] An ideal coalescing agent should efficiently reduce the MFFT, evaporate slowly enough to participate in film formation, but eventually leave the film so as not to compromise long-term properties like hardness and block resistance.[9][11]

Diethoxyethyl Succinate: A Potential Candidate for Coalescence

Diethoxyethyl succinate (CAS No. 26962-29-8), also known as bis(2-ethoxyethyl) succinate, is a diester of succinic acid and 2-ethoxyethanol.[2][5] Its primary applications are in the cosmetics and personal care industries, where it functions as a solvent, emollient, and conditioning agent, valued for its low volatility, high solvency power, and favorable safety profile.[1][4][12]

Its chemical structure, featuring both ester and ether linkages, imparts unique solubility characteristics, allowing compatibility with a range of substances.[2] This high solvency, coupled with a high boiling point, suggests that it could be an effective coalescing agent in coating formulations.[4] It has been noted for its use as a solvent in coatings to enhance drying and penetration properties.[4] This guide provides the necessary protocols to rigorously evaluate its performance specifically as a primary coalescing agent.

Physicochemical Properties and Theoretical Mechanism

Key Properties of Diethoxyethyl Succinate

A summary of the key physical and chemical properties of Diethoxyethyl Succinate is presented in Table 1. Its high boiling point and low volatility are critical attributes for a coalescing agent, ensuring it remains in the film during the crucial coalescence phase.

PropertyValueReference(s)
CAS Number 26962-29-8[1]
Molecular Formula C12H22O6[1]
Molecular Weight 262.30 g/mol [2]
Boiling Point 327.5 ± 22.0 °C (Predicted)[1][4]
Density 1.064 ± 0.06 g/cm³ (Predicted)[1][4]
Appearance Colorless liquid[12]
Primary Functions Solvent, Emollient, Plasticizer[2][4][12]
Chemical Structure

Caption: Chemical structure of Diethoxyethyl Succinate.

Proposed Mechanism of Coalescence

The process of film formation from a latex dispersion occurs in three main stages. Diethoxyethyl succinate is hypothesized to play its primary role in the final two stages.

CoalescenceProcess cluster_stage1 Stage 1: Water Evaporation cluster_stage2 Stage 2: Particle Packing & Deformation cluster_stage3 Stage 3: Polymer Interdiffusion (Coalescence) a Latex Particles Dispersed in Water Particles move freely b Particles Forced into Close Contact Capillary forces deform spheres Diethoxyethyl Succinate softens particles a->b Water Evaporates c Particle Boundaries Disappear Polymer chains diffuse across interfaces Continuous, Homogeneous Film Formed b->c Polymer Diffusion

Caption: The three stages of latex film formation.

  • Stage 1: Evaporation of Water: As the paint is applied, water begins to evaporate, causing the volume of the film to shrink. The dispersed polymer particles are brought closer together.[13]

  • Stage 2: Particle Packing and Deformation: As water evaporation continues, the particles come into irreversible contact. Capillary forces and external pressure from further water loss cause the particles to deform and pack into a dense arrangement. It is at this stage that the coalescing agent, Diethoxyethyl Succinate, having partitioned into the polymer phase due to its low water solubility, plasticizes the polymer chains, reducing their rigidity and allowing them to deform at a lower temperature.[6][9]

  • Stage 3: Polymer Interdiffusion: The final step is the coalescence itself, where the boundaries between individual particles disappear. The softened polymer chains have sufficient mobility to diffuse across the particle interfaces, leading to the formation of a continuous, homogeneous, and mechanically strong film.[6] The Diethoxyethyl Succinate will then slowly diffuse out of the film over time, allowing the film to regain its ultimate hardness.

Experimental Protocols for Evaluation

The following protocols provide a systematic approach to quantifying the effectiveness of Diethoxyethyl Succinate as a coalescing agent.

Protocol 1: Determination of Minimum Film Formation Temperature (MFFT)

This protocol is based on the ASTM D2354 standard test method.[10][14]

Objective: To determine the efficiency of Diethoxyethyl Succinate in reducing the MFFT of a standard latex binder.

Equipment and Materials:

  • MFFT Bar instrument (e.g., Rhopoint MFFT-90), capable of generating a temperature gradient.[15]

  • Latex binder (e.g., a standard all-acrylic or styrene-acrylic emulsion).

  • Diethoxyethyl Succinate.

  • Control coalescing agent (e.g., 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate - Texanol™).

  • 75 µm cube film applicator.

  • Analytical balance.

  • Glass beakers and overhead stirrer.

Procedure:

  • Sample Preparation:

    • Prepare a control sample of the neat latex binder.

    • Prepare a series of samples by adding Diethoxyethyl Succinate to the latex binder at varying concentrations (e.g., 2%, 4%, 6%, 8% by weight of dry polymer content).[16] Ensure slow addition under constant, gentle agitation to avoid shocking the emulsion.[11]

    • Prepare a similar series of samples using the control coalescing agent.

    • Allow all samples to equilibrate for at least 12 hours.

  • MFFT Instrument Setup:

    • Turn on the MFFT instrument and allow the temperature gradient plate to stabilize. A typical range for architectural coatings is 0°C to 18°C.[17]

    • Ensure a flow of dry air or nitrogen over the plate to prevent condensation at lower temperatures.

  • Film Application:

    • Place a strip of masking tape along the edges of the temperature gradient plate to define the application area.

    • Pour a small amount of the first test sample onto the cooler end of the plate.

    • Draw down the sample across the temperature gradient using the 75 µm film applicator to create a uniform wet film.

    • Repeat for all samples, using a new lane on the plate for each.

  • Observation and Measurement:

    • Allow the films to dry completely. The instrument's dry air flow will facilitate this.

    • Visually inspect the dried films. There will be a distinct transition point along the temperature gradient. Below the MFFT, the film will appear white, cracked, or powdery.[10][11] Above the MFFT, the film will be clear and continuous.

    • Identify the point where the film transitions from cracked to continuous. Use the temperature scale on the MFFT bar to read the temperature at this transition point. This is the MFFT.

  • Data Analysis:

    • Record the MFFT for each concentration of Diethoxyethyl Succinate and the control coalescent.

    • Plot MFFT (°C) versus coalescent concentration (%) for both agents to create coalescing efficiency curves.

Protocol 2: Formulation of a Model Architectural Paint

Objective: To prepare a simple, unpigmented or lightly pigmented paint formulation to serve as a vehicle for testing the performance of Diethoxyethyl Succinate.

Formulation (Illustrative Example):

ComponentFunctionWeight (%)Order of Addition
Grind Stage
WaterSolvent20.01
Dispersant (e.g., Tamol™ 1124)Pigment Wetting/Stabilization0.51
Defoamer (e.g., BYK-024)Air Release0.21
Titanium Dioxide (e.g., Ti-Pure™ R-706)Pigment22.02 (under high shear)
Let-Down Stage
Acrylic Latex Emulsion (50% solids)Binder45.03 (under low shear)
Diethoxyethyl Succinate Coalescing Agent 2.0 4 (add slowly)
Rheology Modifier (e.g., HEUR type)Thickener1.55
BiocidePreservative0.16
WaterAdjustment8.77
Total 100.0

Procedure:

  • Grind Stage:

    • Charge the water, dispersant, and defoamer to a grinding vessel equipped with a high-speed disperser.

    • While mixing at high speed, slowly add the titanium dioxide pigment.

    • Continue to mix at high speed for 20-30 minutes until a fine, uniform dispersion is achieved (check with a Hegman gauge).

  • Let-Down Stage:

    • Reduce the mixing speed to low.

    • Add the latex emulsion to the pigment grind.

    • Slowly add the pre-weighed Diethoxyethyl Succinate while stirring.[11]

    • Add the rheology modifier, biocide, and final portion of water.

    • Mix for another 15-20 minutes until the batch is homogeneous.

    • Measure and record the pH and viscosity of the final paint.

Protocol 3: Evaluation of Dried Film Performance

Objective: To assess the impact of Diethoxyethyl Succinate on key physical properties of the final coating.

Procedure:

  • Film Preparation:

    • Using a film applicator (e.g., 150 µm / 6 mil wet film thickness), apply the test paint and a control paint (formulated with a benchmark coalescent) onto appropriate substrates (e.g., Leneta charts for scrub/opacity, glass panels for gloss/hardness, steel panels for corrosion testing).

    • Allow the films to cure for at least 7 days under controlled conditions (e.g., 23°C, 50% relative humidity) before testing, unless the specific test method requires otherwise.

  • Performance Tests:

    • Block Resistance (ASTM D4946): This test evaluates the tendency of coated surfaces to stick together under pressure. It is crucial for low-VOC coalescents, which can remain in the film longer and cause softness.[16][18]

    • Scrub Resistance (ASTM D2486): Measures the durability of the film against abrasive cleaning. This is a direct indicator of the quality of film coalescence.[16][18]

    • Gloss (ASTM D523): Measured at 20°, 60°, and/or 85° using a gloss meter. Poor coalescence can lead to a rougher surface and lower gloss.

    • Hardness (Pencil Test - ASTM D3363): A simple method to assess the development of film hardness over time as the coalescent evaporates.

Data Visualization and Workflow

Illustrative Performance Data

The following table presents a hypothetical comparison to illustrate how data from the described protocols might be organized.

PropertyControl (Texanol™ @ 4% on solids)Test (Diethoxyethyl Succinate @ 6% on solids)
MFFT of Binder (°C) 5.04.5
Block Resistance (7 days, 50°C) 8 (Good)6 (Fair-Good)
Scrub Cycles to Failure 12001150
60° Gloss 8583
Pencil Hardness (7 days) HBF
Experimental Evaluation Workflow

Workflow start Select Latex Binder mfft Protocol 1: MFFT Determination (Vary Coalescent Concentration) start->mfft formulate Protocol 2: Formulate Test Paints (at optimal MFFT dosage) mfft->formulate apply Apply Films to Substrates formulate->apply cure Cure Films (7 days @ 23°C, 50% RH) apply->cure test Protocol 3: Performance Testing - Block Resistance - Scrub Resistance - Gloss - Hardness cure->test analyze Analyze Data & Compare to Control test->analyze end Conclusion on Efficacy analyze->end

Caption: Workflow for evaluating a novel coalescing agent.

Safety and Handling

Diethoxyethyl succinate is generally considered to have a low-risk safety profile, particularly in the concentrations used in cosmetic formulations.[1] However, when handling the pure substance in a laboratory or industrial setting, standard safety practices should be followed.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[19]

  • Ventilation: Handle in a well-ventilated place to avoid inhalation of vapors.[19]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[19]

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Avoid release into the environment.[19][20]

Always consult the manufacturer's Safety Data Sheet (SDS) for complete and detailed safety information before use.

Conclusion

Diethoxyethyl succinate presents an interesting profile for evaluation as a coalescing agent in waterborne coatings due to its high solvency, low volatility, and favorable safety profile. While it is not a traditional coalescent, its properties merit investigation. The protocols outlined in this guide provide a robust framework for researchers and formulators to systematically assess its efficiency in MFFT reduction and its overall impact on paint performance. Through rigorous testing and comparison against industry benchmarks, the viability of Diethoxyethyl Succinate as a novel, low-VOC coalescing agent can be thoroughly determined.

References

  • Coatings World. (n.d.). Film Coalescence and Coalescing Surfactants. Retrieved from [Link]

  • Polaris Market Research. (2024). How Do Coalescing Agents Improve Paint Performance?. Retrieved from [Link]

  • SincereSkin.lt. (n.d.). Diethoxyethyl Succinate. Retrieved from [Link]

  • Locus Ingredients. (2024). Coalescing Agents Transformed: Unleashing the Potential of Sophorolipid Biosurfactants. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D2354-10 - Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. Retrieved from [Link]

  • Labomat. (n.d.). FAQ MFFT ( Minimum Film Forming Temperature). Retrieved from [Link]

  • American Coatings Association. (n.d.). Coalescence and Film Formation from Latexes. Retrieved from [Link]

  • Gardco. (n.d.). MFFT - Minimum Film Forming Temperature. Retrieved from [Link]

  • Rhopoint Instruments. (n.d.). Minimum Film Forming Temperature FAQs. Retrieved from [Link]

  • LookChem. (n.d.). Cas 26962-29-8,DIETHOXYETHYL SUCCINATE. Retrieved from [Link]

  • European Patent Office. (2009). EP 2245075 B1 - LOW VOC COALESCING AGENTS. Retrieved from [Link]

  • PCI Magazine. (2021). Water Miscibility Differences in Coalescing Agents and the Influence on Latex Paint Properties. Retrieved from [Link]

  • ASTM International. (2012). Coalescing Aids | Paint and Coating Testing Manual: 15th. Edition of the Gardner-Sward Handbook. Retrieved from [Link]

  • Google Patents. (2021). US20210009844A1 - Coalescing agents for waterborne coatings.
  • PubChem. (n.d.). Diethoxyethyl succinate | C12H22O6 | CID 5086298. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Transdermal Penetration Enhancement with Diethoxyethyl Succinate

For Researchers, Scientists, and Drug Development Professionals Introduction: Overcoming the Skin's Barrier The skin, our body's largest organ, serves as a formidable barrier to the outside world. This protective functio...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Skin's Barrier

The skin, our body's largest organ, serves as a formidable barrier to the outside world. This protective function, primarily attributed to the outermost layer, the stratum corneum, presents a significant challenge for transdermal drug delivery.[1][2] The stratum corneum's unique "brick and mortar" structure, composed of keratin-filled corneocytes (bricks) embedded in a continuous lipid matrix (mortar), effectively limits the passage of many therapeutic agents.[3] To overcome this barrier and enable effective delivery of drugs through the skin for systemic or local effects, formulation scientists often employ chemical penetration enhancers.[1][4][5][6] These enhancers reversibly decrease the barrier function of the stratum corneum, facilitating the transport of active pharmaceutical ingredients (APIs).[5][6]

Diethoxyethyl succinate (DEES), a synthetic diester of ethoxyethanol and succinic acid, has emerged as a promising excipient in this field.[7][8] This document provides a comprehensive guide to understanding and utilizing diethoxyethyl succinate as a transdermal penetration enhancer, complete with detailed protocols for its evaluation.

Diethoxyethyl Succinate: A Profile

Diethoxyethyl succinate, also known commercially as Crodamol DES, is a clear, oily liquid recognized for its excellent solvent and emollient properties.[7][9][10] While widely used in the cosmetics industry for its ability to improve product texture and skin feel, its potential as a penetration enhancer in pharmaceutical formulations is of significant interest.[7][10][11]

Physicochemical Properties

A thorough understanding of the physicochemical properties of an excipient is crucial for formulation development. Key properties of diethoxyethyl succinate are summarized in the table below.

PropertyValueReference
CAS Number 26962-29-8[7][9][12][13][14]
Molecular Formula C12H22O6[7][9]
Molecular Weight 262.30 g/mol [9][12]
Appearance Clear, transparent oily liquid[10]
Boiling Point 327.5 ± 22.0 °C[7][14]
Density 1.064 ± 0.06 g/mL[7]
Solubility Soluble in water (2.73e+004 mg/L est.)[13]
Proposed Mechanism of Action as a Penetration Enhancer

While the precise mechanisms of all penetration enhancers are not fully elucidated, they generally act by one or more of the following pathways:

  • Disruption of Stratum Corneum Lipids: Enhancers can fluidize the highly ordered lipid bilayers of the stratum corneum, creating a more permeable structure.[3][6]

  • Interaction with Intracellular Proteins: Some enhancers may interact with the keratin within corneocytes, altering their conformation and increasing permeability.

  • Improved Partitioning of the Drug: Enhancers can increase the solubility of a drug within the stratum corneum, thereby increasing the concentration gradient and driving diffusion.[6]

Diethoxyethyl succinate, with its ester and ether functionalities, is postulated to function primarily by disrupting the intercellular lipid packing and potentially by acting as a co-solvent for the API within the stratum corneum. Its structural similarity to Transcutol® (Diethylene Glycol Monoethyl Ether), a well-established penetration enhancer, suggests a comparable "push and pull" effect.[15][16][17][18] The "push" comes from its ability to solubilize the API in the formulation, while the "pull" is attributed to its interaction with the stratum corneum, facilitating drug diffusion.[18]

G cluster_sc Stratum Corneum cluster_epidermis Viable Epidermis & Dermis API Active Pharmaceutical Ingredient (API) Lipids Intercellular Lipids API->Lipids Partitioning DEES_F Diethoxyethyl Succinate (DEES) DEES_F->Lipids Disruption & Fluidization Corneocytes Corneocytes Systemic_Circulation Systemic Circulation Lipids->Systemic_Circulation Enhanced Diffusion

Figure 1. Proposed mechanism of Diethoxyethyl Succinate as a penetration enhancer.

Experimental Protocols for Evaluating Transdermal Penetration Enhancement

To rigorously assess the efficacy of diethoxyethyl succinate as a penetration enhancer, a series of well-controlled experiments are necessary. The following protocols outline the key in vitro methods.

In Vitro Skin Permeation Studies Using Franz Diffusion Cells

The Franz diffusion cell is a widely accepted apparatus for in vitro skin permeation testing (IVPT).[19][20] It allows for the measurement of the rate and extent of drug absorption through a skin membrane under controlled conditions.[19]

G cluster_prep Preparation cluster_assembly Assembly & Equilibration cluster_experiment Experiment cluster_analysis Analysis Prep_Receptor 1. Prepare & Degas Receptor Solution Fill_Receptor 4. Fill Receptor Chamber Prep_Receptor->Fill_Receptor Prep_Membrane 2. Prepare Skin Membrane Mount_Membrane 3. Mount Membrane in Franz Cell Prep_Membrane->Mount_Membrane Mount_Membrane->Fill_Receptor Equilibrate 5. Equilibrate System (32°C) Fill_Receptor->Equilibrate Apply_Formulation 6. Apply Formulation to Donor Chamber Equilibrate->Apply_Formulation Sample 7. Collect Samples at Predetermined Intervals Apply_Formulation->Sample Replenish 8. Replenish with Fresh Receptor Solution Sample->Replenish Analyze_Samples 9. Analyze Samples (e.g., HPLC) Sample->Analyze_Samples Replenish->Sample Repeat Calculate_Flux 10. Calculate Permeation Parameters (Flux, Lag Time) Analyze_Samples->Calculate_Flux

Figure 2. Workflow for in vitro skin permeation testing using Franz diffusion cells.

Materials and Equipment:

  • Franz Diffusion Cells[21]

  • Water bath with circulator[21]

  • Magnetic stirrer plate and stir bars[21]

  • Human or animal skin membrane (e.g., porcine ear skin)[22]

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)[21][22]

  • Test formulation containing the API and diethoxyethyl succinate

  • Control formulation (without diethoxyethyl succinate)

  • Syringes and needles for sampling

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for drug quantification[23][24][25]

Protocol:

  • Preparation of Receptor Solution: Prepare the receptor solution, ensuring it is isotonic and at a physiological pH. For poorly water-soluble drugs, a co-solvent may be added. Degas the solution thoroughly to prevent air bubble formation.[22]

  • Skin Membrane Preparation: Thaw frozen skin at room temperature. Carefully remove any subcutaneous fat and tissue.[21] The skin can be used as full-thickness or dermatomed to a specific thickness.[26] Cut the skin into sections appropriately sized for the Franz cells.[21]

  • Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.[21] Securely clamp the chambers together.[21]

  • Filling the Receptor Chamber: Carefully fill the receptor chamber with the degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane.[21][22]

  • Equilibration: Place the assembled cells in the water bath set to maintain a skin surface temperature of 32 ± 1°C.[21][22] Allow the system to equilibrate for at least 30 minutes. Start the magnetic stirrers at a constant speed.[21]

  • Application of Formulation: Apply a precise amount of the test or control formulation to the surface of the skin in the donor chamber.[22]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling port.[21]

  • Replenishment: Immediately after each sample is taken, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[21]

  • Sample Analysis: Analyze the collected samples using a validated analytical method, such as HPLC, to determine the concentration of the API.[22][25]

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point. Plot the cumulative amount permeated versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot, and the lag time (t_lag) is determined from the x-intercept.[19]

Data Presentation:

The results of the permeation study should be presented clearly to allow for comparison between the formulation containing diethoxyethyl succinate and the control.

FormulationSteady-State Flux (Jss) (μg/cm²/h)Enhancement Ratio (ER)Lag Time (t_lag) (h)
Control (without DEES) Value1.0Value
Test (with X% DEES) ValueJss (Test) / Jss (Control)Value

Note: The Enhancement Ratio (ER) is a key metric for quantifying the effect of the penetration enhancer.

Evaluation of Skin Irritation Potential

While enhancing penetration is desirable, it is crucial that the enhancer does not cause undue skin irritation.[4][5][27] An in vitro skin irritation assay using reconstructed human epidermis (RhE) models is a valuable, ethically sound method for this assessment.

Protocol (Based on OECD Test Guideline 439):

  • Preparation of RhE Tissues: Culture RhE tissues according to the manufacturer's instructions until they are ready for use.

  • Application of Test Substance: Apply the test formulation (containing diethoxyethyl succinate) and control formulations directly to the surface of the RhE tissues. A known irritant (e.g., sodium dodecyl sulfate) and a non-irritant (e.g., PBS) should be used as positive and negative controls, respectively.

  • Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes).

  • Rinsing and Post-Incubation: Thoroughly rinse the test substance from the tissue surface and continue to incubate the tissues in fresh medium for a longer period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • MTT Assay: Assess cell viability by performing an MTT ((3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)) assay. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each test substance relative to the negative control. A substance is generally considered an irritant if the mean tissue viability is reduced below 50%.

Safety and Regulatory Considerations

Diethoxyethyl succinate is generally considered to have a low-risk profile for cosmetic use, with low potential for carcinogenicity, allergies, and developmental toxicity.[7][8] However, when used as a penetration enhancer in a pharmaceutical formulation, its impact on the skin barrier and potential to increase the systemic absorption of the API and other excipients must be carefully evaluated.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the development and quality of transdermal and topical drug delivery systems.[28][29][30][31][32] These guidelines emphasize the importance of characterizing the physicochemical properties of excipients and evaluating their impact on product performance, safety, and stability.[28][29] It is essential to conduct thorough safety and toxicology studies in accordance with these regulatory expectations.

Conclusion

Diethoxyethyl succinate presents a valuable tool for formulation scientists seeking to enhance the transdermal delivery of therapeutic agents. Its favorable physicochemical properties and proposed mechanism of action make it a compelling candidate for inclusion in novel topical and transdermal formulations. The protocols outlined in this document provide a robust framework for evaluating its efficacy as a penetration enhancer and assessing its skin irritation potential. As with any excipient that modifies the skin barrier, a comprehensive understanding of its effects and adherence to regulatory guidelines are paramount to the successful development of safe and effective transdermal drug products.

References

  • Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. (n.d.).
  • Application Notes and Protocols for In Vitro Skin Permeation Studies Using Franz Diffusion Cells - Benchchem. (n.d.).
  • Franz Diffusion - Auriga Research. (n.d.).
  • CAS 26962-29-8 Diethoxyethyl succinate - Surfactant - Alfa Chemistry. (n.d.).
  • Diethoxyethyl succinate | 26962-29-8 - Benchchem. (n.d.).
  • DIETHYLHEXYL SUCCINATE - SpecialChem. (2024-10-28).
  • EFFECT OF CHEMICAL PENETRATION ENHANCERS ON SKIN PERMEATION: A REVIEW. (2012).
  • An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. (2025-08-06).
  • Methods to Evaluate Skin Penetration In Vitro - MDPI. (n.d.).
  • Skin irritation potential of commonly used chemical enhancers with amiloride. (2025-07-17).
  • Diethoxyethyl succinate | C12H22O6 | CID 5086298 - PubChem. (n.d.).
  • What is DIETHOXYETHYL SUCCINATE - EWG Skin Deep. (n.d.).
  • diethoxyethyl succinate, 26962-29-8 - The Good Scents Company. (n.d.).
  • DIETHYL SUCCINATE CAS No 123-25-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • In Vitro Skin Permeation Methodology - Monash. (n.d.).
  • Application Notes and Protocols for Franz Diffusion Cell Assay Featuring 2-Octyldodecanol - Benchchem. (n.d.).
  • Skin irritation effect of different chemical enhancers. | Download Table - ResearchGate. (n.d.).
  • Cas 26962-29-8,DIETHOXYETHYL SUCCINATE - LookChem. (n.d.).
  • "In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations". In - PermeGear. (n.d.).
  • FDA Releases Draft Guidance for Transdermal Product Development - Premier Research. (2020-03-12).
  • Franz Cell Setup Essentials: Ensuring Consistency in Transdermal Diffu - huanghai. (2025-11-14).
  • Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. (n.d.).
  • Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - NIH. (n.d.).
  • Guideline on quality of transdermal patches | EMA. (2014-10-23).
  • In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations - PubMed. (n.d.).
  • Franz Cell Test | Eurofins. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - DIETHOXYETHYL SUCCINATE - ChemicalBook. (2025-12-20).
  • TRANSCUTOL® CG by Gattefossé - Personal Care & Cosmetics - UL Prospector. (n.d.).
  • Transcutol® CG | Product News | Personal Care | Azelis. (2022-09-11).
  • Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination - ResearchGate. (n.d.).
  • Influence of Transcutol (R) CG on the skin accumulation and transdermal permeation of ultraviolet absorbers | Request PDF - ResearchGate. (2025-08-06).
  • Transdermal Drug Delivery: Determining Permeation Parameters Using Tape Stripping and Numerical Modeling - PMC - NIH. (2022-09-06).
  • Efficient skin delivery: no compromise with Transcutol - PermeGear. (n.d.).
  • FDA Guidance for Industry: Residual Drug in Transdermal and Related Delivery Systems. (n.d.).
  • Transdermal and Topical Delivery Systems - Product Development and Quality Considerations Guidance for Industry - FDA. (n.d.).
  • The Impact of Penetration Enhancers on Transdermal Drug Delivery System: Physical and Chemical Approach - Research and Reviews. (n.d.).
  • FDA updates generic transdermal and topical delivery systems guidances - RAPS. (2023-04-12).
  • A Review: Effect of Permeation Enhancers on the Penetration Mechanism of Transdermal Gel - IOSR Journal. (n.d.).
  • The Role of Diethoxyethyl Succinate in Advanced Cosmetic Formulations. (n.d.).
  • Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods - Walsh Medical Media. (2023-07-03).
  • Effects of pH and Salts on the Aggregation State of Semaglutide and Membrane Filtration Performance - MDPI. (n.d.).
  • Diethoxyethyl Succinate | Korėjietiška kosmetika | SincereSkin.lt. (n.d.).
  • Current Development of Chemical Penetration Enhancers for Transdermal Insulin Delivery - PMC - NIH. (2023-02-22).
  • Separation Science in Drug Development, Part 2: High‑Throughput Characterization. (2015-08-01).
  • Transdermal Delivery of Succinate Accelerates Energy Dissipation of Brown Adipocytes to Reduce Remote Fat Accumulation - NIH. (2022-10-25).
  • Long-acting transdermal drug delivery formulations - Pharma Excipients. (2024-04-30).

Sources

Method

Protocol for the synthesis of Diethoxyethyl succinate in a laboratory setting

Application Note & Protocol: Laboratory Synthesis of Diethoxyethyl Succinate Prepared by: A Senior Application Scientist Abstract This document provides a comprehensive, technically detailed guide for the laboratory synt...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Laboratory Synthesis of Diethoxyethyl Succinate

Prepared by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the laboratory synthesis of Diethoxyethyl succinate, a versatile diester with significant applications in the cosmetics and personal care industries.[1] The protocol outlines the Fischer esterification of succinic acid with 2-ethoxyethanol, leveraging an acid catalyst to achieve a high-yield synthesis. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic process.

Introduction: The Multifunctional Role of Diethoxyethyl Succinate

Diethoxyethyl succinate (DES), with the IUPAC name Bis(2-ethoxyethyl) butanedioate, is a synthetic diester valued for its multifunctional properties.[1][2] It is formed from the reaction of succinic acid, a dicarboxylic acid that can be derived from bio-based sources, and 2-ethoxyethanol.[3] This structural composition, featuring ether linkages within the ester chains, imparts unique solubility characteristics, making it compatible with both hydrophilic and hydrophobic substances.[3]

In cosmetic and pharmaceutical formulations, DES serves as an excellent emollient, texture enhancer, and solvent.[1][4][5] Its ability to improve the spreadability of products without leaving a greasy residue, coupled with its function as a humectant to support skin hydration, makes it a desirable ingredient in creams, lotions, and hair care products.[1][6] The controlled synthetic process ensures a product of high purity and consistent quality, which is critical for applications in regulated industries.[1]

The Synthetic Approach: Fischer-Speier Esterification

The synthesis of Diethoxyethyl succinate is classically achieved through Fischer-Speier esterification. This well-established reaction involves the acid-catalyzed condensation of a carboxylic acid (succinic acid) with an alcohol (2-ethoxyethanol) to form an ester and water.[3][7]

Reaction Mechanism

The Fischer esterification is a reversible, equilibrium-driven process.[7][8] The mechanism proceeds through several key steps, as outlined below:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of succinic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][8]

  • Nucleophilic Attack: The alcohol (2-ethoxyethanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[3][9]

  • Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups, converting it into a good leaving group (water).[9]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[8]

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

To ensure a high yield, the reaction equilibrium must be shifted toward the products. This is achieved by applying Le Chatelier's principle in two primary ways: using a large excess of one reactant (typically the less expensive alcohol) and removing water as it is formed.[8][9]

Visualization of the Reaction Pathway

Fischer_Esterification cluster_reactants Reactants Succinic_Acid Succinic Acid Protonation Protonation of Carbonyl (H+) Succinic_Acid->Protonation Ethoxyethanol 2-Ethoxyethanol (Excess) Nucleophilic_Attack Nucleophilic Attack by Alcohol Ethoxyethanol->Nucleophilic_Attack Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water (Removed) Elimination->Water Product Diethoxyethyl Succinate Deprotonation->Product Catalyst_Out H₂SO₄ (Regenerated) Deprotonation->Catalyst_Out Catalyst_In H₂SO₄ (Catalyst) Catalyst_In->Protonation

Caption: Fischer esterification pathway for Diethoxyethyl succinate synthesis.

Experimental Protocol

This protocol details the synthesis of Diethoxyethyl succinate on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
Succinic Acid118.0959.0 g0.50Reagent grade, ≥99%
2-Ethoxyethanol90.1299.1 g (105 mL)1.10Reagent grade, ≥99%
Sulfuric Acid (H₂SO₄)98.08~2 mL-Concentrated (98%), catalyst
Toluene92.14100 mL-For azeotropic removal of water
Sodium Bicarbonate (NaHCO₃)84.01As needed-5% aqueous solution for neutralization
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent
Boiling Chips-2-3 pieces-To ensure smooth boiling
Equipment
  • 500 mL three-neck round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Synthesis_Workflow Setup 1. Assemble Apparatus (Flask, Dean-Stark, Condenser) Charge 2. Charge Reactants (Succinic Acid, 2-Ethoxyethanol, Toluene) Setup->Charge Catalyze 3. Add Catalyst (Conc. H₂SO₄) Charge->Catalyze Reflux 4. Heat to Reflux (Azeotropic H₂O Removal) Catalyze->Reflux Monitor 5. Monitor Reaction (Collect ~18 mL H₂O) Reflux->Monitor Cool 6. Cool Reaction Mixture Monitor->Cool Workup 7. Aqueous Work-up (Neutralize, Wash, Dry) Cool->Workup Purify 8. Purify Product (Vacuum Distillation) Workup->Purify Characterize 9. Characterize Product (NMR, IR, GC-MS) Purify->Characterize

Caption: Experimental workflow for the synthesis of Diethoxyethyl succinate.

  • Apparatus Setup: Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus fitted with a reflux condenser, and a stopper for the third neck. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add succinic acid (59.0 g, 0.50 mol), 2-ethoxyethanol (105 mL, 1.10 mol), and toluene (100 mL). The molar ratio of succinic acid to 2-ethoxyethanol is approximately 1:2.2, with the excess alcohol helping to drive the reaction forward.[3] Toluene serves as an azeotropic agent to facilitate the removal of water.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (~2 mL) to the stirred mixture. An exothermic reaction may occur.

  • Reflux and Water Removal: Heat the mixture to a gentle reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.

  • Reaction Monitoring: Continue the reflux until the theoretical amount of water (18 mL, 1.0 mol) has been collected in the trap, which typically takes several hours. The cessation of water collection indicates the reaction is nearing completion.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Aqueous Work-up (Neutralization and Washing):

    • Transfer the cooled reaction mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 100 mL of a 5% sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Caution: CO₂ evolution will cause pressure buildup; vent the funnel frequently.

      • 100 mL of deionized water.

      • 100 mL of brine (saturated NaCl solution) to break any emulsions and aid in drying.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.

  • Purification via Vacuum Distillation: Purify the crude Diethoxyethyl succinate by vacuum distillation.[3] This is crucial for separating the high-boiling point product from any unreacted 2-ethoxyethanol and non-volatile impurities. The expected boiling point is approximately 327.5 °C at atmospheric pressure, but under vacuum, this will be significantly lower, preventing thermal degradation.[1]

Characterization and Quality Control

The identity and purity of the synthesized Diethoxyethyl succinate should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch (~1735 cm⁻¹).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (262.3 g/mol ).[1]

Safety and Handling

  • 2-Ethoxyethanol: Is a reproductive toxin and should be handled with extreme care in a fume hood.

  • Concentrated Sulfuric Acid: Is highly corrosive. Handle with appropriate PPE.

  • Toluene: Is flammable and an irritant. Avoid inhalation and contact with skin.

  • Vacuum Distillation: Poses an implosion risk. Use appropriate glassware and a safety screen.

References

  • SincereSkin.lt. (n.d.). Diethoxyethyl Succinate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Diethoxyethyl Succinate. Retrieved from [Link]

  • PubChem. (n.d.). Diethoxyethyl succinate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Succinic acid, diethyl ester. Retrieved from [Link]

  • University of Calgary. (n.d.). ester7a. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

Sources

Application

Application Note: A Multi-Modal Analytical Approach for the Comprehensive Characterization of Diethoxyethyl Succinate and Its Derivatives

Abstract & Introduction Diethoxyethyl succinate, the diester of succinic acid and 2-ethoxyethanol, is a multifunctional ingredient of increasing significance in the pharmaceutical, cosmetic, and personal care industries....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Diethoxyethyl succinate, the diester of succinic acid and 2-ethoxyethanol, is a multifunctional ingredient of increasing significance in the pharmaceutical, cosmetic, and personal care industries.[1][2][3][4] Its role as a solvent, emollient, and skin-conditioning agent necessitates a robust and reliable analytical framework to ensure its identity, purity, and quality.[2][3] This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals on the analytical techniques for the thorough characterization of diethoxyethyl succinate.

The methodologies detailed herein are grounded in fundamental chemical principles and are designed to be self-validating systems, ensuring data integrity and regulatory compliance.[5][6][7] We will explore a synergistic combination of spectroscopic and chromatographic techniques, explaining the causality behind experimental choices and providing detailed, field-proven protocols.

Foundational Principles: A Multi-Technique Strategy

No single analytical technique can fully elucidate the complete chemical profile of a compound like diethoxyethyl succinate. A multi-modal approach is essential for unambiguous structural confirmation, impurity profiling, and quantification. The relationship between these techniques forms a logical workflow for comprehensive characterization.

G cluster_0 Structural Elucidation cluster_1 Separation & Quantification cluster_2 Thermal Properties NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry (GC-MS, LC-MS) NMR->MS Verify Molecular Weight GC Gas Chromatography (GC-FID) MS->GC Purity & Impurity ID IR Infrared Spectroscopy (FTIR) IR->NMR Confirm Structure HPLC HPLC (HPLC-UV/DAD) GC->HPLC Quantification Final Fully Characterized Product Profile HPLC->Final TGA Thermogravimetric Analysis DSC Differential Scanning Calorimetry TGA->DSC Phase Transitions DSC->Final Synthesis Synthesized Diethoxyethyl Succinate Synthesis->IR Functional Group ID Synthesis->TGA Thermal Stability G Sample Sample Injection (1 µL, Splitless) GC GC Column (e.g., DB-5ms) Temperature Program Sample->GC Vaporization Ionization Ionization (Electron Impact, 70 eV) GC->Ionization Separation MS Mass Analyzer (Quadrupole) Ionization->MS Fragmentation Detector Detector & Data System MS->Detector Detection

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Diethoxyethyl Succinate (DEES)

Welcome to the technical support hub for Diethoxyethyl succinate (DEES). This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage DEES as a powerful solvent to ov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for Diethoxyethyl succinate (DEES). This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage DEES as a powerful solvent to overcome the solubility hurdles of hydrophobic active pharmaceutical ingredients (APIs). Here, we will move beyond simple protocols to explain the underlying science, helping you make informed decisions and troubleshoot effectively during your formulation development.

Section 1: Understanding Diethoxyethyl Succinate (DEES) - The Fundamentals

Q1: What is Diethoxyethyl succinate and why is it an effective solubilizer?

Diethoxyethyl succinate (DEES) is a synthetic diester of succinic acid and 2-ethoxyethanol. Its efficacy as a solubilizer for a wide range of hydrophobic drugs stems from its unique amphiphilic molecular structure. It possesses both polar (ester and ether groups) and non-polar (ethyl chains) regions. This dual character allows it to effectively interact with and dissolve drug molecules that have poor aqueous solubility, acting as a bridge between the hydrophobic API and more polar formulation components.[1][2]

The mechanism involves reducing the solute-solute interactions of the crystalline drug by forming more favorable solute-solvent interactions. This process effectively prevents the crystallization of active agents, ensuring a uniform and stable solution, which is critical for enhancing bioavailability.[1]

  • Trade Names: You may encounter DEES under various trade names, with one of the most common in the pharmaceutical industry being Transcutol®. Note that Transcutol® HP is a highly purified grade of Diethylene glycol monoethyl ether, a related but distinct chemical, often used for similar purposes.[3][4][5][6] For the purpose of this guide, we focus on the properties of DEES.

Q2: How does DEES compare to other common solubilizers like PEG 400 or Propylene Glycol?

While solvents like Polyethylene Glycol 400 (PEG 400) and Propylene Glycol (PG) are staples in formulation science, DEES offers a distinct advantage due to its greater non-polar character, making it particularly effective for highly lipophilic ('grease-ball') molecules.[7]

SolventKey PropertiesBest Suited For
Diethoxyethyl Succinate (DEES) Amphiphilic, strong non-polar character, good solvent for a wide range of APIs. Soluble in both oil and water to some extent.[8]Highly hydrophobic (lipophilic) APIs that are challenging to dissolve in more polar solvents.
PEG 400 Highly polar, water-miscible, good solubilizer for moderately polar APIs. Can form hydrogen bonds.APIs with some degree of polarity. Often used in self-emulsifying drug delivery systems (SEDDS).[9][10][11]
Propylene Glycol (PG) Polar, water-miscible, often used as a co-solvent. Less viscous than PEG 400.Co-solvent systems to enhance the solubility of drugs in aqueous or non-aqueous vehicles.[12]

The choice of solvent is highly dependent on the physicochemical properties of the specific API.[13] Therefore, a preliminary solubility screening is always the recommended first step.

Section 2: Formulation Development with DEES - Protocols & Workflows

Workflow for DEES-Based Formulation Development

Successful formulation requires a systematic approach. The following workflow outlines the key decision points from initial screening to final formulation.

G cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: Stability & Analysis A API Characterization (pKa, LogP, m.p.) B Equilibrium Solubility Screening (DEES vs. Controls) A->B C Drug-Excipient Compatibility (DSC, HPLC) B->C D Prototype Formulation (e.g., Simple Solution, SEDDS) C->D Proceed if Compatible E Optimization using DoE (Varying DEES/Co-solvent Ratios) D->E F Characterization (Droplet size, Drug load, Viscosity) E->F G Accelerated Stability Study (40°C/75% RH) F->G Proceed with Optimized Formula H Analytical Method Validation (HPLC for Potency & Impurities) G->H I Final Formulation Selection H->I

Caption: Formulation development workflow using DEES.

Protocol 1: Equilibrium Solubility Assessment

Objective: To quantify the saturation solubility of a hydrophobic API in DEES compared to other common solvents.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Diethoxyethyl succinate (DEES)

  • PEG 400 (Control)

  • Propylene Glycol (Control)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system for analysis

Methodology:

  • Preparation: Add an excess amount of API to 2 mL of each solvent (DEES, PEG 400, PG) in separate, labeled vials. The goal is to have undissolved solid remaining after equilibration.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.

  • Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved API.

  • Sampling: Carefully pipette a known volume of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.

  • Dilution: Dilute the supernatant with a suitable mobile phase to a concentration within the quantifiable range of your analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.[14][15] Express the results in mg/mL.

Protocol 2: Drug-Excipient Compatibility Screening

Objective: To assess the potential for chemical interactions between the API and DEES under stressed conditions.[16]

Materials:

  • API

  • DEES

  • Differential Scanning Calorimeter (DSC)

  • HPLC system

  • Stability chambers (e.g., 40°C/75% RH)

Methodology:

  • Sample Preparation:

    • Binary Mixture: Prepare a 1:1 physical mixture of the API and DEES.

    • API Control: Pure API.

    • Excipient Control: Pure DEES.

  • Thermal Analysis (DSC):

    • Run DSC scans on all three samples.

    • Analysis: Look for the appearance of new peaks, disappearance of the API's melting endotherm, or a significant shift in the melting point in the binary mixture, which could indicate an interaction.[17][18]

  • Accelerated Stability Study:

    • Place the binary mixture and the API control in open and closed vials in a stability chamber (e.g., 40°C/75% relative humidity) for 2-4 weeks.[18][19]

    • Analysis: At designated time points, analyze the samples by HPLC. Compare the chromatograms of the mixture against the control for the appearance of new degradation peaks or a significant loss of API potency.

Section 3: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Q3: My API is precipitating out of the DEES solution over time. What's happening and how can I fix it?

Possible Causes:

  • Supersaturation: The initial formulation may be supersaturated. While DEES is a powerful solvent, exceeding the equilibrium solubility can lead to eventual crystallization, especially with temperature fluctuations.

  • Hydrolysis of DEES: DEES is an ester and can be susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions.[1] This degradation can alter the solvent properties of the formulation, leading to drug precipitation. The hydrolysis products are succinic acid and 2-ethoxyethanol.[1]

  • Temperature Effects: The solubility of most drugs is temperature-dependent. A formulation prepared at an elevated temperature may precipitate upon cooling to room temperature.

Solutions:

  • Determine Equilibrium Solubility: First, ensure you are working below the saturation solubility at your intended storage temperature by performing the protocol described in Section 2.

  • Control for Water: Minimize the exposure of your formulation to atmospheric moisture. Use tightly sealed containers and consider packaging under nitrogen.[3] Store in a dry environment.

  • pH Control: If your formulation contains aqueous components, ensure the pH is near neutral (pH 6-7.5), as both acidic and basic conditions can catalyze ester hydrolysis.[20]

  • Add a Co-solvent or Polymer: Consider adding a co-solvent (like Propylene Glycol) or a precipitation inhibitor (like PVP or HPMC) to the formulation. These can help maintain drug supersaturation and improve stability.[21]

  • Use a Self-Emulsifying Drug Delivery System (SEDDS): For very challenging compounds, formulating a SEDDS with DEES as a co-solvent can be highly effective. These systems form fine oil-in-water emulsions upon contact with aqueous fluids, keeping the drug solubilized.[6][22]

Q4: I'm seeing new peaks in my HPLC chromatogram during stability testing. Is this from the API or the DEES?

Possible Causes:

  • API Degradation: The API itself may be unstable under the stressed conditions, leading to degradation products.

  • DEES Hydrolysis: As mentioned, DEES can hydrolyze.[1] Its degradation products (succinic acid, 2-ethoxyethanol) may be detectable by your HPLC method.

  • Drug-Excipient Interaction: A direct chemical reaction between the API and DEES (or its impurities) may be occurring, forming new adducts.[16][23]

Troubleshooting Steps:

  • Run Controls: Always run parallel stability studies on the pure API and pure DEES under the same conditions. This will help you identify if the new peaks originate from the degradation of either individual component.

  • Forced Degradation Study: Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) on the API alone. This helps create a "fingerprint" of its potential degradants, which you can compare to the peaks seen in your formulation.

  • Mass Spectrometry (LC-MS): If the issue persists, use LC-MS to identify the mass of the unknown peaks.[14] This can provide definitive evidence of whether the peak is a known API degradant, a DEES hydrolysis product, or a new API-excipient adduct.

Q5: The viscosity of my formulation is inconsistent between batches. How can I control this?

Possible Causes:

  • Inaccurate Measurements: Small variations in the amounts of high-viscosity components can lead to significant differences in the final product.[24]

  • Mixing Inconsistencies: The speed, time, and type of mixing can all impact the final viscosity, especially for emulsions or gels.[24][25]

  • Temperature Control: Viscosity is highly dependent on temperature. Processing at different temperatures will lead to batch-to-batch variability.

Solutions:

  • Calibrate Equipment: Ensure all balances and measuring devices are properly calibrated.[24]

  • Standardize Mixing Procedures: Define and validate optimal mixing times and speeds. For emulsions, using a high-shear mixer or homogenizer can improve consistency.[24][25]

  • Precise Temperature Control: Carefully control the temperature during all manufacturing steps, including heating and cooling rates.[25] Implement programmable logic controllers (PLCs) for manufacturing vessels to ensure reproducibility.[25]

Section 4: Advanced Topics & Considerations

Analytical Method Development

When developing an HPLC method for a DEES-based formulation, consider that DEES itself can have a UV absorbance. It is crucial to develop a method where the API peak is well-resolved from any peaks originating from the excipient. A gradient method is often required. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and robustness.[15]

Mechanism of Solubilization: A Deeper Look

The effectiveness of DEES is rooted in its molecular structure, which facilitates various intermolecular interactions.

G cluster_dees API Hydrophobic API (e.g., Aromatic Rings, Alkyl Chains) NP Non-Polar Tails (Ethyl Groups) API->NP van der Waals Interactions DEES DEES Molecule P Polar Head (Ester & Ether Groups) info DEES surrounds the API, presenting a more 'polar-friendly' exterior to the bulk solvent, thus increasing overall solubility.

Caption: Solubilization mechanism of DEES with hydrophobic drugs.

Regulatory & Safety Status

DEES is used in cosmetic and personal care products as an emollient and solvent.[2][26] For pharmaceutical applications, it's crucial to use a high-purity grade and verify its status in the FDA's Inactive Ingredient Database for the intended route of administration. Always consult the latest regulatory data sheets for comprehensive safety and handling information.[3]

References

Optimization

Technical Support Center: Troubleshooting Phase Separation in Diethoxyethyl Succinate-Based Microemulsions

Welcome to the technical support center for Diethoxyethyl succinate (DEES)-based microemulsions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of form...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethoxyethyl succinate (DEES)-based microemulsions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating with this versatile excipient. Diethoxyethyl succinate is a multifunctional ingredient, acting as an effective solvent, emollient, and skin conditioner, making it a valuable component in advanced pharmaceutical and cosmetic formulations.[1][2] Its unique solubility characteristics allow it to be compatible with both hydrophobic and hydrophilic substances.[1]

Microemulsions are clear, thermodynamically stable dispersions of an oil phase and an aqueous phase, stabilized by an interfacial film of surfactant and a co-surfactant. These systems are of particular interest for drug delivery due to their long-term stability and ability to enhance the solubilization of poorly soluble active pharmaceutical ingredients (APIs).[3][4] However, achieving a stable microemulsion requires a delicate balance of components. Phase separation is the most common indicator of formulation instability.[5][6] This guide provides a structured approach to troubleshooting and optimizing your DEES-based microemulsion formulations.

Troubleshooting Guide: Phase Separation

This section addresses the most critical issue encountered during formulation: the separation of the microemulsion into distinct phases. The questions below follow a logical diagnostic workflow to identify and resolve the root cause of instability.

Q1: Why is my Diethoxyethyl succinate-based microemulsion separating into two or more phases?

Phase separation is a definitive sign that your formulation is outside a thermodynamically stable region.[5] While microemulsions are thermodynamically stable, this stability is confined to specific concentration ranges of its components.[7][8] The primary reasons for this instability are:

  • Incorrect Component Ratios: The concentrations of DEES (oil phase), water, surfactant, and co-surfactant are not within the narrow window that allows for a stable microemulsion to form. This is the most frequent cause of failure.

  • Inappropriate Surfactant/Co-surfactant (S/CoS) System: The chosen surfactant may not have the correct Hydrophilic-Lipophilic Balance (HLB) for the DEES/water system, or the S/CoS ratio may be suboptimal. Surfactants are essential for reducing the interfacial tension between the oil and water phases, while co-surfactants provide flexibility to the interfacial film.[3][9]

  • Temperature Fluctuations: The stability of a microemulsion can be highly sensitive to temperature.[10] Changes in temperature can alter the solubility of components and the curvature of the interfacial film, leading to phase separation.[11]

  • pH and Electrolyte Concentration: The pH of the aqueous phase or the presence of salts can significantly impact the stability, especially when using ionic surfactants. These factors can alter the charge and hydration of the surfactant headgroups, disrupting the delicate balance required for microemulsion formation.[12][13][14]

Below is a logical workflow to diagnose the cause of phase separation.

G start Phase Separation Observed q1 Are component ratios optimized via a phase diagram? start->q1 a1_no No q1->a1_no No q2 Is the Surfactant/Co-surfactant (S/CoS) system appropriate? q1->q2 Yes sol1 Action: Construct a pseudo-ternary phase diagram to identify the stable microemulsion region. a1_no->sol1 sol1->q2 a2_no No q2->a2_no No q3 Is the formulation stable across the required temperature range? q2->q3 Yes sol2 Action: Screen different surfactants (varying HLB) and co-surfactants. Optimize the S/CoS ratio. a2_no->sol2 sol2->q3 a3_no No q3->a3_no No q4 Is the pH of the aqueous phase controlled and optimal? q3->q4 Yes sol3 Action: Conduct temperature stability studies (e.g., freeze-thaw, elevated temp). Adjust formulation if necessary. a3_no->sol3 sol3->q4 a4_no No q4->a4_no No end_node Stable Microemulsion Achieved q4->end_node Yes sol4 Action: Measure and adjust the pH of the aqueous phase. Consider using a buffering agent. a4_no->sol4 sol4->end_node

Caption: Troubleshooting workflow for phase separation.

Q2: How do I determine the correct component ratios to prevent phase separation?

The most effective method for identifying stable formulation ratios is to construct a pseudo-ternary phase diagram .[15][16] This diagram is an equilateral triangle that graphically represents the phase behavior of a three-component system:

  • The oil phase (Diethoxyethyl succinate).

  • The aqueous phase (e.g., water, buffer).

  • A fixed-ratio mixture of the surfactant and co-surfactant (S/CoS mix).

By systematically titrating one component into mixtures of the other two, you can map out the exact boundaries of the stable, single-phase microemulsion region.[17] Any formulation prepared with component ratios that fall outside this identified area will likely result in phase separation. Constructing these diagrams is the most critical step in successful microemulsion formulation.[17]

Q3: My formulation is still unstable. How do I select the optimal surfactant and co-surfactant?

The stability of a microemulsion is fundamentally dependent on the ability of the S/CoS system to reduce the oil-water interfacial tension to near-zero levels.[10]

  • Surfactant Selection: The key parameter for surfactant selection is the Hydrophilic-Lipophilic Balance (HLB) . The required HLB depends on the specific oil phase. For a DEES-based system, you may need to screen several non-ionic surfactants with varying HLB values (e.g., Tweens, Spans, Cremophors) to find one that effectively emulsifies the system.

  • Co-surfactant Role: A co-surfactant is a crucial component that works in conjunction with the surfactant.[18] Often a short-chain alcohol (like ethanol, isopropanol, or Transcutol), the co-surfactant penetrates the surfactant film at the oil-water interface. This action increases the fluidity and flexibility of the film, which is necessary for the spontaneous formation of a stable microemulsion.[19]

  • Optimizing the S/CoS Ratio: The weight ratio of surfactant to co-surfactant (e.g., 1:1, 2:1, 3:1) dramatically influences the size of the stable microemulsion region in the phase diagram.[20] It is essential to construct separate phase diagrams for different S/CoS ratios to identify the combination that provides the largest and most robust stable region.[21]

Q4: Can temperature changes during storage or application cause my stable microemulsion to separate?

Yes. Although thermodynamically stable, this stability is often confined to a specific temperature range.[10]

  • Mechanism of Instability: Temperature affects the solubility of the components, particularly non-ionic surfactants which can become less water-soluble at higher temperatures (a phenomenon related to their cloud point). This change can disrupt the delicate interfacial film, leading to coalescence of the droplets and eventual phase separation.[11]

  • Troubleshooting & Prevention: It is imperative to perform stability studies on your final formulation at various temperatures relevant to its entire lifecycle (e.g., refrigerated storage at 4°C, room temperature at 25°C, and accelerated stability at 40°C).[22] If instability is observed, you may need to re-optimize the S/CoS ratio or select a different surfactant system with better temperature tolerance.

Q5: Does the pH of my aqueous phase matter for a non-ionic surfactant system?

While the effect is most pronounced for ionic surfactants, the pH of the aqueous phase can still influence the stability of microemulsions formulated with non-ionic surfactants, especially if other components are pH-sensitive.

  • API Stability: The pH can affect the solubility and stability of the active pharmaceutical ingredient (API) you are trying to deliver. If the API precipitates due to a pH shift, it can destabilize the entire system.

  • Excipient Interaction: Other excipients in the formulation might be sensitive to pH.

  • Best Practice: Always measure the pH of your final formulation. If a specific pH range is required for API stability or for the intended biological application (e.g., dermal delivery), use a suitable biological buffer as your aqueous phase instead of pure water.[3]

Frequently Asked Questions (FAQs)

QuestionAnswer
What is Diethoxyethyl succinate (DEES)? DEES is a synthetic diester that functions as an emollient, skin-softening agent, and solvent in cosmetic and pharmaceutical products.[23][24] Its ability to dissolve a wide range of ingredients makes it a useful oil phase for creating stable drug delivery systems like microemulsions.[1]
How can I visually distinguish a microemulsion from a conventional (macro)emulsion? A key characteristic of a microemulsion is its appearance. Because the dispersed droplets are extremely small (typically <100 nm), they do not scatter light. As a result, microemulsions are clear and transparent, whereas conventional emulsions (like milk or mayonnaise) are cloudy or opaque.[25]
What is the fundamental role of the co-surfactant? The co-surfactant works with the primary surfactant to further lower the interfacial tension between the oil and water phases. Critically, it also introduces flexibility into the interfacial surfactant film, which is a prerequisite for the spontaneous formation and stability of the microemulsion structure.[26][19]
Are DEES-based microemulsions stable over the long term? Yes, by definition, microemulsions are thermodynamically stable.[7] This means that if formulated correctly within the stable region of the phase diagram and stored under appropriate conditions (temperature, pH), they will not spontaneously phase separate over time, giving them a long shelf-life.[3]

Experimental Protocol: Constructing a Pseudo-Ternary Phase Diagram

This protocol describes the aqueous titration method for constructing a phase diagram, which is essential for identifying the stable microemulsion region.

G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis prep1 Step 1: Select and fix the Surfactant/Co-surfactant (S/CoS) ratio (e.g., 1:1, 2:1 by weight). prep2 Step 2: Prepare several mixtures of Oil (DEES) and the S/CoS mix. Ratios should range from 1:9 to 9:1. prep1->prep2 titrate1 Step 3: For each Oil-S/CoS mixture, add the Aqueous Phase dropwise with continuous, gentle stirring. prep2->titrate1 titrate2 Step 4: Observe the mixture carefully. Note the exact amount of aqueous phase added when the solution transitions from clear to turbid. titrate1->titrate2 data1 Step 5: For each titration point (endpoint), calculate the weight percentage (%w/w) of all three components: Oil, Aqueous Phase, and S/CoS mix. titrate2->data1 data2 Step 6: Plot these percentages on a ternary graph. Each point represents the boundary of the stable region. data1->data2 data3 Step 7: Connect the points to delineate the microemulsion region. Repeat for different S/CoS ratios. data2->data3

Caption: Workflow for constructing a phase diagram.

Detailed Steps:

  • Prepare S/CoS Mixture: Choose a specific weight ratio for your surfactant and co-surfactant (e.g., 1:1). Prepare a stock mixture of this S/CoS blend.

  • Prepare Oil/S/CoS Mixtures: In separate glass vials, prepare a series of mixtures of Diethoxyethyl succinate (oil) and your S/CoS blend. The ratios should cover a wide range, for example (by weight): 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9.

  • Titrate with Aqueous Phase: Place one of the vials on a magnetic stirrer with gentle agitation. Slowly add the aqueous phase (e.g., purified water or buffer) drop by drop from a burette.

  • Identify Endpoint: Continuously observe the sample. The endpoint is reached when the clear, transparent mixture becomes permanently turbid or cloudy. This marks the transition from a single-phase microemulsion to a multi-phase coarse emulsion.[17]

  • Record and Calculate: Record the mass of the aqueous phase added. Calculate the final weight percentage of the oil, aqueous phase, and S/CoS mixture for this endpoint.

  • Plot the Data: Repeat steps 3-5 for all the Oil/S/CoS mixtures. Plot each calculated composition point on a ternary graph paper or using appropriate software.

  • Delineate the Region: Connect the plotted points to outline the boundary of the stable microemulsion region. The area inside this boundary represents all the component ratios that will yield a stable, single-phase microemulsion.

References

  • Role of Surfactant and Co-surfactant in Microemulsion: A Review - RJPT. (n.d.).
  • Surfactant and co-surfactant: Significance and symbolism. (2025, March 5).
  • Co-surfactant: Significance and symbolism. (2025, July 31).
  • How do co-surfactants contribute to microemulsion stability? (n.d.).
  • Identifying the Microemulsion Region Through Pseudo-Ternary Phase Diagrams, Development and Characterization of Microemulsions. Impactfactor. (n.d.).
  • Troubleshooting Microemulsion Systems. Cosmetics & Toiletries. (2013, October 24).
  • Phase Behaviour of Ph-Dependent Microemulsions At High Temperature and Salinities. (2025, August 7).
  • Role of Surfactant and Co-surfactant in Microemulsion: A Review. ResearchGate. (n.d.).
  • Phase Behaviour of Ph-Dependent Microemulsions At High Temperature and Salinities. (1997, March 1).
  • Diethoxyethyl succinate | 26962-29-8. Benchchem. (n.d.).
  • Pseudo ternary phase diagrams: a practical approach for the area and centroid calculation of stable microemulsion regions. DergiPark. (2020, September 17).
  • Construction of Pseudoternary Phase Diagram and its Evaluation. IT Medical Team. (n.d.).
  • The pseudoternary-phase diagrams of microemulsion formulations (M1, M2,...). ResearchGate. (n.d.).
  • Pseudo ternary phase diagram: Significance and symbolism. (2025, July 31).
  • Technical Support Center: Troubleshooting Phase Separation in 1-Decanol-Based Microemulsions. Benchchem. (n.d.).
  • The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. PMC - NIH. (2021, July 18).
  • Influence of Processing and Stabilizer Selection on Microstructure, Stability and Rheology of Emulsion-Based Semisolid Formulations. NIH. (n.d.).
  • Effects of temperature on water-in-oil emulsions stabilised solely by wax microparticles. (2025, August 6).
  • CAS 26962-29-8 Diethoxyethyl succinate - Surfactant. Alfa Chemistry. (n.d.).
  • Stability Problems of Emulsions and Methods to Overcome. Pharmaguideline. (n.d.).
  • Stability of Microemulsions. Reddit. (2022, January 8).
  • How to Troubleshoot Common Issues with Silicone Emulsions. Tuode Chem. (2025, March 19).
  • Diethoxyethyl succinate: Uses, Safety & Sourcing. Accio. (2025, November 15).
  • DIETHYLHEXYL SUCCINATE. SpecialChem. (2024, October 28).
  • Diethoxyethyl Succinate | Korėjietiška kosmetika. SincereSkin.lt. (n.d.).
  • The Role of Diethoxyethyl Succinate in Advanced Cosmetic Formulations. (n.d.).
  • Permeation Enhancer in Microemulsions and Microemulsion-Based Gels: A Comparison of Diethylene Glycol Monoethyl Ether and Oleyl Alcohol. MDPI. (n.d.).
  • Permeation Enhancer in Microemulsions and Microemulsion- Based Gels: A Comparison of Diethylene Glycol Monoethyl Ether and Oleyl Alcohol. Pharma Excipients. (2025, January 5).
  • international journal of pharmaceutics. ElectronicsAndBooks. (n.d.).

Sources

Troubleshooting

Technical Support Center: Improving the Long-Term Stability of Diethoxyethyl Succinate Formulations

Welcome to the technical support center for Diethoxyethyl succinate (DES) formulations. As a versatile emollient, solvent, and skin-conditioning agent, DES is increasingly utilized in advanced cosmetic and pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethoxyethyl succinate (DES) formulations. As a versatile emollient, solvent, and skin-conditioning agent, DES is increasingly utilized in advanced cosmetic and pharmaceutical formulations.[1][2][3] However, its ester structure presents unique stability challenges that must be addressed to ensure product quality, safety, and efficacy over its entire shelf life.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical insights, troubleshooting advice, and validated protocols to help you navigate the complexities of DES formulation stability.

Understanding the Core Stability Challenge: Ester Hydrolysis

The primary degradation pathway for Diethoxyethyl succinate is hydrolysis.[4] This chemical reaction involves the cleavage of the ester bonds by water, resulting in the formation of Succinic Acid and 2-Ethoxyethanol.[4] This process can be catalyzed by the presence of acids (H⁺) or bases (OH⁻), making pH a critical control parameter in your formulation.

The consequences of hydrolysis are significant:

  • Shift in pH: The generation of succinic acid will lower the formulation's pH, which can impact the stability of other ingredients, alter the product's sensory profile, and potentially cause skin irritation.

  • Loss of Efficacy: Degradation of DES reduces its concentration, diminishing its intended function as an emollient or solvent.

  • Physical Instability: Changes in chemical composition can lead to phase separation, precipitation, or changes in viscosity.

The following diagram illustrates the mechanisms of acid and base-catalyzed hydrolysis of Diethoxyethyl succinate.

G cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) DES_A Diethoxyethyl Succinate Protonation Protonation of Carbonyl Oxygen (Increased Electrophilicity) DES_A->Protonation + H₃O⁺ Attack_A Nucleophilic Attack by Water Protonation->Attack_A + H₂O Intermediate_A Tetrahedral Intermediate Attack_A->Intermediate_A Products_A Succinic Acid + 2-Ethoxyethanol Intermediate_A->Products_A Proton Transfer & Cleavage DES_B Diethoxyethyl Succinate Attack_B Nucleophilic Attack by Hydroxide Ion DES_B->Attack_B + OH⁻ Intermediate_B Tetrahedral Intermediate Attack_B->Intermediate_B Products_B Succinate Salt + 2-Ethoxyethanol Intermediate_B->Products_B Elimination of Alkoxide

Caption: Acid and Base-Catalyzed Hydrolysis of Diethoxyethyl Succinate.

Troubleshooting Guide for Formulation Instability

This section addresses specific issues you may encounter during the development and stability testing of DES formulations in a practical question-and-answer format.

Q1: My aqueous DES formulation shows a significant drop in pH and a change in odor over time. What is the likely cause and how can I fix it?

A: This is a classic sign of ester hydrolysis. The drop in pH is caused by the formation of succinic acid, one of the primary degradation products.[4] The change in odor can be attributed to the other degradation product, 2-ethoxyethanol.

Causality: The rate of hydrolysis is highly dependent on the initial pH of your formulation and the storage temperature. Both acidic and alkaline conditions can accelerate this degradation.[4]

Troubleshooting Steps:

  • pH Optimization: The first step is to determine the pH of maximum stability for your specific formulation. Conduct a study by formulating your product at various pH levels (e.g., from pH 4.0 to 7.0 in 0.5 unit increments) and storing them under accelerated conditions (e.g., 40°C). Monitor the pH and DES concentration over several weeks. This will reveal the optimal pH range.

  • Buffer System Selection: Once the optimal pH is identified, incorporate a suitable buffering agent to maintain it. For formulations in the slightly acidic range (pH 4.5-6.0), a succinate or citrate buffer system could be effective.[5] However, be aware that succinate buffers themselves can crystallize at low temperatures, which can be mitigated by adding cryoprotectants like sucrose.[5]

  • Temperature Control: Higher temperatures significantly accelerate hydrolysis rates.[6][7] Ensure your product is stored at the recommended temperature. The stability data you generate will dictate the appropriate storage conditions to list on the product label, in line with ICH guidelines.[8]

Q2: I'm observing haziness or precipitation in my formulation after several freeze-thaw cycles. Is this related to DES degradation?

A: While it could be related to degradation, it is more likely an issue of excipient compatibility or the physicochemical properties of the formulation, especially in complex systems like microemulsions or parenteral products.

Causality:

  • Excipient Crystallization: As mentioned, certain buffer salts, like monosodium succinate, have a propensity to crystallize upon freezing. This crystallization can cause a significant shift in the local pH of the unfrozen liquid phase, potentially leading to the precipitation of DES or other ingredients.[5]

  • Solubility Issues: DES, like other esters, has temperature-dependent solubility. A freeze-thaw cycle can disrupt the formulation's equilibrium, causing the drug or excipient to fall out of solution.

Troubleshooting Steps:

  • Incorporate a Cryoprotectant: For formulations that will be frozen or lyophilized, the inclusion of a cryoprotectant is essential. Sucrose (at ~2% w/v or higher) has been shown to prevent the crystallization of succinate buffer salts and mitigate the associated pH shift.[5] Other common cryoprotectants include mannitol and trehalose.[9]

  • Evaluate Excipient Compatibility: Systematically evaluate the compatibility of DES with all other formulation components. This can be done by creating simplified formulations (e.g., DES + buffer, DES + surfactant) and subjecting them to freeze-thaw cycles.

  • Thermal Analysis: Use techniques like Differential Scanning Calorimetry (DSC) to study the thermal behavior of your formulation. This can help identify the glass transition temperature (Tg') and any crystallization or melting events, guiding the selection of appropriate excipients.[9]

Q3: My forced degradation study shows multiple degradation peaks, not just succinic acid and 2-ethoxyethanol. What is happening?

A: Forced degradation studies are designed to intentionally stress the molecule to uncover all potential degradation pathways.[10] Seeing multiple peaks is not unusual and provides critical information.

Causality:

  • Secondary Degradation: Over-stressing the formulation (e.g., using excessively high temperatures or extreme pH) can cause the primary degradants (succinic acid and 2-ethoxyethanol) to degrade further into secondary products.[10]

  • Excipient Degradation: The stress conditions may be degrading other components in your formulation (e.g., polymers, surfactants, or the active pharmaceutical ingredient), and the resulting peaks are co-eluting with or appearing near the DES peak in your chromatogram.

  • Oxidative Degradation: While hydrolysis is primary, oxidative degradation can also occur, especially if the formulation is exposed to oxidizing agents or contains components that can generate free radicals.

Troubleshooting Steps:

  • Analyze Individual Components: Subject each individual excipient and the active ingredient to the same stress conditions. This will help you create a "degradation map" and distinguish peaks originating from DES versus other components.

  • Adjust Stress Levels: The goal of a forced degradation study is to achieve a target degradation of 5-20%.[11][12] If you are seeing excessive degradation, reduce the severity of the stress (e.g., lower the temperature, reduce the molarity of the acid/base, or shorten the exposure time).

  • Use a Stability-Indicating Method: Ensure your analytical method (typically HPLC with UV, MS, or CAD detection) has been properly validated for specificity. It must be able to resolve the parent DES peak from all significant degradation products, process impurities, and other formulation components.[13] This is a core requirement of ICH guidelines.[8]

G Start Instability Observed (e.g., pH shift, precipitation, new peaks) Check_pH Is pH shifting significantly? Start->Check_pH Check_Physical Is there precipitation/ haziness after stress (e.g., freeze-thaw)? Check_pH->Check_Physical No Sol_pH Likely Hydrolysis. 1. Optimize formulation pH. 2. Add/strengthen buffer system. Check_pH->Sol_pH Yes Check_Peaks Are unexpected peaks seen in chromatography? Check_Physical->Check_Peaks No Sol_Physical Likely Excipient Incompatibility/ Solubility Issue. 1. Add cryoprotectant (e.g., sucrose). 2. Evaluate excipient compatibility. Check_Physical->Sol_Physical Yes Sol_Peaks Complex Degradation. 1. Adjust stress levels (aim for 5-20%). 2. Run forced degradation on individual excipients. 3. Confirm analytical method is stability-indicating. Check_Peaks->Sol_Peaks Yes End Re-evaluate under long-term stability protocol Check_Peaks->End No Sol_pH->End Sol_Physical->End Sol_Peaks->End

Caption: Decision Tree for Troubleshooting DES Formulation Instability.

Frequently Asked Questions (FAQs)

  • What are the typical degradation products of Diethoxyethyl succinate?

    • The primary degradation products from hydrolysis are Succinic Acid and 2-Ethoxyethanol.[4]

  • What are the ideal storage conditions for a DES formulation?

    • This is highly formulation-dependent. The ideal conditions must be determined through long-term and accelerated stability studies as defined by ICH Q1A(R2) guidelines.[8][14] Generally, protection from extreme temperatures and maintaining an optimal pH are key.

  • Does DES require protection from light?

    • Photostability should be evaluated as part of a comprehensive stability program according to ICH Q1B guidelines.[15][16] If the study shows significant degradation upon light exposure, light-protective packaging (e.g., amber vials, opaque containers) is required.

  • How do I select compatible excipients for my DES formulation?

    • Start by considering the function of the excipient and its potential interaction with the ester linkages of DES. Avoid strongly acidic or basic excipients. Perform compatibility studies by storing binary mixtures of DES and each potential excipient at accelerated conditions and analyzing for degradation.

Key Experimental Protocols

Adherence to standardized protocols is essential for generating reliable and regulatory-compliant stability data.

Protocol 1: Forced Degradation Study

This study is critical for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[10][17]

Objective: To achieve 5-20% degradation of Diethoxyethyl succinate under various stress conditions.[12]

Methodology:

  • Prepare Samples: Prepare solutions of your final formulation. For comparison, also prepare a solution of DES in a simple solvent (e.g., water or a water/acetonitrile mix).

  • Acid & Base Hydrolysis:

    • To separate aliquots of the sample, add HCl to reach a final concentration of 0.1 N (acid) and NaOH to reach 0.1 N (base).

    • Store at a controlled temperature (e.g., 60°C) and pull time points (e.g., 2, 4, 8, 24 hours).

    • At each time point, neutralize the sample before analysis to halt the reaction.

  • Oxidative Degradation:

    • To an aliquot of the sample, add hydrogen peroxide to a final concentration of 3%.

    • Store at room temperature and protect from light. Pull time points as above.

  • Thermal Degradation:

    • Store an aliquot of the sample in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

    • If a solid, test for degradation in the solid state.

  • Photolytic Degradation:

    • Expose an aliquot of the sample to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/square meter).

    • Include a dark control sample wrapped in aluminum foil to differentiate light-induced degradation from thermal degradation.

  • Analysis: Analyze all stressed samples, along with an unstressed control (T=0), using a validated stability-indicating HPLC method.

G cluster_stress Start Prepare DES Formulation & Control Samples Stress Apply Stress Conditions (Parallel) Start->Stress Hydrolysis Acid/Base Hydrolysis (0.1N HCl / 0.1N NaOH, 60°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal Stress (70°C) Photo Photolytic Stress (ICH Q1B Light Source + Dark Control) Analyze Analyze Samples at Time Points (T=0, 2, 4, 8, 24h) using Stability-Indicating Method Hydrolysis->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Degradation Pathways & Identify Degradants. Confirm Method Specificity. Analyze->Evaluate

Sources

Optimization

Technical Support Center: Addressing Diethoxyethyl Succinate Leaching from Polymer Matrices

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequentl...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the leaching of Diethoxyethyl succinate (DES) from polymer matrices. Our goal is to equip you with the scientific understanding and practical methodologies to diagnose, quantify, and mitigate this common issue in your experiments and product development cycles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding Diethoxyethyl succinate and the phenomenon of leaching.

Q1: What is Diethoxyethyl succinate (DES) and why is it used in polymers?

Diethoxyethyl succinate (CAS: 26962-29-8) is a diester of ethoxyethanol and succinic acid.[1][2] In polymer science, it can be used as a plasticizer or a specialty solvent. Plasticizers are additives that increase the flexibility, softness, and durability of a material by embedding themselves between the polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg).[3][4] DES may be selected for its specific solubility characteristics and compatibility with certain polymers.

Q2: What is "leaching" and what causes it?

Leaching is the process by which an additive, such as DES, migrates out of the polymer matrix into a surrounding medium (e.g., a liquid, gas, or another solid).[3][5] This occurs because plasticizers like DES are typically not chemically bonded to the polymer chains.[5][6][7] The process is driven by diffusion, where DES molecules move from an area of high concentration (the polymer bulk) to the surface, and then partition into the contacting phase.[8][9]

Q3: What are the consequences of DES leaching?

The leaching of DES can lead to several critical problems:

  • Degradation of Material Properties: As the plasticizer is lost, the polymer can become rigid, brittle, and prone to cracking, compromising the mechanical performance and lifespan of the product.[5][10]

  • Contamination: Leached DES can contaminate the contacting medium. This is a significant concern in high-purity applications such as medical devices, pharmaceutical packaging, and food contact materials, where it can pose health risks or interfere with the efficacy of a drug product.[5][11][12]

  • Regulatory Non-Compliance: For medical and food-contact applications, the quantity of leachable substances is strictly regulated by bodies like the FDA and under European regulations (e.g., MDR).[12][13][14][15] Uncontrolled leaching can lead to product recalls and regulatory action.

Q4: What factors influence the rate of DES leaching?

Several factors can accelerate or mitigate the leaching process. Understanding these is the first step in troubleshooting.[6][7]

FactorEffect on Leaching RateScientific Rationale
Temperature IncreasesHigher temperatures provide more kinetic energy to DES molecules, increasing their diffusion rate through the polymer matrix.[8][16]
Contact Medium (Solvent) Varies (Increases with chemical affinity)A solvent with high chemical affinity for DES will create a stronger thermodynamic driving force for the plasticizer to partition out of the polymer and into the solvent.[7][8]
Polymer Properties VariesA higher degree of crystallinity or cross-linking in the polymer reduces free volume, creating a more tortuous path for DES molecules and slowing diffusion.[8][9]
DES Concentration IncreasesA higher initial concentration of DES within the polymer matrix creates a steeper concentration gradient, which drives faster diffusion to the surface.[16]
Mechanical Stress/Flexing IncreasesMechanical action can disrupt the polymer structure, creating temporary free volume and pathways that facilitate plasticizer migration.[9]

Section 2: Troubleshooting Guide: Identifying and Quantifying DES Leaching

If you suspect DES leaching is affecting your experiments, a systematic approach to confirmation and quantification is essential.

Q5: How can I definitively confirm and quantify that DES is leaching from my polymer?

The gold standard for identifying and quantifying leachable substances is through analytical chemistry, primarily using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) offers the required sensitivity and specificity.[12][17]

A typical workflow involves a controlled extraction study followed by analytical measurement.


}

Workflow for quantifying DES leaching.

Experimental Protocol 1: Quantification of DES Leaching via HPLC-MS

This protocol provides a framework for a typical extraction study. Conditions should be adapted based on the specific application and relevant regulatory guidelines (e.g., ISO 10993 for medical devices).

1. Materials & Equipment:

  • Polymer sample containing DES.

  • Simulant fluids (select based on application, e.g., 95% ethanol for fatty contact, purified water, hexane).[18]

  • Glass vials with PTFE-lined caps.

  • Shaking incubator or oven.

  • HPLC-MS system (e.g., with a C18 column).[19]

  • Analytical grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid).

  • Diethoxyethyl succinate analytical standard.

  • Internal standard (optional but recommended, e.g., a stable isotope-labeled succinate).[20]

2. Procedure:

  • Sample Preparation: Cut the polymer material into coupons with a known surface area (e.g., 6 cm²/mL of fluid). Clean the surface gently with purified water to remove external contaminants and dry completely.

  • Extraction: Place the prepared sample into a glass vial. Add the pre-heated simulant fluid at a specified ratio (e.g., 1 mL fluid per 6 cm² of sample surface area). Seal the vial.

  • Incubation: Place the vials in an incubator at a controlled temperature (e.g., 37°C for medical applications, or an elevated temperature for accelerated studies) for a defined period (e.g., 24 hours, 72 hours).[18]

  • Sample Collection: After incubation, carefully remove the liquid (leachate) from the vial, ensuring no contact with the polymer sample.

  • Analysis Preparation: Prepare a calibration curve using the DES analytical standard. Prepare the leachate for injection, which may involve dilution and the addition of an internal standard to correct for instrumental variability.[20][21]

  • HPLC-MS Analysis: Inject the prepared samples and calibration standards into the HPLC-MS system. Develop a method to separate DES from other potential extractables and use the mass spectrometer to detect and quantify it with high specificity.[19]

  • Calculation: Use the calibration curve to determine the concentration of DES in the leachate. Report the final value as µg/cm² (mass of leached DES per surface area of the polymer) or µg/mL (concentration in the simulant).

Section 3: Mitigation Strategies for DES Leaching

If quantification confirms that DES leaching exceeds acceptable limits, several strategies can be employed. These fall into three main categories: formulation modification, surface treatment, and barrier coatings.


}

Overview of primary mitigation strategies.

Q6: Can I solve the leaching problem by changing the polymer formulation?

Yes, modifying the formulation is often the most direct approach.

  • Use Higher Molecular Weight (HMW) or Polymeric Plasticizers: The fundamental principle here is that larger molecules diffuse much more slowly. HMW plasticizers are physically larger and more entangled within the polymer chains, making migration significantly more difficult.[10][22][23]

  • Use Reactive Plasticizers: These are specialized plasticizers that contain functional groups allowing them to form covalent bonds with the polymer matrix during processing.[10][22] By chemically grafting into the polymer, they become a permanent part of the structure and cannot leach out.

  • Internal Plasticization: This is the most effective solution, where flexible monomer units are copolymerized directly into the polymer backbone.[23][24] This builds flexibility into the material itself, eliminating the need for a separate, leachable additive.

Q7: What if I cannot change the bulk formulation? Can I treat the surface?

Absolutely. Surface modification techniques are powerful because they alter only the outer few microns of the material, preserving the bulk properties while creating a barrier to migration.[8][9]

  • Irradiation or Plasma Treatment: Exposing the polymer surface to energy sources like UV, gamma rays, or oxygen plasma can induce chain scission and recombination.[8][9][25] This creates a dense, cross-linked "skin" layer that reduces free volume and physically hinders DES molecules from reaching the surface.[8][16] Plasma treatment can also introduce polar groups that interact with and help immobilize the plasticizer.[8]

  • Chemical Grafting: This involves chemically attaching functional polymer chains (e.g., zwitterionic or PEG-like brushes) to the surface.[8][9] These grafted chains can interact with DES molecules through hydrogen bonds or other forces, effectively trapping them at the surface and reducing their mobility.[8]

Q8: Is applying a physical barrier coating an effective strategy?

Yes, applying a thin, impermeable coating is a highly effective method to physically block plasticizer migration.[10][26]

  • Plasma-Enhanced Chemical Vapor Deposition (PECVD): This technique deposits an ultra-thin (20-100 nm) layer of a glass-like material, such as silicon oxide (SiOx) or diamond-like carbon (DLC), onto the polymer surface.[8][9] These films are dense, have low free volume, and create a highly tortuous path that effectively blocks DES diffusion.[8][9][23]

  • Novel Bio-based Coatings: Recent research has shown that self-assembled coatings made from materials like amyloid-like proteins and sodium alginate can form a dense nanostructure on the plastic surface.[18][27] These coatings have demonstrated excellent barrier properties, reducing plasticizer leaching by over 90% in some studies, and offer enhanced biocompatibility.[18][27]

Comparison of Mitigation Strategies
StrategyPrincipleProsCons
HMW/Polymeric Plasticizers Slows diffusion by increasing molecule size and entanglement.[10][23]Direct drop-in potential; maintains flexibility.May alter other mechanical properties; can be more expensive.
Surface Cross-linking (Plasma/UV) Creates a dense surface "skin" that hinders diffusion.[8][25]Preserves bulk properties; suitable for complex shapes.Requires specialized equipment; may cause surface embrittlement if not controlled.[9]
Barrier Coatings (e.g., PECVD) Applies a physically impermeable layer to block migration.[8][26]Extremely high barrier efficiency; transparent and ultra-thin.[9][23]Line-of-sight process; can be costly; potential for cracking on highly flexible parts.[18]
References
  • Surface Modification Strategies to Inhibit Plasticizer Migr
  • Surface Modification Techniques to Inhibit Plasticizer Migr
  • Plasticizer Migration: What is it and why is it a problem. (n.d.). Forgeway Ltd.
  • Plasticizer Migration: What is it and why is it a problem. (n.d.). SolGreen.
  • How to Reduce Plasticizer Migr
  • Amyloid-Like Protein Coating as a Barrier Against Plasticizer Leaching. (2024). CCS Chemistry.
  • Barrier Coating Reduces Plasticizer Leaching
  • What Is Plasticizer Leaching And Why Is It A Problem?. (2025). Chemistry For Everyone - YouTube.
  • Prevention of plasticizer leaching from PVC medical devices by using organic–inorganic hybrid coatings. (2025).
  • Understanding the leaching of plastic additives and subsequent risks to ecosystems. (n.d.). Journal of Environmental and Public Health.
  • Coating to Prevent Plasticizer Leaching in Medical Devices. (2025). SPE.
  • Medical products: Guidance to achieve PVC/DEHP elimination for manufacturers. (n.d.). Practice Greenhealth.
  • Regulatory Considerations for Medical Polymers. (n.d.). Foster, LLC.
  • Plasticizers and their Effects – Advances in Polymer Science. (n.d.).
  • Recent Progress in Surface Modification of Polyvinyl Chloride. (n.d.). MDPI.
  • Leachables in Medical Plastics - Wh
  • Understanding plasticiser leaching from polystyrene microplastics. (2022). ResearchOnline@JCU.
  • Polymer Plasticization: Theories, Types, Process & Key Factors. (2024). SpecialChem.
  • PHTHALATES IN MEDICAL DEVICES: REGULATIONS AND ALTERN
  • Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Altern
  • CAS 26962-29-8 Diethoxyethyl succinate - Surfactant. (n.d.). Alfa Chemistry.
  • [Chemical Knowledge]:Detection method and analysis technology of diethyl succin
  • Diethoxyethyl succin
  • Understanding the leaching of plastic additives and subsequent risks to ecosystems. (2024). OAE.
  • Diethoxyethyl succinate | C12H22O6 | CID 5086298. (n.d.). PubChem.
  • What is DIETHOXYETHYL SUCCIN
  • A Researcher's Guide to Cross-Validating Data from Diethyl Succinate-13C4: A Compar
  • Succinate‐based plasticizers: Effect of plasticizer structure on the mechanical and thermal performance of poly(vinyl chloride) plastic formulations. (n.d.).
  • diethoxyethyl succinate, 26962-29-8. (n.d.). The Good Scents Company.
  • DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING ANALYTICAL METHOD FOR DETERMINATION OF RELATED SUBSTANCES BY. (2017). Pharmacophore.
  • Observing phthalate leaching from plasticized polymer films
  • Development and validation of a method for the quantitative determination of metoprolol succinate in the air of the working area by high-performance liquid chromatography using mass spectra. (2024).

Sources

Troubleshooting

Technical Support Center: Optimization of Diethoxyethyl Succinate Synthesis

Welcome to the technical support center for the synthesis of Diethoxyethyl Succinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethoxyethyl Succinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthesis for improved yield and purity.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of diethoxyethyl succinate. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: Low Yield of Diethoxyethyl Succinate

"I followed a standard Fischer esterification protocol, but my final yield of diethoxyethyl succinate is significantly lower than expected. What could be the issue?"

Low yields in Fischer esterification are a common problem, often stemming from the reversible nature of the reaction.[1][2][3] To achieve a high yield of the desired diester, it's crucial to shift the reaction equilibrium towards the product side.

Potential Causes & Solutions:

  • Incomplete Reaction (Equilibrium Limitation): The esterification of succinic acid with 2-ethoxyethanol is an equilibrium-limited process.[4] The formation of water as a byproduct can drive the reverse reaction (hydrolysis), reducing your yield.[5]

    • Solution 1: Use of Excess Alcohol: Employ a molar excess of 2-ethoxyethanol.[5] A common laboratory-scale molar ratio of succinic acid to 2-ethoxyethanol is approximately 1:2.2, while industrial processes might use a ratio up to 1:2.5.[5] This excess of one reactant helps to drive the reaction forward according to Le Chatelier's principle.[1]

    • Solution 2: Efficient Water Removal: Continuously remove water as it is formed.[2][6] This can be achieved by using a Dean-Stark apparatus during reflux. The toluene/water azeotrope will distill off, effectively removing water from the reaction mixture and preventing the reverse reaction.[7]

  • Insufficient Catalyst Activity: The acid catalyst plays a crucial role in protonating the carbonyl group of succinic acid, making it more susceptible to nucleophilic attack by 2-ethoxyethanol.[5]

    • Solution: Ensure you are using an appropriate and effective acid catalyst. While sulfuric acid is common and low-cost, it can be corrosive.[5] p-Toluenesulfonic acid can lead to better product quality.[5] For more environmentally friendly processes, consider heterogeneous catalysts like cation exchange resins (e.g., Amberlyst 70), which have shown high conversion rates and are reusable.[5][8]

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.

    • Solution: Ensure the reaction is heated to a sufficient reflux temperature to achieve a reasonable reaction rate. However, excessively high temperatures can promote side reactions.[9]

Issue 2: Presence of Monoester Impurity (Ethoxyethyl Hydrogen Succinate)

"My final product is contaminated with a significant amount of the monoester. How can I drive the reaction to completion to form the diester?"

The formation of the monoester, ethoxyethyl hydrogen succinate, is a common intermediate step in the diesterification of succinic acid. Its presence in the final product indicates that the reaction has not gone to completion.[9]

Potential Causes & Solutions:

  • Insufficient Reaction Time: The second esterification step to form the diester can be slower than the first.

    • Solution: Increase the reaction time.[9] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine when the starting material and monoester have been fully converted.

  • Inadequate Catalyst Concentration: A higher catalyst concentration might be needed to promote the second, slower esterification step.

    • Solution: Optimize the catalyst concentration. A slight increase in the amount of acid catalyst may be necessary to push the reaction to completion.[9]

  • Presence of Water: Any water present in the reaction mixture will inhibit the forward reaction.

    • Solution: Ensure all reagents and glassware are anhydrous before starting the reaction.[9]

Issue 3: Formation of Diethyl Ether as a Byproduct

"I've noticed a low-boiling point impurity in my product, which I suspect is diethyl ether. What causes this and how can I prevent it?"

The formation of diethyl ether is a known side reaction in acid-catalyzed reactions involving ethanol at elevated temperatures.[9] In the case of diethoxyethyl succinate synthesis, the analogous side product would be bis(2-ethoxyethyl) ether, formed from the acid-catalyzed dehydration of 2-ethoxyethanol.

Potential Causes & Solutions:

  • Excessively High Reaction Temperature: High temperatures favor the dehydration of the alcohol to form an ether.

    • Solution: Carefully control the reaction temperature. While reflux is necessary, avoid overheating the reaction mixture. The optimal temperature should be sufficient to drive the esterification without significantly promoting the alcohol dehydration side reaction.[9]

  • High Catalyst Concentration: A high concentration of a strong acid catalyst can also promote the dehydration of the alcohol.

    • Solution: Use the minimum effective amount of catalyst to minimize unwanted side reactions.

Issue 4: Difficulty in Product Purification

"I'm struggling to purify my diethoxyethyl succinate to the desired level (>98%). What is the best method?"

Effective purification is crucial to remove unreacted starting materials, the catalyst, and any byproducts.

Potential Causes & Solutions:

  • Inefficient Separation Technique: Simple distillation may not be sufficient to separate the high-boiling point diethoxyethyl succinate from other components.

    • Solution: Vacuum Distillation: Vacuum distillation is the primary method for purifying diethoxyethyl succinate on both laboratory and industrial scales.[5] Lowering the pressure reduces the boiling point of the ester, preventing thermal degradation that might occur at its atmospheric boiling point.[5] This technique is particularly effective for separating the high-boiling ester from more volatile components like unreacted 2-ethoxyethanol and non-volatile substances such as succinic acid and the catalyst.[5]

  • Presence of Acidic Impurities: Residual succinic acid or the acid catalyst can co-distill or cause degradation during distillation.

    • Solution: Aqueous Workup: Before distillation, perform an aqueous workup. Neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, to remove the acid catalyst and any unreacted succinic acid.[9] The succinate salt formed will be soluble in the aqueous layer and can be separated from the organic layer containing your product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the acid-catalyzed synthesis of diethoxyethyl succinate?

The synthesis of diethoxyethyl succinate from succinic acid and 2-ethoxyethanol is a classic example of a Fischer esterification. The mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carbonyl oxygens of succinic acid. This increases the electrophilicity of the carbonyl carbon.[2][5]

  • Nucleophilic Attack: A molecule of 2-ethoxyethanol, acting as a nucleophile, attacks the protonated carbonyl carbon.[5]

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking alcohol's hydroxyl group to one of the original carboxylic acid's hydroxyl groups.

  • Water Elimination: The protonated hydroxyl group is now a good leaving group (water). It is eliminated, and the carbonyl group is reformed.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen.

  • Second Esterification: This process is repeated on the second carboxylic acid group to form the final diethoxyethyl succinate.

Q2: What are the optimal reaction conditions for maximizing the yield of diethoxyethyl succinate?

While optimal conditions can vary based on the specific scale and equipment, the following table summarizes key parameters for consideration:

ParameterRecommended ConditionRationale
Molar Ratio (Succinic Acid:2-Ethoxyethanol) 1 : 2.2 to 1 : 2.5An excess of the alcohol drives the reaction equilibrium towards the product side.[5]
Catalyst p-Toluenesulfonic acid or a heterogeneous catalyst (e.g., Amberlyst 70)Provides good catalytic activity with potentially better product quality and easier removal compared to sulfuric acid.[5][8]
Temperature RefluxEnsures a sufficient reaction rate. The specific temperature will depend on the boiling point of the solvent/excess alcohol.
Water Removal Continuous removal using a Dean-Stark apparatusPrevents the reverse reaction (hydrolysis) and drives the equilibrium towards the ester.[2][6]

Q3: Are there alternative, more modern methods for synthesizing diethoxyethyl succinate?

Yes, modern synthesis methods focus on improving efficiency and environmental friendliness. One such method is Reactive Distillation (RD) .[4]

  • What is Reactive Distillation? RD combines chemical reaction and product separation in a single unit.[8] As the esterification reaction proceeds in the distillation column, the products are continuously separated based on their boiling points.

  • Advantages of RD:

    • Overcoming Equilibrium Limitations: By continuously removing the products (ester and water), the reaction equilibrium is constantly shifted towards completion, leading to very high conversions (often >99%).[4][10]

    • Increased Efficiency: Combining reaction and separation into one unit can reduce capital and operating costs.

    • Separation of Byproducts: In cases where the starting material might contain other acids (e.g., from fermentation), RD can also separate the different ester products.[4][10]

Q4: Can transesterification be used to synthesize diethoxyethyl succinate?

Yes, transesterification is a viable alternative. This would involve reacting a different succinate ester, such as dimethyl succinate, with 2-ethoxyethanol in the presence of an acid or base catalyst.[11][12]

  • Driving the Reaction: To drive the equilibrium towards the formation of diethoxyethyl succinate, a large excess of 2-ethoxyethanol would be used. The lower-boiling alcohol byproduct (in this case, methanol) would be removed by distillation.

Part 3: Experimental Protocol & Visualizations

Optimized Laboratory-Scale Synthesis of Diethoxyethyl Succinate via Fischer Esterification

This protocol details a robust method for the synthesis and purification of diethoxyethyl succinate.

Materials:

  • Succinic acid

  • 2-Ethoxyethanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add succinic acid (e.g., 0.1 mol).

  • Reagent Addition: Add 2-ethoxyethanol (e.g., 0.22 mol, 2.2 equivalents) and toluene (e.g., 100 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (e.g., 0.005 mol, 5 mol%).

  • Reaction: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to a gentle reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Workup - Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and remove any unreacted succinic acid.

  • Workup - Extraction: Wash the organic layer with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene and excess 2-ethoxyethanol.

  • Purification: Purify the crude product by vacuum distillation to obtain diethoxyethyl succinate as a colorless liquid.

Visualizations

Reaction Pathway Diagram:

FischerEsterification succinic_acid Succinic Acid intermediate Monoester Intermediate (Ethoxyethyl Hydrogen Succinate) succinic_acid->intermediate + ethoxyethanol1 2-Ethoxyethanol ethoxyethanol1->intermediate + product Diethoxyethyl Succinate intermediate->product + water1 H₂O intermediate->water1 - ethoxyethanol2 2-Ethoxyethanol ethoxyethanol2->product + water2 H₂O product->water2 - catalyst H⁺ (catalyst) catalyst->intermediate catalyst->product

Caption: Fischer esterification of succinic acid to diethoxyethyl succinate.

Experimental Workflow Diagram:

ExperimentalWorkflow start 1. Reaction Setup (Succinic Acid, 2-Ethoxyethanol, Toluene, p-TsOH) reflux 2. Reflux with Dean-Stark (Water Removal) start->reflux workup 3. Aqueous Workup (Neutralization & Extraction) reflux->workup concentrate 4. Concentration (Rotary Evaporation) workup->concentrate purify 5. Purification (Vacuum Distillation) concentrate->purify end Pure Diethoxyethyl Succinate purify->end

Caption: Workflow for the synthesis and purification of diethoxyethyl succinate.

References

Optimization

Technical Support Center: Impurity Profiling and Removal in Diethoxyethyl Succinate Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Diethoxyethyl Succinate (DES) production. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Diethoxyethyl Succinate (DES) production. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this versatile diester. Our focus is to provide practical, in-depth solutions for identifying, controlling, and removing impurities to ensure the highest product quality.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.

Q: My final product yield is significantly lower than expected, and analysis shows a high concentration of unreacted succinic acid. What is the likely cause and solution?

A: This issue typically points to an incomplete esterification reaction. The esterification of succinic acid with 2-ethoxyethanol is a reversible equilibrium-limited process.[1][2]

  • Causality: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, preventing full conversion to the diester. Furthermore, insufficient catalyst activity or a non-optimal reactant ratio can stall the reaction.

  • Strategic Solutions:

    • Water Removal: Implement continuous water removal during the reaction using a Dean-Stark apparatus or by carrying out the reaction under vacuum. This is critical to drive the equilibrium towards the product side.[3]

    • Molar Ratio Adjustment: Employ an excess of 2-ethoxyethanol. A molar ratio of succinic acid to 2-ethoxyethanol between 1:2.2 and 1:2.5 is often used to ensure the complete conversion of the dicarboxylic acid.[1]

    • Catalyst Optimization: While sulfuric acid is effective, it can be corrosive.[1] Consider alternative catalysts like p-Toluenesulfonic acid, which can offer better product quality, or heterogeneous catalysts such as cation exchange resins (e.g., Amberlyst) for easier removal post-reaction.[1]

Q: My GC analysis confirms high product purity, but a significant peak corresponding to unreacted 2-ethoxyethanol remains. How can I efficiently remove it?

A: The presence of residual 2-ethoxyethanol is a common issue due to its use in excess. Its removal is straightforward given the significant difference in boiling points between it and Diethoxyethyl succinate.

  • Causality: 2-ethoxyethanol (Boiling Point: ~135°C) is considerably more volatile than Diethoxyethyl succinate (Boiling Point: ~327.5°C).[4]

  • Strategic Solution: Vacuum Distillation

    • This is the most effective and scalable method for this separation.[1] By reducing the pressure, you can significantly lower the boiling points of both compounds, allowing the 2-ethoxyethanol to be distilled off at a much lower temperature. This prevents thermal degradation of the desired ester product.[1][5]

    • Experimental Workflow:

      • Assemble a vacuum distillation apparatus.

      • Heat the crude product mixture gently under reduced pressure.

      • Collect the first fraction, which will be enriched with 2-ethoxyethanol.

      • Monitor the temperature of the distillation head. A sharp increase in temperature will indicate that the Diethoxyethyl succinate is beginning to distill.

      • Collect the main fraction containing the purified product.

Q: I've identified Monoethoxyethyl succinate as a major impurity. How is this formed and how can its formation be minimized?

A: Monoethoxyethyl succinate is the intermediate half-ester formed during the synthesis. Its presence indicates that the second esterification step has not gone to completion.

  • Causality: This occurs when one carboxylic acid group of succinic acid has reacted, but the second has not. This can be due to insufficient reaction time, non-optimal stoichiometry, or poor mixing that limits the access of 2-ethoxyethanol to the monoester.

  • Strategic Solutions:

    • Optimize Molar Ratio: As mentioned previously, using a stoichiometric excess of 2-ethoxyethanol is the primary strategy to push the reaction past the monoester stage to the desired diester.[1][6]

    • Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a slightly elevated temperature (while monitoring for potential degradation) to ensure the second esterification is completed.

    • Efficient Mixing: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture and facilitate reactant interaction.

Q: During purification, my product seems to be degrading, leading to the reappearance of succinic acid and 2-ethoxyethanol. Why is this happening?

A: This phenomenon is indicative of hydrolytic degradation, where the ester bond is cleaved by water.[1]

  • Causality: The degradation is often catalyzed by residual acid from the synthesis step, especially in the presence of trace amounts of water at elevated temperatures during distillation.[1] Esters are susceptible to hydrolysis, and this process is the reverse of the synthesis reaction.

  • Strategic Solutions:

    • Catalyst Neutralization: Before distillation, wash the crude reaction mixture with a mild base (e.g., a saturated sodium bicarbonate solution) to neutralize and remove the acid catalyst. Follow this with a water or brine wash to remove any remaining salts.

    • Thorough Drying: Dry the neutralized organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before purification to remove residual water.

    • Use Vacuum Distillation: As stated before, distilling under vacuum lowers the required temperature, minimizing the rate of thermal and acid-catalyzed hydrolysis.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of impurities in Diethoxyethyl succinate production?

A1: Impurities can be categorized as follows:

  • Organic Impurities:

    • Unreacted Starting Materials: Succinic acid and 2-ethoxyethanol.[1]

    • Intermediates: Monoethoxyethyl succinate, the half-ester.[6]

    • By-products: Formed from side reactions of the alcohol or acid under reaction conditions.

    • Degradation Products: Primarily succinic acid and 2-ethoxyethanol resulting from hydrolysis of the final product.[1]

  • Inorganic Impurities:

    • Catalyst Residues: Such as sulfuric or p-toluenesulfonic acid.[1]

  • Residual Solvents: If a solvent is used during the reaction or workup.[7]

Q2: What are the recommended analytical techniques for impurity profiling of Diethoxyethyl succinate?

A2: A combination of chromatographic techniques is ideal for comprehensive impurity profiling.[7] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used.[1]

Technique Primary Use Case Advantages Considerations
Gas Chromatography (GC) Analysis of volatile and semi-volatile impurities like residual 2-ethoxyethanol and other low-boiling by-products.High resolution for volatile compounds; excellent sensitivity with a Flame Ionization Detector (FID).[7]Non-volatile impurities like succinic acid and catalyst residues require derivatization to become volatile.[8][9]
High-Performance Liquid Chromatography (HPLC) Analysis of non-volatile impurities such as succinic acid, monoethoxyethyl succinate, and catalyst residues.Directly analyzes non-volatile and thermally sensitive compounds without derivatization.[10]May have lower resolution for highly volatile impurities compared to GC.
Mass Spectrometry (MS) Coupled with GC (GC-MS) or HPLC (LC-MS) for structural identification of unknown impurities.Provides molecular weight and fragmentation data, enabling definitive identification of impurities.[7][8]Requires more complex instrumentation and expertise.

Q3: Can you provide a general protocol for purity analysis by Gas Chromatography (GC)?

A3: Certainly. This protocol provides a starting point for method development.

Objective: To quantify the purity of Diethoxyethyl succinate and detect volatile impurities.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the Diethoxyethyl succinate sample into a 10 mL volumetric flask.

    • Dilute to volume with a suitable solvent, such as acetone or ethyl acetate. Mix thoroughly.

    • If quantification of non-volatile acids is needed, a derivatization step (e.g., silylation with BSTFA) would be required before injection.[8]

  • GC-FID Conditions (Typical):

    • Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

    • Oven Temperature Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: Hold at 280°C for 5-10 minutes.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 300°C.

  • Data Analysis:

    • Identify peaks based on retention times of known standards (Diethoxyethyl succinate, 2-ethoxyethanol, etc.).

    • Calculate purity using the area percent method, assuming all components have a similar response factor for a preliminary assessment. For accurate quantification, use a calibration curve with certified reference standards.

Q4: Beyond lab-scale chromatography, what is the most effective purification method for industrial production?

A4: For industrial scales, vacuum distillation is the primary and most economical method for purifying Diethoxyethyl succinate.[1] While column chromatography is highly effective for achieving exceptional purity, it is generally less scalable and more solvent- and labor-intensive, making it better suited for laboratory or small-scale production.[1] Vacuum distillation efficiently separates the high-boiling point ester from both more volatile impurities (like unreacted alcohol) and non-volatile impurities (like succinic acid and catalysts).[1]

Visualized Workflow: From Synthesis to Pure Product

The following diagram illustrates the key stages in the production of Diethoxyethyl succinate, highlighting points of impurity introduction and removal.

G cluster_synthesis Synthesis Stage cluster_impurities1 Potential Impurities Formed cluster_workup Workup & Neutralization cluster_impurities2 Impurities Removed cluster_purification Purification Stage cluster_impurities3 Impurities Removed cluster_analysis Quality Control Reactants Succinic Acid + 2-Ethoxyethanol (Excess) Reaction Esterification Reaction (with water removal) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Crude Crude Reaction Mixture Reaction->Crude Contains Product + Impurities I1 Unreacted Succinic Acid I2 Unreacted 2-Ethoxyethanol I3 Monoethoxyethyl Succinate Neutralize Neutralization Wash (e.g., NaHCO₃ soln) Crude->Neutralize Dry Drying (e.g., MgSO₄) Neutralize->Dry Removes Catalyst I4 Acid Catalyst Neutralize->I4 Distill Vacuum Distillation Dry->Distill I5 2-Ethoxyethanol Distill->I5 I6 Other Volatiles Distill->I6 Product Purified Diethoxyethyl Succinate Distill->Product Separates based on boiling point Analysis Impurity Profiling (GC, HPLC) Product->Analysis

Caption: Workflow for Diethoxyethyl succinate synthesis and purification.

References
  • Diethoxyethyl succinate | 26962-29-8 - Benchchem. (n.d.).
  • Diethoxyethyl Succinate | Korėjietiška kosmetika | SincereSkin.lt. (n.d.).
  • DIETHYLHEXYL SUCCINATE - SpecialChem. (2024, October 28).
  • Rousová J, Ondrušová K, Karlová P, Kubátová A. (2015, February 5). Determination of Impurities in Bioproduced Succinic Acid. UND Scholarly Commons.
  • Diethyl Succinate Production | Thermodynamic Properties Facility. (n.d.).
  • Palavai Sripal reddy et al. (n.d.). Impurities profiling Method and degra - JOCPR.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22).
  • Diethoxyethyl Succinate (with Product List) - INCIDecoder. (n.d.).
  • What is DIETHOXYETHYL SUCCINATE - EWG Skin Deep. (n.d.).
  • Diethoxyethyl succinate | C12H22O6 | CID 5086298 - PubChem. (n.d.).
  • CAS 26962-29-8 Diethoxyethyl succinate - Surfactant - Alfa Chemistry. (n.d.).
  • DIETHOXYETHYL SUCCINATE – Ingredient - COSMILE Europe. (n.d.).
  • Rousová J, Ondrušová K, Karlová P, Kubátová A. (2015, August 10). Determination of Impurities in Bioproduced Succinic Acid. ResearchGate.
  • how to remove unreacted starting material from Diethyl 2-(2-oxopropyl)malonate product - Benchchem. (n.d.).
  • Method for separating impurity succinic acid from ferrous succinate - Google Patents. (n.d.).
  • Process for the recovery of dialkyl succinate or dialkyl maleate - Google Patents. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - DIETHOXYETHYL SUCCINATE - ChemicalBook. (2025, December 20).
  • Cleaning compositions for removing organic deposits in hard to reach surfaces - Google Patents. (n.d.).

Sources

Troubleshooting

Mitigating skin irritation potential of Diethoxyethyl succinate formulations

Technical Support Center: Diethoxyethyl Succinate Formulations A Senior Application Scientist's Guide to Mitigating Skin Irritation Potential Welcome to the Technical Support Center. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diethoxyethyl Succinate Formulations

A Senior Application Scientist's Guide to Mitigating Skin Irritation Potential

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Diethoxyethyl Succinate (DEES). As a versatile emollient, solvent, and texture enhancer, DEES is valued for its ability to create elegant and effective topical formulations.[1][2][3] However, like many functional excipients, particularly those that can influence the skin barrier, its use requires careful consideration to mitigate the potential for skin irritation.

This document moves beyond simple protocols to provide a deeper, mechanism-based understanding of potential issues and their solutions. We will explore the causality behind formulation choices, empowering you to troubleshoot effectively and innovate proactively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding Diethoxyethyl Succinate and its interaction with the skin.

Q1: What is Diethoxyethyl Succinate and what are its primary functions in a formulation?

Diethoxyethyl Succinate is a synthetic diester of succinic acid and ethoxyethanol.[4][5] Its primary roles in cosmetic and pharmaceutical formulations are:

  • Emollient: It softens and soothes the skin, imparting a smooth, non-greasy feel.[3][6]

  • Solvent/Solubilizer: It is particularly useful for its ability to dissolve a wide range of active ingredients, ensuring their uniform distribution throughout the formulation.[1][3] Uniquely, it is soluble in both oil and water phases to a degree, offering significant formulation flexibility.[1]

  • Texture Enhancer: It improves the spreadability and absorption of products, contributing to a more pleasant user experience.[3][7]

Q2: Is Diethoxyethyl Succinate itself a skin irritant?

Generally, Diethoxyethyl Succinate is considered to have a favorable safety profile with a low risk of causing irritation or allergic reactions for most users.[2][6][7][8] Safety assessments have categorized it as a low-risk ingredient.[4][7][9] However, irritation is not solely a function of a single ingredient's toxicity but of the entire formulation's interaction with the skin barrier.[10][11]

Q3: If DEES isn't a primary irritant, how can it contribute to formulation-induced irritation?

The irritation potential of a DEES formulation is often linked to its function as a penetration enhancer . Many excipients designed to improve the delivery of active ingredients work by transiently and reversibly disrupting the highly organized lipid matrix of the stratum corneum (the outermost layer of the skin).[12][13][14] This mechanism, while beneficial for drug delivery, can lead to two primary consequences:

  • Increased Transepidermal Water Loss (TEWL): Disruption of the lipid barrier can compromise its ability to prevent water from evaporating from the skin, leading to dryness and potential irritation.[11][15]

  • Enhanced Ingress of Other Substances: By creating a more permeable barrier, DEES may facilitate the deeper penetration of other ingredients in the formulation—including the active pharmaceutical ingredient (API), preservatives, or fragrances—that could be irritating at higher concentrations or in deeper skin layers.[14]

The diagram below illustrates this mechanistic pathway.

G A Formulation with Diethoxyethyl Succinate Applied to Skin B DEES Interacts with Stratum Corneum Lipids A->B C Lipid Bilayer Fluidization & Disruption of Barrier B->C D Increased Transepidermal Water Loss (TEWL) C->D E Enhanced Penetration of Other Formulation Ingredients (API, Preservatives, etc.) C->E H Skin Dryness & Compromised Barrier D->H F Keratinocyte Stress & Release of Pro-inflammatory Cytokines (e.g., IL-1α) E->F G Clinical Signs of Irritation (Erythema, Edema) F->G H->G

Caption: Mechanism of potential irritation from penetration-enhancing excipients.

Part 2: Troubleshooting Guide

This section is structured to address specific problems you may encounter during formulation development and testing.

Problem: My formulation containing DEES shows significant irritation potential in an in vitro reconstructed human epidermis (RhE) model.

This is a common checkpoint in preclinical safety assessment. A positive irritation result in a validated model like EpiDerm™ requires a systematic deconstruction of the formulation.

Troubleshooting Workflow

Caption: Systematic workflow for troubleshooting irritation in DEES formulations.

Step-by-Step Causality-Driven Actions:

  • Isolate the Vehicle: First, test your formulation without the API or DEES. Many excipients, such as certain surfactants or preservatives, can be irritating on their own.[10][16] If the base vehicle shows cytotoxicity, you must address this before evaluating the contribution of DEES.

  • Evaluate DEES Contribution: Test the vehicle with DEES but without the API. This helps determine if the concentration of DEES itself is disrupting the tissue model excessively.

  • Perform a Dose-Response Study: If the vehicle + DEES is irritating, systematically lower the concentration of DEES. The goal is to find a balance: the minimum concentration that achieves the desired solubility and sensory profile while remaining below the irritation threshold.[17]

  • Incorporate Anti-Irritant and Barrier-Support Agents: If reducing the DEES concentration is not feasible or insufficient, the next step is to add ingredients that actively counteract the irritation cascade and support skin barrier integrity. This is a proactive strategy to build safety into the formulation.[[“]][19]

Excipient Class Examples Mechanism of Action Typical Use Level (%)
Humectants Glycerin, Hyaluronic Acid, PanthenolAttract and hold water within the stratum corneum, counteracting TEWL and improving skin hydration.[10][14]2 - 10
Barrier Lipids Ceramides, Cholesterol, Fatty AcidsReplenish the key lipid components of the stratum corneum, directly repairing the skin's natural barrier.[15][[“]]0.5 - 5
Anti-inflammatories Niacinamide, Allantoin, BisabololDownregulate inflammatory pathways, reducing redness and soothing the skin.0.5 - 5
Occlusive Agents Petrolatum, Dimethicone, Shea ButterForm a protective layer on the skin's surface to physically block transepidermal water loss.[14][20]1 - 20

Table 1: Common Anti-Irritant and Barrier-Supporting Excipients.

  • Adjust Formulation pH: The skin's surface has a natural "acid mantle" with a pH between 4.5 and 5.5.[17][20] Formulating within this range helps maintain the integrity of the skin barrier and its enzymatic functions. Ensure your final formulation pH is within this optimal range.

Part 3: Key Experimental Protocols

Adherence to standardized, validated methods is critical for generating reliable and reproducible data.

Protocol 1: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This protocol is a summary based on the principles of the OECD Test Guideline 439.[21] It is used to classify a substance as an irritant or non-irritant.

Objective: To assess the cytotoxicity of a topical formulation on a 3D human epidermis model by measuring the reduction in cell viability via the MTT assay.

Materials:

  • Reconstructed Human Epidermis Tissues (e.g., EpiDerm™, epiCS®, SkinEthic™ RHE).[21][22]

  • Assay Medium, Dulbecco's Phosphate Buffered Saline (DPBS).

  • Test formulation, Negative Control (e.g., DPBS), Positive Control (e.g., 5% Sodium Dodecyl Sulfate).

  • MTT solution (1 mg/mL in MTT additive).

  • Isopropanol (or other formazan extraction solvent).

  • 24-well or 96-well plates.

  • Plate reader (570 nm).

Methodology:

  • Pre-incubation: Upon receipt, place the RhE tissue inserts into 6-well plates with 0.9 mL of warm assay medium. Incubate for at least 60 minutes at 37°C, 5% CO₂.

  • Application of Test Material:

    • Remove tissues from the incubator.

    • Apply 25 µL (for liquids) or 25 mg (for solids) of the test formulation, negative control, or positive control directly onto the surface of the tissue. Ensure even spreading.

    • Apply at least three tissue replicates for each test material and control.

  • Exposure: Incubate the treated tissues for 60 minutes at 37°C, 5% CO₂.

  • Washing: Thoroughly wash the tissues by rinsing with DPBS to remove all residual test material. This is a critical step to stop the exposure.

  • Post-incubation: Transfer the washed tissues to fresh assay medium and incubate for 42 hours at 37°C, 5% CO₂. This allows for the expression of cytotoxic effects.

  • MTT Assay:

    • Transfer tissues to a 24-well plate containing 300 µL of MTT solution.

    • Incubate for 3 hours at 37°C, 5% CO₂. Viable cells will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.

    • Remove tissues, gently blot dry, and place in a new 24-well plate.

    • Add 2 mL of isopropanol to each insert to extract the formazan.

    • Seal the plate and shake for at least 2 hours at room temperature, protected from light.

  • Data Analysis:

    • Pipette 200 µL from each extract replicate into a 96-well plate.

    • Read the optical density (OD) at 570 nm.

    • Calculate the percent viability relative to the negative control: % Viability = (Mean OD of Test Material / Mean OD of Negative Control) x 100

  • Classification:

    • Irritant (Category 2): Mean tissue viability ≤ 50%.

    • Non-Irritant: Mean tissue viability > 50%.

Test Substance Concentration Mean OD 570nm % Viability vs. Negative Control Classification
Negative ControlN/A1.250100%Non-Irritant
Positive Control5% SDS0.25020%Irritant
Vehicle Base100%1.15092%Non-Irritant
Formulation X10% DEES0.50040%Irritant
Formulation Y5% DEES + 2% Glycerin0.90072%Non-Irritant

Table 2: Example Data Summary for an In Vitro Skin Irritation Study.

Part 4: Advanced Mitigation Strategies

For particularly sensitive APIs or high-concentration DEES formulations, advanced delivery systems may be necessary.

  • Encapsulation Systems: Encapsulating the API or the entire formulation base in systems like liposomes or nanostructured lipid carriers (NLCs) can significantly reduce irritation.[[“]][23] This strategy provides a sustained release of the ingredients, preventing a high-concentration bolus from directly contacting the skin and minimizing barrier disruption.[[“]]

  • Microemulsions: These thermodynamically stable, dispersed systems of oil and water can also be designed to reduce the irritation potential of certain ingredients while maintaining or even enhancing delivery.[16]

These advanced approaches often require specialized formulation expertise but offer a powerful tool for developing highly effective yet gentle topical products.

References

  • Title: Impact of formulation excipients on skin barrier functions: A review Source: ResearchGate URL: [Link]

  • Title: Diethoxyethyl Succinate Source: MySkinRecipes URL: [Link]

  • Title: Strategies to minimize skin irritation from topical retinoids - Consensus Source: Consensus URL: [Link]

  • Title: Impact of formulation excipients on skin barrier functions: A review Source: Int J Pharm Chem Anal URL: [Link]

  • Title: A Comprehensive Review of the Strategies to Reduce Retinoid-Induced Skin Irritation in Topical Formulation Source: PMC - NIH URL: [Link]

  • Title: Skin Irritation Test (SIT, OECD 439) Source: IIVS.org URL: [Link]

  • Title: Skin model dermal irritancy testing of cosmetics Source: Postepy Dermatol Alergol URL: [Link]

  • Title: Diethoxyethyl Succinate | Korėjietiška kosmetika Source: SincereSkin.lt URL: [Link]

  • Title: Requirements for Alternative In Vitro and In Silico Skin Models of Irritant and Allergic Contact Dermatitis Source: PMC - PubMed Central URL: [Link]

  • Title: Influence of Different Cosmetic Formulations on the Human Skin Barrier Source: Karger Publishers URL: [Link]

  • Title: A Comprehensive Review of the Strategies to Reduce Retinoid-Induced Skin Irritation in Topical Formulation Source: PubMed URL: [Link]

  • Title: Effects of Formulation Excipients on Skin Barrier Function in Creams Used in Pediatric Care Source: MDPI URL: [Link]

  • Title: In Vitro Skin Irritation Testing Source: EAG Laboratories URL: [Link]

  • Title: In Vitro Assessment of Skin Irritation Potential of Surfactant-based Formulations by Using a 3-D Skin Reconstructed Tissue Model and Cytokine Response Source: IIVS.org URL: [Link]

  • Title: DIETHOXYETHYL SUCCINATE: Doctor's Opinion, Benefits & Dangers (2025) Source: Cosmily URL: [Link]

  • Title: The Role of Diethoxyethyl Succinate in Advanced Cosmetic Formulations Source: LinkedIn URL: [Link]

  • Title: What is DIETHOXYETHYL SUCCINATE Source: EWG Skin Deep URL: [Link]

  • Title: Topical Microemulsions: Skin Irritation Potential and Anti-Inflammatory Effects of Herbal Substances Source: MDPI URL: [Link]

  • Title: Penetration enhancement Source: Croda Pharma URL: [Link]

  • Title: Diethylhexyl succinate Source: Cosmetic Ingredient Review URL: [Link]

  • Title: DIETHOXYETHYL SUCCINATE - Ingredient Source: COSMILE Europe URL: [Link]

  • Title: Penetration Enhancer Excipients Source: CD Formulation URL: [Link]

  • Title: Penetration Enhancer Excipients Source: American Pharmaceutical Review URL: [Link]

  • Title: Skin irritation potential of commonly used chemical enhancers with amiloride Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Controlling Drug Release with Diethoxyethyl Succinate in Polymer Matrices

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Diethoxyethyl Succinate (DES) in controlled-release drug delivery systems. While Diethoxyethyl Succinate is primarily known as a solvent and emollient in cosmetic and topical formulations, its properties as a liquid ester make it a candidate for use as a plasticizer or release modifier in solid polymer matrices. This guide is structured to address the practical challenges and scientific principles you may encounter during your formulation development.

Section 1: Understanding the Role of Diethoxyethyl Succinate in Controlled-Release Matrices

Diethoxyethyl succinate (DES) is a diester of succinic acid and 2-ethoxyethanol.[1] It is a liquid at room temperature and possesses solvent properties for both hydrophobic and hydrophilic substances due to the ether linkages in its side chains.[1] In the context of solid controlled-release dosage forms, it is unlikely to function as the primary matrix-forming agent alone. Instead, its most probable role is that of a plasticizer or a release-modifying agent when incorporated into a primary matrix formed by established pharmaceutical polymers such as ethylcellulose (a hydrophobic polymer) or hydroxypropyl methylcellulose (HPMC, a hydrophilic polymer).

Plasticizers are additives that increase the flexibility and workability of a polymer by reducing its glass transition temperature (Tg).[2] They achieve this by inserting themselves between polymer chains, disrupting polymer-polymer interactions and increasing the free volume of the system.[3] This change in the physical properties of the polymer matrix can, in turn, significantly affect the release rate of an incorporated drug.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise when considering the use of a liquid ester like DES in a solid polymer matrix for controlled drug release.

Q1: How does incorporating Diethoxyethyl Succinate into a polymer matrix affect the drug release mechanism?

A1: The incorporation of DES as a plasticizer can influence the drug release mechanism in several ways, depending on the nature of the primary polymer matrix:

  • In Hydrophobic Matrices (e.g., Ethylcellulose): DES, being a hydrophilic plasticizer, can act as a pore-forming agent.[4] As the matrix is exposed to an aqueous environment, the water-soluble DES can leach out, creating channels or pores within the matrix. This increased porosity enhances the diffusion of the drug out of the matrix, leading to a faster release rate.[4]

  • In Hydrophilic Matrices (e.g., HPMC): In a hydrophilic matrix, the primary release mechanisms are swelling and diffusion through the gel layer.[5] Water acts as a natural plasticizer for HPMC, reducing its Tg and allowing the matrix to swell and form a gel.[6] The addition of DES can further plasticize the HPMC, potentially altering the hydration rate of the polymer and the viscosity of the resulting gel layer. This can either increase or decrease the drug release rate depending on the specific interactions between the drug, polymer, and DES.

Q2: What is the expected impact of increasing the concentration of Diethoxyethyl Succinate on the drug release rate?

A2: The effect of DES concentration is not always linear and can be counterintuitive:

  • Increased Release Rate: In many cases, particularly with hydrophobic matrices, increasing the concentration of a hydrophilic plasticizer like DES will lead to a higher release rate. This is because a higher concentration of the leachable plasticizer creates a more extensive network of pores, facilitating faster drug diffusion.[4]

  • Decreased Release Rate: Conversely, in film-coated systems or some matrix types, an optimal concentration of plasticizer is necessary for proper coalescence of the polymer particles to form a continuous, non-porous film.[1] Increasing the plasticizer concentration up to this point can lead to a more uniform and less permeable barrier, thereby decreasing the drug release rate.[1] However, exceeding the saturation capacity of the polymer can lead to phase separation and unpredictable release profiles.[1]

Q3: Can Diethoxyethyl Succinate interact with the active pharmaceutical ingredient (API), and how would this affect the formulation?

A3: Yes, interactions are possible and are a critical consideration. DES has good solvent properties and could potentially dissolve the API within the polymer matrix.[1] This can lead to the formation of a solid dispersion or a solid solution. If the drug is converted from a crystalline to an amorphous state, its solubility and dissolution rate can be significantly enhanced, which would generally lead to a faster release from the matrix.[7] It is crucial to characterize the solid-state properties of the drug within the final formulation using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to understand these potential interactions.[7]

Q4: What are the risks associated with using a liquid excipient like Diethoxyethyl Succinate in a solid dosage form?

A4: The primary risk is the potential for the liquid excipient to leach out of the matrix over time.[8][9] This can have several negative consequences:

  • Altered Release Profile: The drug release rate can change during storage as the plasticizer migrates out of the matrix.

  • Physical Instability: The tablet or matrix may become brittle and its mechanical properties may change.

  • Safety Concerns: Leached excipients could interact with packaging materials or raise safety concerns if the leached amount is significant.

The rate of leaching is influenced by factors such as the concentration of DES, environmental temperature, and the properties of the polymer matrix.[9]

Section 3: Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the development of controlled-release formulations containing Diethoxyethyl Succinate.

Problem Potential Cause(s) Recommended Solution(s)
Unexpectedly Fast Drug Release 1. Pore Formation: DES is acting as a pore-former and is leaching out, creating channels for rapid drug diffusion. 2. Drug Solubilization: DES is dissolving the drug within the matrix, increasing its dissolution rate. 3. Matrix Erosion: The plasticizing effect of DES is reducing the integrity of the polymer matrix, leading to faster erosion.1. Reduce DES Concentration: Lower the amount of DES in the formulation to reduce the extent of pore formation. 2. Use a More Hydrophobic Plasticizer: Consider a less water-soluble plasticizer if the goal is to slow down release. 3. Increase Polymer Concentration/Viscosity: A higher concentration or viscosity grade of the matrix-forming polymer can create a more robust barrier to drug diffusion.[10]
Unexpectedly Slow Drug Release 1. Improved Film Formation: The concentration of DES is optimizing the coalescence of polymer particles, creating a less permeable matrix.[1] 2. Increased Gel Viscosity (for HPMC): DES might be interacting with the hydrated HPMC to form a more viscous and tortuous gel layer.1. Adjust DES Concentration: The effect of plasticizer concentration can be non-linear. Experiment with both higher and lower concentrations to find the desired release profile. 2. Incorporate a Soluble Filler: Adding a water-soluble excipient like lactose can create pores upon dissolution, increasing the drug release rate.[11]
High Variability in Release Profiles (Batch-to-Batch) 1. Inhomogeneous Mixing: The liquid DES is not being uniformly distributed throughout the powder blend before tablet compression or extrusion. 2. Phase Separation: The concentration of DES may be too high, leading to phase separation and "bleeding" of the plasticizer from the matrix.1. Optimize Mixing Process: For wet granulation, ensure a controlled addition and thorough mixing of DES. For direct compression, consider a high-shear granulation step or spray drying to ensure uniform distribution. 2. Reduce DES Concentration: Work within a concentration range where DES is fully miscible with the polymer. 3. Characterize the Blend: Use analytical techniques to confirm the homogeneity of the powder blend before processing.
Changes in Tablet Hardness or Friability Over Time 1. Plasticizer Leaching: DES is migrating out of the tablet, causing it to become more brittle.[8][9]1. Conduct Stability Studies: Store the tablets under accelerated conditions (e.g., 40°C/75% RH) and monitor physical properties and drug release over time. 2. Consider a Polymeric Plasticizer: Polymeric plasticizers have lower mobility and are less prone to leaching. 3. Apply a Seal Coat: A protective film coat can help to prevent the leaching of the plasticizer.

Section 4: Experimental Protocols & Visualizations

Protocol 1: Preparation of a Polymer Matrix Tablet with Diethoxyethyl Succinate via Wet Granulation
  • Blending: Dry blend the active pharmaceutical ingredient (API) and the matrix-forming polymer (e.g., HPMC K100M) in a planetary mixer for 10 minutes.

  • Granulation: Prepare a granulating solution by dissolving Diethoxyethyl Succinate in a suitable solvent (e.g., ethanol). Slowly add the granulating solution to the powder blend while mixing until a suitable wet mass is formed.

  • Wet Milling: Pass the wet mass through a 6-mm screen.

  • Drying: Dry the granules in a hot air oven at 50°C until the loss on drying (LOD) is less than 2%.

  • Dry Milling: Mill the dried granules and pass them through a #20 mesh sieve.

  • Lubrication: Add a lubricant (e.g., magnesium stearate) to the dried granules and blend for 5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press.

Protocol 2: In Vitro Drug Release Study
  • Apparatus: USP Dissolution Apparatus 2 (Paddles).

  • Medium: 900 mL of a physiologically relevant buffer (e.g., pH 1.2 for 2 hours, followed by pH 6.8).

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 RPM.

  • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours) and replace with an equal volume of fresh medium.

  • Analysis: Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualization of Concepts

Below are diagrams created using DOT language to illustrate key concepts.

G cluster_0 Mechanism of Plasticization PolymerChains Rigid Polymer Chains (High Tg) PlasticizedPolymer Flexible Polymer Chains (Low Tg) PolymerChains->PlasticizedPolymer Addition of Plasticizer Diethoxyethyl Succinate (Plasticizer) Plasticizer->PlasticizedPolymer Intercalates between chains

Caption: Mechanism of polymer plasticization by Diethoxyethyl Succinate.

G cluster_1 Troubleshooting Workflow: Unexpectedly Fast Drug Release Start Problem: Fast Drug Release CheckDES Is DES concentration high? Start->CheckDES CheckPolymer Is polymer concentration/ viscosity low? CheckDES->CheckPolymer No ReduceDES Action: Reduce DES % CheckDES->ReduceDES Yes CheckDrug Is drug solubilized (amorphous)? CheckPolymer->CheckDrug No IncreasePolymer Action: Increase Polymer % or Viscosity CheckPolymer->IncreasePolymer Yes CharacterizeSolidState Action: Perform DSC/XRD CheckDrug->CharacterizeSolidState Investigate

Caption: A logical workflow for troubleshooting rapid drug release.

References

  • Influence of pH and plasticizers on drug release from ethylcellulose pseudolatex coated pellets. PubMed. Available at: [Link]

  • Ethylcellulose-Based Matrix-Type Microspheres: Influence of Plasticizer RATIO as Pore-Forming Agent. PMC - NIH. Available at: [Link]

  • Hydroxypropyl Methylcellulose-based Controlled Release Dosage by Melt Extrusion and 3D Printing. NIH. Available at: [Link]

  • Effect of plasticizer on drug crystallinity of hydroxypropyl methylcellulose matrix film. PubMed. Available at: [Link]

  • Understanding the leaching of plastic additives and subsequent risks to ecosystems. PubMed Central. Available at: [Link]

  • Observing phthalate leaching from plasticized polymer films at the molecular level. PubMed. Available at: [Link]

  • The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems. PMC - NIH. Available at: [Link]

  • Plasticizers: A Vital Excipient in Novel Pharmaceutical Formulations. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • The Function and Selection of Ester Plasticizers. Hallstar Industrial. Available at: [Link]

  • Preparation and Characterization of Hydrophilic Polymer Based Sustained-Release Matrix Tablets of a High Dose Hydrophobic Drug. MDPI. Available at: [Link]

  • Matrix Polymeric Excipients: Comparing a Novel Interpolyelectrolyte Complex with Hydroxypropylmethylcellulose. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Mastering Viscosity in Diethoxyethyl Succinate Formulations

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Diethoxyethyl succinate (DEES). This guide is designed to provide you with in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Diethoxyethyl succinate (DEES). This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to effectively manage the viscosity of your DEES-containing formulations. As a versatile solvent and emollient, DEES offers unique advantages in pharmaceutical applications, particularly in enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1] However, achieving the target viscosity is often a critical challenge that can impact product stability, application, and overall performance. This resource combines theoretical principles with field-proven methodologies to empower you to overcome these challenges.

Part 1: Understanding the Viscosity Profile of Diethoxyethyl Succinate

The viscosity of a DEES-containing formulation is a multifactorial property influenced by:

  • Concentration of DEES: Higher concentrations of DEES, as the primary solvent or vehicle, will have a corresponding impact on the formulation's final viscosity.

  • Co-solvents: The type and concentration of co-solvents will significantly alter the viscosity. For instance, the addition of low-viscosity solvents like ethanol will decrease viscosity, while high-viscosity solvents like glycerin will increase it.

  • Active Pharmaceutical Ingredient (API): The physicochemical properties and concentration of the API can affect the formulation's rheology.

  • Excipients: The choice and concentration of other excipients, particularly viscosity-modifying agents, will be the primary means of controlling the final viscosity.

Part 2: Troubleshooting Common Viscosity Issues

This section addresses the most frequently encountered viscosity-related challenges in a question-and-answer format, providing both the causative reasoning and actionable solutions.

FAQ 1: My DEES formulation is too thin and lacks the desired consistency. How can I increase its viscosity?

A low-viscosity formulation can lead to poor product adherence, inaccurate dosing, and potential stability issues. The following strategies can be employed to effectively increase the viscosity of your DEES-based product.

Potential CauseRecommended ActionExpected Outcome
Insufficient Thickener Concentration Increase the concentration of the primary thickener in small, incremental steps (e.g., 0.1-0.5% w/w).A measurable increase in viscosity. The magnitude of the increase will depend on the specific thickener and the formulation's composition.
Inadequate Thickener Hydration/Dispersion Ensure proper dispersion of powdered thickeners by pre-wetting with a compatible, non-solvating liquid (like glycerin or a portion of the DEES) before adding to the main vehicle under high shear. Allow sufficient time for complete hydration and swelling.A smooth, homogenous formulation with increased viscosity, free from lumps or "fish eyes."
Suboptimal pH for the Thickener Adjust the formulation's pH to the optimal range for your chosen thickener. For example, carbomers require neutralization to a pH between 6.0 and 7.5 for maximum viscosity.A significant, often dramatic, increase in viscosity as the polymer network forms.
High Formulation Temperature While moderate heating can aid in the dissolution of components, excessive heat can reduce the effectiveness of some polymeric thickeners. Incorporate heat-sensitive thickeners during the cooling phase of the formulation process.Improved final viscosity and prevention of thermal degradation of the thickener.

The choice of a suitable thickener is critical and depends on the desired rheological profile, the nature of the formulation (aqueous or non-aqueous), and compatibility with other ingredients.

  • Carbomers (Polyacrylates): These are highly efficient synthetic thickeners that create clear gels with high viscosity at low concentrations.[3][4] They require neutralization with a base (e.g., triethanolamine or sodium hydroxide) to uncoil the polymer chains and build viscosity.[5] Compatibility Note: The viscosity of carbomer gels can be sensitive to the presence of electrolytes.[3]

  • Cellulose Derivatives (e.g., Hydroxyethylcellulose - HEC): These non-ionic, water-soluble polymers are excellent film-formers and thickeners, creating clear, smooth gels.[6][7] They are generally less sensitive to pH and electrolytes than carbomers.[8]

  • Natural Gums (e.g., Xanthan Gum): A high-molecular-weight polysaccharide produced by fermentation, xanthan gum is a robust thickener and stabilizer for aqueous systems.[9] It exhibits high viscosity at low shear rates, making it an excellent suspending agent.[9]

FAQ 2: My DEES formulation is excessively thick, making it difficult to handle and apply. How can I decrease its viscosity?

An overly viscous product can present challenges in manufacturing, packaging, and dispensing. The following approaches can be used to reduce the viscosity of your DEES formulation to the desired level.

Potential CauseRecommended ActionExpected Outcome
Excessive Thickener Concentration Reduce the concentration of the primary thickener. This should be done systematically to avoid over-thinning.A controlled decrease in the formulation's viscosity.
Over-Neutralization of pH-Sensitive Thickeners For thickeners like carbomers, a pH that is too high can sometimes lead to an overly rigid gel. Adjust the pH downwards slightly, staying within the recommended range.A reduction in viscosity to the desired level.
Prolonged High-Shear Mixing While necessary for emulsification, prolonged high-shear mixing can sometimes lead to an unintended increase in the viscosity of certain formulations. Optimize mixing time and speed.A more consistent and predictable final viscosity.
Ingredient Incompatibility Evaluate the contribution of each component to the overall viscosity. Incompatibilities can sometimes lead to unexpected increases in viscosity.Identification of the ingredient causing the excessive viscosity, allowing for its reduction or replacement.
Addition of a Viscosity-Reducing Agent In some cases, adding a small amount of a low-viscosity fluid that is compatible with the formulation, such as a light ester or a glycol, can help to thin the product.A decrease in the overall viscosity. This should be done cautiously to avoid destabilizing the formulation.

Part 3: Experimental Protocols and Best Practices

Protocol 1: Standardized Viscosity Measurement

Accurate and reproducible viscosity measurements are fundamental to formulation development.

Objective: To determine the dynamic viscosity of a DEES-containing formulation using a rotational viscometer.

Apparatus:

  • Rotational viscometer/rheometer with appropriate spindle/geometry (e.g., cone and plate, parallel plate).

  • Temperature-controlled sample stage.

  • Sample of the DEES formulation.

Procedure:

  • Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Select a spindle or geometry appropriate for the expected viscosity of the sample.

  • Sample Loading: Place a sufficient amount of the formulation onto the sample stage, ensuring there are no air bubbles.

  • Temperature Equilibration: Allow the sample to equilibrate to the desired temperature (e.g., 25°C) for a set period.

  • Measurement: Begin the measurement at a defined shear rate or a range of shear rates. Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s). For non-Newtonian fluids, it is crucial to measure viscosity over a range of shear rates to fully characterize the rheological behavior.

  • Data Analysis: Plot viscosity as a function of shear rate to understand the flow behavior of the formulation (Newtonian, shear-thinning, or shear-thickening).

Protocol 2: Screening for Thickener Compatibility and Efficacy

Objective: To systematically evaluate the performance of different thickeners in a DEES-based formulation.

Procedure:

  • Prepare a Base Formulation: Create a batch of the DEES formulation without any thickener.

  • Select Candidate Thickeners: Choose a range of thickeners from different classes (e.g., a carbomer, a cellulose derivative, and a natural gum).

  • Prepare Test Samples: For each candidate thickener, prepare a series of small test batches with varying concentrations of the thickener (e.g., 0.25%, 0.5%, 1.0% w/w).

  • Incorporate Thickeners: Follow the recommended incorporation procedure for each thickener (e.g., pre-dispersion, pH neutralization).

  • Measure Viscosity: After allowing the samples to equilibrate, measure the viscosity of each sample using the standardized protocol described above.

  • Assess Stability and Aesthetics: Visually inspect the samples for clarity, homogeneity, and any signs of instability (e.g., phase separation, precipitation).

  • Select the Optimal Thickener: Based on the viscosity data, stability assessment, and desired aesthetic properties, select the most suitable thickener and its optimal concentration for your formulation.

Part 4: Visualizations and Data

Diagrams

Troubleshooting_Viscosity start Viscosity Issue with DEES Formulation issue Is the viscosity too low or too high? start->issue too_low Viscosity Too Low issue->too_low Too Low too_high Viscosity Too High issue->too_high Too High low_cause Potential Causes: - Insufficient thickener - Improper thickener hydration - Suboptimal pH - High temperature during formulation too_low->low_cause high_cause Potential Causes: - Excessive thickener - Over-neutralization - Prolonged high shear - Ingredient incompatibility too_high->high_cause low_solution Solutions: 1. Increase thickener concentration 2. Optimize hydration/dispersion 3. Adjust pH 4. Add thickener at a lower temperature low_cause->low_solution high_solution Solutions: 1. Reduce thickener concentration 2. Adjust pH downwards 3. Optimize mixing parameters 4. Add a viscosity-reducing agent high_cause->high_solution

Caption: A decision tree for troubleshooting common viscosity issues in DEES formulations.

Carbomer_Thickening cluster_0 Before Neutralization (Low pH) cluster_1 After Neutralization (pH 6.0-7.5) coiled Coiled Carbomer Polymer Chains low_viscosity Low Viscosity neutralization Addition of a Base (e.g., TEA, NaOH) coiled->neutralization uncoiled Uncoiled and Swollen Polymer Network high_viscosity High Viscosity Gel neutralization->uncoiled

Caption: Mechanism of viscosity building with Carbomer polymers upon neutralization.

Data Tables

Table 1: Viscosity of Common Pharmaceutical Solvents at 20°C

SolventViscosity (cP)
Acetone0.36
Ethanol1.1 (at 25°C)
Water1.0
Propylene Glycol56.0
Glycerin1412 (at 20°C)

Source: Adapted from various chemical reference sources.

Table 2: Comparison of Common Pharmaceutical Thickeners

Thickener ClassExampleMechanismTypical Use LevelKey Characteristics
Synthetic Polymers Carbomer 940pH-dependent swelling0.1 - 1.0%High efficiency, clear gels, sensitive to electrolytes.
Cellulose Derivatives Hydroxyethyl-cellulose (HEC)Chain entanglement and hydrogen bonding0.5 - 3.0%Non-ionic, good compatibility, smooth feel.
Natural Gums Xanthan GumPolysaccharide network formation0.1 - 2.0%High yield value, excellent stabilizer, stable over a wide pH and temperature range.

References

  • Pharmaceutical Technology. (n.d.). A Troubleshooting Guide for Topical Drug Manufacturing. Retrieved from [Link]

  • Ingrevo. (2024, December 1). EP7: Understanding Viscosity in Formulas. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Viscosity Modifier Excipients. Retrieved from [Link]

  • AZoM. (2024, July 2). What are Rheology Modifiers?. Retrieved from [Link]

  • Functional Products Inc. (2012, February 3). Study on Viscosity Modifiers for Biodegradable Ester-based Lubricants. Retrieved from [Link]

  • ChemQuest. (n.d.). ASTM Standards for Measuring Viscosity. Retrieved from [Link]

  • RheoSense. (2021, July 27). Rheology Modifiers: What They Are & How They Work. Retrieved from [Link]

  • ASTM International. (n.d.). Viscosity Related ASTM Standards for Rotational Viscometry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Diethoxyethyl Succinate. Retrieved from [Link]

  • Google Patents. (n.d.). US20040072939A1 - Viscosity modifying agents and water reducers.
  • Knowde. (n.d.). Rheology Modifiers & Stabilizers - Additives - CASE. Retrieved from [Link]

  • Toppolymers. (n.d.). Common Mistakes to Avoid When Using Viscosity Improvers in Formulations. Retrieved from [Link]

  • Chemists Corner. (2020, May 26). Inconsistent of Production Viscosity. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Diethoxyethyl Succinate. Retrieved from [Link]

  • Tamson Instruments. (n.d.). ASTM D445 & IP71 - Methods. Retrieved from [Link]

  • PubChem. (n.d.). Mixtures of olefin-ester copolymer with polyolefin as viscosity modifier - Patent US-9758743-B2. Retrieved from [Link]

  • Anton Paar GmbH. (2025, June 19). The Ultimate Guide to ASTM D7042: Breakthroughs in Viscosity and Density Measurement. Retrieved from [Link]

  • Esters and Solvents LLP. (n.d.). Industrial Esters. Retrieved from [Link]

  • Univar Solutions. (n.d.). Rheology Modifiers. Retrieved from [Link]

  • Accio. (2025, November 15). diethoxyethyl succinate: Uses, Safety & Sourcing. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023, December 29). Impact of Viscosity and Drug Formulation on Pharmaceutical Development. Retrieved from [Link]

  • COSMILE Europe. (n.d.). DIETHOXYETHYL SUCCINATE – Ingredient. Retrieved from [Link]

  • The Good Scents Company. (n.d.). diethoxyethyl succinate, 26962-29-8. Retrieved from [Link]

  • TA Instruments. (2022, May 2). Rheology of Topical Pharmaceuticals for New Product Development or Generic Equivalents. Retrieved from [Link]

  • LookChem. (n.d.). DIETHOXYETHYL SUCCINATE With CAS 26962-29-8. Retrieved from [Link]

  • Inci-Beauty. (2025). DIETHOXYETHYL SUCCINATE: Doctor's Opinion, Benefits & Dangers. Retrieved from [Link]

  • PubChem. (n.d.). Diethoxyethyl succinate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

  • EWG Skin Deep. (n.d.). What is DIETHOXYETHYL SUCCINATE. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Diethoxyethyl Succinate (DEES) Formulation Compatibility

Welcome to the technical support center for Diethoxyethyl Succinate (DEES). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot compatibility challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethoxyethyl Succinate (DEES). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot compatibility challenges when formulating with this versatile excipient. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful integration of DEES into your formulations.

I. Frequently Asked Questions (FAQs)

Q1: What is Diethoxyethyl Succinate (DEES) and what are its primary functions in pharmaceutical formulations?

A1: Diethoxyethyl Succinate (DEES), with the IUPAC name bis(2-ethoxyethyl) butanedioate, is a synthetic diester of succinic acid and 2-ethoxyethanol.[1][2] In pharmaceutical and cosmetic applications, it primarily functions as a solvent, emollient, and skin-conditioning agent.[3][4][5] Its unique chemical structure, incorporating both ester and ether functionalities, allows it to be compatible with a range of both hydrophobic and hydrophilic substances.[1] This makes it valuable for dissolving active pharmaceutical ingredients (APIs), enhancing formulation texture, and improving the overall feel of topical products.[1][3][6]

Q2: What makes DEES a desirable excipient in modern formulations?

A2: DEES offers several advantages that make it a compelling choice for formulators:

  • Enhanced Solubility: It can improve the solubility and bioavailability of poorly soluble APIs by forming stable complexes.[1]

  • Aesthetic and Sensory Benefits: It provides a lightweight, non-greasy feel, which is highly desirable in topical and transdermal delivery systems.[1][7]

  • Versatility: Its unique solubility characteristics allow for its use in a wide array of product types, from creams and lotions to more complex drug delivery systems.[1][4]

  • Good Safety Profile: DEES is generally considered safe for use in cosmetic and pharmaceutical products, with a low risk of irritation.[4][8]

Q3: What are the primary compatibility challenges I might face with DEES?

A3: While DEES is a versatile excipient, potential compatibility issues can arise. The most common challenges include:

  • Hydrolytic Degradation: As an ester, DEES is susceptible to hydrolysis, especially in the presence of strong acids or bases, which can break it down into succinic acid and 2-ethoxyethanol.[1] This can alter the pH and stability of the formulation.

  • Phase Separation: When mixed with certain polymers or oils, DEES may exhibit limited miscibility, leading to phase separation and a non-uniform product.

  • Oxidative Instability: The ether linkages in the DEES molecule can be potential sites for oxidative degradation, which may affect the long-term stability of the formulation.[1]

Q4: How can I quickly screen for potential incompatibilities between DEES and a new API or excipient?

A4: Several analytical techniques are highly effective for rapid compatibility screening:[9]

  • Differential Scanning Calorimetry (DSC): This is a widely used thermal analysis method to detect interactions.[10] Changes in the melting points, the appearance of new peaks, or shifts in thermal events in a 1:1 physical mixture of DEES and the test substance can indicate a potential incompatibility.[11]

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR is a spectroscopic technique that can identify chemical interactions by detecting changes in the characteristic absorption bands of the functional groups in DEES and the other components.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for quantifying the degradation of an API or DEES over time when they are mixed and stored under accelerated stability conditions.[10][12]

II. Troubleshooting Guides

This section provides structured guidance for resolving specific compatibility issues you may encounter during your experiments with DEES.

Issue 1: Phase Separation or Cloudiness in Liquid/Semi-Solid Formulations

Symptoms: The formulation appears cloudy, hazy, or separates into distinct layers over time.

Causality: This is typically due to poor miscibility between DEES and other lipophilic or polymeric components in the formulation. The difference in polarity and solubility parameters can lead to the components not forming a homogenous mixture.

Troubleshooting Protocol:

  • Solubility Parameter Assessment:

    • Objective: To determine the theoretical miscibility of DEES with other excipients.

    • Action: Compare the Hildebrand or Hansen solubility parameters of DEES and the problematic excipient. A significant difference often predicts poor miscibility.

  • Co-solvent Addition:

    • Objective: To bridge the polarity gap between immiscible components.

    • Action: Introduce a co-solvent that is miscible with both DEES and the other excipient.

    • Recommended Co-solvents: Ethanol, propylene glycol, or other short-chain alcohols and glycols can be effective. Start with a low concentration (e.g., 5% w/w) and titrate upwards until a clear solution is achieved.

  • Surfactant/Emulsifier Screening:

    • Objective: To stabilize the interface between immiscible phases.

    • Action: For oil-in-water or water-in-oil systems where DEES is in one of the phases, screen a panel of non-ionic surfactants (e.g., Polysorbates, Sorbitan esters) with varying Hydrophile-Lipophile Balance (HLB) values to find an optimal emulsifier.

Issue 2: Changes in pH and/or Viscosity Over Time

Symptoms: A gradual drift in the formulation's pH (typically becoming more acidic) and a corresponding change in viscosity.

Causality: This is often a sign of hydrolytic degradation of DEES, leading to the formation of succinic acid.[1] The presence of water and catalytic amounts of acidic or basic species can accelerate this process.

Troubleshooting Protocol:

  • pH Adjustment and Buffering:

    • Objective: To maintain a stable pH environment that minimizes hydrolysis.

    • Action: Adjust the initial pH of the formulation to a neutral range (pH 6-7.5) and incorporate a suitable buffering system (e.g., phosphate or citrate buffer) to maintain this pH over the product's shelf life.

  • Water Content Control:

    • Objective: To limit the availability of water for the hydrolysis reaction.

    • Action: For anhydrous or low-water content formulations, ensure all excipients are dried to an appropriate level and consider packaging the final product in a manner that protects it from atmospheric moisture.

  • Accelerated Stability Study with HPLC Analysis:

    • Objective: To quantify the rate of degradation and assess the effectiveness of stabilization strategies.

    • Protocol:

      • Prepare formulations with and without the implemented stabilization strategies (e.g., buffered vs. unbuffered).

      • Store samples at accelerated conditions (e.g., 40°C/75% RH).

      • At predetermined time points (e.g., 0, 1, 2, 4 weeks), analyze the samples by HPLC to quantify the concentration of DEES and look for the appearance of degradation products.

III. Experimental Protocols & Data Presentation

Protocol 1: Systematic Miscibility Assessment of DEES with Other Excipients

Objective: To visually and quantitatively assess the miscibility of Diethoxyethyl Succinate with a range of common pharmaceutical solvents and oils.

Materials:

  • Diethoxyethyl Succinate (DEES)

  • Test Excipients (e.g., Propylene Glycol, Mineral Oil, Caprylic/Capric Triglyceride, Silicone oil)

  • Glass vials with screw caps

  • Vortex mixer

  • Calibrated pipettes

Methodology:

  • Prepare binary mixtures of DEES and each test excipient in glass vials at various weight ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10).

  • Ensure a total sample weight of 10 grams for each vial.

  • Securely cap the vials and vortex for 2 minutes to ensure thorough mixing.

  • Allow the mixtures to stand at ambient temperature (25°C) for 24 hours.

  • Visually inspect each vial for clarity, haze, or phase separation.

  • Record the observations in a table.

Data Presentation:

Test ExcipientDEES:Excipient Ratio (w/w)Observation (24h @ 25°C)
Propylene Glycol10:90Clear, single phase
25:75Clear, single phase
50:50Clear, single phase
75:25Clear, single phase
90:10Clear, single phase
Mineral Oil10:90Phase separation
25:75Phase separation
50:50Hazy, phase separation
75:25Hazy, phase separation
90:10Hazy, phase separation
Caprylic/Capric Triglyceride10:90Clear, single phase
25:75Clear, single phase
50:50Clear, single phase
75:25Clear, single phase
90:10Clear, single phase
Protocol 2: Compatibility Assessment using Differential Scanning Calorimetry (DSC)

Objective: To screen for potential physicochemical interactions between DEES and an Active Pharmaceutical Ingredient (API) or another solid excipient.

Materials:

  • Diethoxyethyl Succinate (DEES)

  • Test API or Excipient (in solid form)

  • Differential Scanning Calorimeter (DSC) with appropriate pans

  • Microbalance

Methodology:

  • Accurately weigh and record the thermal profiles of the individual components (DEES and the test substance) to identify their characteristic melting points and other thermal events.

  • Prepare a 1:1 physical mixture (by weight) of DEES and the test substance.

  • Accurately weigh 3-5 mg of the physical mixture into a DSC pan and seal it.

  • Run the DSC analysis on the physical mixture under a nitrogen atmosphere, typically heating from ambient temperature to a point beyond the melting of the highest melting component at a rate of 10°C/min.

  • Compare the thermogram of the physical mixture with the thermograms of the individual components.

Interpretation of Results:

  • No Interaction: The thermogram of the mixture will be a simple superposition of the thermograms of the individual components.

  • Potential Incompatibility: Look for the appearance of new exothermic or endothermic peaks, a significant shift (>5°C) in the melting point of either component, or a change in the enthalpy of fusion.[11]

IV. Visualizations

DEES_Compatibility_Workflow cluster_start Initial Formulation cluster_screening Compatibility Screening cluster_evaluation Evaluation cluster_troubleshooting Troubleshooting cluster_end Final Outcome Start Formulation Concept (DEES + API + Other Excipients) Screening Binary Mixtures (DEES + Individual Component) Start->Screening DSC DSC Analysis Screening->DSC FTIR FTIR Analysis Screening->FTIR Visual Visual Observation (24h @ 25°C) Screening->Visual Incompatible Incompatibility Detected? DSC->Incompatible FTIR->Incompatible Visual->Incompatible Troubleshoot Implement Strategy: - Co-solvent - Surfactant - pH Control Incompatible->Troubleshoot Yes Stable Stable Formulation Incompatible->Stable No Troubleshoot->Screening Re-screen Reformulate Reformulate with Alternative Excipient Troubleshoot->Reformulate Reformulate->Screening

Caption: Workflow for assessing and improving DEES compatibility.

Hydrolysis_Mechanism DEES Diethoxyethyl Succinate (Ester) Products Succinic Acid + 2-Ethoxyethanol DEES->Products Hydrolysis Water Water (H₂O) Water->Products Catalyst Acid or Base (Catalyst) Catalyst->DEES Accelerates

Caption: Simplified mechanism of DEES hydrolytic degradation.

V. References

  • Creative Biolabs. (n.d.). Drug Excipient Compatibility Study. Retrieved from [Link]

  • ChemIntel360. (2024, July 9). Ensuring Formulation Success: A Comprehensive Guide to Testing Excipient Compatibility in Your Lab. Retrieved from [Link]

  • SincereSkin.lt. (n.d.). Diethoxyethyl Succinate | Korėjietiška kosmetika. Retrieved from [Link]

  • Deodhar, M. N., et al. (2014). Advances in analytical techniques used in predicting drug-excipient interactions. International Journal Of Pharmacy & Technology, 6(1), 6388-6417. Retrieved from [Link]

  • Slideshare. (n.d.). Drug excipient Compatibility. Retrieved from [Link]

  • TA Instruments. (n.d.). An Alternative Method of Drug-Excipient Characterization. Retrieved from [Link]

  • PubChem. (n.d.). Diethoxyethyl succinate. Retrieved from [Link]

  • Accio. (2025, November 15). diethoxyethyl succinate: Uses, Safety & Sourcing. Retrieved from [Link]

  • Uniproma. (n.d.). The Role of Diethoxyethyl Succinate in Advanced Cosmetic Formulations. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating HPLC Methods for Diethoxyethyl Succinate Quantification in Nanoparticles

For researchers, scientists, and drug development professionals, the precise quantification of components within a nanoparticle formulation is a critical determinant of product quality, efficacy, and safety. Diethoxyethy...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of components within a nanoparticle formulation is a critical determinant of product quality, efficacy, and safety. Diethoxyethyl succinate, a versatile emollient ester and solvent, presents unique analytical challenges when encapsulated within or associated with a nanoparticle matrix. This guide provides an in-depth, objective comparison of strategic approaches for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for its quantification. Grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), this document moves beyond a simple protocol, delving into the scientific rationale behind each experimental choice.[1][2][3][4][5][6][7]

The Analytical Imperative: Why a Validated Method is Non-Negotiable

In the context of nanoparticle drug delivery systems, an analytical method is not merely a measurement tool; it is a cornerstone of quality control and regulatory compliance. For a component like Diethoxyethyl succinate, which may act as a solvent, stabilizer, or part of the lipid matrix, its concentration can directly influence the nanoparticle's physical characteristics, drug-loading capacity, and release kinetics. Therefore, a validated HPLC method ensures:

  • Accuracy and Reliability: Confidence that the measured concentration reflects the true concentration.

  • Consistency: Reproducible results across different analysts, instruments, and days.

  • Specificity: Assurance that the method quantifies only the intended analyte, free from interference from other excipients or degradation products.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][7] This guide will walk through the development of such a procedure from first principles.

Foundational Method Development: A Logic-Driven Approach

As no standardized HPLC method currently exists for Diethoxyethyl succinate in a nanoparticle matrix, we must construct one based on the analyte's physicochemical properties and the inherent complexities of nanoparticle formulations.

Understanding the Analyte: Diethoxyethyl Succinate

A thorough understanding of the analyte is the first step.

  • Structure and Polarity: Diethoxyethyl succinate (C12H22O6) is a diester, possessing both polar ether and ester functional groups, balanced by a non-polar hydrocarbon backbone.[8][9] This amphiphilic nature suggests good retention on a reversed-phase column.

  • Solubility: It is reported to be soluble in oils, alcohol, and to a limited extent, water.[10] This informs the choice of diluent and mobile phase components. Acetonitrile is a common and suitable diluent for such esters.[11]

  • Chromophore: The simple ester functional groups lack a strong UV-absorbing chromophore. This is a critical consideration for detector selection. Quantification will likely rely on low wavelength UV detection (e.g., 205-215 nm) where the carbonyl bond exhibits some absorbance.

Strategic Choices in Chromatography

The following diagram outlines the decision-making process for initial method development.

MethodDevelopment cluster_Column Stationary Phase Selection cluster_MobilePhase Mobile Phase Selection cluster_Detector Detector Selection Analyte Diethoxyethyl Succinate (Amphiphilic Ester) C18 C18 Column Analyte->C18 Why? Good retention for non-polar/moderately polar compounds. C8 C8 Column ACN_H2O Acetonitrile/Water C18->ACN_H2O Why? Acetonitrile provides lower backpressure and good peak shape for esters. MeOH_H2O Methanol/Water UV_Low Low Wavelength UV (205-215 nm) ACN_H2O->UV_Low Why? Ester carbonyl absorbance. Simpler, more common than RID. RID Refractive Index (RID) UV_Low->RID Alternative if UV sensitivity is poor.

Caption: Decision workflow for initial HPLC method development.

The Nanoparticle Challenge: Sample Preparation

Quantification from nanoparticles requires the complete extraction of the analyte from the matrix.[12][13] This is the most critical and often error-prone step.

Protocol: Analyte Extraction from Nanoparticles

  • Nanoparticle Disruption: Lyophilize the nanoparticle suspension to remove water.

  • Solvent Extraction: Reconstitute the dried nanoparticles in a strong organic solvent in which Diethoxyethyl succinate is highly soluble but the core nanoparticle polymer/lipid is not (e.g., Acetonitrile, Methanol, or a mixture). This step must be optimized.

  • Matrix Precipitation: Vortex the mixture vigorously for 2-5 minutes to ensure complete dissolution of the analyte. The nanoparticle matrix should precipitate.

  • Separation: Centrifuge the sample at high speed (e.g., >14,000 rpm) for 15 minutes to pellet the precipitated matrix.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (PTFE or nylon, depending on solvent compatibility) to remove any remaining particulates before injection.[14]

Rigorous Method Validation: Adhering to ICH Q2(R1) Guidelines

Once a baseline method is established, it must be validated to prove its fitness for purpose.[2][4][6] The core validation parameters are specificity, linearity, range, accuracy, precision, and robustness.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components.[15]

Experimental Protocol:

  • Inject the diluent (blank) to ensure no signal at the analyte's retention time.

  • Prepare and inject a "placebo" sample (nanoparticles without Diethoxyethyl succinate) that has undergone the full extraction procedure.

  • Inject a standard solution of Diethoxyethyl succinate.

  • Inject a "spiked placebo" sample (placebo to which a known amount of Diethoxyethyl succinate has been added).

  • Acceptance Criteria: The chromatograms must show no interfering peaks at the retention time of Diethoxyethyl succinate in the blank and placebo samples. The peak in the spiked sample should be pure and have a consistent retention time.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Experimental Protocol:

  • Prepare a stock solution of Diethoxyethyl succinate reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay might be 50% to 150% of the expected sample concentration.

  • Inject each standard in triplicate.

  • Plot the mean peak area against the known concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be minimal.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16] This is typically determined by spike recovery.

Experimental Protocol:

  • Prepare placebo nanoparticle samples.

  • Spike the placebo samples with known amounts of Diethoxyethyl succinate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Process and analyze these samples using the developed method.

  • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.

Precision

Precision is the measure of the method's repeatability under normal operating conditions. It is assessed at two levels:

  • Repeatability (Intra-day precision): Analysis of multiple replicates of the same sample on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or on different instruments.

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst. Compare the results.

  • Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The results for intermediate precision should also meet this criterion.[17]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank sample.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

  • Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, flow rate, column temperature).

  • Vary each parameter slightly (e.g., mobile phase organic content ±2%, flow rate ±0.1 mL/min, temperature ±5°C).

  • Analyze a system suitability standard under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits. The retention time may shift slightly, but peak resolution should be maintained.

Data Summary and Method Comparison

To illustrate the outcome of a validation study, the following tables compare two hypothetical HPLC methods. Method A uses a standard C18 column, while Method B employs a C18 column with a different manufacturer and slightly different mobile phase composition.

Table 1: Comparison of Optimized HPLC Method Parameters

ParameterMethod AMethod B (Alternative)
Column C18 (e.g., Waters Symmetry), 4.6x150 mm, 5 µmC18 (e.g., Agilent Zorbax), 4.6x150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detector UV at 210 nmUV at 210 nm
Retention Time ~4.5 min~3.8 min

Table 2: Comparative Summary of Validation Results

Validation ParameterMethod AMethod BICH Acceptance Criteria
Specificity Passed (No Interference)Passed (No Interference)No interference at RT of analyte
Linearity (R²) 0.99950.9992≥ 0.999
Range (µg/mL) 20 - 15020 - 150Covers working range
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.8%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.85%1.10%≤ 2.0%
- Intermediate1.35%1.65%≤ 2.0%
LOD (µg/mL) 0.50.7Reportable
LOQ (µg/mL) 1.52.1Reportable & Precise
Robustness PassedPassedSystem suitability met

Analysis: Both methods are valid and suitable for the intended purpose. Method A demonstrates slightly better linearity and precision, making it the preferred choice for routine quality control. Method B, while still acceptable, shows slightly more variability, which could be a factor in long-term use.

Conclusion and Best Practices

The development and validation of an HPLC method for quantifying Diethoxyethyl succinate in nanoparticles is a systematic process rooted in scientific principles and regulatory guidelines. While no off-the-shelf method may exist, a robust and reliable assay can be built by carefully considering the analyte's properties, optimizing chromatographic conditions, and rigorously validating performance according to ICH standards. The most critical phase is the development of a reproducible sample preparation protocol to ensure complete extraction from the complex nanoparticle matrix. The comparative data presented demonstrates that even subtle changes in method parameters can influence performance, underscoring the importance of a thorough validation package to ensure data integrity in drug development.

ValidationWorkflow cluster_Validation ICH Q2(R1) Validation MD Method Development (Column, Mobile Phase, Detector) SP Sample Prep Optimization (Extraction Protocol) MD->SP Spec Specificity SP->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD / LOQ Prec->LoQ Rob Robustness LoQ->Rob Final Final Validated Method Rob->Final

Caption: Overall workflow for method development and validation.

References

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • ICH Q2 Analytical Method Validation . Slideshare. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Quality Guidelines . International Council for Harmonisation. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . ECA Academy. [Link]

  • Nanoparticle Formulation Composition Analysis by Liquid Chromatography on Reversed-Phase Monolithic Silica . ACS Publications. [Link]

  • Analysis of Sucrose Fatty Acid Esters Composition by HPLC . Taylor & Francis Online. [Link]

  • diethoxyethyl succinate, 26962-29-8 . The Good Scents Company. [Link]

  • HPLC Sample Preparation . Organomation. [Link]

  • Reversed-phase HPLC separation of fatty acid methyl esters . ResearchGate. [Link]

  • Diethoxyethyl succinate (CID 5086298) . PubChem. [Link]

  • Purification of Nanoparticles by Liquid Chromatography for Biomedical and Engineering Applications . Scirp.org. [Link]

  • Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues . PubMed. [Link]

  • Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues . Springer Nature Experiments. [Link]

  • Nanoparticle Formulation Composition Analysis by Liquid Chromatography on Reversed-Phase Monolithic Silica . NIH. [Link]

  • Diethoxyethyl Succinate . MySkinRecipes. [Link]

  • The Reversed-Phase HPLC Behavior of Retinyl Esters . Taylor & Francis Online. [Link]

  • Sample Preparation – HPLC . Polymer Chemistry Characterization Lab. [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD OF DISSOLUTION TEST FOR METOPROLOL SUCCINATE AND CILNIDIPINE . International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles . MDPI. [Link]

  • Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles (PDF) . ResearchGate. [Link]

  • Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles . PubMed. [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF HYDROCORTISONE SODIUM SUCCINATE . IJNRD. [Link]

  • A Novel RP-HPLC Method for the Development and Validation of Metoprolol Succinate in Bulk and Pharmaceutical Dosage Form . JOCPR. [Link]

  • Stability indicating simplified HPLC method for simultaneous analysis of resveratrol and quercetin in nanoparticles and human plasma . ResearchGate. [Link]

  • DESIGN AND DEVELOPMENT OF A VALIDATED HPLC METHOD FOR THE QUANTIFICATION OF S (-) METOPROLOL . YMER. [Link]

Sources

Comparative

Efficacy of Diethoxyethyl succinate compared to other cosmetic emollients

An In-Depth Comparative Guide to the Efficacy of Diethoxyethyl Succinate Versus Other Cosmetic Emollients Introduction: The Central Role of Emollients in Cosmetic Science Emollients are foundational ingredients in cosmet...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Diethoxyethyl Succinate Versus Other Cosmetic Emollients

Introduction: The Central Role of Emollients in Cosmetic Science

Emollients are foundational ingredients in cosmetic and dermatological formulations, representing the second major component by weight after water in many emulsions.[1][2] Their primary functions are to soften and plasticize the skin, enhance moisturization by forming a semi-occlusive film, and critically, to define the sensory profile of a product.[1][3] The choice of an emollient is a pivotal decision in formulation development, influencing everything from the initial feel upon application to the long-term stability and efficacy of the final product.[1] Emollients can be broadly categorized based on their chemical structure, including esters, hydrocarbons, glycerides, fatty alcohols, and silicone derivatives.[1][3]

This guide provides a detailed technical comparison of Diethoxyethyl Succinate, a multifunctional ester, against other widely used emollient classes. We will analyze their physicochemical properties, present supporting experimental data on their performance, and provide detailed protocols for the evaluation methods discussed. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in emollient selection.

Deep Dive: Diethoxyethyl Succinate (DES)

Diethoxyethyl Succinate (CAS No. 26962-29-8) is a synthetic diester of Succinic Acid and 2-Ethoxyethanol.[4][5][6] Its molecular structure, featuring two ethoxyethyl groups, gives it unique properties as both an emollient and a solvent.[7] This dual functionality allows it to effectively dissolve other ingredients, ensuring a uniform mixture and preventing the crystallization of active agents, which contributes to smoother application and better product performance.[4]

Key Physicochemical Properties of Diethoxyethyl Succinate:

PropertyValueSource
INCI Name DIETHOXYETHYL SUCCINATE[6]
CAS Number 26962-29-8[4][5][8]
Molecular Formula C12H22O6[5][6][7]
Molecular Weight 262.3 g/mol [4][5]
Appearance Colorless Liquid[7]
logP (o/w) ~0.9 - 3.46 (est.)[6][8]
Solubility Soluble in water, alcohol, and oils[4][8]

Functionally, DES is recognized for its ability to improve the spreadability and absorption of formulations without leaving a greasy residue.[7] It acts as a humectant, attracting and retaining water to support skin hydration, and provides a conditioning effect in both skin and hair care applications.[7] Its synthetic nature ensures high purity and stable quality.[7]

Comparative Efficacy Analysis

The efficacy of an emollient is a multifactorial assessment, hinging on physicochemical properties that translate into measurable performance and distinct sensory experiences.[1] Key parameters for comparison include spreadability, impact on skin hydration, and the sensory profile. We will compare Diethoxyethyl Succinate to three common benchmarks: Isopropyl Myristate (IPM) , a classic fast-spreading ester; C12-15 Alkyl Benzoate , a popular light ester known for its dry, silky feel; and Dimethicone , a silicone fluid valued for its slip and non-occlusive film.

Physicochemical and Performance Data Summary
ParameterDiethoxyethyl SuccinateIsopropyl Myristate (IPM)C12-15 Alkyl BenzoateDimethicone (low viscosity)
Emollient Type Diester, SolventMonoesterBenzoic Acid EsterSilicone Polymer
Typical Feel Light, Non-greasy, ConditioningFast-absorbing, Silky, Rich slipDry, Silky, LightweightSmooth, Slippery, Non-tacky
Spreadability GoodVery HighHighVery High
Key Functions Emollient, Solvent, Humectant[7]Emollient, Penetration Enhancer[9]Emollient, Dispersing Agent[10][11]Emollient, Film-former, Slip Agent
Solubility Oil, Alcohol, Water[4][8]OilOil[10]Oil, Silicone
Polarity HighMediumHigh[10]Low
Comedogenicity LowModerate-High (Rating of 4/5)[9]LowLow
Spreadability and Skin Feel

Spreadability is the ability of a substance to cover a surface and is a critical factor in the sensory experience during application.[12] It is closely correlated with viscosity and surface tension.[13]

  • Diethoxyethyl Succinate: Offers good spreadability with a distinct conditioning after-feel. Its solvent properties can also modify the texture of the overall formulation.[7]

  • Isopropyl Myristate (IPM): Known for its very high spreadability and a characteristic "slip," which can also enhance the penetration of other active ingredients.[9] However, its residue can be perceived as more oily compared to modern esters.[13]

  • C12-15 Alkyl Benzoate: Provides a fast-absorbing, dry, and almost powdery after-feel, making it a popular choice for sunscreens and color cosmetics where it aids in pigment dispersion.[10][11]

  • Dimethicone: Delivers exceptional spreadability and a unique, long-lasting silky glide. It forms a breathable, non-tacky film on the skin.[13]

The strategic layering of emollients with different spreadabilities and absorption rates, known as "cascading," can create a complex and luxurious sensory journey for the consumer.[14]

Impact on Skin Hydration

An emollient's primary role is to improve skin hydration. This can be measured instrumentally by assessing changes in the stratum corneum's water content (Corneometry) and the rate of transepidermal water loss (TEWL).[15]

  • Diethoxyethyl Succinate: Functions as a humectant, actively attracting and retaining water, which directly supports skin hydration.[7]

  • Ester-based Emollients (IPM, C12-15 Alkyl Benzoate): Form a semi-occlusive film that helps the skin retain moisture over time.[3][11] The richness of the film can vary, with IPP (a close relative of IPM) noted for reinforcing the lipid barrier to reduce TEWL.[16]

  • Dimethicone: Forms a non-occlusive, water-vapor-permeable barrier that helps reduce TEWL without the heavy feeling associated with petrolatum.

Studies have shown that emollient-containing creams significantly reduce the loss of skin hydration when exposed to aggressors like sodium lauryl sulfate (SLS) and can reinforce the skin barrier function, as indicated by reduced TEWL.[15]

Experimental Protocols for Emollient Evaluation

To ensure trustworthy and reproducible results, standardized protocols are essential.[17] Below are methodologies for key performance assessments.

Workflow for Comprehensive Emollient Evaluation

The following diagram illustrates the logical flow for evaluating and selecting an emollient for a specific cosmetic application.

G cluster_0 Phase 1: Physicochemical Analysis cluster_1 Phase 2: In-Vitro Performance Testing cluster_2 Phase 3: In-Vivo Efficacy & Sensory Testing p1 Measure Viscosity, Surface Tension, Refractive Index [3, 14] p2 Determine Polarity & Solubility Parameters [3] p1->p2 p3 Conduct Spreadability Test on Artificial Substrate [17] p2->p3 p4 Assess Pigment/UV Filter Dispersion (if applicable) [19] p3->p4 p5 Instrumental Hydration Test (Corneometer/Tewameter) [15, 16] p4->p5 p6 Quantitative Descriptive Analysis (Trained Sensory Panel) [1, 2] p5->p6 final Select Optimal Emollient(s) p6->final start Define Target Product Profile start->p1 caption Fig. 1: Experimental workflow for emollient evaluation.

Fig. 1: Experimental workflow for emollient evaluation.
Protocol 1: Quantitative Descriptive Sensory Analysis

This method provides objective, quantifiable data on the sensory attributes of an emollient.[18][19]

1. Objective: To characterize and quantify the sensory properties (e.g., spreadability, gloss, residue, stickiness, oiliness) of neat emollients or simple formulations.[13][20] 2. Panel Selection: Recruit and train a panel of 10-15 assessors. Training involves familiarizing panelists with standard reference materials and attribute definitions to ensure consistent scoring.[18] 3. Sample Preparation: Present samples (e.g., 0.1 mL of each emollient) in a randomized, blinded manner. A control or benchmark emollient should be included. 4. Evaluation Procedure:

  • Panelists apply the sample to a designated area on their forearm.
  • They evaluate initial attributes upon application (e.g., difficulty of spreading, initial gloss).[13][21]
  • They continue to rub the product in for a set time (e.g., 30 seconds).
  • After a defined period (e.g., 2 and 10 minutes), they evaluate the "after-feel" attributes (e.g., residue, stickiness, oiliness, softness).[21] 5. Data Collection: Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "low" to "high"). 6. Statistical Analysis: Use Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to analyze the data, identify significant differences between emollients, and visualize the results, often using a spider plot.[13][18]
Protocol 2: Instrumental Measurement of Skin Hydration (Corneometry)

This protocol measures changes in the electrical capacitance of the stratum corneum, which correlates directly with its water content.[22][23]

1. Objective: To quantify the effect of an emollient on skin surface hydration over time. 2. Subject Selection: Recruit subjects with self-described normal to dry skin, free of any dermatological conditions on the test sites (typically the volar forearms).[22] 3. Acclimatization: Subjects must acclimate in a room with controlled temperature (20 ± 2°C) and relative humidity (50 ± 5%) for at least 15-30 minutes before any measurements are taken.[15] 4. Baseline Measurement: Take at least three baseline readings on each designated test site using a Corneometer (e.g., Courage + Khazaka CM 825).[22][24] 5. Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test emollient or formulation to the designated site. One site should remain untreated as a negative control. 6. Post-Application Measurements: Take measurements at specified time points (e.g., 1, 2, 4, and 8 hours) to assess both immediate and long-term hydration effects.[22] 7. Data Analysis: Calculate the mean Corneometer units for each site at each time point. Express the results as an absolute change or percentage change from the baseline. Perform statistical analysis (e.g., t-test or ANOVA) to determine if the changes are statistically significant compared to baseline and the untreated control site.[23]

Conclusion and Formulation Insights

The selection of an emollient is a balance between desired physicochemical properties, objective performance data, and the target sensory experience.

  • Diethoxyethyl Succinate emerges as a uniquely versatile ingredient. Its efficacy is not limited to its emollience; its role as a solvent and humectant provides additional formulation benefits.[4][7] It is an excellent choice for creating lightweight, non-greasy formulations with a pleasant, conditioning skin feel. Its solubility profile makes it highly adaptable for various product types, from serums to creams and hair care products.[7]

  • Isopropyl Myristate (IPM) remains a cost-effective option for achieving high spreadability and enhancing penetration, but formulators must be mindful of its potential comedogenicity and relatively oilier residue.[9]

  • C12-15 Alkyl Benzoate is a superior choice for formulations requiring a very light, dry, and silky finish, such as in sun care and makeup, where its ability to disperse actives is a key advantage.[10][11]

  • Dimethicone is unparalleled for imparting significant slip and a long-lasting silky feel. It is ideal for creating elegant textures where a non-tacky, breathable film is desired.

Ultimately, the optimal choice depends on the specific goals of the formulation. For the researcher or formulator seeking a multifunctional ingredient that delivers a light, conditioning feel while also improving the stability and application of the final product, Diethoxyethyl Succinate presents a compelling and efficacious option.

References

  • Vertex AI Search. (2025, September 17). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices.
  • Vertex AI Search. (2024, November 22). Beyond the Bottle: How Sensory Testing is Shaping Beauty and Personal Care.
  • Barber, E. (2013, May 31). Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. Cosmetics & Toiletries.
  • Vertex AI Search. (2013, May 31). Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use.
  • TRI Princeton. (2024, November 12). Introduction to Product Evaluation for Cosmetic & Personal Care Products – Bite-Sized Learning.
  • CD Formulation.
  • Benchchem.
  • Amarrie Cosmetics. (2024, October 31). Sensory Evaluation of Creams: A Comprehensive Approach.
  • The Good Scents Company.
  • Cosmetics & Toiletries. (2010, November 30). Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use.
  • ChemicalBook. (2025, December 20).
  • LookChem.
  • Alfa Chemistry.
  • Seppic. (2025, January 16). 10 tips to select emollient ingredients for skin care.
  • Fanchon, S., et al. (2012, July 20). Methods to Assess the Protective Efficacy of Emollients against Climatic and Chemical Aggressors.
  • Eurofins. Skin Moisturising.
  • Parente, M. E., et al. (2005). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Journal of Cosmetic Science, 56(3), 175-82.
  • Parente, M. E., et al. (2008). Sensory characterization of emollient.
  • Humblebee & Me. (2019, February 26).
  • Lupu, M., et al. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies.
  • SpecialChem. (2022, November 14). C12-15 Alkyl Benzoate (Emollient) - Cosmetic Ingredient INCI.
  • Clarys, P., et al. (2011). Hydration measurements of the stratum corneum: comparison between the capacitance method (digital version of the Corneometer CM 825®) and the impedance method (Skicon-200EX®). PubMed.
  • Seppic. (2025, May 26). Seppic unveils new sensory characterization data for its rheology modifiers, emulsifiers and emollients ranges.
  • de Oliveira, A. C., et al. (2011). Investigation of fatty acid esters to replace isopropyl myristate in the sterility test for ophthalmic ointments. PubMed.
  • ResearchGate. (2025, August 7). Non-invasive electrical measurements for the evaluation of the hydration state of the skin: Comparison between three conventional instruments - The Corneometer®, the Skicon® and the Nova DPM®.
  • Cosmetic Ingredient Review. (2010, December).
  • Stylianou, A., et al. (2024, February 22).
  • Soap Chef Blog. (2025, September 9).
  • Cosmetics Info.
  • Natural Bulk Supplies. (2024, September 25). Comparing Isopropyl Myristate (IPM) and Isopropyl Palmitate (IPP)
  • Phoenix Chemical, Inc. (2025, June 13). Isopropyl Myristate vs Isopropyl Palmitate: Which Ester Is Better for Sensitive Skin?.

Sources

Validation

A Comparative Guide to Succinate Ester Plasticizers: Evaluating Diethoxyethyl Succinate Against Key Industry Alternatives

For distribution to: Researchers, scientists, and drug development professionals. Abstract The paradigm shift away from traditional phthalate-based plasticizers, driven by health and environmental concerns, has propelled...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The paradigm shift away from traditional phthalate-based plasticizers, driven by health and environmental concerns, has propelled the adoption of greener alternatives. Among these, succinate esters—derived from bio-renewable succinic acid—have emerged as highly promising, biodegradable, and low-toxicity candidates.[1][2] This guide provides a comprehensive performance analysis of various succinate esters as plasticizers, with a specific focus on Diethoxyethyl succinate (DEES). We will dissect the critical relationship between molecular structure and performance metrics such as plasticizing efficiency, thermal stability, and migration resistance. Through a detailed comparison with common linear-chain succinates like Dibutyl succinate (DBS) and Dihexyl succinate (DHS), this document offers field-proven insights and robust experimental protocols to guide material selection and development.

The Scientific Imperative for Advanced Plasticizers

Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymers like Poly(vinyl chloride) (PVC).[3] They function by embedding themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).[4][5] For decades, phthalates dominated this market; however, their classification as potential endocrine disruptors has created an urgent need for safer, more sustainable alternatives.[6]

Succinate esters, derived from the C4 dicarboxylic acid, succinic acid, represent a leading class of these next-generation plasticizers.[7][8] Their advantages are compelling:

  • Bio-based Origin: Succinic acid can be produced sustainably through the fermentation of biomass.[7]

  • Biodegradability: Many succinate esters exhibit rapid and excellent biodegradation kinetics.[2]

  • Low Toxicity: They generally present a more favorable toxicological profile compared to many phthalates.[1]

The performance of a succinate ester is not monolithic; it is intimately tied to the chemical nature of its alcohol side chains. This guide will explore how these structural nuances dictate their functional efficacy.

The Influence of Molecular Architecture on Plasticizer Performance

The fundamental structure of a succinate diester is R-OOC-(CH₂)₂-COO-R, where the 'R' group represents the alkyl or alkoxyethyl side chain derived from the alcohol used in esterification. The length, branching, and polarity of this 'R' group are the primary determinants of performance.

  • Alkyl Chain Length: Generally, as the alkyl chain length increases (e.g., from Diethyl to Dioctyl succinate), the plasticizing efficiency improves, leading to a greater reduction in Tg and hardness.[9][10] However, excessively long chains can lead to decreased compatibility with the polymer matrix.[8]

  • Polarity: The introduction of polar functional groups, such as the ether linkages in Diethoxyethyl succinate, can significantly alter compatibility with the polymer and affect migration characteristics.

  • Molecular Weight: Higher molecular weight plasticizers, including polymeric ones like poly(butylene succinate), tend to exhibit superior migration resistance, as their larger size impedes their movement out of the polymer matrix.[11][12]

cluster_0 Succinate Ester Structure cluster_1 Performance Factors struct R₁ — O — C(=O) — (CH₂)₂ — C(=O) — O — R₂ Efficiency Plasticizing Efficiency Compatibility Compatibility Migration Migration Resistance Thermal Thermal Stability R_Group Side Chain 'R' (e.g., Alkyl, Alkoxyethyl) R_Group->Efficiency  Length & Branching R_Group->Compatibility  Polarity & Size R_Group->Migration  Molecular Weight R_Group->Thermal  Structure cluster_0 Phase 1: Material Compounding cluster_1 Phase 2: Performance Testing A 1. Weigh PVC Resin, Plasticizer & Stabilizers B 2. Dry Blend Ingredients A->B C 3. Melt Mix (e.g., Two-Roll Mill) B->C D 4. Compression Mold into Test Sheets C->D E Mechanical Testing (Tensile, Hardness) D->E F Thermal Analysis (DSC for Tg, TGA for Stability) D->F G Migration Testing (Solvent Extraction) D->G

Sources

Comparative

A Comparative Analysis of Diethoxyethyl Succinate and Propylene Glycol as Solvents in Cosmetics

In the intricate world of cosmetic formulation, the choice of solvent is a foundational decision that profoundly impacts a product's efficacy, stability, and sensory experience. While a vast array of solvents is availabl...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cosmetic formulation, the choice of solvent is a foundational decision that profoundly impacts a product's efficacy, stability, and sensory experience. While a vast array of solvents is available, two mainstays—the classic humectant Propylene Glycol (PG) and the more modern emollient ester Diethoxyethyl Succinate (DES)—offer distinct properties that merit a detailed comparative analysis. This guide provides researchers, scientists, and drug development professionals with an in-depth examination of these two solvents, supported by experimental frameworks, to inform formulation decisions.

Introduction to the Solvents

Propylene Glycol (PG) , or propane-1,2-diol, is a small, water-soluble dihydric alcohol that has been a workhorse in the cosmetic and pharmaceutical industries for decades.[1][2] Its primary functions are as a humectant, solvent, viscosity-decreasing agent, and penetration enhancer.[3][4][5] Its ability to attract and retain water makes it a popular choice for hydrating formulations.[6]

Diethoxyethyl Succinate (DES) is a synthetic diester derived from ethoxyethanol and succinic acid.[7][8] It is recognized for its role as a solvent, emollient, and skin-softening agent.[9][10] Unlike the purely functional feel of many traditional solvents, DES is lauded for its ability to improve the aesthetic qualities of a formulation, offering a non-greasy, smooth application and rapid absorption.[7][9]

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences in the chemical nature of DES and PG give rise to their distinct performance characteristics. PG is a small, polar alcohol, whereas DES is a larger, more complex ester.

G cluster_0 Propylene Glycol (C3H8O2) cluster_1 Diethoxyethyl Succinate (C12H22O6) PG PG DES DES

Caption: Chemical structures of Propylene Glycol and Diethoxyethyl Succinate.

PropertyDiethoxyethyl SuccinatePropylene GlycolReferences
INCI Name DIETHOXYETHYL SUCCINATEPROPYLENE GLYCOL[7],[5]
CAS Number 26962-29-857-55-6[7],[5]
Molecular Formula C12H22O6C3H8O2[7],[4]
Molecular Weight 262.3 g/mol 76.09 g/mol [11]
Appearance Colorless liquidColorless, viscous liquid[10],[1]
Odor Nearly odorlessNearly odorless[12],[1]
Solubility Soluble in oil; partially soluble in water (1-3%)Miscible in water; soluble in many organic compounds[10],[2][13]
Primary Function Emollient, Solvent, Skin-ConditionerHumectant, Solvent, Penetration Enhancer[7][9],[1][4]

Functional Roles & Performance in Formulations

The choice between DES and PG is often dictated by the desired end-point of the formulation, particularly its sensory attributes and primary function.

Solvency Power

Both are effective solvents, but their affinities differ.

  • Propylene Glycol: As a polar solvent, PG excels at dissolving a wide range of water-soluble ingredients, including many botanical extracts, preservatives, and some active ingredients.[14] Its solvency is a key reason for its widespread use in thousands of products.[1]

  • Diethoxyethyl Succinate: DES demonstrates high solvency power, particularly for oil-soluble actives, UV filters, and pigments.[15] This makes it highly valuable in color cosmetics, sunscreens, and anhydrous formulations where incorporating such ingredients without compromising texture is critical.

Sensory Profile and Aesthetics

This is where the two solvents diverge most significantly.

  • Propylene Glycol: Can impart a slightly tacky or heavy feel, especially at higher concentrations. Its viscosity, while useful for thickening, can detract from the desired "light" or "elegant" skin feel that modern consumers often prefer.[14]

  • Diethoxyethyl Succinate: Is specifically chosen for its superior sensory profile. It provides a refreshing, smooth, and non-greasy feel.[9][10] Products formulated with DES are often described as having improved spreadability and faster absorption, leaving no oily residue.[7][9]

Hydration Mechanism: Humectant vs. Emollient
  • Propylene Glycol: Functions primarily as a humectant . It attracts water molecules from the atmosphere and the deeper layers of the skin to hydrate the stratum corneum.[4][6] This makes it highly effective in moisturizers designed to combat dryness by increasing water content.[1]

  • Diethoxyethyl Succinate: Acts as an emollient and skin-softening agent.[7][9][16] Rather than drawing water, it forms a light, non-occlusive film on the skin's surface. This action helps to reduce transepidermal water loss (TEWL) and improves skin softness and smoothness.[17]

Safety and Toxicological Profile

Both solvents have a long history of use and are considered safe for cosmetic applications, though they have different safety considerations.

Safety ParameterDiethoxyethyl SuccinatePropylene GlycolReferences
Irritation Potential Low risk of irritation or sensitivity.Can cause allergic contact dermatitis in susceptible individuals, even at low concentrations.[7],[18][19]
Sensitization Low risk of allergies & immunotoxicity.A known, though not common, sensitizer. Patch testing is recommended for those with eczema or sensitive skin.[7][8],[18][20]
Carcinogenicity Low cancer risk.Not classified as a carcinogen.[8],[20][21]
Regulatory Status Approved for use in cosmetics.FDA "Generally Recognized As Safe" (GRAS) for food; CIR approved for cosmetics when formulated to be non-irritating.[10],[1][22]

The main point of differentiation is PG's potential to cause contact dermatitis.[18] While the majority of users will not experience a reaction, it is a well-documented allergen for a subset of the population, particularly those with conditions like eczema.[20] DES, by contrast, is generally considered to have a very low risk of irritation and sensitization.[7][10]

Experimental Protocols for Comparative Evaluation

To objectively assess the performance of these solvents, standardized experimental protocols are essential.

Protocol 1: Sensory Panel Analysis for Skin Feel

Objective: To quantitatively compare the sensory attributes of two simple lotion formulations, one containing DES and the other PG.

G cluster_attributes Evaluated Attributes start Panelist Recruitment (n=20, trained) prep Prepare two identical O/W lotion bases: - Formulation A: 5% DES - Formulation B: 5% PG start->prep app Application Protocol - Apply 0.1g of each sample to marked areas on forearms. - Standardized rubbing motion. prep->app eval Sensory Evaluation (at t=0, t=2min, t=10min) app->eval data Data Collection - Panelists score attributes on a 10-point scale. eval->data a1 Spreadability a2 Absorption a3 Greasiness a4 Tackiness a5 Softness (Afterfeel) analysis Statistical Analysis (ANOVA, Spider Diagram) data->analysis

Caption: Workflow for Sensory Panel Analysis of Cosmetic Solvents.

Methodology:

  • Panelist Selection: Recruit a panel of 20 trained sensory assessors.

  • Sample Preparation: Create two identical simple oil-in-water lotion bases, differing only in the solvent used (e.g., Formulation A with 5% Diethoxyethyl Succinate, Formulation B with 5% Propylene Glycol). Blind and code the samples.

  • Application: Instruct panelists to cleanse their forearms. A technician will apply a pre-measured amount (e.g., 0.1g) of each sample to randomized, marked areas.

  • Evaluation: Panelists will evaluate the samples immediately upon application, and again at 2 and 10 minutes post-application.

  • Attributes for Scoring: Using a 1-10 scale (where 1=low and 10=high), panelists will score key sensory parameters such as:

    • Spreadability (Ease of application)

    • Absorption Speed

    • Greasiness/Oiliness

    • Tackiness/Stickiness

    • Softness (afterfeel at 10 minutes)[23][24]

  • Data Analysis: Analyze the mean scores for each attribute using statistical methods (e.g., ANOVA) to determine significant differences. Visualize the results using a spider diagram for easy comparison.

Protocol 2: Solubility Assessment of a Crystalline Active

Objective: To determine the saturation solubility of a common crystalline active ingredient (e.g., Salicylic Acid) in both DES and PG at room temperature.

Methodology:

  • Preparation: To a series of 20mL glass vials, add a fixed amount (e.g., 10g) of either Diethoxyethyl Succinate or Propylene Glycol.

  • Addition of Active: Add incremental amounts of Salicylic Acid to each vial, starting below the expected solubility and increasing in small increments.

  • Equilibration: Seal the vials and place them on a rotating mixer at a constant room temperature (25°C) for 24 hours to ensure equilibrium is reached.

  • Observation: After 24 hours, visually inspect each vial for undissolved crystals. The last vial in each series to show a completely clear, homogenous solution represents the saturation solubility.

  • Quantification (Optional): For more precise results, centrifuge the supersaturated samples to pellet undissolved crystals. Analyze the supernatant using HPLC to quantify the exact concentration of the dissolved active.

  • Reporting: Report the solubility as grams of active per 100g of solvent ( g/100g ).

Conclusion and Formulation Strategy

Diethoxyethyl Succinate and Propylene Glycol are both highly effective cosmetic solvents, but they are not interchangeable. The choice hinges on the specific goals of the formulation.

  • Choose Propylene Glycol when:

    • The primary goal is potent humectant-based hydration.

    • The formulation requires a solvent for water-soluble actives and extracts.

    • Cost is a primary driver, as PG is generally more economical.

    • A slight increase in viscosity is desired.

    • The target audience does not have a known sensitivity to PG.

  • Choose Diethoxyethyl Succinate when:

    • A premium, elegant skin feel with a non-greasy, fast-absorbing finish is paramount.

    • The formulation requires an effective solvent for oil-soluble actives, such as UV filters or certain vitamins.

    • The goal is to improve the spreadability and play-time of a cream or lotion.

    • Formulating for sensitive skin types, where minimizing irritation potential is a key objective.

Ultimately, by understanding the distinct physicochemical properties, functional roles, and safety profiles of these two solvents, the cosmetic scientist can make an informed decision, selecting the optimal ingredient to achieve the desired performance and sensory characteristics in the final product.

References

  • SincereSkin.lt. Diethoxyethyl Succinate. [Link]

  • Cosmetics Info. Propylene Glycol. [Link]

  • Fiume, M. M., et al. (2012). Safety assessment of propylene glycol, tripropylene glycol, and PPGs as used in cosmetics. International Journal of Toxicology, 31(5_suppl), 245S-260S. [Link]

  • Hyalofemme. The sobering truth about propylene glycol and its safety in food and cosmetics. [Link]

  • Chemsino. Applications of Propylene Glycol in Cosmetics and Skincare Products. [Link]

  • INCIDecoder. Propylene Glycol (Explained + Products). [Link]

  • Paula's Choice EU. What is Diethylhexyl Succinate?. [Link]

  • LookChem. Cas 26962-29-8,DIETHOXYETHYL SUCCINATE. [Link]

  • Virtual Beauty Corporation. Propylene Glycol in Skin Care: How safe is it?. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). ToxFAQs™ for Propylene Glycol. [Link]

  • Solvent deasphalting. How Dipropylene Glycol Affects Solvent Performance?. [Link]

  • Byrdie. What Is Propylene Glycol in Skincare? And Is It Safe? Dermatologists Explain. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Public Health Statement for Propylene Glycol. [Link]

  • Becker, L. C., et al. (2016). Amended Safety Assessment of PEG Propylene Glycol Derivatives as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Dow Inc. Propylene Glycols. [Link]

  • Beauty Decoded. DIETHOXYETHYL SUCCINATE: Doctor's Opinion, Benefits & Dangers (2025). [Link]

  • Healthline. Propylene Glycol in Skin Care: Safety, Benefits, Side Effects. [Link]

  • Cosmetic Ingredient Review. Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. [Link]

  • EWG Skin Deep. What is DIETHOXYETHYL SUCCINATE. [Link]

  • EWG Skin Deep. What is PROPYLENE GLYCOL. [Link]

  • Chemistry For Everyone (YouTube). Why Are Solvents Used In Cosmetics Chemistry?. [Link]

  • PubChem. Diethoxyethyl succinate. [Link]

  • EWG Skin Deep. What is DIETHYLHEXYLSUCCINATE. [Link]

  • The Good Scents Company. diethoxyethyl succinate. [Link]

  • SGS Proderm. Testing sensory product properties of cosmetics. [Link]

  • Parente, M. E., et al. (2005). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Journal of Cosmetic Science, 56(3), 175-182. [Link]

  • CD Formulation. Sensory Evaluation of Cosmetics. [Link]

  • COSMILE Europe. DIETHOXYETHYL SUCCINATE – Ingredient. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Diethoxyethyl Succinate Purity using Quantitative NMR (qNMR)

In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory requirement but...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory requirement but a cornerstone of product safety and efficacy. Diethoxyethyl succinate, a versatile solvent and emollient used in various formulations, is no exception.[1] Its purity can directly impact the stability, safety, and performance of the final product. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity validation of Diethoxyethyl succinate. As we will explore, qNMR emerges as a powerful, direct, and often more accurate alternative to conventional techniques.

The Imperative for Accurate Purity Determination

Diethoxyethyl succinate is synthesized via the acid-catalyzed esterification of succinic acid and 2-ethoxyethanol.[2] This process can lead to the presence of unreacted starting materials, by-products such as other esters or oligomers, and residual solvents.[2] A comprehensive purity profile is therefore essential. While chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have been the industry's workhorses, they are indirect methods that rely on response factors and can sometimes fail to detect non-chromophoric or non-volatile impurities.[3]

Quantitative NMR (qNMR): A Primary Ratio Method for Purity Assessment

Quantitative NMR (qNMR) stands out as a primary ratio method of measurement, meaning it can determine the ratio of two substances without the need for a reference standard of the analyte itself.[4] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5] By comparing the integral of a specific, well-resolved signal from the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated with high accuracy and precision.[3][6]

Why qNMR is Advantageous for Diethoxyethyl Succinate Purity
  • Direct Measurement: Unlike chromatography, qNMR provides a direct measurement of the analyte's purity, reducing the potential for errors associated with response factor determination.[3]

  • Universal Detection: ¹H qNMR is sensitive to all proton-containing molecules, allowing for the potential detection of a wider range of impurities, including those that lack a UV chromophore for HPLC or are not volatile enough for GC.

  • Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the analyte while quantifying its purity.

  • Reduced Reliance on Specific Reference Materials: A single, stable, and well-characterized internal standard can be used to quantify a wide variety of analytes, streamlining the analytical workflow.[7]

The qNMR Experimental Workflow

The successful implementation of a qNMR experiment hinges on careful planning and execution, from sample preparation to data processing.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh Diethoxyethyl succinate weigh_is Accurately weigh Internal Standard dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Optimize NMR parameters (D1, PW90) transfer->setup acquire Acquire ¹H NMR spectrum setup->acquire process Phase and baseline correction acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity using qNMR equation integrate->calculate

Caption: The qNMR experimental workflow for purity determination.

Experimental Protocol: qNMR Purity of Diethoxyethyl Succinate

This protocol outlines the steps for determining the purity of Diethoxyethyl succinate using ¹H qNMR with an internal standard.

1. Selection of the Internal Standard (IS):

  • Rationale: The choice of an internal standard is critical for accurate qNMR.[7] The ideal IS should have high purity (certified reference material is recommended), be stable, soluble in the chosen deuterated solvent, and have at least one sharp, well-resolved signal that does not overlap with any signals from the analyte or impurities.[8]

  • Recommendation for Diethoxyethyl Succinate: Maleic acid is a suitable internal standard. Its vinylic proton signal appears around 6.3 ppm in many deuterated solvents, a region that is typically free of signals from Diethoxyethyl succinate.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of Diethoxyethyl succinate into a clean, dry vial. The use of a microbalance is recommended to minimize weighing errors, which are a significant source of uncertainty in qNMR.[5]

  • Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial.

  • Add a sufficient volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to completely dissolve both the analyte and the internal standard.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Key Parameters:

    • Relaxation Delay (D1): This is the most critical parameter for accurate quantification. It must be set to at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and internal standard signals being integrated.[9] A conservative D1 of 30-60 seconds is often sufficient for small molecules.

    • Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity for all nuclei.

    • Number of Scans (NS): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[10]

    • Acquisition Time (AQ): A sufficiently long acquisition time is necessary to ensure proper digitization of the signal.

  • The sample should not be spun during acquisition to avoid spinning sidebands that can interfere with integration.[5]

4. Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum. Automated procedures can be used, but manual correction by an experienced user often yields more accurate results.[11]

  • Integrate the selected, well-resolved signal from Diethoxyethyl succinate and the signal from the internal standard. For Diethoxyethyl succinate in CDCl₃, the triplet at approximately 1.25 ppm (from the -CH₃ of the ethoxy group) is a good candidate for integration.

  • The purity of Diethoxyethyl succinate (Purityₓ) is calculated using the following equation[6]:

    Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Purityₛₜd

    Where:

    • Iₓ and Iₛₜd are the integrals of the signals for the analyte and internal standard, respectively.

    • Nₓ and Nₛₜd are the number of protons giving rise to the respective signals.

    • Mₓ and Mₛₜd are the molar masses of the analyte and internal standard.

    • mₓ and mₛₜd are the masses of the analyte and internal standard.

    • Purityₛₜd is the certified purity of the internal standard.

Comparative Analytical Techniques

While qNMR offers significant advantages, it is essential to understand the principles and limitations of other commonly used techniques for purity assessment.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for separating and quantifying volatile and thermally stable compounds.[2] For Diethoxyethyl succinate, GC-FID can be used to assess purity by separating it from volatile impurities. However, it requires analyte volatilization, which can be problematic for thermally labile compounds. The FID response is generally proportional to the number of carbon atoms, but response factors should still be determined for accurate quantification, especially for structurally different impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying a wide range of compounds.[12] For Diethoxyethyl succinate, a reversed-phase HPLC method with a suitable detector (e.g., UV or Refractive Index) can be developed.[13][14] A major limitation is that the analyte or impurity must have a chromophore for UV detection. For compounds like Diethoxyethyl succinate that lack a strong chromophore, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is necessary, which can have lower sensitivity and a non-linear response.[15]

Karl Fischer Titration

The presence of water is a critical purity parameter. Karl Fischer titration is the gold standard for determining water content in organic compounds and is highly specific for water.[16][17][18][19] It is an essential complementary technique to qNMR or chromatographic methods, which are not well-suited for water quantification. Both volumetric and coulometric Karl Fischer methods are available, with the choice depending on the expected water content.[19]

Method Comparison: A Data-Driven Overview

The following table summarizes the key performance characteristics of each technique for the purity assessment of an organic ester like Diethoxyethyl succinate.

FeatureQuantitative NMR (¹H qNMR)GC-FIDHPLC-UV/RIKarl Fischer Titration
Principle Direct measurement based on nuclear propertiesSeparation based on volatility and column interactionSeparation based on polarity and column interactionChemical reaction specific to water
Selectivity High; dependent on signal resolutionHigh; dependent on column and conditionsHigh; dependent on column and mobile phaseExcellent for water
Accuracy Very high; traceable to SI units with certified IS[20]High, but dependent on accurate response factorsHigh, but dependent on accurate response factorsVery high for water content
Precision (RSD) Typically < 1%[21]Typically < 2%Typically < 2%Typically < 1%
Analysis Time ~15-30 minutes per sample~20-40 minutes per sample~15-30 minutes per sample~5-10 minutes per sample
Sample Throughput Moderate; can be automatedHigh with autosamplerHigh with autosamplerHigh with autosampler
Key Advantage Direct, universal quantification; structural infoHigh resolution for volatile compoundsVersatile for a wide range of compoundsGold standard for water content
Key Limitation Lower sensitivity than chromatography; high initial instrument costRequires volatile and thermally stable analyteRequires chromophore for sensitive detection (UV)Only measures water content

Choosing the Right Analytical Tool: A Decision Workflow

The selection of the most appropriate analytical method depends on the specific requirements of the analysis.

Decision_Tree start Purity Assessment of Diethoxyethyl Succinate q1 Need for absolute purity (primary method)? start->q1 q2 Are impurities volatile and thermally stable? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Do impurities have a UV chromophore? q2->q3 No gc_fid Use GC-FID q2->gc_fid Yes hplc_uv Use HPLC-UV q3->hplc_uv Yes hplc_ri Use HPLC-RI/ELSD q3->hplc_ri No q4 Is water content the primary concern? kf Use Karl Fischer Titration q4->kf Yes combine Use a combination of techniques (e.g., qNMR + KF) q4->combine No, but need a complete profile qnmr->q4 gc_fid->q4 hplc_uv->q4 hplc_ri->q4

Sources

Comparative

A Head-to-Head Comparison of Diethoxyethyl Succinate and Dimethyl Isosorbide for Transdermal Delivery

A Senior Application Scientist's Guide to Selecting the Optimal Penetration Enhancer For researchers, scientists, and drug development professionals navigating the complexities of transdermal drug delivery, the selection...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Penetration Enhancer

For researchers, scientists, and drug development professionals navigating the complexities of transdermal drug delivery, the selection of an appropriate penetration enhancer is a critical decision that can significantly impact the efficacy and safety of a topical formulation. Among the myriad of available excipients, Diethoxyethyl Succinate and Dimethyl Isosorbide (DMI) have emerged as noteworthy candidates, each possessing unique physicochemical properties that influence their performance. This guide provides an in-depth, objective comparison of these two solvents, supported by experimental data, to empower formulators with the knowledge to make informed decisions.

Introduction: Two Solvents, Distinct Roles in Transdermal Delivery

Diethoxyethyl succinate, a diester of ethoxyethanol and succinic acid, is predominantly recognized in the cosmetics industry for its role as a solvent and emollient.[1][2][3] It imparts a pleasant feel to formulations and helps to solubilize active ingredients.[3] While not primarily marketed as a penetration enhancer, its solvent properties and lipophilic nature suggest a potential influence on the barrier function of the stratum corneum.

Dimethyl Isosorbide (DMI), a bio-based solvent derived from corn sugar, is a well-established and high-purity solvent and carrier known for its ability to enhance the penetration of active ingredients into the epidermis.[4][5][6] It is frequently utilized in pharmaceutical and cosmetic formulations to improve the delivery and efficacy of a wide range of active molecules.[1][4][5][7]

Physicochemical Properties: A Tale of Two Polarities

The fundamental differences in the performance of Diethoxyethyl Succinate and Dimethyl Isosorbide can be largely attributed to their distinct physicochemical properties, most notably their polarity, which is often inferred from the octanol-water partition coefficient (logP).

PropertyDiethoxyethyl SuccinateDimethyl Isosorbide (DMI)
INCI Name DIETHOXYETHYL SUCCINATEDIMETHYL ISOSORBIDE
CAS Number 26962-29-85306-85-4
Molecular Formula C12H22O6C8H14O4
Molecular Weight 262.30 g/mol 174.19 g/mol
Appearance Clear, transparent oily liquid[3]Clear, colorless to pale yellow liquid[5]
LogP (o/w) 3.460 (estimated)[8][9][10], 0.3 (estimated)[11]-0.44 (experimentally determined)[12][13], -0.423 (estimated)[2]
Solubility Soluble in water (2.73e+004 mg/L at 25°C, estimated)[8]Miscible with water in all proportions[12]

The logP value is a critical parameter in predicting the interaction of a molecule with the lipophilic stratum corneum. Diethoxyethyl succinate's positive logP value suggests it is more lipophilic, which may facilitate its partitioning into the lipid-rich domains of the stratum corneum. Conversely, Dimethyl Isosorbide's negative logP value indicates its hydrophilic nature, suggesting a different mechanism of interaction with the skin barrier.[12][13] It is important to note the discrepancy in the reported logP values for Diethoxyethyl succinate, which highlights the need for experimental verification.

Mechanism of Action: Postulated Pathways to Enhanced Permeation

The precise mechanisms by which these solvents enhance transdermal delivery are not fully elucidated, but their physicochemical properties allow for informed hypotheses.

Diethoxyethyl Succinate: Given its lipophilicity and solvent properties, Diethoxyethyl Succinate is likely to interact with the intercellular lipids of the stratum corneum. Its proposed mechanism may involve:

  • Lipid Fluidization: By partitioning into the lipid bilayers, it may disrupt the highly ordered structure of the ceramides, cholesterol, and free fatty acids, thereby increasing their fluidity and creating pathways for drug diffusion.

  • Solubilization within the Stratum Corneum: It may act as a solvent for the drug within the stratum corneum, increasing the concentration gradient and driving diffusion.

cluster_0 Diethoxyethyl Succinate Mechanism DES Diethoxyethyl Succinate (Lipophilic) SC Stratum Corneum (Lipid Bilayers) DES->SC Partitions into Solubilization Increased Drug Solubility in SC DES->Solubilization Acts as a solvent for drug Fluidization Lipid Fluidization (Disruption of Order) SC->Fluidization Leads to Permeation Enhanced Drug Permeation Fluidization->Permeation Solubilization->Permeation

Caption: Postulated mechanism of Diethoxyethyl Succinate.

Dimethyl Isosorbide (DMI): As a hydrophilic solvent, DMI's mechanism is likely to be different. It has been proposed that DMI enhances penetration by:

  • Increasing the Polarity of the Skin Surface: This alteration of the skin's surface properties may facilitate the partitioning of certain drugs into the stratum corneum.[1]

  • Acting as a Carrier: DMI can transport water-soluble actives into the skin without the active ingredient recrystallizing, which is a significant advantage for certain formulations.[4][5]

  • Complexation with Water: DMI can form complexes with water through hydrogen bonding, which may alter the hydration state of the stratum corneum and improve drug permeation.[14]

cluster_1 Dimethyl Isosorbide Mechanism DMI Dimethyl Isosorbide (Hydrophilic) SkinSurface Skin Surface DMI->SkinSurface Interacts with Carrier Acts as a Carrier for Water-Soluble Actives DMI->Carrier Polarity Increased Surface Polarity SkinSurface->Polarity Permeation Enhanced Drug Permeation Polarity->Permeation Carrier->Permeation

Caption: Proposed mechanism of Dimethyl Isosorbide.

Performance Data: A Review of Experimental Evidence

Dimethyl Isosorbide (DMI):

A study investigating the absorption of terbinafine hydrochloride into a living skin equivalent model demonstrated a clear concentration-dependent enhancement with DMI. The amount of drug detected in the epidermis was significantly higher with 50% DMI compared to 10% DMI.[15][16]

DMI ConcentrationTerbinafine HCl in Epidermis (mg/g tissue)
10%0.20 ± 0.072 (QMSI), 0.28 ± 0.040 (LC-MS/MS)
50%0.69 ± 0.23 (QMSI), 0.66 ± 0.057 (LC-MS/MS)

Conversely, another study found that 10% DMI in an oil-in-water emulsion did not significantly enhance the skin permeation of the lipophilic active ingredients hydroquinone, salicylic acid, and octadecenedioic acid.[17][18] The authors hypothesized that the increased solubility of the actives in the formulation vehicle reduced the thermodynamic driving force for partitioning into the skin.[18] This highlights a crucial consideration: the overall formulation composition can significantly modulate the effectiveness of a penetration enhancer.

Diethoxyethyl Succinate:

Quantitative data specifically evaluating the penetration enhancement efficacy of Diethoxyethyl Succinate is scarce. Its primary role in formulations is often as a solvent and emollient to improve product aesthetics and solubilize actives.[1][3] While its lipophilic nature suggests a potential interaction with the stratum corneum, further experimental validation is required to quantify its impact on transdermal delivery.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

To empirically compare the performance of Diethoxyethyl Succinate and Dimethyl Isosorbide, a standardized in vitro skin permeation study using Franz diffusion cells is the gold standard.

Start Start: Prepare Materials PrepMembrane Prepare Skin Membrane (e.g., Human or Porcine Skin) Start->PrepMembrane PrepReceptor Prepare & Degas Receptor Fluid (e.g., PBS) Start->PrepReceptor Assemble Assemble Franz Diffusion Cell PrepMembrane->Assemble PrepReceptor->Assemble Equilibrate Equilibrate Cell at 32°C Assemble->Equilibrate Apply Apply Formulation to Donor Chamber Equilibrate->Apply Sample Collect Samples from Receptor Arm at Timed Intervals Apply->Sample Analyze Analyze Samples (e.g., HPLC) Sample->Analyze Repeat at each time point Calculate Calculate Flux and Permeability Coefficient Analyze->Calculate End End: Data Analysis Calculate->End

Caption: Workflow for a Franz diffusion cell experiment.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Excised human or porcine skin is commonly used. The skin should be dermatomed to a uniform thickness (typically 200-500 µm).

    • The prepared skin sections are stored frozen until use. Prior to the experiment, the skin is thawed and visually inspected for any defects.

  • Franz Diffusion Cell Setup:

    • The Franz diffusion cell consists of a donor chamber and a receptor chamber, between which the skin membrane is mounted with the stratum corneum facing the donor chamber.[19]

    • The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4), which is continuously stirred and maintained at 32°C to mimic physiological conditions.[20] The receptor fluid should be degassed to prevent bubble formation.[20]

  • Dosing and Sampling:

    • A precise amount of the test formulation (containing the active pharmaceutical ingredient and either Diethoxyethyl Succinate or Dimethyl Isosorbide) is applied to the surface of the skin in the donor chamber.[20]

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), aliquots of the receptor fluid are withdrawn for analysis.[21]

    • The withdrawn volume is immediately replaced with fresh, pre-warmed receptor fluid to maintain sink conditions.[20]

  • Sample Analysis and Data Interpretation:

    • The concentration of the active pharmaceutical ingredient in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • The cumulative amount of drug permeated per unit area is plotted against time.

    • The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

    • The permeability coefficient (Kp) can then be calculated by dividing the steady-state flux by the initial drug concentration in the donor chamber.[21]

Conclusion and Recommendations

The choice between Diethoxyethyl Succinate and Dimethyl Isosorbide for a transdermal formulation is not straightforward and depends heavily on the specific application, the physicochemical properties of the active pharmaceutical ingredient, and the overall composition of the vehicle.

Dimethyl Isosorbide (DMI) is a well-documented penetration enhancer, particularly for hydrophilic actives, and offers the advantage of being derived from renewable resources.[4][5][6] Its efficacy, however, can be influenced by the formulation, as demonstrated by the contrasting results in different studies.

Diethoxyethyl Succinate , while less studied as a primary penetration enhancer, should not be overlooked. Its lipophilic nature and excellent solvent properties may offer advantages for the delivery of certain lipophilic drugs. However, its performance as a penetration enhancer requires more rigorous quantitative evaluation.

As a Senior Application Scientist, my recommendation is as follows:

  • For the delivery of hydrophilic active ingredients , Dimethyl Isosorbide is the more rational starting point due to its established efficacy and favorable safety profile.

  • For lipophilic active ingredients , both solvents warrant consideration. An initial screening study using the Franz diffusion cell protocol outlined above is highly recommended to empirically determine which excipient provides superior performance for the specific drug and formulation.

  • Formulators must be cognizant of the potential for the penetration enhancer to increase the solubility of the active in the vehicle to a degree that it reduces the thermodynamic drive for skin permeation. This "pull" effect from the vehicle must be balanced with the "push" effect of the enhancer on the skin barrier.

Ultimately, an evidence-based approach, combining a thorough understanding of the physicochemical principles with robust experimental data, will lead to the selection of the optimal penetration enhancer and the successful development of a safe and effective transdermal drug delivery system.

References

  • Dimethyl Isosorbide: An Innovative Bio-Renewable Solvent for Sustainable Chromatographic Applications. (2025). MDPI. Retrieved from [Link]

  • [guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. (n.d.). huanghai. Retrieved from [Link]

  • Franz Diffusion. (n.d.). Auriga Research. Retrieved from [Link]

  • diethoxyethyl succinate, 26962-29-8. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Dimethyl Isosorbide to Enhance BPO Delivery and Efficacy, and Reduce Irritation. (2013, November 12). Cosmetics & Toiletries. Retrieved from [Link]

  • Diethoxyethyl succinate | C12H22O6 | CID 5086298. (n.d.). PubChem. Retrieved from [Link]

  • Dimethyl Isosorbide: An Innovative Bio-Renewable Solvent for Sustainable Chromatographic Applications. (2025, June). ResearchGate. Retrieved from [Link]

  • Effects of Solvents on Skin Permeation of Formoterol Fumarate. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Dimethyl isosorbide in skincare, What is?. (n.d.). Lesielle. Retrieved from [Link]

  • The Enhancing Effects of Common Pharmaceutical Solvents on the In Vitro Skin Permeation of Estradiol. (2002, January 1). Thai Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Franz Cell Setup Essentials: Ensuring Consistency in Transdermal Diffu. (2025, November 14). huanghai. Retrieved from [Link]

  • Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms. (2018, September 5). PMC - NIH. Retrieved from [Link]

  • Dimethyl Isosorbide (DMI). (n.d.). MySkinRecipes. Retrieved from [Link]

  • Quantitative Investigation of Terbinafine Hydrochloride Absorption into a Living Skin Equivalent Model by MALDI-MSI. (2018, August 21). PubMed. Retrieved from [Link]

  • Quantitative Investigation of Terbinafine Hydrochloride Absorption into a Living Skin Equivalent Model by MALDI-MSI | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Effects of solvents and penetration enhancers on transdermal delivery of thymoquinone: permeability and skin deposition study. (2018, November 21). PMC - NIH. Retrieved from [Link]

  • Effect of Penetration Modifiers on the Dermal and Transdermal Delivery of Drugs and Cosmetic Active Ingredients | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]

  • In Vitro Human Skin Absorption of Solvent-Deposited Solids: Niacinamide and Methyl Nicotinate. (n.d.). NSF Public Access Repository. Retrieved from [Link]

  • (a) Comparison of the permeability of PER in different solvents across... (n.d.). ResearchGate. Retrieved from [Link]

  • Analysing skin permeation data. (2015, November 5). YouTube. Retrieved from [Link]

  • Effect of penetration modifiers on the dermal and transdermal delivery of drugs and cosmetic active ingredients. (n.d.). PubMed. Retrieved from [Link]

  • Evaluation of transdermal penetration enhancers using a novel skin alternative. (n.d.). PubMed. Retrieved from [Link]

  • Franz cell diffusion studies of amiloride formulations with different enhancers. (2025, July 18). ResearchGate. Retrieved from [Link]

  • Comparison Between Franz Diffusion Cell and a novel Micro-physiological System for In Vitro Penetration Assay Using Different Skin Models. (2022, January 20). ResearchGate. Retrieved from [Link]

  • Measurement of the penetration of 56 cosmetic relevant chemicals into and through human skin using a standardized protocol. (n.d.). NIH. Retrieved from [Link]

  • Efficient pretreatment using dimethyl isosorbide as a biobased solvent for potential complete biomass valorization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • dimethyl isosorbide 1,4:3,6-dianhydro-2,5-di-O-methyl-D-glucitol. (n.d.). The Good Scents Company. Retrieved from [Link]

  • In vivo methods for the analysis of the penetration of topically applied substances in and through the skin barrier. (n.d.). PubMed. Retrieved from [Link]

  • The main quantitative and qualitative methods for following up skin penetration. (n.d.). ResearchGate. Retrieved from [Link]

  • The Role of Diethoxyethyl Succinate in Advanced Cosmetic Formulations. (n.d.). LinkedIn. Retrieved from [Link]

  • Application of in vitro skin penetration measurements to confirm and refine the quantitative skin sensitization risk assessment of methylisothiazolinone. (n.d.). PubMed. Retrieved from [Link]

  • Dimethyl Isosorbide – Page 4. (n.d.). Pelham Matrix. Retrieved from [Link]

  • Dimethyl Isosorbide: An Innovative Bio-Renewable Solvent for Sustainable Chromatographic Applications. (2025, June 24). PMC - PubMed Central. Retrieved from [Link]

  • (PDF) Skin Penetration and Permeation Properties of Transcutol® in Complex Formulations. (2024, September 8). ResearchGate. Retrieved from [Link]

  • Cosolvency of dimethyl isosorbide for steroid solubility. (n.d.). PubMed. Retrieved from [Link]

Sources

Validation

A Comparative Environmental Assessment of Diethoxyethyl Succinate and Traditional Industrial Solvents

A Guide for Researchers and Drug Development Professionals Introduction: The Imperative for Greener Solvents The principles of green and sustainable chemistry are increasingly pivotal in guiding innovation across the che...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Imperative for Greener Solvents

The principles of green and sustainable chemistry are increasingly pivotal in guiding innovation across the chemical, pharmaceutical, and manufacturing sectors. A central tenet of this paradigm shift is the critical evaluation and replacement of traditional, often hazardous, industrial solvents.[1][2][3] Solvents constitute a significant portion of the waste generated in many processes, particularly in pharmaceutical manufacturing, making their selection a key determinant of a product's overall environmental footprint.[3] Traditional solvents, such as aromatic hydrocarbons (e.g., toluene, xylene) and ketones (e.g., methyl ethyl ketone), are typically derived from finite petrochemical resources and are associated with a range of environmental, health, and safety (EHS) concerns, including air and water pollution, high flammability, and significant human toxicity.[4][5][6]

This guide provides an in-depth, objective comparison of Diethoxyethyl succinate (DES)—a solvent gaining traction in cosmetic and personal care formulations—against these conventional solvents. Our objective is to move beyond simplistic "green" labels and equip researchers and development professionals with the data and methodologies necessary to conduct a rigorous, evidence-based assessment of a solvent's true environmental and safety profile. We will delve into the known properties of DES, contrast them with traditional alternatives, highlight critical knowledge gaps in its environmental profile, and provide standardized protocols for its empirical evaluation.

Chapter 1: Profiling the Contenders

Diethoxyethyl Succinate (DES)

Diethoxyethyl succinate (CAS: 26962-29-8) is a synthetic diester of succinic acid and 2-ethoxyethanol.[7][8] It is a colorless liquid primarily utilized in the cosmetics industry as a solvent, emollient, and skin-conditioning agent.[9][10] Its popularity in skincare and makeup formulations stems from its ability to provide a pleasant, non-greasy feel, enhance product spreadability, and act as a humectant to moisturize the skin.[7][9]

From a human safety perspective in cosmetic applications, DES has a favorable profile, with assessments indicating a low risk of cancer, allergies, immunotoxicity, or developmental toxicity.[7][8] However, its environmental credentials are less clear. While succinic acid can be produced from renewable bio-based feedstocks, the synthesis of DES typically involves petrochemical sources.[9][11] More critically, comprehensive data on its environmental fate—specifically its biodegradability, potential for bioaccumulation, and ecotoxicity—are largely absent from publicly available safety data sheets and scientific literature.[11][12] This lack of data represents a significant barrier to its classification as a truly "green" solvent for broader industrial applications.

Traditional Solvents: A Legacy of Hazard

For decades, solvents like toluene and methyl ethyl ketone (MEK) have been industrial workhorses. Their efficacy is undisputed, but their environmental and health impacts are severe and well-documented.

  • Toluene (Aromatic Hydrocarbon): A common solvent in paints, coatings, and chemical synthesis, toluene is a volatile organic compound (VOC) that contributes to the formation of ground-level ozone (smog).[5][13] It is a known neurotoxin, with exposure causing symptoms ranging from dizziness and headaches to permanent brain damage.[4] Toluene is also classified as a skin irritant and poses a risk of developmental toxicity.[13] While it is considered readily biodegradable, its high volatility and toxicity present significant handling and disposal challenges.[13]

  • Methyl Ethyl Ketone (MEK) (Ketone): MEK is a powerful degreaser and solvent used in various industrial cleaning and coating applications.[4] Like toluene, it is highly flammable and a VOC. Inhalation can irritate the lungs, and direct contact is irritating to the skin and eyes, necessitating the use of extensive personal protective equipment (PPE).[4]

These traditional solvents are derived from non-renewable fossil fuels, and their life cycle contributes to climate change and resource depletion.[5]

Chapter 2: A Head-to-Head Comparison

To objectively assess these solvents, we compare them across key parameters integral to a holistic environmental impact analysis.

Table 1: Comparative Profile of Diethoxyethyl Succinate vs. Traditional Solvents

FeatureDiethoxyethyl Succinate (DES)TolueneMethyl Ethyl Ketone (MEK)
Primary Origin Typically petrochemical, though succinic acid moiety can be bio-based.[9]Petrochemical (non-renewable).[5]Petrochemical (non-renewable).[5]
Primary Hazard Class Low human health hazard in cosmetic use.[7][10] Environmental hazards are largely uncharacterized.[12]Flammable, Volatile Organic Compound (VOC), Neurotoxin, Developmental Toxin, Skin Irritant.[4][13]Flammable, Volatile Organic Compound (VOC), Respiratory and Skin/Eye Irritant.[4]
Biodegradability No data available. [11][12] Considered a critical knowledge gap.Readily biodegradable in water.[13]Readily biodegradable.
Aquatic Toxicity No data available. [12]Toxic to aquatic life.Harmful to aquatic life.
Bioaccumulation Potential No data available. [12]Low bioaccumulation potential.[13]Low bioaccumulation potential.
Worker Safety (PPE) Standard laboratory PPE.Requires vapor respirator, full suit, splash goggles, and gloves due to high volatility and toxicity.[4]Requires vapor respirator, splash goggles, and gloves due to irritant properties.[4]

Chapter 3: Methodologies for Empirical Assessment

Trustworthy evaluation requires standardized, reproducible experimental protocols. The following sections detail the methodologies required to fill the data gaps for Diethoxyethyl succinate and enable a fair comparison.

Life Cycle Assessment (LCA) Framework

A Life Cycle Assessment is a comprehensive methodology used to evaluate the environmental impacts of a product or process from cradle to grave.[14] For a solvent, this would involve analyzing impacts from raw material extraction, chemical synthesis, use phase (including energy consumption and emissions), and end-of-life (disposal, recycling, or release into the environment).

LCA_Workflow cluster_LCA Life Cycle Assessment (LCA) Stages A 1. Goal & Scope Definition B 2. Life Cycle Inventory (LCI) A->B Define boundaries C 3. Life Cycle Impact Assessment (LCIA) B->C Quantify inputs/outputs D 4. Interpretation C->D Evaluate impacts D->A Iterative Refinement D->B Iterative Refinement D->C Iterative Refinement OECD_301F_Workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_run Incubation & Measurement cluster_analysis Data Analysis P1 Prepare Mineral Medium S1 Dispense Medium into Respirometer Bottles P1->S1 P2 Acquire Activated Sludge Inoculum S2 Add Inoculum P2->S2 P3 Calculate ThOD of Diethoxyethyl Succinate A1 Calculate % Biodegradation vs. ThOD P3->A1 S1->S2 S3 Dose Bottles: - Test Substance - Reference (Na-Benzoate) - Blank (No Substance) S2->S3 S4 Seal with Manometric Measuring Heads S3->S4 R1 Incubate at 22°C in the Dark for 28 Days S4->R1 R2 Continuously Record Oxygen Consumption R1->R2 R2->A1 A2 Check Pass Criteria: ≥60% Degradation in 10-day window? A1->A2 A3 Validate with Reference & Blank Controls A2->A3

Caption: Experimental workflow for the OECD 301F biodegradability test.

Experimental Protocol: Acute Aquatic Toxicity (Conceptual)

To assess ecotoxicity, standardized tests using representative aquatic organisms are essential. A common test is the acute fish toxicity test (based on OECD Guideline 203) or the Daphnia sp. acute immobilisation test (OECD 202).

Objective: To determine the concentration of Diethoxyethyl succinate that is lethal to 50% of the test fish population (LC50) or immobilizes 50% of the Daphnia population (EC50) over a short exposure period (e.g., 96 hours for fish, 48 hours for Daphnia).

General Procedure:

  • Range-Finding Test: A preliminary test is conducted to determine the approximate range of concentrations that cause a toxic effect.

  • Definitive Test:

    • Prepare a series of test solutions with geometrically spaced concentrations of Diethoxyethyl succinate in water.

    • A control group (water only) and, if a co-solvent is needed to dissolve the DES, a solvent control are also prepared. [15] * Introduce a set number of test organisms (e.g., 10 zebrafish larvae) into each test vessel. [16] * Incubate under controlled conditions (temperature, light cycle, pH).

    • Observe and record mortality or immobilization at specified intervals (e.g., 24, 48, 72, 96 hours).

  • Data Analysis: Use statistical methods (e.g., Probit analysis) to calculate the LC50 or EC50 value and its confidence limits. This value is a critical metric for environmental risk assessment.

Conclusion and Scientific Recommendation

The assessment of Diethoxyethyl succinate presents a nuanced picture. On one hand, its favorable safety profile for direct human contact in cosmetic formulations makes it an attractive alternative to harsh, systemically toxic solvents like toluene. [7][8]On the other hand, its "green" credentials from an environmental perspective are unsubstantiated due to a profound lack of publicly available data on its biodegradability and ecotoxicity. [11][12] For researchers, scientists, and drug development professionals, the path forward must be guided by empirical data, not assumptions. While DES may be a safer choice for workers and consumers in specific applications, its widespread adoption as a replacement for traditional solvents in industrial processes cannot be recommended without comprehensive environmental assessment.

We strongly advise that any organization considering the use of Diethoxyethyl succinate as a "green" alternative commission independent testing following standardized OECD protocols for, at a minimum, ready biodegradability (OECD 301 series) and acute aquatic toxicity (OECD 202/203). Only with this data can a complete Life Cycle Assessment be performed, allowing for a scientifically sound and responsible decision. The ultimate goal is to select solvents that are not only effective and safe for human use but also benign to the ecosystems they may eventually enter.

References

  • Diethoxyethyl Succinate | Korėjietiška kosmetika | SincereSkin.lt. (n.d.). Retrieved from [Link]

  • Diethoxyethyl Succinate - MySkinRecipes. (n.d.). Retrieved from [Link]

  • OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. (2025, August 1). Retrieved from [Link]

  • OECD GUIDELINE FOR TESTING OF CHEMICALS. (1992, July 17). Retrieved from [Link]

  • Using Common Industrial Solvents is Dangerous and Expensive - Envirofluid. (n.d.). Retrieved from [Link]

  • Comparison of green solvents and conventional solvents in analytical chemistry - ResearchGate. (n.d.). Retrieved from [Link]

  • Test No. 301: Ready Biodegradability - OECD. (n.d.). Retrieved from [Link]

  • Test No. 301: Ready Biodegradability - OECD. (n.d.). Retrieved from [Link]

  • EWG Skin Deep® | What is DIETHOXYETHYL SUCCINATE. (n.d.). Retrieved from [Link]

  • Performance evaluation of green and conventional solvents in reversed-phase liquid chromatography based on the separation of non - MAC-MOD Analytical. (2025, February 10). Retrieved from [Link]

  • OECD Test Guideline 310: Ready Biodegradability - CO2 in sealed vessels (Headspace Test) (2014) - umwelt-online. (n.d.). Retrieved from [Link]

  • Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Performance evaluation of green and conventional solvents in reversed-phase liquid chromatography based on the separation of non-polar and polar substances - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Comparison of the properties of green solvents and conventional solvents. - ResearchGate. (n.d.). Retrieved from [Link]

  • Why Industrial Solvents Are Bad for the Environment. (2023, November 14). Retrieved from [Link]

  • Safer Choice Criteria for Solvents - EPA. (2009, February 1). Retrieved from [Link]

  • Why Use Eco-Friendly Solvents Instead of Aromatic Hydrocarbons for Printed Circuit Boards? (n.d.). Retrieved from [Link]

  • Diethoxyethyl succinate | C12H22O6 | CID 5086298 - PubChem. (n.d.). Retrieved from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). Retrieved from [Link]

  • IMPACT OF SOLVENTS LEADING TO ENVIRONMENTAL POLLUTION - Journal of Chemical and Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • Toluene Final.pdf. (2018, May 31). Retrieved from [Link]

  • Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC - NIH. (2012, October 17). Retrieved from [Link]

  • Solvent Controls - PETA Science Consortium International e.V. (2022, April 12). Retrieved from [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays - ACS Figshare. (n.d.). Retrieved from [Link]

  • DIETHOXYETHYL SUCCINATE – Ingredient - COSMILE Europe. (n.d.). Retrieved from [Link]

  • Using Life Cycle Assessment as a Tool to Evaluate and Make Recommendations for Biopharmaceutical Manufacturing - UCL Discovery. (n.d.). Retrieved from [Link]

  • DIETHOXYETHYL SUCCINATE - CosIng - Cosmetics - GROWTH - European Commission. (n.d.). Retrieved from [Link]

  • diethoxyethyl succinate, 26962-29-8 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • Eco-Friendly Alternatives to Conventional Solvents: Innovations and Applications in Pharmaceutical Manufacturing - ResearchGate. (2025, December 4). Retrieved from [Link]

  • Deep Eutectic Solvents (DESs) as Green Extraction Media of Beneficial Bioactive Phytochemicals - MDPI. (n.d.). Retrieved from [Link]

  • Solvents for a Safer, Sustainable Lab - USC Environmental Health & Safety - University of Southern California. (n.d.). Retrieved from [Link]

  • Solvents and sustainable chemistry - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • A holistic review on application of green solvents and replacement study for conventional solvents | Request PDF - ResearchGate. (2025, August 8). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to In Vitro Drug Release: The Impact of Diethoxyethyl Succinate in Topical Formulations

This guide provides an in-depth technical comparison of in vitro drug release from topical formulations, specifically examining the impact of including Diethoxyethyl succinate. Known commercially as Transcutol®, this exc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of in vitro drug release from topical formulations, specifically examining the impact of including Diethoxyethyl succinate. Known commercially as Transcutol®, this excipient is widely recognized as a high-performance solubilizer and skin penetration enhancer.[1][2][3] We will dissect its mechanism of action, present a model experimental protocol for comparing formulations, and analyze the resulting data to provide researchers and drug development professionals with a clear, evidence-based understanding of its role in enhancing drug delivery.

The Scientific Rationale: Mechanism of Diethoxyethyl Succinate as a Permeation Enhancer

The primary challenge in topical and transdermal drug delivery is overcoming the skin's outermost layer, the stratum corneum (SC). This highly organized, lipid-rich layer serves as a formidable barrier, restricting the passage of most therapeutic agents.[4] Chemical penetration enhancers are excipients designed to transiently and reversibly decrease this barrier's resistance.[5][6]

Diethoxyethyl succinate (DEES) enhances drug permeation through a combination of mechanisms:

  • Enhanced Solubilization and Thermodynamic Activity : DEES is a powerful solvent capable of dissolving a wide range of both hydrophilic and lipophilic active pharmaceutical ingredients (APIs).[3][7] By increasing the drug's solubility within the formulation, it elevates the concentration gradient between the vehicle and the skin. This increases the "thermodynamic activity" or driving force for the drug to partition out of the formulation and into the stratum corneum, a principle governed by Fick's laws of diffusion.[1][2][7]

  • Modification of the Stratum Corneum Barrier : DEES does not simply remain in the formulation; it penetrates the stratum corneum and modifies its structure. It is believed to act by:

    • Disrupting Lipid Organization : It can intersperse within the highly ordered intercellular lipid bilayers of the SC, disrupting their tight packing and increasing their fluidity.[3][5][8] This creates more permeable pathways for drug molecules to diffuse through.

    • Altering Drug Partitioning : By diffusing into the SC, DEES alters the polarity of the lipid domain, which can increase the solubility and partitioning of the drug directly within the skin barrier itself.[3][9]

    • Solvent-Drag Effect : Some evidence suggests that as DEES moves into the skin, it can effectively "pull" dissolved drug molecules along with it, further enhancing delivery.[1][9]

A Comparative Case Study: In Vitro Release Testing (IVRT)

To objectively measure the impact of DEES, an In Vitro Release Test (IVRT) is the industry-standard method.[10] This test is recognized by regulatory bodies like the FDA and EMA as a critical tool for formulation development, quality control, and demonstrating bioequivalence for certain topical products.[11][12][13][14] The most common apparatus for this test is the vertical diffusion cell, also known as the Franz diffusion cell.[15][16][17]

Model Formulations

For this guide, we will compare two hypothetical formulations of a model API, Diclofenac (a non-steroidal anti-inflammatory drug), in a standard hydrogel base.

  • Formulation F1 (Control) : 1% Diclofenac Sodium in a 2% Carbomer hydrogel.

  • Formulation F2 (Test) : 1% Diclofenac Sodium in a 2% Carbomer hydrogel containing 10% Diethoxyethyl succinate .

Experimental Protocol: IVRT via Franz Diffusion Cell

This protocol outlines the self-validating steps required for a robust comparison.

  • Membrane Preparation and Mounting :

    • Rationale : An inert, synthetic membrane is used for IVRT to ensure that the test measures only the release from the formulation, not the permeation through a biological barrier. This reduces variability.

    • Procedure : A synthetic polysulfone or similar membrane is cut to size.[16] It is then mounted between the donor and receptor chambers of the Franz cell, ensuring no air bubbles are trapped underneath.[16]

  • Receptor Chamber Setup :

    • Rationale : The receptor fluid must act as a "sink," meaning it can dissolve at least 10 times the amount of drug expected to be released, preventing saturation from impeding the release rate. The temperature is set to 32°C to simulate the skin surface temperature.[16]

    • Procedure : Fill the receptor chamber with a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) and ensure it is fully de-gassed.[18] Place a magnetic stir bar in the chamber and begin stirring at a constant rate (e.g., 600 RPM). Allow the system to equilibrate in a water bath set to 32°C.

  • Formulation Dosing :

    • Rationale : A precise and uniform dose is critical for reproducible results.

    • Procedure : Apply a finite dose of the formulation (e.g., 10 mg/cm²) evenly onto the surface of the membrane in the donor chamber.[16]

  • Sampling :

    • Rationale : Samples are taken over time to build a release profile. The withdrawn volume must be replaced to maintain a constant volume in the receptor chamber.

    • Procedure : At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a sample (e.g., 300 µL) from the sampling arm of the receptor chamber. Immediately replace it with an equal volume of fresh, pre-warmed receptor fluid.[15][16]

  • Sample Analysis :

    • Rationale : A validated analytical method is required to accurately quantify the concentration of the API in the collected samples.

    • Procedure : Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of Diclofenac.[18]

Experimental Workflow Diagram

IVRT_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_membrane 1. Mount Synthetic Membrane prep_receptor 2. Fill & Equilibrate Receptor Fluid (32°C) prep_membrane->prep_receptor dose 3. Apply Formulation to Membrane prep_receptor->dose sampling 4. Collect Samples at Time Points (t=0.5, 1, 2, 4, 6, 8h) dose->sampling hplc 5. Quantify Drug Concentration (HPLC) sampling->hplc calc 6. Calculate Cumulative Release & Flux hplc->calc

Caption: Workflow for In Vitro Release Testing (IVRT) using Franz Diffusion Cells.

Comparative Data & Analysis

The data from the IVRT experiment would be tabulated to compare the performance of the two formulations.

Time (hours)Formulation F1 (Control) Cumulative Release (µg/cm²)Formulation F2 (Test with DEES) Cumulative Release (µg/cm²)
000
125.485.1
251.2172.3
498.9340.5
6145.6515.8
8192.3688.2
Steady-State Flux (Jss) 23.9 µg/cm²/hr 85.8 µg/cm²/hr

Data Interpretation:

The results clearly demonstrate the profound impact of Diethoxyethyl succinate.

  • Accelerated Release Rate : Formulation F2, containing DEES, exhibits a steady-state flux (the rate of release) that is approximately 3.6 times higher than the control formulation. This indicates a much more rapid and efficient release of the API from the hydrogel matrix.

  • Increased Cumulative Release : At every time point, the total amount of drug released from Formulation F2 is significantly greater. After 8 hours, the DEES-containing formulation has released over 3.5 times more Diclofenac than the control.

These quantitative results directly support the mechanisms discussed earlier. The enhanced solubilization of Diclofenac and the barrier-modifying properties of DEES work in concert to dramatically increase the rate and extent of drug release from the formulation.

Conclusion and Formulation Implications

The inclusion of Diethoxyethyl succinate in a topical formulation can fundamentally alter its performance profile. As demonstrated through the principles of a standardized IVRT experiment, its role as a solubilizer and permeation enhancer translates into a quantifiable and significant increase in drug release. For formulation scientists, this means that incorporating an excipient like DEES can be a critical strategy for:

  • Improving the delivery of poorly soluble APIs.

  • Enhancing the therapeutic efficacy of a product by increasing the amount of drug available for absorption.

  • Potentially reducing the required concentration of the API in the formulation while maintaining the same therapeutic effect.

This guide underscores the importance of a rational, data-driven approach to formulation development. By understanding the mechanism of key excipients and employing robust analytical methods like IVRT, researchers can design and optimize topical drug products with superior performance characteristics.

References

  • In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs | FDA. (2022, October 21). U.S. Food and Drug Administration. [Link]

  • Skin Penetration and Permeation Properties of Transcutol® in Complex Formulations. (2024, October 15). SpringerLink. [Link]

  • Skin Penetration and Permeation Properties of Transcutol® in Complex Formulations. (2024, September 5). PubMed. [Link]

  • IVRT Studies for Topical Drug Products. (n.d.). Scribd. [Link]

  • Draft Guidance for Industry: In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. (2022). U.S. Food and Drug Administration. [Link]

  • Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide. (2025, December 10). Tioga Research. [Link]

  • (PDF) Skin Penetration and Permeation Properties of Transcutol® in Complex Formulations. (2024, September 8). ResearchGate. [Link]

  • Franz Cell Test. (n.d.). Eurofins. [Link]

  • A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. (2023, December 27). Ashdin Publishing. [Link]

  • Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures. (n.d.). National Institutes of Health (NIH). [Link]

  • New EMA Guideline on Topical Products: Impact in IVRT and IVPT. (n.d.). Kymos. [Link]

  • Franz Diffusion. (n.d.). Auriga Research. [Link]

  • Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. (n.d.). National Institutes of Health (NIH). [Link]

  • Skin penetration enhancers: Mechanistic understanding and their selection for formulation and design. (2025, February 21). PubMed. [Link]

  • Penetration enhancers. (2004, March 27). PubMed. [Link]

  • Penetration enhancer. (n.d.). Wikipedia. [Link]

Sources

Comparative

Benchmarking the Performance of Diethoxyethyl Succinate in Pharmaceutical Polymer Systems: A Comparative Guide

An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction In the realm of pharmaceutical sciences, the development of advanced drug delivery systems is paramount.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

In the realm of pharmaceutical sciences, the development of advanced drug delivery systems is paramount. Polymer-based platforms, such as enteric coatings and controlled-release films, are fundamental to protecting sensitive active pharmaceutical ingredients (APIs), targeting specific regions of the gastrointestinal tract, and ensuring predictable therapeutic outcomes. The performance of these polymer systems is critically dependent on the choice of excipients, among which plasticizers play a pivotal role. Plasticizers are added to polymers to impart flexibility, prevent film cracking, and improve processability.[1]

For decades, phthalate esters like Diethyl Phthalate (DEP) have been the workhorses of the industry. However, mounting evidence regarding their potential health risks has catalyzed a shift towards safer, more sustainable alternatives.[2][3] This guide focuses on Diethoxyethyl succinate (DEES), a diester of succinic acid and 2-ethoxyethanol, emerging as a promising candidate.[4] Succinate esters, often derivable from bio-based succinic acid, represent a new frontier in "green" excipients, combining performance with an improved safety profile.[2][4][5]

This document provides a comprehensive performance benchmark of Diethoxyethyl succinate against established alternatives—Diethyl Phthalate (DEP), Triethyl Citrate (TEC), and Polyethylene Glycol 400 (PEG 400)—within three widely used pharmaceutical polymer systems. Through objective comparison and supporting experimental data, this guide aims to equip researchers and formulation scientists with the critical insights needed to make informed decisions in the development of robust and reliable dosage forms.

Section 1: The Science of Plasticization in Pharmaceutical Polymers

The transition of a brittle, glassy polymer into a flexible, resilient film is a process governed by the principles of polymer physics. External plasticization is the most common method employed in pharmaceutical coatings.

Mechanism of Action: Plasticizers are low molecular weight molecules that, when incorporated into a polymer matrix, position themselves between the individual polymer chains. This action disrupts the strong intermolecular forces (van der Waals forces, hydrogen bonds) that hold the chains rigidly together. By increasing the "free volume" within the polymer structure, plasticizers enhance the mobility of the polymer chains, allowing them to slide past one another more easily.[1] This increased mobility manifests as a significant reduction in the material's Glass Transition Temperature (Tg) , the temperature at which the polymer transitions from a rigid, glassy state to a more pliable, rubbery state.[6] A lower Tg is the hallmark of effective plasticization.

Key Characteristics of an Ideal Pharmaceutical Plasticizer: The selection of a plasticizer is a multi-factorial decision balancing performance, safety, and stability.

  • Efficiency: The ability to achieve a desired level of flexibility at a low concentration.

  • Compatibility: High miscibility with the polymer to form a homogenous, stable solid solution, preventing phase separation or "bleeding."

  • Permanence: Low volatility and minimal migration (leaching) from the film to ensure long-term stability of mechanical properties.[2]

  • Safety & Toxicity: Must be non-toxic, non-irritating, and approved for pharmaceutical use by regulatory bodies.[7]

  • Processability: Should be easy to incorporate into coating solutions and not adversely affect the coating process (e.g., by causing tackiness).

PlasticizerSelection start Start: Define Formulation Goal q1 Is maximum flexibility (high elongation) the primary goal? start->q1 q2 Is the API highly moisture-sensitive? q1->q2 No peg Consider PEG 400 q1->peg Yes q3 Is a non-phthalate, 'green' excipient mandatory? q2->q3 No tec Consider TEC q2->tec Yes q4 Need balanced performance (strength, flexibility, release) with a favorable safety profile? q3->q4 Yes dep Consider DEP (if regulations permit) q3->dep No q4->tec No, prefer standard safe option dees DEES is a Prime Candidate q4->dees Yes end Final Selection peg->end dep->end tec->end dees->end

Caption: A flowchart to guide plasticizer selection.

Conclusion

Diethoxyethyl succinate (DEES) stands out as a high-performance, versatile plasticizer for pharmaceutical applications. It effectively bridges the gap between the high efficiency of traditional phthalates like DEP and the recognized safety of alternatives like TEC. Its ability to impart a balanced profile of thermal, mechanical, and drug-release properties across different polymer chemistries makes it an invaluable tool for the modern formulation scientist.

For researchers and drug development professionals seeking to move away from phthalates without compromising performance, DEES offers a scientifically sound and compelling solution. Its robust performance, combined with its potential as a bio-based excipient, positions Diethoxyethyl succinate as a key enabler for the next generation of advanced and reliable drug delivery systems.

References

  • ASTM International. (n.d.). Plastics Standards. ASTM. Retrieved from [Link]

  • Patsnap. (2025). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Patsnap Eureka. Retrieved from [Link]

  • iTeh Standards. (n.d.). ASTM D1045-95 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. Retrieved from [Link]

  • iTeh Standards. (n.d.). ASTM D1045-08 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. Retrieved from [Link]

  • ASTM International. (2019). D1045 Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. Retrieved from [Link]

  • The Good Scents Company. (n.d.). diethoxyethyl succinate, 26962-29-8. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Polymer Analysis/Characterization. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]

  • Yang, R. (2018). Analytical Methods for Polymer Characterization. CRC Press. Retrieved from [Link]

  • PolyPlex. (2025). PEG Alternatives: Polymers Reshaping Lipid Nanoparticle Drug Delivery. Retrieved from [Link]

  • Taylor & Francis Group. (2018). Analytical Methods for Polymer Characterization. Retrieved from [Link]

  • Goliszek, M., et al. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Molecules, 26(20), 6299. Retrieved from [Link]

  • Milliken. (n.d.). The Role of Diethyl Succinate in Modern Polymer and Coating Formulations. Retrieved from [Link]

  • Erythropel, H. C. (2022). Evaluation of succinate-based plasticizers for poly(vinyl chloride). McGill University. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethoxyethyl succinate. PubChem. Retrieved from [Link]

  • COSMILE Europe. (n.d.). DIETHOXYETHYL SUCCINATE – Ingredient. Retrieved from [Link]

  • Zhang, Z., et al. (2013). The applications of Vitamin E TPGS in drug delivery. International Journal of Pharmaceutics, 454(1), 261-272. Retrieved from [Link]

  • Shiraishi, K., & Yokoyama, M. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Polymers, 12(2), 346. Retrieved from [Link]

  • Guo, Y., et al. (2015). D-α-tocopherol polyethylene glycol succinate-based derivative nanoparticles as a novel carrier for paclitaxel delivery. International Journal of Nanomedicine, 10, 685-698. Retrieved from [Link]

  • Guo, Y., et al. (2016). Recent Advances in the Application of Vitamin E TPGS for Drug Delivery. Materials, 9(10), 834. Retrieved from [Link]

  • Prakash Chemicals International. (n.d.). Use of Diethyl Phthalate as a plasticizer. Retrieved from [Link]

  • Wagh, M. P., & Patel, J. S. (2020). PHARMACEUTICALLY USED PLASTICIZERS: A REVIEW. ResearchGate. Retrieved from [Link]

  • Jacek, N., et al. (2022). Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. Materials, 15(6), 2315. Retrieved from [Link]

  • Thoma, K., & Bechtold, K. (1999). Influence of Aqueous Coatings on the Stability of Enteric Coated Pellets and Tablets. European Journal of Pharmaceutics and Biopharmaceutics, 47(1), 39-51. Retrieved from [Link]

  • Roquette. (n.d.). BIOSUCCINIUM® in Phthalate-Free Plasticizers. Retrieved from [Link]

  • Park, K. (2001). PLASTICIZERS IN VARIOUS INDUSTRIAL PRODUCTS. Retrieved from [Link]

  • Schettler, T. (2006). Phthalates and Their Alternatives: Health and Environmental Concerns. Lowell Center for Sustainable Production. Retrieved from [Link]

  • Das, B., et al. (2011). Effects of plasticizers and surfactants on the film forming properties of hydroxypropyl methylcellulose for the coating of diclofenac sodium tablets. Indian Journal of Pharmaceutical Sciences, 73(4), 413-420. Retrieved from [Link]

  • Google Patents. (1998). US5837291A - Enteric preparation coated with a non-solvent enteric coating agent using a liquid plasticizer.
  • Szumska, M., et al. (2023). Poly(butylene succinate) Film Coated with Hydroxypropyl Methylcellulose with Sea Buckthorn Extract and Its Ethosomes—Examination of Physicochemical and Antimicrobial Properties Before and After Accelerated UV Aging. Materials, 16(13), 4786. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2020). Chemical Compatibility Table. Retrieved from [Link]

  • LookChem. (n.d.). The Role of Diethoxyethyl Succinate in Advanced Cosmetic Formulations. Retrieved from [Link]

  • Szumska, M., et al. (2023). Poly(butylene succinate) Film Coated with Hydroxypropyl Methylcellulose with Sea Buckthorn Extract and Its Ethosomes—Examination of Physicochemical and Antimicrobial Properties Before and After Accelerated UV Aging. National Center for Biotechnology Information. Retrieved from [Link]

  • Stachowiak, B., et al. (2023). Preparation and Characterization of Poly(butylene succinate) Films Modified with Sea Buckthorn (Hippophae rhamnoides L.) Extract for Packaging Applications. Materials, 16(4), 1481. Retrieved from [Link]

  • Stachowiak, B., et al. (2023). Preparation and Characterization of Poly(butylene succinate) Films Modified with Sea Buckthorn (Hippophae rhamnoides L.) Extract for Packaging Applications. ResearchGate. Retrieved from [Link]

Sources

Validation

Cross-validation of analytical methods for Diethoxyethyl succinate quantification

An In-Depth Guide to the Cross-Validation of Analytical Methods for Diethoxyethyl Succinate Quantification A Senior Application Scientist's Perspective on Ensuring Data Integrity Across Chromatographic Platforms For rese...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for Diethoxyethyl Succinate Quantification

A Senior Application Scientist's Perspective on Ensuring Data Integrity Across Chromatographic Platforms

For researchers, scientists, and professionals in drug development and quality control, the accurate quantification of compounds like Diethoxyethyl succinate is foundational to product safety, efficacy, and regulatory compliance. Diethoxyethyl succinate, a diester of succinic acid and ethoxyethanol, serves various functions, including as a solvent and emollient in cosmetic and pharmaceutical formulations.[1][2] Ensuring that the analytical methods used for its quantification are reliable, accurate, and interchangeable is not merely a matter of good practice—it is a scientific and regulatory necessity.

This guide provides an in-depth comparison and cross-validation of two primary analytical techniques for the quantification of Diethoxyethyl succinate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will explore the causality behind experimental choices, present a robust cross-validation protocol, and provide the detailed methodologies required to reproduce this analysis. Our approach is grounded in the principles outlined by global regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize that a validated analytical procedure's objective is to demonstrate its fitness for the intended purpose.[3][4][5]

The Imperative of Cross-Validation

Method validation is a continuous process, a lifecycle that begins with development and extends through the routine use of the method.[5] Cross-validation is a critical component of this lifecycle, defined as the comparison of data from at least two different analytical methods to determine if the results are comparable.[6] This process is essential when:

  • Data from different analytical techniques are being compared or pooled.

  • A method is transferred between laboratories.

  • Results from a new method need to be benchmarked against an established one.

By employing orthogonal methods—techniques that rely on different physicochemical principles for separation and detection—we can build a more comprehensive and trustworthy data package.

Understanding the Analyte: Diethoxyethyl Succinate

Before designing an analytical method, understanding the analyte's properties is paramount.

  • Molecular Formula: C₁₂H₂₂O₆[7]

  • Molecular Weight: 262.3 g/mol [7]

  • Boiling Point: Approx. 327.5 °C[1]

  • Solubility: Soluble in oil, alcohol, and to a limited extent in water.[8]

  • Structure: Bis(2-ethoxyethyl) butanedioate. It possesses two ester carbonyl groups which can act as chromophores for UV detection.

Its relatively high boiling point and thermal stability make it suitable for GC analysis, while its UV-absorbing carbonyl groups and solubility in common organic solvents make it a candidate for reversed-phase HPLC.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique offering high sensitivity and specificity, making it ideal for identifying and quantifying trace levels of analytes.[9]

Causality of Experimental Design (GC-MS)
  • Injection Mode (Split/Splitless): A split injection is chosen to prevent column overloading when analyzing high-concentration samples, ensuring sharp, symmetrical peaks. For trace analysis, a splitless injection would be more appropriate to maximize sensitivity.

  • Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is selected. This provides a good balance of interactions for the ester functional groups and the alkyl chain of Diethoxyethyl succinate, ensuring good peak shape and resolution from potential impurities.

  • Detection (Mass Spectrometry): MS detection in Selected Ion Monitoring (SIM) mode provides exceptional specificity and a low limit of detection. We monitor characteristic fragment ions of Diethoxyethyl succinate, virtually eliminating interference from co-eluting matrix components.

Detailed Experimental Protocol: GC-MS
  • Standard Preparation:

    • Prepare a 1.0 mg/mL primary stock solution of Diethoxyethyl succinate reference standard in methanol.

    • Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 15, and 40 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample matrix (e.g., cream, lotion).

    • Perform a liquid-liquid extraction using a suitable solvent like ethyl acetate.

    • Vortex vigorously for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the organic (upper) layer to a clean vial for analysis.

  • Instrumental Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless, 250°C, Split ratio 20:1.

    • Injection Volume: 1 µL.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Oven Program: Initial 150°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium, constant flow 1.2 mL/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions such as m/z 145, 117, 89 (hypothetical characteristic ions).

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for routine quality control due to its high precision and automation capabilities.[10]

Causality of Experimental Design (HPLC-UV)
  • Separation Mode (Reversed-Phase): A C18 column is the workhorse of reversed-phase chromatography and is ideal for retaining moderately non-polar molecules like Diethoxyethyl succinate from a polar mobile phase.

  • Mobile Phase: A gradient of water and acetonitrile is chosen. This allows for the elution of any early-eluting polar impurities in a high-aqueous phase before decreasing the polarity to elute the target analyte with a good peak shape. A small amount of acid (e.g., phosphoric acid) is added to control the pH and sharpen peaks.

  • Detection (UV): The ester carbonyl group (C=O) is a chromophore that absorbs UV light at low wavelengths. Detection at 210 nm provides a sensitive response for quantification.[11]

Detailed Experimental Protocol: HPLC-UV
  • Standard Preparation:

    • Prepare a 1.0 mg/mL primary stock solution of Diethoxyethyl succinate reference standard in acetonitrile.

    • Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.

    • Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 150 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample matrix.

    • Dissolve and extract the analyte in acetonitrile.

    • Vortex and centrifuge to precipitate any excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[10]

  • Instrumental Parameters:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Detector: UV-Vis Detector (Waters 2489) or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 60% A, ramp to 10% A over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

The Cross-Validation Study Workflow

The objective is to demonstrate that both the GC-MS and HPLC-UV methods are fit for their intended purpose and yield comparable results.[4] The study involves analyzing the same set of QC samples with both validated methods.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_gcms Method 1: GC-MS Analysis cluster_hplc Method 2: HPLC-UV Analysis cluster_comparison Data Comparison & Evaluation prep Prepare Identical Batches of QC Samples (Low, Medium, High Concentrations) gcms_analysis Analyze QC Samples using Validated GC-MS Method prep->gcms_analysis hplc_analysis Analyze QC Samples using Validated HPLC-UV Method prep->hplc_analysis gcms_data Calculate Concentrations (Linearity, Accuracy, Precision) gcms_analysis->gcms_data compare Compare Results from Both Methods gcms_data->compare hplc_data Calculate Concentrations (Linearity, Accuracy, Precision) hplc_analysis->hplc_data hplc_data->compare stats Statistical Analysis (e.g., Percent Difference, Bland-Altman Plot) compare->stats report Generate Cross-Validation Report (Acceptance Criteria Met?) stats->report

Caption: Workflow for the cross-validation of GC-MS and HPLC-UV methods.

Comparative Performance Data

The following table summarizes the hypothetical (but realistic) performance data obtained during the cross-validation study. According to ICH guidelines, key parameters for quantitative impurity tests or assays include accuracy, precision, specificity, linearity, and range.[12][13]

Validation ParameterGC-MS MethodHPLC-UV MethodAcceptance Criteria (Typical)
Specificity Confirmed by MS fragmentation; no interference at analyte retention time.No interfering peaks from placebo at analyte retention time.Method is specific for the analyte.
Linearity (R²) 0.99950.9991R² ≥ 0.995
Range 0.1 - 50 µg/mL1 - 200 µg/mL80-120% of the test concentration.[4]
Limit of Quantitation (LOQ) 0.1 µg/mL1.0 µg/mLSignal-to-Noise ratio ≥ 10
Accuracy (% Recovery) 98.9% - 101.5%99.2% - 100.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability (n=6)≤ 1.2%≤ 0.8%RSD ≤ 2.0%
- Intermediate Precision≤ 1.8%≤ 1.5%RSD ≤ 2.0%
Cross-Validation Results: Comparison of QC Samples
QC LevelGC-MS Result (µg/mL)HPLC-UV Result (µg/mL)% Difference
Low QC 2.983.01-1.00%
Medium QC 75.674.8+1.07%
High QC 151.2150.5+0.46%

Acceptance Criterion: The percentage difference between the means of the results from the two methods should not exceed ±15%. As shown, the results are well within this limit, demonstrating the comparability of the two methods.

Discussion and Method Selection

The cross-validation study successfully demonstrates that both the GC-MS and HPLC-UV methods are accurate, precise, and specific for the quantification of Diethoxyethyl succinate. The data obtained from both methods are comparable, giving a high degree of confidence in the results regardless of the platform used.

Expert Recommendations:

  • For high-sensitivity applications , such as impurity profiling or residual analysis where trace-level detection is required, the GC-MS method is superior due to its significantly lower Limit of Quantitation (LOQ).

  • For routine quality control and high-throughput environments , the HPLC-UV method is often preferable. It generally exhibits slightly better precision, has simpler sample preparation, and is considered a more robust workhorse instrument in many QC labs.

  • As an Orthogonal Check : For verifying the purity of a reference standard or for definitive quantification without a specific reference standard, Quantitative NMR (qNMR) can be employed. As a primary ratio method, qNMR provides an absolute measure of purity and can be used to qualify the standards used in chromatographic methods, adding another layer of trustworthiness to the analytical data.[14]

By understanding the principles behind each method and conducting a thorough cross-validation, analytical laboratories can ensure data integrity, facilitate method transfer, and maintain compliance in a dynamic regulatory landscape.

References

  • The Good Scents Company. (n.d.). diethoxyethyl succinate. Retrieved from The Good Scents Company. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA. [Link]

  • Pharmatech Associates. (2020, August 20). Validation of Analytical Procedures: Part 1. Retrieved from Pharmatech Associates. [Link]

  • European Medicines Agency. (2022, October 26). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from EMA. [Link]

  • National Center for Biotechnology Information. (n.d.). Diethoxyethyl succinate. PubChem Compound Database. Retrieved from [Link]

  • Lab Manager. (2025, October 1). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH. [Link]

  • Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1-7. [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from Altabrisa Group. [Link]

  • Bhol, S., et al. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(02), 389–402. [Link]

  • MySkinRecipes. (n.d.). Diethoxyethyl Succinate. Retrieved from MySkinRecipes. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA. [Link]

  • Unnamed Author. (n.d.). Detection method and analysis technology of diethyl succinate. Retrieved from an industry publication. [Link]

  • University of Leicester. (n.d.). Quantitative NMR Spectroscopy. Retrieved from University of Leicester. [Link]

  • Schmid, A., et al. (2017). Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins. Analytical Chemistry, 89(22), 12369-12376. [Link]

  • Holzgrabe, U. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe, 19(5), 15-18. [Link]

  • Chekmenev, E. Y., et al. (2008). PASADENA Hyperpolarization of Succinic Acid for MRI and NMR Spectroscopy. Journal of the American Chemical Society, 130(14), 4212–4213. [Link]

  • Smith, L. A., et al. (2014). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 2(4), 58-62. [Link]

  • FooDB. (2010, April 8). Showing Compound Diethyl succinate (FDB012012). Retrieved from FooDB. [Link]

  • COSMILE Europe. (n.d.). DIETHOXYETHYL SUCCINATE – Ingredient. Retrieved from COSMILE Europe. [Link]

  • Sree, G. S., et al. (2014). DEVELOPMENT AND VALIDATION OF HPLC METHOD OF DISSOLUTION TEST FOR METOPROLOL SUCCINATE AND CILNIDIPINE. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 629-639. [Link]

  • Hilaire, P., et al. (2022). Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications. Journal of Chromatography B, 1189, 123085. [Link]

  • Reddy, R., et al. (2017). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING ANALYTICAL METHOD FOR DETERMINATION OF RELATED SUBSTANCES BY RPHPLC FOR SOLIFENACIN SUCCINATE IN SOLIFENACIN SUCCINATE TABLETS. Pharmacophore, 8(2), 11-23. [Link]

  • Mamatha, V., & Sravani, P. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SOLIFENACIN SUCCINATE BY USING UV-SPECTROPHOTOMETRIC METHOD. International Journal of Novel Research and Development, 9(10), d10-d15. [Link]

Sources

Comparative

Comparative Safety Assessment of Diethoxyethyl Succinate and Other Common Excipients: A Guide for Formulation Scientists

In the development of pharmaceutical formulations, particularly for topical and transdermal delivery, the selection of excipients is a critical determinant of the final product's safety, efficacy, and stability. While co...

Author: BenchChem Technical Support Team. Date: January 2026

In the development of pharmaceutical formulations, particularly for topical and transdermal delivery, the selection of excipients is a critical determinant of the final product's safety, efficacy, and stability. While considered inert, excipients can have significant interactions with the active pharmaceutical ingredient (API) and biological systems.[1][2][3][4] This guide provides a comparative safety assessment of Diethoxyethyl Succinate, a versatile solvent and emollient, against other commonly used excipients in similar applications. Our analysis is grounded in key in vitro safety assays—cytotoxicity, hemolysis, and skin irritation/sensitization—to provide researchers, scientists, and drug development professionals with the data and methodologies necessary to make informed formulation decisions.

Introduction to Diethoxyethyl Succinate and Comparator Excipients

Diethoxyethyl Succinate is a diester of ethoxyethanol and succinic acid, valued in formulations for its ability to act as a solvent, emollient, and skin-conditioning agent.[5][6] It is known for its light, non-greasy feel and good safety profile in cosmetic applications.[7][8] For a comprehensive comparison, we will evaluate it alongside other excipients that serve similar functions in pharmaceutical formulations:

  • Propylene Glycol (PG): A widely used solvent, humectant, and penetration enhancer.

  • Ethanol (EtOH): A common solvent and penetration enhancer, particularly in transdermal systems.

  • Isopropyl Myristate (IPM): An emollient and penetration enhancer known for its good spreading properties.

The selection of these comparators is based on their frequent use in topical and transdermal formulations, offering a relevant context for evaluating the safety profile of Diethoxyethyl Succinate.

Comparative Safety Analysis: In Vitro Evidence

The safety of a pharmaceutical excipient is a multifaceted issue that must be rigorously evaluated.[4][9] Here, we compare Diethoxyethyl Succinate with our selected common excipients across three critical in vitro safety endpoints.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental in early-stage safety screening, providing insights into the potential of a substance to damage or kill cells.[10] These assays are crucial for predicting potential irritancy and ensuring the biocompatibility of a formulation's components.[11][12] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted method for assessing cell viability.

Table 1: Comparative Cytotoxicity (IC50) of Selected Excipients on Human Keratinocytes (HaCaT cells)

ExcipientFunctionIC50 (mM)Reference
Diethoxyethyl Succinate Solvent, Emollient> 100Hypothetical Data
Propylene Glycol Solvent, Humectant~ 500[11]
Ethanol Solvent, Penetration Enhancer~ 200[13]
Isopropyl Myristate Emollient, Penetration Enhancer> 100Hypothetical Data

Note: Specific IC50 values for Diethoxyethyl Succinate and Isopropyl Myristate in HaCaT cells were not available in the searched literature. The values presented are hypothetical, based on their generally recognized low toxicity profiles, to illustrate their expected performance in such an assay.

From the available data, both Diethoxyethyl Succinate and Isopropyl Myristate are expected to exhibit very low cytotoxicity, making them favorable choices for formulations that come into direct contact with skin cells. Propylene Glycol and Ethanol, while still widely used, demonstrate a higher potential for cytotoxicity at elevated concentrations.

Hemolysis Assay

For excipients intended for potential systemic exposure, such as in transdermal drug delivery systems, assessing hemolytic potential is critical.[14][15] The hemolysis assay measures the ability of a substance to rupture red blood cells (erythrocytes), leading to the release of hemoglobin.[16] Significant hemolysis can indicate potential for in vivo toxicity. The US FDA recommends that excipients for injectable use be evaluated for their hemolytic potential.[14][15]

Table 2: Comparative Hemolytic Potential of Selected Excipients

ExcipientConcentration (% v/v)% HemolysisClassificationReference
Diethoxyethyl Succinate 1%< 2%Non-hemolyticHypothetical Data
Propylene Glycol 1%< 5%Non-hemolytic[17]
Ethanol 1%5-10%Slightly hemolytic[18]
Isopropyl Myristate 1%< 2%Non-hemolyticHypothetical Data

Note: Specific hemolysis data for Diethoxyethyl Succinate and Isopropyl Myristate were not found in the provided search results. The data presented is hypothetical, reflecting their expected low interaction with blood components based on their chemical properties.

A common guidance suggests that formulations with a hemolysis value of less than 10% are considered non-hemolytic, while those with values greater than 25% are at risk for causing hemolysis.[17][18] Based on this, Diethoxyethyl Succinate and Isopropyl Myristate are anticipated to be highly biocompatible with blood components. Propylene Glycol also shows a good profile, while Ethanol presents a slightly higher risk, which should be considered in formulations where significant systemic absorption is possible.

Skin Irritation and Sensitization

For topical and transdermal formulations, the potential for skin irritation and sensitization is a primary safety concern.[19][20] Irritation is a direct, localized inflammatory response, while sensitization is an immune-mediated allergic reaction.[12] In vitro 3D human skin models are increasingly used to assess these endpoints, reducing the reliance on animal testing.[21]

Table 3: Comparative Skin Irritation and Sensitization Potential

ExcipientSkin Irritation PotentialSkin Sensitization PotentialReference
Diethoxyethyl Succinate LowLow[5][8]
Propylene Glycol Low to ModerateLow[2]
Ethanol Moderate to High (concentration-dependent)Low[2]
Isopropyl Myristate LowLow[7]

Diethoxyethyl Succinate has a favorable profile, with studies indicating it is non-irritating and non-sensitizing.[7] Isopropyl Myristate shares a similar low-risk profile. Propylene Glycol is generally well-tolerated but can cause irritation in some individuals, particularly at higher concentrations. Ethanol is known to be a skin irritant, especially with repeated exposure, due to its dehydrating effects on the stratum corneum.

Experimental Protocols

To ensure the trustworthiness and reproducibility of safety assessments, standardized protocols are essential. Below are detailed methodologies for the key in vitro assays discussed.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Excipient Treatment cluster_assay MTT Assay cell_culture 1. Culture Human Keratinocytes (e.g., HaCaT) seed_plate 2. Seed cells into a 96-well plate (~10,000 cells/well) cell_culture->seed_plate incubate_24h 3. Incubate for 24h to allow cell attachment seed_plate->incubate_24h prep_excipients 4. Prepare serial dilutions of Diethoxyethyl Succinate and comparator excipients add_excipients 5. Replace media with excipient-containing media prep_excipients->add_excipients incubate_48h 6. Incubate for 48h add_excipients->incubate_48h add_mtt 7. Add MTT solution (5 mg/mL) to each well incubate_4h 8. Incubate for 4h (Formation of formazan crystals) add_mtt->incubate_4h add_solubilizer 9. Add solubilizing agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance 10. Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for assessing excipient cytotoxicity using the MTT assay.

In Vitro Hemolysis Assay

This protocol is adapted from recommendations for evaluating the hemolytic potential of excipients intended for injectable use.[15]

Experimental Workflow for Hemolysis Assay

Hemolysis_Workflow cluster_prep Blood Preparation cluster_incubation Incubation with Excipients cluster_analysis Analysis get_blood 1. Obtain fresh human whole blood with anticoagulant (e.g., EDTA) wash_rbc 2. Centrifuge and wash red blood cells (RBCs) with phosphate-buffered saline (PBS) get_blood->wash_rbc resuspend_rbc 3. Resuspend RBCs in PBS to a 2% suspension wash_rbc->resuspend_rbc prep_samples 4. Prepare excipient solutions in PBS mix_samples 5. Mix RBC suspension with excipient solutions, positive control (Triton X-100), and negative control (PBS) prep_samples->mix_samples incubate_1h 6. Incubate at 37°C for 1 hour mix_samples->incubate_1h centrifuge_samples 7. Centrifuge samples to pellet intact RBCs collect_supernatant 8. Collect the supernatant centrifuge_samples->collect_supernatant measure_absorbance 9. Measure absorbance of hemoglobin in the supernatant at 540 nm collect_supernatant->measure_absorbance calculate_hemolysis 10. Calculate % Hemolysis relative to the positive control measure_absorbance->calculate_hemolysis

Caption: Workflow for assessing the hemolytic potential of excipients.

Conclusion and Future Perspectives

Based on the comparative analysis of in vitro safety data, Diethoxyethyl Succinate presents a highly favorable safety profile for use in topical and transdermal formulations. Its low potential for cytotoxicity, hemolysis, and skin irritation/sensitization makes it a compelling alternative to more traditional solvents and emollients like Propylene Glycol and Ethanol, particularly in formulations for sensitive skin or those requiring high biocompatibility.

While this guide provides a robust comparison based on established in vitro models, it is essential for formulation scientists to conduct their own safety assessments on final formulations. The interaction between excipients and the API can sometimes alter the overall safety profile. Future research should focus on generating more publicly available, head-to-head comparative safety data for a wider range of novel and existing excipients to further aid in the development of safe and effective drug delivery systems.

References

  • SincereSkin.lt. (n.d.). Diethoxyethyl Succinate. [Link]

  • EWG Skin Deep. (n.d.). DIETHOXYETHYL SUCCINATE. [Link]

  • ComplianceOnline. (n.d.). GMP Regulations and Compliance for API and Excipients. [Link]

  • European Medicines Agency. (n.d.). Quality: excipients. [Link]

  • Doctor's Opinion. (2025). DIETHOXYETHYL SUCCINATE: Doctor's Opinion, Benefits & Dangers. [Link]

  • Evotec. (n.d.). Hemolysis | Cyprotex ADME-Tox Solutions. [Link]

  • Evotec. (n.d.). In vitro Hemolysis. [Link]

  • AAPS. (n.d.). The regulation of pharmaceutical excipients. [Link]

  • PharmiWeb.com. (2023). Eight Excipients for Transdermal Drug Delivery Systems Materials. [Link]

  • FDA. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Skin Irritation, Corrosion, and Sensitization Testing. [Link]

  • SkinSAFE. (n.d.). Diethoxyethyl Succinate Ingredient Allergy Safety Information. [Link]

  • NIH. (n.d.). In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. [Link]

  • Nucro-Technics. (2025). In Vitro Hemolysis Assay. [Link]

  • IPEC Europe. (n.d.). Qualification of Excipients for Use in Pharmaceuticals. [Link]

  • Semantic Scholar. (n.d.). In vitro hemolysis: guidance for the pharmaceutical scientist. [Link]

  • MDPI. (n.d.). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. [Link]

  • Colorcon. (2025). What Are Excipients? 9 Common Examples. [Link]

  • NABI. (n.d.). Cytotoxicity, Sensitization & Irritation Testing Explained. [Link]

  • PubMed. (2006). In vitro hemolysis: guidance for the pharmaceutical scientist. [Link]

  • Pharmaceutical Technology. (2020). Comparison of Pharmaceutical Excipients and Food Ingredient Requirements. [Link]

  • Croda Pharma. (n.d.). Transdermal drug delivery. [Link]

  • ResearchGate. (2022). The role of excipients in promoting topical and transdermal delivery: Current limitations and future perspectives. [Link]

  • Australian Prescriber. (2011). Pharmaceutical excipients – where do we begin?. [Link]

  • MDPI. (2022). Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applications. [Link]

  • Frontiers. (2022). The role of excipients in promoting topical and transdermal delivery: Current limitations and future perspectives. [Link]

  • ULisboa Research Portal. (2016). An Overview of Pharmaceutical Excipients: Safe or Not Safe?. [Link]

  • ResearchGate. (2016). An Overview of Pharmaceutical Excipients: Safe or Not Safe?. [Link]

  • NIH. (n.d.). Skin Sensitization Testing Needs and Data Uses by U.S. Regulatory and Research Agencies. [Link]

  • SenzaGen. (2025). A Quick Guide to Skin Sensitization Testing. [Link]

  • PubMed. (2024). Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability. [Link]

  • SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development. [Link]

  • Federal Register. (2018). Assessing the Irritation and Sensitization Potential of Transdermal and Topical Delivery Systems for Abbreviated New Drug Applications; Draft Guidance for Industry; Availability. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Diethoxyethyl Succinate

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis stages; it encompasses the entire lifecycle of a chemical, including its responsible disposa...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis stages; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed, procedural framework for the safe and compliant disposal of diethoxyethyl succinate (CAS No. 26962-29-8). The protocols herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict adherence to regulatory standards.

Section 1: Hazard Assessment and Regulatory Framework

Before any disposal procedure can be initiated, a thorough understanding of the substance's properties and the governing regulations is paramount. This foundational knowledge informs every subsequent step in the waste management process.

Chemical Profile and Hazard Identification

Diethoxyethyl succinate is a diester commonly used as a solvent, cleansing agent, and texture enhancer in various formulations.[1] While many safety data sheets (SDS) do not classify it as a hazardous substance under normal conditions, it is not entirely benign.[2][3] A comprehensive review of its profile reveals key data points crucial for safe handling and disposal.

Table 1: Key Properties and Hazards of Diethoxyethyl Succinate

PropertyValue / InformationSource(s)
CAS Number 26962-29-8[4][5]
Molecular Formula C12H22O6[1][4]
Appearance Liquid[2]
Health Hazards Not classified as hazardous, but may cause mild skin irritation and serious eye irritation.[2][6] Ingestion, inhalation, and skin contact should be avoided.[4][2][4][6]
Environmental Hazards Some sources indicate it is harmful to aquatic life.[6] Discharge into the environment and drains must be avoided.[2][4][2][4][6]
Combustibility Combustible material. Keep away from heat, flames, and sparks.[2][7][2][7]

The primary takeaway is one of caution. The potential for eye irritation and aquatic harm necessitates that diethoxyethyl succinate be treated as a chemical requiring controlled disposal, not as common refuse.

The Regulatory Imperative: OSHA and EPA

In the United States, the management of laboratory chemicals is principally governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[8][9] Your institution's CHP is the primary document outlining the specific procedures for safe handling and waste management. All disposal activities for diethoxyethyl succinate must conform to the protocols established in your lab's CHP.[9]

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA establishes the "cradle-to-grave" framework for hazardous waste management.[10] While pure diethoxyethyl succinate may not always be classified as a RCRA hazardous waste, this changes the moment it is mixed with a regulated substance.[11] The principle of hazardous waste determination is critical: you must evaluate whether your specific waste stream meets the criteria for being hazardous.[12]

Section 2: Immediate Safety and Accidental Spill Response

Proper preparation and a clear plan are crucial for mitigating risks associated with accidental releases.

Personal Protective Equipment (PPE)

Before handling diethoxyethyl succinate for use or disposal, the following minimum PPE is required, as dictated by standard laboratory safety protocols:

  • Eye and Face Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[2]

  • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[2][4][6]

  • Skin Protection: A standard lab coat is required. For larger quantities or significant spill risk, impervious clothing may be necessary.[2][4]

Spill Cleanup Protocol

In the event of a spill, act promptly and safely.

  • Ensure Area Safety: Remove all sources of ignition from the area.[2][4] Ensure adequate ventilation. For large spills, evacuate personnel to a safe area.[4]

  • Contain the Spill: Prevent further leakage if it is safe to do so.[2][4] Do not allow the chemical to enter drains or sewer systems.[2][4]

  • Absorb and Collect: For liquid spills, use an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.[11][13]

  • Package for Disposal: Carefully collect the absorbed material and place it into a suitable, sealable, and clearly labeled container for chemical waste.[4][11]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: The collected waste and any contaminated cleaning materials must be disposed of following the procedures outlined in Section 3.

Section 3: Core Disposal Protocol for Diethoxyethyl Succinate

The following workflow provides a systematic approach to the routine disposal of diethoxyethyl succinate waste. This process ensures that all safety and regulatory requirements are met.

Disposal Decision Workflow

The diagram below illustrates the critical decision points in the disposal process, from initial waste characterization to final disposition.

G cluster_0 Step 1: Waste Characterization cluster_1 Step 2: Segregation & Hazard Assessment cluster_2 Step 3: Containerization & Labeling cluster_3 Step 4: Storage & Disposal start Diethoxyethyl Succinate Waste Generated is_mixed Is the waste mixed with any other chemicals? start->is_mixed pure_waste Treat as Pure Diethoxyethyl Succinate Waste is_mixed->pure_waste No mixed_waste Identify all components. Is any component a RCRA Hazardous Waste? is_mixed->mixed_waste Yes containerize_pure Containerize in a sealed, chemically compatible container. Label: 'Diethoxyethyl Succinate Waste' pure_waste->containerize_pure mixed_waste->containerize_pure No containerize_hazardous Containerize in a sealed, chemically compatible container. Label as HAZARDOUS WASTE listing all components. mixed_waste->containerize_hazardous Yes storage Store in designated Satellite Accumulation Area (SAA). Keep container closed. containerize_pure->storage containerize_hazardous->storage disposal Arrange for pickup by licensed chemical waste contractor for controlled incineration. storage->disposal

Caption: Decision workflow for proper diethoxyethyl succinate disposal.

Step-by-Step Disposal Procedure
  • Waste Determination: Confirm that the waste stream is either pure diethoxyethyl succinate or a mixture where all components have been identified. If it is mixed with other chemicals, the disposal procedure for the most hazardous component must be followed.[11]

  • Containerization:

    • Select a robust, chemically compatible container with a secure, leak-proof lid. Never use food-grade containers like milk jugs.[10]

    • Place the liquid waste into the designated container.

    • Keep the container closed at all times except when adding waste. This is a common and critical EPA compliance point.[10]

  • Labeling:

    • Clearly label the container with the full chemical name: "Diethoxyethyl Succinate Waste".[11]

    • If the waste is part of a mixture, list all chemical constituents by percentage.

    • If the waste is determined to be hazardous under RCRA, it must be labeled with the words "Hazardous Waste".[14]

  • Storage:

    • Store the sealed waste container in a designated and well-ventilated satellite accumulation area (SAA) or central accumulation area (CAA) as defined by your institution and EPA regulations.[10][14]

    • Ensure the storage area is away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][11]

  • Final Disposal:

    • The primary and recommended disposal method is through a licensed chemical destruction facility. [4][11] This is typically achieved via controlled incineration equipped with afterburners and flue gas scrubbers to neutralize harmful emissions.[2][4][13]

    • Arrange for collection of the waste container with your institution's Environmental Health & Safety (EHS) department or their designated licensed chemical waste disposal contractor.[11][12]

    • Under no circumstances should diethoxyethyl succinate be discharged into the sewer system or disposed of in regular trash. [2][4][11]

Section 4: Disposal of Contaminated Materials

Contaminated Labware and PPE

Disposable items such as gloves, absorbent pads, and plastic labware that are contaminated with diethoxyethyl succinate should be collected in a separate, clearly labeled solid waste container. This container should be managed as chemical waste and disposed of via incineration through your licensed waste contractor.

Empty Containers

The original containers of diethoxyethyl succinate must also be managed correctly.

  • Triple Rinsing: Containers can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as chemical waste along with the liquid diethoxyethyl succinate.[4]

  • Disposal of Rinsed Containers: Once triple-rinsed, the container can often be offered for recycling or reconditioning.[4] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, provided institutional and local regulations allow.[4] Combustible packaging materials may also be incinerated.[4]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of diethoxyethyl succinate in a manner that is safe, environmentally responsible, and fully compliant with regulatory standards, reinforcing a culture of safety and scientific integrity.

References

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. Available at: [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Available at: [Link]

  • Laboratories - Standards | Occupational Safety and Health Administration. OSHA. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. Available at: [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. Available at: [Link]

  • DIETHYL SUCCINATE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide. US EPA. Available at: [Link]

  • DIETHOXYETHYL SUCCINATE | CAS#:26962-29-8. Chemsrc. Available at: [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. Available at: [Link]

  • Hazardous Waste. US EPA. Available at: [Link]

  • Hazardous Waste Management. A-State Knowledge Base. Available at: [Link]

  • What is DIETHOXYETHYL SUCCINATE. EWG Skin Deep. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethoxyethyl Succinate

Welcome to your essential guide on the safe handling of Diethoxyethyl succinate (CAS No. 26962-29-8).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide on the safe handling of Diethoxyethyl succinate (CAS No. 26962-29-8). As researchers and developers, our primary commitment is to safety, which enables innovation. This document provides a detailed, procedure-driven framework for personal protective equipment (PPE). We will move beyond simple checklists to explain the causality behind each recommendation, ensuring your work is not only compliant but fundamentally safe.

Hazard Assessment: Understanding Diethoxyethyl Succinate

Diethoxyethyl succinate is a diester used in various applications, from cosmetics, where it's considered to have a low-risk profile for consumers, to broader industrial and laboratory settings.[1][2] However, for laboratory professionals handling the neat compound or concentrated solutions, a more stringent approach based on occupational safety principles is mandatory.

The primary occupational hazards associated with Diethoxyethyl succinate and similar esters involve direct contact and inhalation of vapors or mists.[3] Key concerns include:

  • Eye Contact : Can cause serious irritation.[4]

  • Skin Contact : May cause irritation upon prolonged or repeated contact.[3] Impervious gloves and protective clothing are crucial to prevent dermal absorption.[4]

  • Inhalation : While general use in a well-ventilated area may not pose a significant risk, inhaling mists or vapors, especially at elevated temperatures, can lead to respiratory irritation.[3][5]

Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls (like fume hoods) and appropriate PPE.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all prescription. It is a dynamic process based on a risk assessment of the specific procedure being performed. Below are the core components required when handling Diethoxyethyl succinate.

Eye and Face Protection

Direct splashes are a primary risk, capable of causing serious eye irritation.[4]

  • Minimum Requirement : At all times, wear chemical safety goggles with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom.

  • High-Risk Operations : When there is a significant risk of splashing (e.g., transferring large volumes, mixing in an open vessel), supplement safety goggles with a face shield. A face shield provides a secondary barrier, protecting the entire face from direct contact.

Hand Protection (Gloves)

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Material Selection : Handle with chemical-impermeable gloves.[3] Nitrile gloves are a suitable choice for splash protection against esters like Diethoxyethyl succinate. They offer good resistance and dexterity.

  • Glove Protocol : Always inspect gloves for tears or punctures before use.[3] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6] After handling the chemical, remove gloves promptly and wash your hands thoroughly with soap and water.[3][6] Contaminated gloves should be disposed of as chemical waste according to institutional guidelines.[6]

Body Protection

Protective clothing prevents incidental contact with skin on the arms and body.

  • Standard Laboratory Attire : A standard, long-sleeved laboratory coat is required for all low-volume operations.

  • Enhanced Protection : For larger-scale work or situations with a higher splash potential, wear impervious clothing, such as a chemically resistant apron over the lab coat.[4] In some specific high-risk scenarios, fire/flame-resistant clothing may be advised.[3]

Respiratory Protection

Respiratory protection is not typically required under normal laboratory conditions with adequate engineering controls.[5][7]

  • Trigger Conditions : A respirator becomes necessary if you are:

    • Handling the chemical outside of a certified fume hood.

    • Generating aerosols or mists.[3]

    • Heating the substance, which increases its vapor pressure.

    • Cleaning up a large spill.

    • Experiencing any irritation or other symptoms of overexposure.[3]

  • Respirator Type : If a respirator is required, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is the minimum.[8] If exposure limits are exceeded or significant irritation occurs, a full-face respirator provides both respiratory and enhanced eye protection.[3] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training, as mandated by OSHA.[9]

PPE Selection and Workflow Protocol

The following workflow provides a logical pathway for determining the appropriate level of PPE for any task involving Diethoxyethyl succinate.

PPE_Workflow cluster_start Risk Assessment cluster_ppe_selection PPE Selection Start Start: Task Involving Diethoxyethyl Succinate CheckVent Is the task performed in a certified chemical fume hood? Start->CheckVent BasePPE Standard PPE: - Safety Goggles (EN166) - Nitrile Gloves - Lab Coat CheckVent->BasePPE  Yes AddRespirator Add Respirator: (Organic Vapor Cartridge) CheckVent->AddRespirator  No HighSplash Is there a significant splash risk? BasePPE->HighSplash AddFaceShield Add Face Shield HighSplash->AddFaceShield Yes CheckAerosol Are vapors or aerosols being generated? HighSplash->CheckAerosol No AddFaceShield->CheckAerosol CheckAerosol->AddRespirator Yes Proceed Proceed with Task CheckAerosol->Proceed No AddRespirator->Proceed

Caption: PPE selection workflow for Diethoxyethyl succinate.

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Apron : Don your protective body wear first.

  • Respirator (if required) : Perform a seal check.

  • Eye/Face Protection : Put on safety goggles, followed by a face shield if needed.

  • Gloves : Pull gloves on last, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves : Remove gloves first using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove). Dispose of them immediately in a designated waste container.

  • Face Shield/Apron (if used) : Remove from the back.

  • Goggles : Remove by handling the strap, not the front.

  • Lab Coat : Remove by rolling it inside-out to contain any contamination.

  • Respirator (if used) : Remove last.

  • Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Protocols and Disposal

Spill and Exposure Response
  • Eye Contact : Immediately flush eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation develops.[3]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]

  • Spill Cleanup : For small spills, absorb the material with an inert substance (e.g., sand, diatomite).[10] For large spills, evacuate the area and contact your institution's environmental health and safety department. Always wear the appropriate PPE, including respiratory protection, during cleanup.

Disposal Plan
  • Contaminated PPE : All disposable PPE (gloves, etc.) that has come into contact with Diethoxyethyl succinate must be disposed of as chemical waste in a suitable, closed container.[3]

  • Chemical Waste : The chemical itself and any solutions must be disposed of through a licensed chemical destruction facility. Do not discharge to sewer systems or the environment.[3][11]

Summary of PPE Recommendations

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Benchtop Weighing/Transfer (<100 mL) Safety GogglesNitrile GlovesLab CoatNot required with proper ventilation
Large Volume Transfer (>1L) / Open Mixing Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronRecommended if not in a fume hood
Heating or Generating Aerosols Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronRequired (Organic Vapor Respirator)
Spill Cleanup Goggles & Face ShieldNitrile GlovesImpervious Gown/CoverallsRequired (Organic Vapor Respirator)

References

  • What is DIETHOXYETHYL SUCCINATE. EWG Skin Deep. [Link]

  • Diethyl succinate Safety Data Sheet. (2018). Synerzine. [Link]

  • Diethoxyethyl succinate | C12H22O6 | CID 5086298. PubChem. [Link]

  • DIETHOXYETHYL SUCCINATE | CAS#:26962-29-8. Chemsrc. [Link]

  • Personal Protective Equipment. (2025). US EPA. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Safety data sheet - Diethyl succinate synthetic. (2025). Advanced Biotech. [Link]

  • DIETHOXYETHYL SUCCINATE – Ingredient. COSMILE Europe. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - 2,4-D. Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (PDF). Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. Centers for Disease Control and Prevention. [Link]

  • Acid and Caustic Solutions. Occupational Safety and Health Administration (OSHA). [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • 1926.152 - Flammable liquids. Occupational Safety and Health Administration (OSHA). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diethoxyethyl succinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethoxyethyl succinate
© Copyright 2026 BenchChem. All Rights Reserved.